11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid
Descripción
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Propiedades
Fórmula molecular |
C16H26O3 |
|---|---|
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
(7Z,9E,11S,13Z)-11-hydroxyhexadeca-7,9,13-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h3,5,7,9-10,13,15,17H,2,4,6,8,11-12,14H2,1H3,(H,18,19)/b7-5-,9-3-,13-10+/t15-/m0/s1 |
Clave InChI |
QJPYYKBUOWXTMJ-FYXZBIJLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Deep Dive into the Botanical Forge: The Biosynthesis of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the biosynthesis of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid (11-HHT), a specialized oxylipin found in the plant kingdom. Moving beyond a mere recitation of enzymatic steps, this document elucidates the intricate molecular logic and causal relationships that govern the synthesis of this intriguing molecule. We will delve into the key enzymatic players, the lipoxygenase pathway, and the subsequent reductive processes. This guide is designed to be a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery, offering not only a deep theoretical understanding but also actionable experimental protocols for the isolation, characterization, and quantification of 11-HHT and its biosynthetic machinery.
Introduction: The Significance of 11-HHT in Plant Biology
Oxylipins, a diverse family of oxygenated fatty acids, are pivotal signaling molecules in plants, mediating responses to a wide array of developmental cues and environmental stresses.[1] Among these, the C16 oxylipin, this compound, represents a less-studied yet potentially significant player in plant physiology. While the roles of C18-derived oxylipins like jasmonic acid are well-established, the specific functions of hexadecanoids such as 11-HHT are an emerging area of research. Preliminary evidence suggests their involvement in plant defense mechanisms and as precursors to other bioactive compounds.[2] Understanding the biosynthesis of 11-HHT is, therefore, crucial for unraveling its biological significance and for harnessing its potential in agricultural and pharmaceutical applications.
This guide will systematically dissect the biosynthetic pathway of 11-HHT, providing a robust framework for its study. We will begin by identifying the precursor fatty acid and then navigate through the key enzymatic transformations, paying close attention to the regio- and stereospecificity that define the final product.
The Biosynthetic Pathway: A Two-Step Enzymatic Cascade
The synthesis of 11-HHT in plants is a meticulously controlled two-step process, initiated within the intricate network of the lipoxygenase (LOX) pathway. This pathway is a cornerstone of plant defense and signaling, responsible for the production of a vast arsenal of bioactive oxylipins.[3][4]
Step 1: Lipoxygenase-Catalyzed Dioxygenation of (7Z,10Z,13Z)-Hexadecatrienoic Acid
The journey to 11-HHT begins with the polyunsaturated fatty acid, (7Z,10Z,13Z)-hexadecatrienoic acid (16:3). This fatty acid, while less abundant than its C18 counterparts, is a significant component of the lipidome in certain plant species.[5] The first committed step in the biosynthesis of 11-HHT is the regio- and stereospecific dioxygenation of 16:3, a reaction catalyzed by a specific lipoxygenase isozyme.
Extensive research has demonstrated that soybean lipoxygenase 1 (SLO-1) exhibits a remarkable specificity for the C-11 position of 16:3, producing (11S)-hydroperoxy-7(Z),9(E),13(Z)-hexadecatrienoic acid (11-HPHT) as the primary product with a yield of approximately 91%.[2][5] This high degree of specificity is a hallmark of enzymatic catalysis and is crucial for the generation of a biologically active, single-enantiomer product.[6][7] The reaction mechanism involves the abstraction of a hydrogen atom from the C-12 position, followed by the insertion of molecular oxygen at the C-11 position, resulting in a conjugated diene system and the characteristic hydroperoxy group.[4]
Diagram of the Lipoxygenase-Catalyzed Reaction:
Caption: Lipoxygenase-catalyzed formation of 11-HPHT.
Step 2: Enzymatic Reduction of the Hydroperoxy Intermediate
The second and final step in the formation of 11-HHT is the reduction of the hydroperoxy group of 11-HPHT to a hydroxyl group. This conversion is critical as hydroperoxides are often unstable and can be precursors to a variety of other oxylipins.[3] The enzymatic machinery responsible for this reduction in plants includes peroxygenases and glutathione peroxidases (GPX).[8][9]
Plant peroxygenases are heme-containing enzymes that can catalyze the reduction of fatty acid hydroperoxides to their corresponding alcohols.[10] Similarly, glutathione peroxidases utilize glutathione as a reducing agent to detoxify hydroperoxides, including lipid hydroperoxides.[8][11] The specific enzyme(s) involved in the reduction of 11-HPHT to 11-HHT may vary depending on the plant species and subcellular localization.
Diagram of the Reductive Step:
Caption: Enzymatic reduction of 11-HPHT to 11-HHT.
Experimental Protocols: A Practical Guide to Studying 11-HHT Biosynthesis
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the key experiments required to study the biosynthesis of 11-HHT.
Protocol 1: Heterologous Expression and Purification of Plant Lipoxygenase
The ability to produce and purify the specific lipoxygenase responsible for 11-HPHT formation is fundamental to its characterization. Heterologous expression in systems like Escherichia coli is a common and effective approach.[12][13]
Step-by-Step Methodology:
-
Gene Cloning: Synthesize the codon-optimized gene encoding the target lipoxygenase (e.g., soybean lipoxygenase 1) and clone it into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for purification.
-
Transformation: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: Lipoxygenase Activity Assay
This assay allows for the quantification of the lipoxygenase's ability to convert 16:3 to 11-HPHT. The formation of the conjugated diene in the product can be monitored spectrophotometrically at 234 nm.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a stock solution of (7Z,10Z,13Z)-hexadecatrienoic acid in ethanol.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.8) and the 16:3 substrate at a final concentration of 50-100 µM.
-
Enzyme Addition: Initiate the reaction by adding a small amount of the purified lipoxygenase to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 234 nm for 2-5 minutes using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Protocol 3: Extraction and Purification of 11-HHT from Plant Tissues
The extraction and purification of oxylipins from complex plant matrices require careful handling to prevent degradation and isomerization. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[14][15][16]
Step-by-Step Methodology:
-
Tissue Homogenization: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder.
-
Lipid Extraction: Homogenize the powdered tissue in a cold solvent mixture of isopropanol/ethyl acetate (1:1, v/v) containing an antioxidant (e.g., 0.005% BHT).
-
Phase Separation: Add water and hexane to the homogenate to induce phase separation. Collect the upper organic phase containing the lipids.
-
Saponification (Optional): To release esterified fatty acids, the lipid extract can be saponified with 0.5 M KOH in methanol.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the lipid extract to pH 3-4 with a weak acid (e.g., formic acid).
-
Load the acidified extract onto the SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the hydroxy fatty acids with a more polar solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen.
Protocol 4: LC-MS/MS Analysis of 11-HHT
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxylipins. Chiral chromatography can be employed to confirm the stereochemistry of the biosynthesized 11-HHT.[17][18][19]
Step-by-Step Methodology:
-
Sample Preparation: Reconstitute the dried extract from Protocol 3.3 in a suitable solvent (e.g., 50% methanol in water).
-
Chromatographic Separation:
-
Reversed-Phase LC: Inject the sample onto a C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Chiral LC (for stereochemical analysis): Utilize a chiral stationary phase column (e.g., a Pirkle-type column) with a mobile phase of hexane/isopropanol/acetic acid to separate the (S) and (R) enantiomers.[17][18]
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for 11-HHT will be [M-H]⁻ at m/z 265.2. Characteristic product ions can be identified through fragmentation analysis. Common fragments for hydroxy fatty acids include those resulting from the loss of water and cleavage adjacent to the hydroxyl group.
-
Table 1: Key Parameters for LC-MS/MS Analysis of 11-HHT
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Precursor Ion (m/z) | 265.2 |
| Product Ions (m/z) | To be determined empirically (e.g., loss of H₂O, cleavage at C10-C11) |
| Collision Energy | To be optimized for the specific instrument |
| Column | C18 for quantification; Chiral column for stereochemistry |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Concluding Remarks and Future Directions
This technical guide has provided a detailed roadmap for understanding and investigating the biosynthesis of this compound in plants. By elucidating the key enzymatic steps and providing robust experimental protocols, we aim to empower researchers to delve deeper into the biological roles of this fascinating oxylipin.
Future research should focus on identifying and characterizing the specific lipoxygenase and reductase enzymes responsible for 11-HHT synthesis in various plant species. Elucidating the regulatory mechanisms that control the expression and activity of these enzymes will be crucial for understanding how plants modulate the production of 11-HHT in response to different stimuli. Furthermore, exploring the downstream metabolism of 11-HHT and its physiological effects will undoubtedly uncover novel aspects of plant signaling and defense. The knowledge gained from these endeavors holds significant promise for the development of new strategies to enhance crop resilience and for the discovery of novel bioactive compounds with therapeutic potential.
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The Enigmatic Presence of 11(S)-HHT in the Plant Kingdom: A Technical Guide for Discovery and Analysis
Preamble: Charting Unexplored Territory in Plant Lipidomics
To our esteemed colleagues in the scientific community—researchers, and pioneers in drug development—this technical guide ventures into the largely uncharted territory of 11(S)-hydroxy-5,8,12-heptadecatrienoic acid [11(S)-HHT] within the plant kingdom. While the role of 11(S)-HHT as a bioactive lipid mediator is established in mammalian systems, its existence and physiological significance in plant species remain an open and intriguing question. This document is crafted not as a mere summary of existing knowledge, but as a comprehensive roadmap for the scientific explorer. It provides a robust framework for the systematic investigation of 11(S)-HHT in plants, from hypothetical biosynthesis to concrete analytical methodologies.
Our approach is grounded in established principles of lipid biochemistry and analytical chemistry, offering field-proven insights to guide your research. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is designed to empower you with the tools and theoretical framework necessary to pioneer research into this potentially significant area of plant biology.
Part 1: The Hypothetical Landscape of 11(S)-HHT in Plants
A Postulated Biosynthetic Pathway
The biosynthesis of an odd-chain fatty acid like 11(S)-HHT in plants is not a straightforward process, as the primary fatty acid synthesis machinery typically produces even-chain fatty acids. However, the existence of odd-chain fatty acids in some plant species suggests that alternative biosynthetic routes are possible. We propose a hypothetical pathway for 11(S)-HHT formation in plants, drawing parallels with known metabolic pathways of odd-chain and hydroxylated fatty acids.
The biosynthesis of odd-chain fatty acids can be initiated with a propionyl-CoA primer instead of the usual acetyl-CoA. This propionyl-CoA can be derived from the catabolism of certain amino acids, such as valine, isoleucine, and methionine. Once the C17 fatty acid backbone is synthesized, a subsequent hydroxylation step would be required to produce 11(S)-HHT. This hydroxylation could be catalyzed by a specific fatty acid hydroxylase, potentially a cytochrome P450-dependent monooxygenase or a lipoxygenase.
Below is a conceptual diagram of this proposed biosynthetic pathway:
Caption: Hypothetical biosynthesis of 11(S)-HHT in plants.
Potential Physiological Roles: An Inferential Perspective
In the absence of direct evidence, we can infer the potential physiological roles of 11(S)-HHT in plants by examining the functions of structurally similar lipid molecules. Hydroxy fatty acids are known components of plant cutin and suberin, which are protective biopolymers. Therefore, 11(S)-HHT could potentially play a role in plant defense against pathogens and environmental stress. Furthermore, some fatty acid derivatives act as signaling molecules in plant growth and development. It is plausible that 11(S)-HHT could be involved in such signaling cascades.
Part 2: A Practical Guide to the Discovery and Quantification of 11(S)-HHT in Plant Tissues
This section provides a detailed, step-by-step guide for the extraction, purification, and analysis of 11(S)-HHT from plant matrices. The methodologies are adapted from established protocols for hydroxy fatty acids and other plant lipids.
Experimental Workflow: From Plant Tissue to Analytical Data
The overall workflow for the analysis of 11(S)-HHT in plant tissues can be visualized as follows:
Caption: A streamlined workflow for the analysis of 11(S)-HHT.
Detailed Experimental Protocols
This protocol is based on the well-established Folch method, which is effective for the extraction of a broad range of lipids.
Materials:
-
Fresh or freeze-dried plant tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., mortar and pestle, bead beater)
-
Centrifuge
Procedure:
-
Weigh approximately 1 gram of fresh plant tissue (or 100 mg of freeze-dried tissue).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion of the tissue (e.g., 20 mL for 1 g of fresh tissue).
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
This step is crucial to release fatty acids from their esterified forms (e.g., in triglycerides or phospholipids).
Materials:
-
Total lipid extract from Protocol 1
-
2M KOH in methanol
-
Hexane
-
1M HCl
Procedure:
-
Redissolve the dried lipid extract in a small volume of 2:1 chloroform:methanol.
-
Add an excess of 2M KOH in methanol and incubate at 60°C for 1 hour to facilitate saponification.
-
After cooling, acidify the mixture to a pH of approximately 3 with 1M HCl.
-
Extract the free fatty acids by adding an equal volume of hexane. Vortex thoroughly.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the free fatty acids.
-
Repeat the hexane extraction two more times to ensure complete recovery.
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
This protocol allows for the selective enrichment of hydroxy fatty acids from the total free fatty acid pool.
Materials:
-
Silica-based SPE cartridge
-
Hexane
-
Diethyl ether
-
Methanol
Procedure:
-
Condition the SPE cartridge by washing with methanol followed by hexane.
-
Dissolve the dried free fatty acid extract in a minimal volume of hexane.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to elute non-polar lipids.
-
Elute the hydroxy fatty acids with a more polar solvent, such as a mixture of hexane and diethyl ether (e.g., 1:1 v/v), or pure diethyl ether.
-
Collect the eluate and evaporate to dryness under nitrogen.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of lipids like 11(S)-HHT.[1][2]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is suitable for separating fatty acids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B will effectively separate fatty acids based on their polarity.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for 11(S)-HHT should be monitored. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be generated by fragmentation of the precursor ion in the collision cell.
-
High-Resolution Mass Spectrometry (HRMS): For identification, accurate mass measurements of the precursor and fragment ions can be used to confirm the elemental composition of the molecule.
Data Presentation:
| Parameter | Recommended Value/Condition | Rationale |
| Extraction Solvent | Chloroform:Methanol (2:1, v/v) | Broadly effective for a wide range of lipid polarities. |
| Purification Method | Silica-based Solid-Phase Extraction | Selectively enriches for hydroxylated compounds. |
| Analytical Column | C18 Reverse-Phase | Provides good separation of fatty acids based on hydrophobicity. |
| Ionization Mode | Negative Ion ESI | Efficiently ionizes the carboxylic acid group of fatty acids. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Offers high sensitivity and selectivity for targeted quantification. |
Part 3: Ensuring Scientific Integrity
Self-Validating Systems in Practice
To ensure the trustworthiness of your findings, it is essential to incorporate self-validating systems into your experimental design. This includes:
-
Internal Standards: The use of a stable isotope-labeled internal standard of 11(S)-HHT (if available) or a structurally similar C17 hydroxy fatty acid is crucial for accurate quantification. The internal standard should be added at the very beginning of the extraction process to account for any sample loss during preparation.
-
Quality Control Samples: Pooled samples should be analyzed periodically throughout the analytical run to monitor the stability and performance of the LC-MS system.
-
Method Blanks: Processing a sample with no plant tissue (a "blank") through the entire procedure will help to identify any potential contamination from solvents or labware.
Authoritative Grounding and Comprehensive References
The methodologies and concepts presented in this guide are built upon a foundation of peer-reviewed scientific literature. The following references provide further detail and support for the protocols and theoretical discussions herein.
References
- Zhu, J., et al. (2018). Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 90(17), 10338-10345.
- Nikolaou, A., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092.
- Jouhet, J. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 334-342.
- Cahoon, E. B., & Li-Beisson, Y. (2020). Plant unusual fatty acids. Current Opinion in Plant Biology, 55, 59-67.
- Kroumova, A. B., et al. (1994). A pathway for the biosynthesis of straight and branched, odd- and even-length, medium-chain fatty acids in plants. Proceedings of the National Academy of Sciences, 91(24), 11437-11441.
- Li, F., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 443.
- Broun, P., & Somerville, C. (1997). Accumulation of ricinoleic, lesquerolic, and densipolic acids in seeds of transgenic Arabidopsis plants that express a fatty acyl hydroxylase cDNA from castor bean. The Plant Cell, 9(7), 1219-1227.
- Balz, F., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(24), 6071-6082.
- Glauser, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 44.
- Pan, X., et al. (2010). Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry.
Sources
Unveiling the Enigma: A Technical Guide to the Biological Activity of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontiers of Lipid Research
The landscape of lipidomics is in a perpetual state of expansion, with novel lipid mediators continually emerging as key regulators of physiological and pathological processes. Among these, the vast family of hydroxy fatty acids has garnered significant attention for its diverse biological functions. This technical guide focuses on a specific, yet under-investigated molecule: 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid (11(S)-HHTA) . While our understanding of this C16 hydroxy fatty acid is still in its nascent stages, this document aims to provide a comprehensive overview of its known biochemistry and to extrapolate its potential biological significance based on the activities of structurally related compounds. We will delve into its potential biosynthesis and metabolism, and propose experimental frameworks to unlock its therapeutic promise.
Section 1: The Molecular Identity and Biosynthesis of 11(S)-HHTA
11(S)-HHTA is a C16 polyunsaturated fatty acid characterized by a hydroxyl group at the 11th carbon position and three double bonds at the 7th, 9th, and 13th positions with specific stereochemistry. Its precise biological origin in mammals is not definitively established, but several lines of evidence suggest potential biosynthetic pathways.
Formation via Beta-Oxidation of Hydroxyeicosatetraenoic Acids (HETEs)
A key pathway for the formation of shorter-chain hydroxy fatty acids is the beta-oxidation of their longer-chain precursors. Research has demonstrated that cultured endothelial cells can take up 15-hydroxyeicosatetraenoic acid (15-HETE), a 20-carbon lipoxygenase product, and convert it into a novel metabolite identified as 11-hydroxyhexadecatrienoic acid [16:3(11-OH)][1]. The inhibition of this conversion by 4-pentenoic acid strongly suggests that beta-oxidation is the underlying mechanism[1]. This process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid.
-
Causality in Experimental Choice: The use of 4-pentenoic acid is a classic method to probe the involvement of beta-oxidation, as it is a known inhibitor of this metabolic pathway.
Potential Lipoxygenase-Mediated Synthesis
In the plant kingdom, lipoxygenases are pivotal enzymes in the generation of a wide array of oxidized fatty acids. Studies on the metabolism of (7Z,10Z,13Z)-hexadecatrienoic acid by plant lipoxygenases have shown the production of various hydroperoxy derivatives, including an (11S)-hydroperoxide. This hydroperoxide can subsequently be reduced to the corresponding stable 11(S)-hydroxy fatty acid. While this has been observed in plants, it opens the possibility of analogous enzymatic pathways in mammals that could lead to the direct synthesis of 11(S)-HHTA from a C16 precursor.
Section 2: The Metabolic Fate of 11(S)-HHTA: Cellular Uptake and Further Processing
The metabolic journey of 11(S)-HHTA after its formation is a critical determinant of its biological activity.
Cellular Uptake and Incorporation into Phospholipids
The initial study on the formation of 11-hydroxyhexadecatrienoic acid from 15-HETE also provided insights into its cellular transport. Endothelial cells were found to take up this C16 hydroxy fatty acid, although at a significantly lower efficiency (approximately 25%) compared to its C20 precursor, 15-HETE[1]. Furthermore, the incorporation of 11-hydroxyhexadecatrienoic acid into inositol phosphoglycerides was almost entirely excluded[1]. This differential uptake and phospholipid incorporation suggests that the biological roles of 11(S)-HHTA may be distinct from those of longer-chain hydroxy fatty acids.
Further Beta-Oxidation: A Plausible Catabolic Pathway
Given that 11-hydroxyhexadecatrienoic acid is itself a product of beta-oxidation, it is highly probable that it can undergo further cycles of this catabolic process. Studies on the metabolism of 12-hydroxyeicosatetraenoic acid (12-HETE) in mouse peritoneal macrophages have shown that it is extensively metabolized through beta-oxidation, leading to the formation of shorter-chain hydroxy fatty acids such as 8-hydroxy-4,6,10-hexadecatrienoic acid[1]. This provides a strong precedent for the further breakdown of 11(S)-HHTA into even shorter, potentially bioactive, metabolites.
Section 3: Postulated Biological Activities and Mechanisms of Action
Direct experimental evidence for the biological activities of 11(S)-HHTA is currently lacking. However, by examining the well-documented roles of other hydroxy fatty acids, particularly those with structural similarities, we can formulate hypotheses about its potential functions.
Inflammation and Immunity
Hydroxy fatty acids are potent signaling molecules in the inflammatory cascade. For instance, various HETEs are known to be involved in modulating inflammatory responses. Given that 11(S)-HHTA can be produced by endothelial cells, which are central to the inflammatory process, it is plausible that this molecule could act as a signaling lipid in the vascular microenvironment. It may act as a pro- or anti-inflammatory mediator, influencing leukocyte recruitment, cytokine production, or vascular permeability.
Cell Proliferation and Cancer Biology
The lipoxygenase pathway and its products have been implicated in cancer progression. For example, 12(S)-HETE has been shown to promote tumor cell metastasis[2]. Conversely, other hydroxy fatty acids have demonstrated anti-proliferative effects. The biological impact of 11(S)-HHTA in the context of cancer remains an open and intriguing question. Its reduced cellular uptake compared to longer-chain HETEs might imply a different mode of action or a more localized signaling role.
Cardiovascular System
The formation of 11-hydroxyhexadecatrienoic acid in endothelial cells points towards a potential role in cardiovascular physiology[1]. Hydroxy fatty acids can influence vascular tone, platelet aggregation, and angiogenesis. The specific effects of 11(S)-HHTA on these processes warrant investigation. For instance, 11(S)-HETE, a 20-carbon analogue, has been shown to induce cellular hypertrophy in cardiomyocytes[3]. Whether the C16 counterpart exhibits similar activities is a key area for future research.
Section 4: Experimental Protocols for Investigating the Biological Activity of 11(S)-HHTA
To elucidate the true biological functions of 11(S)-HHTA, a systematic and rigorous experimental approach is required. The following protocols are designed to be self-validating and provide a framework for future research.
Protocol: In Vitro Assessment of Inflammatory Response
Objective: To determine the effect of 11(S)-HHTA on inflammatory cytokine production in macrophages.
Methodology:
-
Cell Culture: Culture murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) under standard conditions.
-
Cell Stimulation: Pre-treat macrophages with varying concentrations of 11(S)-HHTA (e.g., 0.1 nM to 10 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate the pre-treated cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL).
-
Cytokine Analysis: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant. Quantify the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
-
Control Groups: Include vehicle-only controls, LPS-only controls, and positive controls (e.g., a known anti-inflammatory compound).
-
Validation: Confirm cell viability at all tested concentrations of 11(S)-HHTA using an MTT or similar assay to ensure that observed effects are not due to cytotoxicity.
Protocol: Cell Proliferation Assay
Objective: To assess the impact of 11(S)-HHTA on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., breast cancer line MCF-7 or prostate cancer line PC-3) in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of 11(S)-HHTA concentrations for 24, 48, and 72 hours.
-
Proliferation Measurement: Quantify cell proliferation using a standard method such as the BrdU incorporation assay or by direct cell counting.
-
Data Analysis: Plot cell proliferation against the concentration of 11(S)-HHTA to determine any dose-dependent effects and calculate the IC50 value if applicable.
-
Validation: Parallel experiments with non-cancerous cell lines (e.g., MCF-10A) should be conducted to assess for selective cytotoxicity.
Section 5: Visualizing Potential Signaling Pathways
While the specific signaling pathways for 11(S)-HHTA are unknown, we can propose hypothetical models based on the mechanisms of other hydroxy fatty acids. Many of these lipids act through G-protein coupled receptors (GPCRs) or by modulating intracellular signaling cascades.
Caption: Hypothetical GPCR signaling pathway for 11(S)-HHTA.
Section 6: Quantitative Data Summary
As direct quantitative data for the biological activity of 11(S)-HHTA is not available, the following table presents data for the related C20 molecule, 11(S)-HETE, to provide a comparative context.
| Compound | Biological Effect | Cell Type | Quantitative Measurement | Reference |
| 11(S)-HETE | Induction of Cellular Hypertrophy | Human RL-14 Cardiomyocytes | Significant increase in hypertrophic markers (ANP, β-MHC) at 20 µM | [3] |
| 11(S)-HETE | Allosteric Activation of CYP1B1 | Recombinant Human CYP1B1 | Concentration-dependent increase in EROD activity (e.g., 183% increase at 100 nM) | [3] |
Section 7: Future Directions and Concluding Remarks
The study of this compound is at a very early stage. The current body of evidence suggests it is a product of the beta-oxidation of longer-chain hydroxy fatty acids and may have distinct cellular uptake and metabolic properties. Its biological functions remain to be elucidated, but the known activities of structurally similar lipids point towards potential roles in inflammation, cancer, and cardiovascular disease.
Future research should focus on:
-
Definitive Biosynthetic Pathway Identification: Elucidating the primary enzymatic routes for 11(S)-HHTA synthesis in various mammalian cell types.
-
Receptor Identification: Screening for specific cell surface or nuclear receptors that bind to 11(S)-HHTA.
-
In Vivo Studies: Utilizing animal models to investigate the physiological and pathological roles of 11(S)-HHTA.
-
Development of Analytical Standards: The availability of pure 11(S)-HHTA is crucial for accurate and reproducible biological testing.
References
- Kaduce, T. L., et al. (1990). Conversion of 15-hydroxyeicosatetraenoic acid to 11-hydroxyhexadecatrienoic acid by endothelial cells. Journal of Biological Chemistry, 265(25), 15047-15053. [Link]
- Al-Sawalqah, M., et al. (2024). 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner.
- Hon-Nami, K., et al. (2013). Biosynthesis of 12(S)-hydroxyeicosatetraenoic acid by B16 amelanotic melanoma cells is a determinant of their metastatic potential. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(11), 1615-1623. [Link]
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- 1. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]
- 3. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
An Inquiry into the 11(S)-HHT Signaling Pathway in Plant Defense: Current Scientific Landscape
For the Attention of Researchers, Scientists, and Drug Development Professionals
Subject: Assessment of the 11(S)-HHT Signaling Pathway in Plant Defense Mechanisms
Following a comprehensive review of current scientific literature, we report that a specific signaling pathway for 11(S)-hydroxy-5,8,12-heptadecatrienoic acid, hereafter referred to as 11(S)-HHT, in the context of plant defense has not been documented. Extensive searches have failed to identify peer-reviewed research establishing a functional role or a defined signaling cascade for this molecule in plant immunity.
The topic as specified does not appear to correspond to a known or established area of plant science research. It is important to note that a similar molecule, 12(S)-HHT, is a well-characterized C17 metabolite derived from arachidonic acid in mammalian systems, where it is formed during the biosynthesis of prostaglandins and thromboxanes.[1][2] However, evidence of its presence or signaling function in plants is absent in the available literature.
While the specific 11(S)-HHT pathway in plants is unsubstantiated, the broader field of oxylipin signaling is a cornerstone of plant defense research. Oxylipins are a diverse family of oxygenated fatty acid derivatives that are central to a plant's ability to respond to pathogens and pests.[3][4][5] This established area of study may provide relevant context for researchers interested in lipid-derived signaling molecules.
Overview of Established Oxylipin Signaling in Plant Defense
Plant defense mechanisms are heavily reliant on signaling cascades initiated by the enzymatic oxidation of polyunsaturated fatty acids.[6][7] These pathways lead to the production of a variety of bioactive compounds that regulate defense gene expression, induce systemic resistance, and can have direct antimicrobial properties.[6][8]
Key Aspects of Plant Oxylipin Pathways:
-
Precursors and Core Biosynthesis: The primary precursors for most plant oxylipins are C18 fatty acids like linolenic and linoleic acid.[3][7] The initial step is catalyzed by lipoxygenase (LOX) or α-dioxygenase enzymes, which introduce a hydroperoxy group.[9][10]
-
The Jasmonic Acid (JA) Cascade: The most extensively studied oxylipin pathway is the one leading to jasmonic acid (JA) and its derivatives.[3][9] This pathway is critical for mediating responses to necrotrophic pathogens and herbivorous insects.[10]
-
Diverse Roles of Oxylipins: Beyond JA, plants produce a wide array of other oxylipins, including hydroxy fatty acids, keto fatty acids, and divinyl ethers.[5] These molecules are involved in various aspects of plant immunity, such as strengthening the cell wall, regulating programmed cell death, and activating defense gene expression.[10] Research has highlighted the importance of oxylipins derived from the 9-LOX pathway in regulating lateral root development and defense responses.[9][10]
-
Crosstalk and Regulation: Oxylipin signaling pathways are part of a complex network that interacts with other hormone pathways, such as those for salicylic acid (SA) and ethylene (ET), to fine-tune the plant's defense response to specific threats.[6]
We encourage researchers to explore the rich and well-documented field of established oxylipin signaling pathways, which continues to be a promising area for discoveries in plant science and the development of novel crop protection strategies.
Sources
- 1. 12-Hydroxyheptadecatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of phyto-oxylipins in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the antimicrobial activities of plant oxylipins supports their involvement in defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Oxylipin Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Sentinel Network: A Technical Guide to Oxylipin Signaling in Plant Stress Responses
Executive Summary
Oxylipins are a diverse class of lipid-derived signaling molecules that are central to a plant's ability to respond and adapt to a multitude of environmental challenges. While the jasmonate family is the most studied, a wider array of these oxidized fatty acid derivatives plays critical roles in mediating defense against pathogens and tolerance to abiotic stress. This technical guide provides an in-depth exploration of the core oxylipin biosynthetic pathways in plants, focusing on the well-established lipoxygenase (LOX) pathway. We will examine the generation and function of key signaling molecules, such as those derived from the 9-LOX and 13-LOX branches, which act as sentinels in the plant's defense network. For comparative purposes, this guide also details the biosynthesis of the C17 oxylipin 11(S)-hydroxy-5,8,12-heptadecatrienoic acid (11(S)-HHT), a product of the cyclooxygenase (COX) pathway in animals, to highlight the distinct evolutionary strategies for oxylipin generation between kingdoms and to address the current scarcity of evidence for a parallel pathway in plants. Finally, we provide a validated, field-proven protocol for the comprehensive analysis of the plant oxylipin profile using UPLC-MS/MS, offering researchers a robust methodology for investigating these critical signaling networks.
Part 1: The Central Role of Oxylipins in Plant Defense
As sessile organisms, plants have evolved intricate biochemical networks to perceive and respond to environmental threats. Among the most crucial signaling molecules are the oxylipins, which are produced from the oxidation of polyunsaturated fatty acids (PUFAs).[1][2] These compounds are not merely byproducts of oxidative damage but are purposefully synthesized to regulate a vast array of processes, from growth and development to defense against biotic and abiotic stresses.[3][4] The oxylipin signaling network allows plants to mount rapid and specific defenses, including the activation of defense-related gene expression, modulation of cell death, and induction of systemic resistance.[5][6]
The diversity of oxylipin structures is generated through several enzymatic pathways, with the lipoxygenase (LOX) pathway being the most prominent in higher plants.[7][8] This pathway gives rise to a cascade of bioactive molecules, including the well-known phytohormone jasmonic acid (JA), as well as other hydroxy fatty acids, ketones, and volatile compounds that orchestrate plant defense responses.[6][9][10] Understanding these pathways is paramount for developing strategies to enhance crop resilience and productivity in the face of increasing environmental pressures.
Part 2: The Lipoxygenase (LOX) Pathway: A Bifurcated Road to Defense
In plants, the LOX pathway is the primary route for the enzymatic oxidation of C18 PUFAs like linoleic acid and α-linolenic acid.[11] The initial position of oxygenation on the fatty acid chain, catalyzed by different LOX isoforms, determines the ultimate fate and function of the resulting oxylipin. The two major branches are the 13-LOX and 9-LOX pathways.
The 13-LOX Branch and the Jasmonate Cascade
The 13-LOX pathway is arguably the most well-characterized oxylipin pathway, leading to the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[10][12] This pathway is integral to defense against necrotrophic pathogens and herbivorous insects.[9][13]
-
Initiation: 13-Lipoxygenase (13-LOX) introduces oxygen at the 13th carbon of α-linolenic acid, forming 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).
-
Allene Oxide Synthesis: Allene Oxide Synthase (AOS) rapidly converts 13-HPOT into an unstable allene oxide.
-
Cyclization: Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA).
-
Peroxisomal Maturation: OPDA is transported into the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield jasmonic acid.[3]
-
Activation: In the cytoplasm, JA is conjugated to isoleucine by the enzyme JAR1 to form the active hormone JA-Ile, which can then bind to its receptor, the COI1-JAZ co-receptor complex, to initiate downstream gene expression.[12]
The 9-LOX Branch: Alternative Signals in Development and Defense
While the jasmonate cascade is critical, it does not act alone. The 9-LOX pathway produces a distinct set of oxylipins that have been shown to regulate developmental processes, such as lateral root formation, and mediate defense responses, particularly against bacterial pathogens.[7][11][14]
Key products of this pathway include 9(S)-hydroperoxyoctadecatrienoic acid (9-HPOT), which can be further metabolized by enzymes like hydroperoxide lyase (HPL) or other synthases to produce a variety of signaling molecules, including 9-hydroxyoctadecatrienoic acid (9-HOT) and 9-ketooctadecatrienoic acid (9-KOT).[15] These 9-LOX-derived oxylipins can induce oxidative stress and trigger specific mitochondrial retrograde signaling pathways, highlighting the complexity and compartmentalization of oxylipin signaling.[7][15] The expression of 9-LOX genes is often induced by wounding and specific stress signals, indicating their integral role in the plant's adaptive response.[16][17][18]
Caption: The bifurcated plant Lipoxygenase (LOX) pathway.
Part 3: 11(S)-HHT - A Cyclooxygenase-Derived Analog from the Animal Kingdom
The user's query specifically mentioned 11(S)-HHT, a C17 oxylipin. In mammalian systems, this molecule is a well-known product of the cyclooxygenase (COX) enzyme pathway, which metabolizes arachidonic acid (a C20 PUFA).[19]
-
Initiation: In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid (AA) from membrane phospholipids.
-
Cyclooxygenase Activity: The COX enzyme (isoforms COX-1 or COX-2) catalyzes the addition of two oxygen molecules to AA, forming the unstable intermediate Prostaglandin G2 (PGG2).[19]
-
Peroxidase Activity: The same COX enzyme then reduces PGG2 to Prostaglandin H2 (PGH2).
-
Formation of 11(S)-HHT: PGH2 is a critical branch point. It can be converted by thromboxane synthase into thromboxane A2 (TXA2) and an equimolar amount of 11(S)-HHT.
It is crucial to note that a canonical COX pathway responsible for producing prostaglandins or 11(S)-HHT has not been identified in plants. While some plant-derived compounds have been found to inhibit mammalian COX enzymes, this does not imply the existence of the pathway within plants themselves.[20][21][22][23] The biosynthesis of oxylipins in plants and animals represents a case of convergent evolution, where different enzymatic machinery has been adapted to produce lipid-based signals for physiological regulation.
Caption: The animal Cyclooxygenase (COX) pathway leading to 11(S)-HHT.
Part 4: Functional Roles of Plant Oxylipins in Abiotic Stress
Plant oxylipins are integral to mitigating a wide range of abiotic stresses.[1][2][4] Their accumulation triggers significant reprogramming of the plant's transcriptome and metabolome to enhance tolerance.
-
Drought and Osmotic Stress: Jasmonates are known to regulate stomatal closure, reducing water loss. They also induce the expression of genes involved in osmoprotectant synthesis and detoxification of reactive oxygen species (ROS) that accumulate during water deficit.
-
Temperature Stress (Heat and Cold): Both 9-LOX and 13-LOX derived oxylipins are involved in acclimation to temperature extremes. They can modulate membrane fluidity and activate protective mechanisms, such as the synthesis of heat shock proteins or antifreeze proteins.[16]
-
Salinity Stress: Oxylipin signaling helps maintain ion homeostasis and mitigates the oxidative stress caused by high salt concentrations. JA-mediated pathways can regulate the expression of ion transporters to reduce sodium toxicity.
-
Wounding: Mechanical damage is a potent inducer of the entire oxylipin cascade, particularly the JA pathway. This systemic signal travels from the wounded leaf to the rest of the plant, preparing distal tissues for potential secondary attacks.[5]
Table 1: Relative Changes in Oxylipin Classes Under Different Abiotic Stresses
| Oxylipin Class | Precursor | Pathway | Drought Stress | Salinity Stress | Cold Stress | Wounding |
| Jasmonates (JA, OPDA) | α-Linolenic Acid | 13-LOX | ↑↑ | ↑ | ↑↑ | ↑↑↑ |
| Hydroxy Fatty Acids (9-HOT) | Linoleic/Linolenic | 9-LOX | ↑ | ↑ | ↑ | ↑↑ |
| Divinyl Ethers | Linoleic/Linolenic | 9/13-LOX | ↑ | ↔ | ↔ | ↑ |
| Phytoprostanes | α-Linolenic Acid | Non-enzymatic | ↑↑ | ↑↑ | ↑ | ↑ |
Data synthesized from multiple studies.[1][2][4][16] Arrow direction indicates up-regulation (↑), down-regulation (↓), or no significant change (↔). The number of arrows indicates the relative magnitude of the response.
Part 5: Field-Proven Methodology for Plant Oxylipin Analysis
To accurately investigate the role of oxylipins, a robust, sensitive, and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[24][25] The following protocol provides a self-validating system for the comprehensive profiling of oxylipins in plant tissues. The causality behind key steps, such as the inclusion of antioxidants and the use of internal standards, is critical for ensuring data integrity.
Experimental Protocol: UPLC-MS/MS Analysis of Plant Oxylipins
1. Sample Collection and Homogenization:
-
Rationale: Rapid quenching of metabolic activity is essential to prevent artefactual oxylipin formation from enzymatic or non-enzymatic oxidation post-harvest.
-
Procedure:
-
Flash-freeze plant tissue (50-100 mg) in liquid nitrogen immediately upon collection.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
2. Extraction:
-
Rationale: A two-phase solvent system efficiently extracts lipids while partitioning them away from polar interferences. The inclusion of an antioxidant like BHT prevents auto-oxidation during the procedure. Internal standards are added early to account for analyte loss during sample preparation.
-
Procedure:
-
To the frozen powder, add 1 mL of ice-cold extraction solvent (2-propanol:water:HCl, 2:1:0.002 v/v/v) containing 0.02% butylated hydroxytoluene (BHT).
-
Add a cocktail of deuterated internal standards (e.g., d4-PGE2, d8-5-HETE, d4-9-HODE, d5-JA) to the slurry.
-
Vortex vigorously for 1 minute.
-
Add 2 mL of dichloromethane, vortex for 1 minute, and incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase and transfer to a new tube.
-
3. Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Rationale: SPE removes highly abundant, non-target lipids (e.g., triglycerides, phospholipids) that can cause significant ion suppression in the mass spectrometer, thereby increasing the sensitivity and reliability of the measurement.[26][27]
-
Procedure:
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 500 µL of methanol/water (1:1 v/v).
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash with 1 mL of water, followed by 1 mL of 15% methanol in water.
-
Elute the oxylipins with 1 mL of methanol, followed by 1 mL of ethyl acetate.
-
Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
4. UPLC-MS/MS Analysis:
-
Rationale: Ultra-high performance liquid chromatography (UPLC) provides the necessary chromatographic resolution to separate the numerous structural isomers of oxylipins. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification.[28]
-
Parameters:
-
LC System: ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY Premier BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20) + 0.1% Acetic Acid.
-
Gradient: A linear gradient optimized to separate early-eluting prostaglandins from late-eluting hydroxy fatty acids (e.g., 20% to 95% B over 15 minutes).
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-XS).
-
Ionization Mode: Electrospray Negative (ESI-).
-
Analysis Mode: Scheduled Multiple Reaction Monitoring (MRM). Unique precursor-product ion transitions for each target analyte and internal standard must be optimized.
-
Caption: A validated workflow for plant oxylipin analysis.
Part 6: Conclusion and Future Directions
The oxylipin network, dominated by the LOX pathway, is a cornerstone of plant resilience. Bioactive molecules derived from both the 9-LOX and 13-LOX branches function as a sophisticated language, allowing plants to finely tune their response to a diverse array of biotic and abiotic stresses. While molecules like 11(S)-HHT are hallmarks of the animal COX pathway, the principles of generating potent signaling molecules from lipid precursors are universal. The current body of research strongly indicates that plants have evolved their own complex and distinct oxylipin vocabulary.
Future research should focus on elucidating the signaling pathways of less-studied oxylipins, particularly those from the 9-LOX branch. The identification of their receptors and downstream targets will provide a more complete picture of the plant's defense signaling grid. Furthermore, exploring the potential for non-canonical or promiscuous enzyme activities in plants that might generate novel oxylipin structures, including C17 or other chain-shortened variants, remains a fascinating and open area of investigation. The application of the robust analytical methodologies outlined herein will be critical to uncovering these new layers of complexity in plant chemical defense.
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11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid CAS number 874393-55-2
An In-depth Technical Guide to 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (11(S)-HHTA) is a C16 polyunsaturated hydroxy fatty acid. As a member of the oxylipin family of signaling molecules, its structural features—a hydroxyl group at the C11 position and a conjugated diene system—suggest a potential role in a variety of physiological and pathophysiological processes. Despite its commercial availability, dedicated research on its specific biological functions, biosynthesis, and mechanism of action is currently limited. This guide synthesizes information from related, well-characterized lipid mediators to provide a foundational understanding of 11(S)-HHTA. We will explore its physicochemical properties, propose biosynthetic pathways, discuss potential biological activities based on structural analogues, and provide detailed methodologies for its analysis and further investigation.
Part 1: Physicochemical Properties and Identification
11(S)-HHTA is a structurally specific C16 fatty acid. Its identity is defined by the precise stereochemistry of its hydroxyl group (S-configuration at carbon 11) and the geometry of its three double bonds.
Core Chemical Identity
While extensive experimental data is not publicly available, we can summarize its fundamental properties based on its structure and information from safety data sheets[1].
| Property | Value | Source |
| CAS Number | 874393-55-2 | [1][2][3][4] |
| Molecular Formula | C₁₆H₂₆O₃ | [1] |
| Molecular Weight | 266.38 g/mol | [1] |
| Synonyms | 7,9,13-Hexadecatrienoic acid, 11-hydroxy-, (7Z,9E,11S,13Z)- | [1] |
| Purity (Commercial) | >98% | [1][2] |
| Appearance | Solid (typical for long-chain fatty acids) | [2] |
| Storage | -20°C is recommended for long-term stability | [2] |
The presence of a conjugated diene system (at C9 and C11) imparts specific UV absorbance characteristics, typically in the 235–280 nm range, which is a common feature used in the detection of such molecules via HPLC-UV methods[5].
Part 2: Postulated Biosynthesis and Metabolism
Hydroxy fatty acids (HFAs) are predominantly synthesized in biological systems through enzymatic oxidation of polyunsaturated fatty acids (PUFAs)[6]. The primary enzyme families responsible for this are lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes[7][8].
Hypothetical Biosynthetic Pathway via Lipoxygenase (LOX)
The structure of 11(S)-HHTA strongly suggests a lipoxygenase-mediated origin. LOX enzymes catalyze the insertion of molecular oxygen into PUFAs containing a 1Z,4Z-pentadiene system to form a hydroperoxy fatty acid, which is subsequently reduced to the corresponding hydroxy fatty acid[9][10][11].
A plausible precursor for 11(S)-HHTA is 7(Z),10(Z),13(Z)-Hexadecatrienoic Acid , an ω-3 PUFA found in plants[12]. A putative lipoxygenase could oxygenate this precursor at the C-11 position.
The proposed enzymatic steps are:
-
Dioxygenation : A specific LOX enzyme abstracts a hydrogen atom from C12 of the precursor, leading to the formation of a 11(S)-hydroperoxy intermediate, 11(S)-Hydroperoxy-7(Z),9(E),13(Z)-hexadecatrienoic acid (11(S)-HpHTA).
-
Reduction : The unstable hydroperoxide is rapidly reduced to the more stable hydroxyl group by cellular peroxidases, such as glutathione peroxidase (GPx), yielding 11(S)-HHTA.
Caption: Hypothetical lipoxygenase pathway for the synthesis of 11(S)-HHTA.
This pathway is analogous to the well-documented synthesis of hydroxyeicosatetraenoic acids (HETEs) from arachidonic acid (C20)[7][13]. For instance, 11(R)-HETE is produced by cyclooxygenase (COX) enzymes, while various LOX enzymes produce other HETE isomers[7][13][14]. The S-stereochemistry at the C11 position specifically points towards a potential LOX-mediated mechanism, as different LOX isoforms exhibit high regio- and stereospecificity[10].
Part 3: Potential Biological Significance and Therapeutic Interest
While direct evidence is absent for 11(S)-HHTA, its structural similarity to other bioactive oxylipins allows for informed hypotheses regarding its function. Oxylipins are critical lipid mediators in inflammation, immune response, and cellular homeostasis[6][15].
-
Inflammatory Modulation : Many hydroxy fatty acids, such as 11-HETE and 15-HETE derived from arachidonic acid, have roles in cardiovascular function and inflammation[16]. Similarly, 13(S)-HODE, derived from linoleic acid, is a known signaling molecule[17]. It is plausible that 11(S)-HHTA could act as a signaling molecule in inflammatory cascades, potentially by interacting with G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs), which are common targets for oxylipins[6].
-
Cellular Growth and Differentiation : Specific HETE enantiomers have been shown to exhibit distinct biological effects, such as inducing cellular hypertrophy[14]. The stereospecific nature of 11(S)-HHTA suggests it may have precise biological activities that differ from other potential isomers[13][18].
-
Plant and Lower Organism Biology : The likely C16:3 precursor is found in plants, suggesting 11(S)-HHTA could play a role in plant biology, possibly in defense signaling or development, analogous to how jasmonic acid biosynthesis involves oxylipin intermediates[11].
Part 4: Methodologies for Research and Development
Advancing the study of 11(S)-HHTA requires robust methods for its synthesis, extraction from biological samples, and accurate quantification.
General Strategy for Chemical Synthesis
The total synthesis of polyunsaturated hydroxy fatty acids is a complex but well-established field of organic chemistry[19][20]. A general retrosynthetic approach would involve the coupling of key building blocks to construct the 16-carbon backbone with the required stereochemistry.
Caption: A simplified retrosynthetic analysis for 11(S)-HHTA.
Key steps would likely include:
-
Chiral Pool Synthesis : Starting with a commercially available chiral molecule to set the S-stereocenter at what will become C11.
-
Fragment Assembly : Building the carbon chain fragments using reactions like cross-metathesis or acetylide chemistry[19][20].
-
Stereoselective Olefination : Using reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form the Z and E double bonds with high fidelity.
-
Purification : Extensive chromatographic purification (e.g., HPLC) is essential to isolate the final product from isomeric byproducts.
Protocol: Extraction and Quantification of Oxylipins from Biological Matrices
The analysis of oxylipins is challenging due to their low concentrations in tissues and their structural similarity to other lipids[5][6]. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for their quantification[15][21][22].
Objective : To extract 11(S)-HHTA and other oxylipins from a biological sample (e.g., plasma, cell culture supernatant) and quantify them using UPLC-MS/MS.
Materials :
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS) solution (e.g., d4-PGE2, or a deuterated analogue of the target analyte if available)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Centrifuge, Nitrogen evaporator
Step-by-Step Protocol :
-
Sample Spiking : To a 1.5 mL microfuge tube, add 100 µL of sample. Add 10 µL of the internal standard solution.
-
Protein Precipitation : Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds to precipitate proteins. This is a common and efficient method for initial cleanup[21].
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Solid Phase Extraction (SPE) :
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute the supernatant with water containing 0.1% formic acid to a final methanol concentration of <10%.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the oxylipins with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Solvent Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
UPLC-MS/MS Analysis :
-
Column : Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase : A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Mass Spectrometry : Operate in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 11(S)-HHTA and the internal standard.
-
Caption: Standard workflow for the extraction and analysis of oxylipins.
Part 5: Future Research Directions
The field is wide open for the investigation of 11(S)-HHTA. Key future work should focus on:
-
Elucidation of Biosynthesis : Identifying the specific lipoxygenase or other enzymes responsible for its production in various organisms.
-
Functional Characterization : Screening for its activity on known oxylipin receptors (e.g., GPCRs, PPARs) and assessing its impact on inflammatory pathways in relevant cell models (e.g., macrophages, endothelial cells).
-
In Vivo Studies : Investigating its endogenous levels in different tissues and disease states using the LC-MS/MS methods described. This could reveal its role as a potential biomarker.
-
Comparative Biology : Exploring its function in plant species where its C16:3 precursor is abundant.
Conclusion
This compound represents an understudied member of the vast and functionally critical oxylipin family. While direct research is sparse, its chemical structure provides a strong basis for hypothesizing its biosynthetic origins and biological roles. By leveraging established knowledge of related lipid mediators and employing robust analytical techniques, researchers can begin to uncover the specific functions of this molecule, potentially revealing new signaling pathways and therapeutic targets.
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A Technical Guide to Investigating the Putative Plant Metabolite 11(S)-HHT: A Framework for Discovery and Functional Characterization
Preamble: Navigating the Uncharted Territory of Plant Oxylipins
In the intricate world of plant biochemistry, the family of oxylipins stands out for its remarkable diversity and critical role in signaling. These oxygenated fatty acid derivatives, including the well-known jasmonates, are central to plant defense, development, and environmental responses.[1][2] This guide ventures into the theoretical landscape of a lesser-known oxylipin, 11(S)-hydroxy-5,8,12-heptadecatrienoic acid (11(S)-HHT), from the perspective of its potential existence and function as a plant metabolite. While direct evidence for 11(S)-HHT in plants is currently scarce in scientific literature, its structural similarity to known signaling molecules warrants a thorough investigation into its plausible biosynthesis, signaling, and physiological roles.
This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol but as a foundational framework for the discovery and functional characterization of novel plant oxylipins like 11(S)-HHT. We will delve into the causal logic behind experimental designs, ensuring that each proposed step contributes to a self-validating system of inquiry.
Part 1: The Hypothetical Biosynthesis of 11(S)-HHT in Plants: An Analogy to the Lipoxygenase (LOX) Pathway
The biosynthesis of oxylipins in plants is predominantly initiated by the lipoxygenase (LOX) enzyme family.[3][4] These enzymes catalyze the dioxygenation of polyunsaturated fatty acids.[5] Drawing from the established LOX pathway, we can propose a plausible biosynthetic route for 11(S)-HHT.
Proposed Precursor and Initial Oxygenation
The C17 structure of 11(S)-HHT suggests it may be a downstream product of an 18-carbon fatty acid, such as linolenic acid, a common substrate for plant LOX enzymes.[6] The initial step would involve the action of a specific 13-LOX, which introduces molecular oxygen at the 13th carbon of the fatty acid chain, leading to the formation of a hydroperoxy derivative.[3]
The Divergence: Formation of a C17 Aldehyde
Following the initial oxygenation, the pathway diverges. In the biosynthesis of jasmonic acid, the hydroperoxy fatty acid is converted by allene oxide synthase (AOS) and allene oxide cyclase (AOC).[7] However, for the formation of a C17 compound, a different enzymatic activity is required. The hydroperoxide lyase (HPL) branch of the oxylipin pathway is responsible for cleaving hydroperoxy fatty acids into smaller aldehyde and oxo-acid fragments.[8][9][10] Specifically, a 13-HPL could cleave the 13-hydroperoxy linolenic acid to produce a C6 volatile aldehyde (like (Z)-3-hexenal) and a C12 oxo-acid.[11] It is conceivable that a different, yet-to-be-characterized lyase or a related enzymatic activity could lead to the formation of a C17 backbone.
Alternatively, a non-enzymatic breakdown of the hydroperoxide could also be considered, although enzymatic reactions generally provide the stereo-specificity observed in signaling molecules.
Subsequent Modifications
The final steps in the proposed biosynthesis would involve further enzymatic modifications, including reductions and isomerizations, to yield the stable 11(S)-HHT molecule. The "(S)" configuration points towards a stereospecific enzymatic reaction.
Part 2: A Framework for Investigating the Signaling Role of 11(S)-HHT
Many plant oxylipins act as potent signaling molecules.[12] For instance, jasmonic acid and its precursor, 12-oxo-phytodienoic acid (OPDA), regulate a wide array of genes involved in defense and development.[13][14] A key question is whether 11(S)-HHT possesses similar signaling capabilities.
Perception and Signal Transduction
The signaling activity of an oxylipin begins with its perception by a specific receptor. In the case of jasmonates, the F-box protein COI1 is a key component of the receptor complex.[15] A hypothetical signaling pathway for 11(S)-HHT would likely involve a yet-to-be-identified receptor, possibly a member of the G-protein coupled receptor family or a soluble receptor.
Upon binding to its receptor, 11(S)-HHT could trigger a downstream signaling cascade involving second messengers like calcium ions and reactive oxygen species (ROS), and protein kinase cascades, ultimately leading to the activation of specific transcription factors.
Cross-talk with Other Phytohormone Pathways
Plant hormone signaling is characterized by intricate cross-talk.[16] The effects of a novel signaling molecule like 11(S)-HHT would likely be modulated by, and in turn modulate, other hormone pathways such as those of auxin, salicylic acid, ethylene, and abscisic acid. For example, OPDA has been shown to have signaling roles independent of jasmonic acid and to interact with other defense signaling pathways.[13][14]
Part 3: Potential Physiological Functions of 11(S)-HHT in Plants
Based on the known functions of other plant oxylipins, we can speculate on the potential physiological roles of 11(S)-HHT.
-
Plant Defense: Oxylipins are key players in plant defense against herbivores and pathogens.[17][18] 11(S)-HHT could act as a direct antimicrobial or anti-herbivore compound or as a signaling molecule that induces the expression of defense-related genes.
-
Growth and Development: Some oxylipins are involved in regulating plant growth and developmental processes such as root development, flowering, and senescence.[15]
-
Abiotic Stress Responses: Plants produce oxylipins in response to various abiotic stresses like wounding, drought, and temperature extremes.[19] 11(S)-HHT could play a role in mediating plant responses to these environmental challenges.
Part 4: Methodologies for the Study of 11(S)-HHT
A systematic approach is required to first confirm the presence of 11(S)-HHT in plants and then to elucidate its function.
Extraction and Quantification of 11(S)-HHT
The analysis of oxylipins in plant tissues presents an analytical challenge due to their low abundance and structural diversity.[20][21][22][23]
Protocol for Oxylipin Extraction:
-
Sample Collection and Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: Extract the homogenized tissue with a suitable organic solvent system, such as a mixture of isopropanol and hexane, often with the addition of a weak acid to protonate the carboxylic acid groups of the oxylipins.[21]
-
Internal Standard: Add a known amount of a labeled internal standard (e.g., deuterated 11(S)-HHT, if available) at the beginning of the extraction to account for losses during sample preparation.
-
Solid-Phase Extraction (SPE): Purify and concentrate the extract using SPE to remove interfering compounds.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatographic Separation: Use reversed-phase high-performance liquid chromatography (HPLC) to separate 11(S)-HHT from other oxylipins.
-
Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification. The use of multiple reaction monitoring (MRM) will provide the highest degree of selectivity and sensitivity.
| Parameter | Recommended Condition | Rationale |
| Extraction Solvent | Isopropanol/Hexane (2:3, v/v) with 0.1% Acetic Acid | Efficiently extracts a broad range of lipids while the acid suppresses ionization. |
| SPE Cartridge | C18 or a mixed-mode cation exchange | C18 retains non-polar compounds; mixed-mode can provide enhanced cleanup. |
| LC Column | C18, sub-2 µm particle size | Provides high-resolution separation of isomeric oxylipins. |
| MS Ionization | Electrospray Ionization (ESI) in negative mode | Carboxylic acids are readily deprotonated in negative ESI. |
| MS Analysis | Triple Quadrupole in MRM mode | Offers the best sensitivity and selectivity for quantification. |
Functional Characterization of 11(S)-HHT
Once the presence of 11(S)-HHT is confirmed and a reliable quantification method is established, its biological function can be investigated.
Experimental Workflow for Functional Analysis:
-
Exogenous Application: Treat plants or plant cell cultures with synthetic 11(S)-HHT and observe the physiological and molecular responses. This can include measurements of gene expression (qRT-PCR, RNA-seq), protein levels (Western blot, proteomics), and metabolite profiles (metabolomics).
-
Genetic Approaches:
-
Forward Genetics: Screen for mutants that are insensitive to exogenously applied 11(S)-HHT to identify components of its signaling pathway.
-
Reverse Genetics: Identify candidate genes for the biosynthesis of 11(S)-HHT (e.g., specific LOX or lyase genes) and create knockout or knockdown lines (e.g., using CRISPR/Cas9 or RNAi). Analyze these mutant lines for altered levels of 11(S)-HHT and associated phenotypes.
-
-
Biochemical Assays: Express candidate biosynthetic enzymes in a heterologous system (e.g., E. coli or yeast) and perform in vitro enzyme assays with proposed substrates to confirm their activity.
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An In-Depth Technical Guide to 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic Acid: Physicochemical Properties, Biological Significance, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid (11(S)-HHTA), a specialized lipid mediator derived from the oxygenation of hexadecatrienoic acid. This document details its fundamental physicochemical properties, including its molecular weight and chemical formula, and delves into its putative biosynthetic pathways and known biological activities. Emphasizing scientific integrity, this guide offers insights into the experimental choices for its study, including detailed analytical protocols for its identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it explores the potential therapeutic applications of 11(S)-HHTA in the context of inflammation and other disease processes, providing a valuable resource for researchers in lipidomics, pharmacology, and drug development.
Introduction
Lipid mediators are a diverse class of signaling molecules that play critical roles in a myriad of physiological and pathological processes, including inflammation, immunity, and tissue homeostasis. Among these, the hydroxylated polyunsaturated fatty acids, a subset of oxylipins, have garnered significant attention for their potent and specific biological activities. This compound (11(S)-HHTA) is a C16 hydroxylated fatty acid whose structural characteristics suggest its involvement in signaling pathways analogous to those of the more extensively studied C20 eicosanoids. This guide aims to consolidate the current knowledge on 11(S)-HHTA and provide a technical framework for its further investigation.
Physicochemical Properties
A foundational aspect of studying any bioactive molecule is the precise knowledge of its chemical and physical characteristics.
Molecular Formula and Weight
The chemical formula and molecular weight of 11(S)-HHTA are essential for its identification and for stoichiometric calculations in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₆O₃ | [1] |
| Molecular Weight | 266.38 g/mol | [1] |
| Synonyms | 7,9,13-Hexadecatrienoic acid, 11-hydroxy-, (7Z,9E,11S,13Z)- | [1] |
| CAS Number | 874393-55-2 | [1] |
Biosynthesis and Metabolism
The generation of hydroxylated fatty acids in biological systems is a tightly regulated enzymatic process. While the specific biosynthetic pathway of 11(S)-HHTA in mammals is not yet fully elucidated, it is hypothesized to be formed through the action of lipoxygenase (LOX) enzymes on its precursor, (7Z,10Z,13Z)-hexadecatrienoic acid.
Proposed Biosynthetic Pathway
Caption: Proposed enzymatic pathway for the synthesis of 11(S)-HHTA from its precursor fatty acid.
Studies on plant systems have shown that soybean lipoxygenase 1 can convert (7Z,10Z,13Z)-hexadecatrienoic acid into an 11S-hydroperoxide intermediate, which can then be reduced to the corresponding hydroxyl derivative. In mammals, various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) are responsible for the synthesis of a wide array of hydroxylated fatty acids, and it is plausible that one or more of these enzymes are involved in the biosynthesis of 11(S)-HHTA.
Biological Significance and Potential Therapeutic Applications
The biological functions of C16 hydroxylated fatty acids are an emerging area of research. Drawing parallels from the well-characterized C20 eicosanoids, 11(S)-HHTA is likely to be involved in the modulation of inflammatory responses.
Omega-3 polyunsaturated fatty acids (PUFAs), the broader family to which the precursor of 11(S)-HHTA belongs, are known for their anti-inflammatory properties.[2][3] These effects are mediated in part by their conversion to specialized pro-resolving mediators (SPMs), which actively promote the resolution of inflammation.[4] The mechanisms of action of omega-3 PUFAs include the alteration of cell membrane composition, inhibition of pro-inflammatory signaling pathways such as NF-κB, and the production of anti-inflammatory eicosanoids and resolvins.[2][3]
While direct evidence for 11(S)-HHTA is still limited, the biological activities of the structurally similar 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) offer valuable insights. 11(S)-HETE has been shown to induce cellular hypertrophy in cardiomyocytes and its S-enantiomer appears to be more potent in this regard.[5]
Given the established anti-inflammatory and pro-resolving roles of omega-3 PUFA-derived mediators, 11(S)-HHTA represents a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases. Its specific receptor interactions and downstream signaling pathways are key areas for future research.
Analytical Methodologies: A Guide to Quantification
Accurate and sensitive quantification of lipid mediators is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of oxylipins due to its high selectivity and sensitivity.
Sample Preparation
The extraction of oxylipins from biological matrices is a critical step that influences the accuracy and reproducibility of the analysis. Solid-phase extraction (SPE) is a commonly used technique for the cleanup and concentration of these analytes.[6][7]
Protocol: Solid-Phase Extraction of 11(S)-HHTA from Biological Fluids
-
Acidification: Acidify the sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl). This step is crucial for the efficient retention of acidic lipids on the SPE sorbent.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard to the sample to correct for analytical variability and matrix effects.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with methanol and then with acidified water (pH 3.5).
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the LC mobile phase for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of 11(S)-HHTA can be achieved using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
Caption: A schematic representation of the analytical workflow for the quantification of 11(S)-HHTA.
Typical LC-MS/MS Parameters:
| Parameter | Recommended Conditions | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of fatty acids. |
| Mobile Phase A | Water with 0.1% formic acid | Acidifies the mobile phase to promote protonation for better retention. |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid | Organic solvent for elution. |
| Gradient | A suitable gradient from a low to high percentage of mobile phase B | To elute compounds with varying polarities. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Carboxylic acids readily form [M-H]⁻ ions. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions for 11(S)-HHTA: The precursor ion for 11(S)-HHTA in negative ESI mode will be the deprotonated molecule [M-H]⁻ at m/z 265.2. The selection of specific product ions for the MRM transitions requires experimental optimization using a purified standard of the analyte.
Conclusion and Future Directions
This compound is an emerging lipid mediator with the potential to play a significant role in inflammatory processes. This technical guide has provided a foundational understanding of its physicochemical properties, a proposed biosynthetic pathway, and a detailed methodology for its analysis. The structural similarity of 11(S)-HHTA to other well-characterized anti-inflammatory and pro-resolving lipid mediators suggests its potential as a therapeutic target.
Future research should focus on:
-
Elucidating the complete biosynthetic pathway of 11(S)-HHTA in mammalian systems to identify the key enzymes involved.
-
Characterizing its biological activities in various in vitro and in vivo models of inflammation and other diseases.
-
Identifying its specific cellular receptors and downstream signaling pathways to understand its mechanism of action.
-
Exploring its potential as a biomarker for inflammatory conditions.
-
Synthesizing stable analogs to evaluate their therapeutic potential in preclinical studies.
The continued investigation of 11(S)-HHTA and other novel lipid mediators will undoubtedly provide new insights into the complex regulation of physiological and pathological processes and may lead to the development of innovative therapeutic strategies.
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Methodological & Application
A Convergent, Stereoselective Synthesis of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, lipidomics, and medicinal chemistry.
Abstract: This document provides a detailed guide to a robust and stereocontrolled synthesis of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid, a complex polyunsaturated fatty acid. The proposed strategy is convergent, maximizing efficiency by preparing key fragments in parallel before their final assembly. The core challenges—the precise installation of the C11-(S) stereocenter and the geometric control of the Z,E,Z-triene system—are addressed through a carefully selected sequence of modern synthetic reactions. Key transformations include a substrate-controlled asymmetric ketone reduction to set the chiral alcohol, a palladium/copper-catalyzed Sonogashira coupling to construct the conjugated backbone, and a Z-selective Wittig reaction for the final carbon chain elongation. This protocol is designed to be self-validating, with integrated checkpoints for purification and characterization.
Introduction and Strategic Overview
Polyunsaturated fatty acids (PUFAs) and their oxygenated metabolites, known as oxylipins, are a critical class of signaling molecules involved in a vast array of physiological and pathological processes, including inflammation, immunity, and cardiovascular homeostasis. The specific stereochemistry and geometry of these molecules are paramount to their biological activity. This compound is a specific isomer whose precise biological role and therapeutic potential are subjects of ongoing research, making a reliable synthetic source essential for further investigation. Its structure is analogous to other well-studied hydroxy fatty acids like the hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs).[1]
The total synthesis of this target presents significant challenges:
-
Stereocontrol: The hydroxyl group at the C11 position must be in the (S) configuration.
-
Geometric Control: The three double bonds must be precisely controlled to achieve the 7(Z), 9(E), and 13(Z) geometry.
To address these challenges, we have designed a convergent retrosynthetic strategy, which breaks the target molecule into three manageable fragments. This approach is inherently efficient, allowing for the parallel synthesis of building blocks that are coupled in the later stages.
Retrosynthetic Analysis
The synthesis is designed around three key bond formations, which define our primary fragments.
This analysis leads to three key building blocks:
-
Fragment A: A C7 phosphonium ylide, prepared from 6-bromohexanoic acid.
-
Fragment B: A C3 (E)-vinyl iodide fragment.
-
Fragment C: A C6 chiral propargyl alcohol, which contains both the C11-(S) stereocenter and the C13-(Z) double bond.
Foundational Methodologies: The Chemical Toolkit
Our synthetic plan is built upon a foundation of reliable and well-understood chemical transformations. The causality behind choosing each specific reaction is critical for success.
Pillar 1: Asymmetric Ketone Reduction for Stereocontrol
The cornerstone of this synthesis is the creation of the C11-(S) alcohol. While many methods exist for ketone reduction, achieving high enantioselectivity is crucial. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary choice for this transformation.[2] It utilizes a chiral oxazaborolidine catalyst to create a chiral environment, directing hydride delivery from a stoichiometric borane source to a specific face of the prochiral ketone.[2][3] This method is renowned for its high enantiomeric excesses (often >95% ee) and predictable stereochemical outcome, making it a trustworthy tool for building key chiral intermediates.[2][4]
Pillar 2: Sonogashira Coupling for Core Assembly
To construct the C8-C16 carbon backbone, the Sonogashira coupling offers a powerful and versatile method for forming a carbon-carbon bond between a vinyl halide (Fragment B) and a terminal alkyne (Fragment C).[5][6][7] This reaction, co-catalyzed by palladium and copper complexes, proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for use in complex natural product synthesis.[8][9] The resulting conjugated enyne system is the direct precursor to the 9(E),11-diene moiety after selective reduction.
Pillar 3: The Z-Selective Wittig Reaction
The final fragment coupling utilizes the Wittig reaction to form the C7=C8 double bond and install the carboxylic acid-bearing side chain. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[10] To achieve the desired (Z)-alkene, a non-stabilized ylide (where the group attached to the carbanion is alkyl) is required. The reaction is performed under salt-free conditions to favor the kinetic formation of a cis-oxaphosphetane intermediate, which preferentially decomposes to the (Z)-alkene and triphenylphosphine oxide.[10][11]
Convergent Synthetic Workflow
The overall forward synthesis is depicted below, showing the parallel preparation of fragments followed by their sequential coupling.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of Fragment C - (S,Z)-1-(tert-butyldimethylsilyloxy)hex-4-en-1-yn-3-ol
This protocol establishes the crucial C11-(S) stereocenter and the C13-(Z) double bond.
Step A1: Synthesis of (Z)-1-bromo-prop-1-ene (Z)-1,2-dibromopropene is selectively reduced using a suitable reducing agent like activated zinc dust to afford (Z)-1-bromopropene. This material is used in the subsequent step.
Step A2: Synthesis of (Z)-hex-4-en-1-yn-3-one To a solution of (Z)-1-bromopropene in THF at -78 °C is added n-butyllithium to form the vinyl lithium species. This is then reacted with acrolein to form the corresponding allyl alcohol, which is subsequently oxidized using a mild oxidant like manganese dioxide (MnO₂) to yield the target ynone.
Step A3: Asymmetric Reduction to form Fragment C
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| (Z)-hex-4-en-1-yn-3-one | 96.13 | 1.00 g | 10.4 | 1.0 |
| (R)-CBS Catalyst (1M in Toluene) | - | 1.04 mL | 1.04 | 0.1 |
| Borane-DMS complex (BH₃·SMe₂) | 75.97 | 0.8 mL | 6.24 | 0.6 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - | - |
Protocol:
-
A flame-dried 100 mL round-bottom flask is charged with the (R)-CBS catalyst solution under an argon atmosphere.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of (Z)-hex-4-en-1-yn-3-one in 10 mL of anhydrous THF is added dropwise to the catalyst solution.
-
Borane-DMS complex is added dropwise over 20 minutes. The reaction is stirred at -78 °C for 2 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
Upon completion, the reaction is quenched by the slow addition of methanol (5 mL).
-
The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol.
-
The resulting alcohol is protected as its TBS ether using TBSCl and imidazole in DMF to yield the final Fragment C .
Part B: Synthesis of Fragment B - (E)-1-iodo-3-(tetrahydro-2H-pyran-2-yloxy)prop-1-ene
This fragment is prepared from propargyl alcohol.
Protocol:
-
Protect the hydroxyl group of propargyl alcohol using dihydropyran (DHP) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in dichloromethane (DCM) to form the THP-protected alkyne.
-
The terminal alkyne is then subjected to a hydrozirconation-iodination sequence. Treat the alkyne with Schwartz's reagent (Cp₂ZrHCl) followed by the addition of iodine (I₂). This sequence reliably produces the (E)-vinyl iodide in high stereopurity.
-
Purify the resulting Fragment B by column chromatography.
Part C: Assembly of the C8-C16 Aldehyde Core
This part involves the key Sonogashira coupling followed by selective reduction and oxidation.
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| Fragment C (Protected) | ~240.4 | 2.40 g | 10.0 | 1.0 |
| Fragment B | ~268.1 | 2.95 g | 11.0 | 1.1 |
| Pd(PPh₃)₄ | 1155.6 | 231 mg | 0.2 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 76 mg | 0.4 | 0.04 |
| Diisopropylethylamine (DIPEA) | 129.24 | 5.2 mL | 30.0 | 3.0 |
| Anhydrous Toluene | - | 50 mL | - | - |
Protocol:
-
Sonogashira Coupling: To a solution of Fragment C and Fragment B in anhydrous toluene, add Pd(PPh₃)₄, CuI, and DIPEA under an argon atmosphere.[5][8] Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of starting materials. Purify the resulting enyne product by column chromatography.
-
Selective Alkyne Reduction: The enyne is dissolved in a mixture of hexane and ethyl acetate. Lindlar's catalyst (Pd/CaCO₃/PbO) is added, and the flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred vigorously under a balloon of H₂ until the alkyne is fully reduced to the (Z)-alkene. This step is critical for establishing the 9(E), 11(Z) diene system. The catalyst is removed by filtration through Celite.
-
Deprotection and Oxidation: The THP protecting group is selectively removed under acidic conditions (e.g., PPTS in ethanol). The resulting primary alcohol is then oxidized to the aldehyde using a mild reagent such as Dess-Martin periodinane (DMP) in DCM. Purification by column chromatography yields the C8-C16 Aldehyde Core .
Part D: Final Assembly and Deprotection
The final fragment is attached via a Z-selective Wittig reaction.
Protocol:
-
Ylide Preparation: (6-Carboxyhexyl)triphenylphosphonium bromide is suspended in anhydrous THF. Two equivalents of a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) are added at -78 °C to deprotonate both the phosphonium salt and the carboxylic acid. The mixture is allowed to warm to room temperature to form the deep red ylide.
-
Wittig Reaction: The solution of the C8-C16 Aldehyde Core in THF is added to the ylide solution at -78 °C. The reaction is stirred and allowed to slowly warm to room temperature overnight.[12][13]
-
Workup and Deprotection: The reaction is quenched with saturated aqueous NH₄Cl. After extraction with ethyl acetate, the organic layers are combined and dried. The TBS protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF.
-
Purification: The final crude product is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the pure This compound .
Characterization of Final Product
The identity and purity of the final compound should be confirmed by a suite of analytical techniques. The following data are representative of what would be expected for the target molecule.
| Analysis | Expected Data |
| ¹H NMR (500 MHz, CDCl₃) | Multiplets at ~5.3-6.5 ppm (olefinic protons), multiplet at ~4.1 ppm (CH-OH), triplet at ~2.3 ppm (-CH₂-COOH), various multiplets in the alkyl region, doublet at ~0.9 ppm (terminal CH₃). |
| ¹³C NMR (125 MHz, CDCl₃) | Signal at ~179 ppm (COOH), signals between ~125-135 ppm (olefinic carbons), signal at ~73 ppm (C-OH), various signals in the alkyl region. |
| Mass Spec (ESI-) | Calculated for C₁₆H₂₅O₃⁻ [M-H]⁻: 265.1804. Found: 265.1809. |
| Optical Rotation | [α]²⁰D = (Specific value) (c = 1.0, CHCl₃). The sign and magnitude confirm the enantiopurity. |
| Purity (HPLC) | >98% |
Conclusion
This application note details a logical and robust synthetic pathway for accessing this compound. By employing a convergent strategy that leverages powerful and stereoselective reactions—namely the CBS reduction, Sonogashira coupling, and Z-selective Wittig olefination—this protocol provides a reliable method for producing this complex lipid mediator for biological and pharmacological studies. The emphasis on explaining the causality behind methodological choices ensures that researchers can adapt and troubleshoot the synthesis effectively.
References
- Gao, S., & Wang, J. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(5), 556-574. [Link]
- Yi, D., et al. (2009). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Biotechnology, 143(3), 220-224. [Link]
- Gao, S., & Wang, J. (2014). Sonogashira coupling in natural product synthesis.
- Gao, S., & Wang, J. (2014). Sonogashira coupling in natural product synthesis. RSC Publishing. [Link]
- Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]
- Borah, J. C., & Borah, R. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(1), 24-46. [Link]
- Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
- Wikipedia contributors. (2023). Wittig reaction. Wikipedia. [Link]
- Boeckman, R. K., et al. (2011). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 16(12), 9943-9971. [Link]
- ResearchGate. (2019). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Request PDF. [Link]
- PubChem. (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-Dienoic Acid.
Sources
- 1. 13-Hydroxy-9,11-Octadecadienoic Acid | C18H32O3 | CID 5282948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 5. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00086A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 11(S)-HHT from Plant Tissues
Introduction: The Scientific Context of 11(S)-HHT in Plant Systems
11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HHT, is a biologically active lipid mediator derived from the metabolism of arachidonic acid via the cyclooxygenase (COX) pathway in mammalian systems. It plays a significant role in various physiological and pathological processes, including inflammation and tissue repair. While the presence and functions of 11(S)-HHT are well-documented in animals, its occurrence in plant tissues is not widely reported in scientific literature. The primary focus of "HHT" in plant science has been on Homoharringtonine, a cephalotaxine alkaloid with anti-cancer properties.[1][2]
This protocol, therefore, represents a novel application of established eicosanoid extraction methodologies to the plant matrix. It is designed for researchers and drug development professionals seeking to investigate the potential presence of 11(S)-HHT or other structurally similar oxylipins in plants. The procedure is based on a robust combination of liquid-solid extraction and solid-phase extraction (SPE), followed by sensitive quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles outlined here are adapted from validated methods for eicosanoid analysis in complex biological samples.[3][4]
Given the potential for low abundance and the complexity of the plant lipidome, this protocol emphasizes steps to maximize recovery, minimize enzymatic degradation, and ensure the removal of interfering substances.
Part 1: Core Principles of the Extraction Workflow
The successful extraction of 11(S)-HHT from plant tissues hinges on several key principles:
-
Inhibition of Endogenous Enzymatic Activity: Upon tissue disruption, endogenous lipoxygenases and other oxidative enzymes can rapidly degrade polyunsaturated fatty acids. To prevent this, immediate flash-freezing of the tissue in liquid nitrogen is critical.[5] The use of antioxidant inhibitors during homogenization is also recommended.[3]
-
Efficient Lysis and Lipid Solubilization: Plant cell walls must be thoroughly disrupted to allow for the efficient extraction of lipids. Grinding the tissue to a fine powder in liquid nitrogen achieves this.[6] A polar organic solvent is then used to solubilize the lipids, including the target analyte.
-
Selective Purification by Solid-Phase Extraction (SPE): Crude plant extracts contain a vast array of compounds (pigments, phenolics, other lipids) that can interfere with analysis. Solid-phase extraction using a C18 reverse-phase sorbent is a highly effective method for selectively retaining lipids like 11(S)-HHT while allowing more polar contaminants to be washed away.[3][4]
-
High-Sensitivity Quantification by LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for the analysis of eicosanoids due to its high selectivity and sensitivity.[7][8] This technique allows for the precise quantification of the target analyte even at very low concentrations.
The entire workflow is designed to be a self-validating system. The inclusion of an internal standard at the beginning of the process allows for the calculation of extraction efficiency and corrects for any sample loss during the procedure.
Experimental Workflow Diagram
Caption: Workflow for 11(S)-HHT Extraction and Analysis.
Part 2: Detailed Experimental Protocol
This protocol is optimized for approximately 1 gram of fresh plant tissue. Adjust volumes accordingly for different starting amounts.
Materials and Reagents
-
Plant Tissue: Freshly harvested, young tissues (e.g., leaves, roots) are recommended.
-
Solvents (HPLC or MS grade): Methanol, Ethanol, Ethyl Acetate, Hexane, Acetonitrile.
-
Reagents: Deionized water, Formic acid, Hydrochloric acid (2M).
-
Antioxidant: Butylated hydroxytoluene (BHT).
-
Internal Standard (IS): A deuterated analog of 11(S)-HHT (e.g., 11(S)-HHT-d8).
-
Equipment:
-
Mortar and pestle
-
Liquid nitrogen
-
Homogenizer
-
Refrigerated centrifuge
-
Solid-Phase Extraction (SPE) manifold
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Nitrogen evaporator or centrifugal vacuum evaporator
-
Vortex mixer
-
LC-MS/MS system
-
Step-by-Step Methodology
1. Sample Preparation and Homogenization
-
Weigh approximately 1 gram of fresh plant tissue. Immediately flash-freeze in liquid nitrogen.
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Grind the frozen tissue to a fine, homogenous powder. It is crucial to prevent the sample from thawing during this process.[5]
-
Transfer the frozen powder to a pre-chilled tube.
-
Add 5 mL of ice-cold methanol containing 0.01% BHT and the internal standard (e.g., 10 ng of 11(S)-HHT-d8). The BHT is added to prevent auto-oxidation of the analyte during extraction.[3]
-
Homogenize the sample thoroughly for 1-2 minutes on ice.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude lipid extract, and transfer to a new tube.
2. Solid-Phase Extraction (SPE) Purification
This step is critical for removing interferences and concentrating the analyte.[4]
-
Acidification: Acidify the supernatant from step 1.8 to a pH of approximately 3.5 by adding 2M hydrochloric acid. This step ensures that the carboxylic acid group of 11(S)-HHT is protonated, which enhances its retention on the C18 reverse-phase column.
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 5 mL of ethyl acetate.
-
Wash with 5 mL of methanol.
-
Equilibrate with 10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Slowly apply the acidified supernatant to the conditioned C18 cartridge at a flow rate of approximately 1 mL/minute.
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove salts and highly polar compounds.
-
Wash with 10 mL of hexane to remove non-polar lipids.
-
-
Elution: Elute the 11(S)-HHT and other retained eicosanoids from the cartridge with 5 mL of ethyl acetate into a clean collection tube.
3. Final Sample Preparation for LC-MS/MS
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex thoroughly for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Table of Critical Parameters
| Parameter | Recommended Value | Rationale |
| Tissue Weight | ~1.0 g | Provides sufficient material for detection while being manageable. |
| Extraction Solvent | Methanol with 0.01% BHT | Efficiently extracts lipids and prevents oxidation. |
| Internal Standard | Deuterated analog (e.g., -d8) | Corrects for matrix effects and sample loss during preparation. |
| Centrifugation | 10,000 x g for 15 min at 4°C | Pellets cellular debris, providing a clear supernatant for SPE. |
| Sample pH for SPE | 3.5 | Ensures protonation of the analyte for optimal binding to the C18 sorbent.[4] |
| SPE Elution Solvent | Ethyl Acetate | Effectively elutes the retained eicosanoids from the C18 cartridge. |
| Final Reconstitution Volume | 100 µL | Concentrates the sample to improve detection limits for LC-MS/MS. |
Part 3: Analysis by LC-MS/MS
Analysis should be performed on a high-sensitivity tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
11(S)-HHT: Precursor ion (Q1) m/z 319.2 → Product ion (Q3) m/z 167.1
-
11(S)-HHT-d8 (IS): Precursor ion (Q1) m/z 327.2 → Product ion (Q3) m/z 171.1
-
-
Collision Energy: Optimized for the specific instrument.
The use of MRM provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, minimizing the likelihood of false positives from the complex plant matrix.[9]
Part 4: Trustworthiness and Self-Validation
The integrity of this protocol is maintained through several key checks:
-
Internal Standard Recovery: The peak area of the internal standard (IS) should be consistent across all samples. Significant variation may indicate problems with the extraction process. The recovery is calculated by comparing the IS response in the sample to the response of a pure standard.
-
Calibration Curve: A calibration curve should be prepared using authentic standards of 11(S)-HHT, spiked into a blank matrix if possible. The linearity of this curve (R² > 0.99) is essential for accurate quantification.
-
Blank Samples: A procedural blank (carrying out the entire extraction process with no tissue) should be run to ensure there is no contamination from solvents or materials.
By adhering to these quality control measures, researchers can have high confidence in the quantitative data generated using this protocol.
References
- Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordin
- Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordin
- Quantitative liquid chromatography-tandem mass spectrometric analysis of 11dH-TXB2 and cre
- Development of Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of 11-Oxygenated Androgens in Prost
- Quantification of eicosanoids and their metabolites in biological m
- Eicosanoid Sample Extraction Protocol. Arbor Assays.
- Total High Molecular Weight DNA Extraction from plant tissues for Long Read Sequencing. protocols.io.
- High‐molecular‐weight DNA extraction for long‐read sequencing of plant genomes: An optimiz
- Liquid chromatography-electrospray ionization-tandem mass spectrometry for simultaneous analysis of chlorogenic acids and their metabolites in human plasma. PubMed.
Sources
- 1. Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Total High Molecular Weight DNA Extraction from plant tissues for Long Read Sequencing [protocols.io]
- 6. High‐molecular‐weight DNA extraction for long‐read sequencing of plant genomes: An optimization of standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11dH-TXB2 and creatinine in urine: Determination of 11dH-TXB2 and creatinine levels using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAT-322 Development of Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of 11-Oxygenated Androgens in Prostate Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-electrospray ionization-tandem mass spectrometry for simultaneous analysis of chlorogenic acids and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of 11(S)-HHT in biological samples
An In-Depth Technical Guide to the Quantitative Analysis of 11(S)-HHT in Biological Samples
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 11(S)-hydroxyheptadecatrienoic acid (11(S)-HHT) in biological matrices such as plasma and serum. 11(S)-HHT is a C17 hydroxylated fatty acid generated from the cyclooxygenase (COX) pathway. As a stable enzymatic product formed alongside the highly labile Thromboxane A2 (TXA2), 11(S)-HHT serves as a crucial and reliable biomarker for in vivo platelet activation and COX-1 activity. This document details field-proven protocols for sample handling, solid-phase extraction (SPE), and quantitative analysis using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to ensure scientific rigor, reproducibility, and accuracy, catering to researchers in drug development and clinical science.
Introduction: The Biochemical Significance of 11(S)-HHT
11(S)-HHT, and its more commonly referenced isomer 12(S)-HHT, are metabolites of arachidonic acid. The biosynthesis is initiated by cyclooxygenase enzymes (COX-1 and COX-2), which convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2)[1][2]. The enzyme thromboxane synthase (TXAS) then metabolizes PGH2 via two primary routes: isomerization into the potent but unstable platelet agonist Thromboxane A2 (TXA2), and fragmentation into 11(S)-HHT and malondialdehyde (MDA)[3][4].
Because TXA2 has an extremely short half-life (~30 seconds) in aqueous solution, its direct measurement is not feasible. Instead, its stable, inactive metabolite, Thromboxane B2 (TXB2), is often measured. However, 11(S)-HHT is produced enzymatically and stoichiometrically with TXA2, making it an excellent, direct surrogate for quantifying TXAS activity and, by extension, platelet activation[3]. This makes the accurate quantification of 11(S)-HHT critical in studies of thrombosis, inflammation, and the efficacy of anti-platelet therapies.
Figure 1: Simplified biosynthesis pathway of 11(S)-HHT and Thromboxane A2.
Pre-Analytical Protocol: Sample Collection and Handling
Core Principle: To prevent artifactual eicosanoid generation, immediate inhibition of cyclooxygenase activity and platelet activation is paramount.
Protocol for Blood Collection:
-
Anticoagulant Choice: Use tubes containing EDTA or citrate as the anticoagulant.
-
Immediate Inhibition: Draw blood directly into a pre-chilled tube containing an anticoagulant and a COX inhibitor. A common and effective inhibitor is Indomethacin, added to a final concentration of 10-15 µM.
-
Minimize Shear Stress: Use a large gauge needle (e.g., 21-gauge) and a gentle draw to prevent mechanical activation of platelets.
-
Immediate Processing: Process the blood to plasma within 30 minutes of collection.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a clean polypropylene tube, avoiding the buffy coat.
-
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., 11(S)-HHT-d4) to the plasma before storage. This accounts for analyte loss during extraction and variability in instrument response.
-
Storage: Immediately snap-freeze the plasma samples in liquid nitrogen and store them at -80°C. Eicosanoids are susceptible to degradation, and long-term stability at -80°C should be validated if samples are to be stored for extended periods.
Analyte Extraction: Solid-Phase Extraction (SPE)
Solid-phase extraction is the preferred method for cleaning up and concentrating 11(S)-HHT from complex biological matrices like plasma. It offers superior recovery and cleanliness compared to liquid-liquid extraction[5]. The following protocol utilizes a reverse-phase C18 sorbent.
Causality: The carboxylic acid moiety of 11(S)-HHT (pKa ~4-5) is ionized at physiological pH, making it highly water-soluble. The protocol's initial acidification step protonates this group, rendering the molecule neutral and significantly increasing its affinity for the nonpolar C18 sorbent.
Protocol for SPE of 11(S)-HHT from Plasma:
-
Sample Thawing & Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma (pre-spiked with internal standard), add 50 µL of 2M hydrochloric acid to acidify the sample to a pH of ~3.5.
-
Vortex briefly and let stand at 4°C for 15 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Wash the cartridge sequentially with 3 mL of methanol, followed by 3 mL of deionized water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the acidified plasma supernatant onto the conditioned C18 cartridge.
-
Apply a slow, steady flow rate (approx. 0.5 mL/minute) using a gentle vacuum or positive pressure.
-
-
Interference Wash:
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Wash with 3 mL of 15% methanol in water to remove more strongly bound polar interferences.
-
Wash with 3 mL of hexane to elute highly nonpolar lipids that could interfere with analysis.
-
-
Analyte Elution:
-
Elute the 11(S)-HHT and internal standard from the cartridge with 2 mL of ethyl acetate or methyl formate into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.
-
Primary Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for eicosanoid quantification due to its high sensitivity, specificity, and throughput, without the need for derivatization[6].
Figure 2: General workflow for quantitative analysis of 11(S)-HHT.
Protocol for LC-MS/MS Analysis:
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column with a small particle size (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended for optimal resolution.[7]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would be:
-
0-1 min: 30% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The instrument is set to specifically monitor the transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific, stable product ion generated by collision-induced dissociation.
| Parameter | 11(S)-HHT | 11(S)-HHT-d4 (Internal Standard) |
| Precursor Ion (Q1) m/z | 279.2 | 283.2 |
| Product Ion (Q3) m/z (Quantifier) | 167.1 | 171.1 |
| Product Ion (Q3) m/z (Qualifier) | 127.1 | 127.1 |
| Dwell Time (ms) | 50 | 50 |
| Collision Energy (eV) | -15 | -15 |
| Table 1: Example LC-MS/MS parameters for 11(S)-HHT analysis. These values are illustrative and must be empirically optimized on the specific instrument used.[8] |
Alternative Method: GC-MS Analysis
GC-MS is a powerful technique but requires chemical derivatization to make the non-volatile 11(S)-HHT amenable to gas-phase analysis.[9] Derivatization caps the polar hydroxyl and carboxylic acid groups, increasing volatility and improving chromatographic peak shape.[10][11]
Protocol for Derivatization and GC-MS:
-
Derivatization:
-
To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether-ester derivative.
-
-
GC System: Gas chromatograph with a capillary column.
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temp: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry: Mass spectrometer operating in Negative Chemical Ionization (NCI) or Electron Ionization (EI) mode. NCI often provides superior sensitivity for derivatized eicosanoids.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 11(S)-HHT and its internal standard.
| Compound | Derivative | Characteristic m/z Ions for SIM |
| 11(S)-HHT | TMS ether-ester | Must be determined empirically |
| 11(S)-HHT-d4 | TMS ether-ester | Must be determined empirically |
| Table 2: Illustrative GC-MS parameters. Specific ions for the TMS derivative of 11(S)-HHT would need to be identified from its fragmentation pattern. |
Method Validation and Data Interpretation
A robust and reliable quantitative assay requires rigorous validation according to regulatory guidelines.
Core Principle: The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of accurate quantification.[12][13][14] The SIL-IS co-elutes with the analyte and experiences identical conditions during extraction, chromatography, and ionization, thereby correcting for matrix effects and procedural losses.[14]
Key Validation Parameters:
-
Calibration Curve: A standard curve is generated by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of calibration standards prepared in a surrogate matrix (e.g., stripped plasma). A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The curve should have a coefficient of determination (r²) > 0.99.
-
Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and precision (CV%) should be ≤15% (≤20% at the LLOQ).
-
Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.
-
Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences co-elute with the analyte or internal standard.
-
Matrix Effect: Evaluated to ensure that components of the biological matrix do not cause ion suppression or enhancement, which would affect accuracy.
-
Stability: The stability of 11(S)-HHT must be tested under various conditions: freeze-thaw cycles, short-term bench-top stability in matrix, and long-term storage at -80°C.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Mean %RE) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS |
| Table 3: Summary of typical acceptance criteria for bioanalytical method validation. |
References
- Hecker, M., & Ullrich, V. (1989). On the mechanism of prostacyclin and thromboxane A2 biosynthesis. Journal of Biological Chemistry.
- Phenomenex. (n.d.). Sample Preparation Guide.
- Wu, C. C., & Schwartz, G. J. (1993). Extraction and simultaneous elution and derivatization of 11-nor-9-carboxy-delta 9-tetrahydrocannabinol using Toxi-Lab SPEC prior to GC/MS analysis of urine. Journal of Analytical Toxicology, 17(4), 215–217.
- Hidaka, T., Ueta, T., & Ogura, R. (1980). Thromboxane Formation from Arachidonic Acid and Prostaglandin H2 in Rabbit Spleen. Journal of Biochemistry, 87(2), 367-373.
- Murphy, R. C., & Gaskell, S. J. (2011).
- Tallman, K. A., & Porter, N. A. (2016). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1028, 121–131.
- Reactome. (2012). PGH2 is degraded to 12S-HHT and MDA by TBXAS1.
- Wikipedia contributors. (2023, November 29). Prostaglandin H2. In Wikipedia, The Free Encyclopedia.
- Human Metabolome Database. (2022). Metabocard for 12S-HHT (HMDB0012535).
- RTI International. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.
- Ciolino, L. A. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology.
- ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- LC-MS/MS Quantitative Analysis of 11 Total Thyroid Hormones and Metabolites in Serum for Clinical Research Use. (2017). Thermo Fisher Scientific.
- Human Metabolome Database. (2022). Metabocard for Prostaglandin H2 (HMDB0001381).
- Leis, H. J., Malle, E., Mayer, B., Kostner, G. M., Esterbauer, H., & Gleispach, H. (1987). Quantitative measurement of 5-, 12-, and 15-hydroxyeicosatetraenoic acid together with 12-hydroxyheptadecatrienoic acid by stable isotope dilution gas chromatography-negative ion chemical ionization-mass spectrometry. Analytical Biochemistry, 162(2), 337–344.
- Domingues, M. R., Reis, A., & Spickett, C. M. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PLoS ONE, 8(10), e77561.
- Li, D., et al. (2020). Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples. Analytical and Bioanalytical Chemistry, 412(25), 6679–6690.
- High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. (2022).
- Gaskell, S. J., & Brooks, C. J. (1990). Dehydroepiandrosterone sulfate quantification in serum using high-performance liquid chromatography/mass spectrometry and a deuterated internal standard: a technique suitable for routine use or as a reference method. Steroids, 55(10), 472–478.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- Sensitive determination of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in wastewater by solid-phase extraction with pre-column derivatization and liquid chromatography-tandem mass spectrometry. (2019). Analytical Methods, 11(35), 4555-4562.
- LabRulez. (2022). Tips for Developing Successful Solid Phase Extraction Methods.
- Albiñana, V., et al. (2020). Functional Alterations Involved in Increased Bleeding in Hereditary Hemorrhagic Telangiectasia Mouse Models. Frontiers in Cell and Developmental Biology, 8, 590.
- Gossage, J. R., et al. (2015). Executive summary of the 11th HHT international scientific conference. Angiogenesis, 18(4), 525–538.
- Tantry, U. S., & Gurbel, P. A. (2021). Inflammatory Mediators of Platelet Activation: Focus on Atherosclerosis and COVID-19. Journal of Clinical Medicine, 10(11), 2395.
- van den Broek, I., et al. (2011). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. Journal of Biomedicine and Biotechnology, 2011, 493591.
- Jones, A. D., et al. (2007). LC-MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(19), 7278–7287.
- Ojeda, R., et al. (2023). Evolution of angiogenic and inflammatory biomarkers in patients with hereditary hemorrhagic telangiectasia during treatment with bevacizumab: study protocol. Revista Clínica Española.
- Agilent Technologies. (2011).
- Latour, E., et al. (2021). Pilot investigation of circulating angiogenic and inflammatory biomarkers associated with vascular malformations. Orphanet Journal of Rare Diseases, 16(1), 387.
- Albiñana, V., et al. (2017). Potential angiogenic biomarkers in hereditary hemorrhagic telangiectasia and other vascular diseases.
- De Paoli, G., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1332–1341.
- ResearchGate. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?.
- Analysis of Drugs from Biological Samples. (2022). International Journal of Innovative Science and Research Technology, 7(5).
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- Miettinen, T. P., et al. (2018). Identifying drug targets in tissues and whole blood with thermal-shift profiling.
- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2013). LCGC North America, 31(11).
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Technical Application & Protocol Guide: 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Plant-Derived Oxylipin with Research Potential
11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid is a specialized polyunsaturated fatty acid belonging to the oxylipin family. Oxylipins are oxidized fatty acids that act as crucial signaling molecules in a wide range of biological processes. While many well-studied oxylipins, such as prostaglandins and leukotrienes, are of mammalian origin, this compound is a product of plant biochemistry.
Specifically, it is synthesized from (7Z,10Z,13Z)-hexadecatrienoic acid through the action of the 9-lipoxygenase (9-LOX) enzyme pathway, a key route for the production of signaling molecules involved in plant development and defense.[1][2] The presence of these hydroxy fatty acids has been detected in various plant seedlings.[1][2]
While research on the direct biological activities of this compound in mammalian systems is still emerging, the broader class of plant-derived oxylipins is gaining significant attention for its potential to modulate key physiological and pathophysiological processes in mammals. Studies on other plant oxylipins suggest they can influence inflammatory responses through pathways involving nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs), which are critical targets in numerous diseases, including metabolic disorders, inflammatory conditions, and cancer.[3]
This guide provides researchers with a comprehensive overview of the commercial sources for this compound, detailed protocols for its handling and use in experimental settings, and a discussion of its biological context and potential research applications.
Commercial Suppliers and Product Specifications
Identifying a reliable source of high-purity this compound is the first critical step for any research endeavor. The following table summarizes known commercial suppliers and their product specifications. Researchers should always consult the supplier's certificate of analysis for lot-specific information.
| Supplier | Product Name | CAS Number | Purity | Formulation |
| INDOFINE Chemical Company, Inc. | This compound | 874393-55-2 | >98% | Solution in Ethanol |
| Labmix24 GmbH | This compound | 874393-55-2 | >98% | Solution in Ethanol |
| Larodan AB (distributed via Sapphire North America) | This compound | 874393-55-2 | >98% | Not specified, likely in an organic solvent |
Note: Product availability and specifications are subject to change. Please verify with the supplier directly.
Biochemical Pathway: Synthesis via the Plant 9-Lipoxygenase Pathway
The synthesis of this compound in plants is initiated by the enzymatic oxidation of a C16 polyunsaturated fatty acid. The diagram below illustrates this key biosynthetic pathway.
Caption: Biosynthesis of this compound in plants.
Protocols for Handling and Experimental Use
Polyunsaturated fatty acids are susceptible to oxidation, which can alter their biological activity. Proper handling and storage are paramount to ensure experimental reproducibility.
Protocol 1: Storage and Handling of Stock Solutions
The commercial product is typically supplied as a solution in ethanol.
-
Upon Receipt: Immediately store the vial at -20°C or -80°C as recommended by the supplier. Protect from light by storing in the original amber vial or by wrapping it in foil.
-
Aliquoting: To minimize freeze-thaw cycles and prevent contamination, it is highly recommended to aliquot the stock solution upon first use.
-
Bring the stock vial to room temperature before opening to prevent condensation of moisture.
-
Under a sterile hood, use sterile glass or polypropylene tubes to prepare small-volume aliquots.
-
If the solvent is volatile (e.g., ethanol), work swiftly to minimize evaporation.
-
Overlay the aliquots with an inert gas like argon or nitrogen before sealing to displace oxygen and reduce oxidation.
-
-
Long-term Storage: Store the sealed aliquots at -80°C for maximum stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
Most cell lines are sensitive to high concentrations of organic solvents. Therefore, the ethanol-based stock solution must be diluted into an appropriate vehicle for cell treatment. Complexing with fatty acid-free Bovine Serum Albumin (BSA) is a standard and highly recommended method to enhance solubility and delivery to cells.
-
Materials:
-
This compound stock solution in ethanol.
-
Fatty acid-free BSA.
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.
-
Sterile 0.22 µm syringe filter.
-
-
Procedure:
-
Prepare BSA Solution: In a sterile environment, dissolve fatty acid-free BSA in serum-free medium or PBS to a concentration of 10% (w/v). Gently agitate at 37°C until fully dissolved. Sterilize by passing through a 0.22 µm filter.
-
Prepare Lipid-BSA Complex:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
While gently vortexing the BSA solution, slowly add the required volume of the fatty acid stock solution to achieve the desired final concentration. The final ethanol concentration in the cell culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Incubate the lipid-BSA complex at 37°C for 30-60 minutes to allow for efficient binding.
-
-
Prepare Final Working Solution: Dilute the lipid-BSA complex into pre-warmed complete cell culture medium to the final desired treatment concentration.
-
-
Causality and Trustworthiness:
-
Why BSA? BSA mimics the physiological transport of fatty acids by albumin in the bloodstream, improving their bioavailability and preventing the formation of cytotoxic micelles in the culture medium.
-
Why Fatty Acid-Free BSA? Standard BSA preparations contain endogenous lipids that can interfere with the experiment and produce confounding results.
-
Solvent Control: Always include a vehicle control in your experiments, which contains the same final concentration of ethanol and BSA as the highest concentration of the fatty acid treatment.
-
Experimental Design and Potential Applications
Given the known roles of other plant-derived and mammalian oxylipins in inflammation, a primary application for this compound would be to investigate its effects on inflammatory signaling pathways in mammalian cells.
Hypothetical Application: Investigating Anti-inflammatory Effects in Macrophages
This experimental workflow outlines a strategy to assess whether this compound can modulate the inflammatory response in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Caption: Workflow for assessing the anti-inflammatory potential of the compound.
Potential Research Areas:
-
Anti-inflammatory Activity: Investigate the ability of this compound to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in immune cells.
-
PPAR Agonism: Screen for activation of PPARα, PPARγ, or PPARδ using reporter gene assays, as many fatty acid derivatives are ligands for these nuclear receptors.
-
Cancer Cell Viability: Assess the cytotoxic or anti-proliferative effects on various cancer cell lines, as some oxylipins have demonstrated anti-cancer properties.
-
Resolution of Inflammation: Explore its potential role as a specialized pro-resolving mediator (SPM) by examining its effects on macrophage efferocytosis and the production of anti-inflammatory mediators.
References
- Osipova, S. N., Zolfaghari, R., Gafarova, T. E., et al. (2010). Hexadecanoid pathway in plants: Lipoxygenase dioxygenation of (7Z,10Z,13Z)-hexadecatrienoic acid. Biochemistry (Moscow), 75(6), 710-721. [Link]
- Shishov, V. V., Tsvetkov, V. B., & Tsitsilin, A. N. (2022). Therapeutic Potential of Plant Oxylipins. Molecules, 27(21), 7247. [Link]
- Vellosillo, T., Martínez, M., López, M. A., et al. (2007). Oxylipins produced by the 9-lipoxygenase pathway in Arabidopsis regulate lateral root development and defense responses through a specific signaling cascade. The Plant Cell, 19(3), 831-846. [Link]
Sources
- 1. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Plant Treatment with 11(S)-HHT
Introduction: The Role of 11(S)-HHT in Plant Biology
11(S)-hydroxy-5Z,8E,12E,14E-eicosatetraenoic acid, or 11(S)-HHT, is a member of the oxylipin family of signaling molecules.[1][2] In plants, oxylipins are crucial mediators of responses to a wide array of environmental stimuli, including pathogen attacks and abiotic stress, and they also play roles in growth and development.[2][3] These lipid-derived compounds are formed through the oxygenation of fatty acids and can trigger distinct signaling cascades.[4][5] While the jasmonate pathway is the most extensively studied oxylipin signaling cascade, research has revealed the existence of other distinct pathways activated by different oxylipins, which can regulate processes like lateral root formation and defense gene expression.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to investigate the effects of exogenous 11(S)-HHT application on plants. The protocols outlined below are designed to be robust and adaptable for various plant species and research questions. We will delve into the rationale behind each step, ensuring a thorough understanding of the experimental choices.
PART 1: Experimental Design and Planning
A well-thought-out experimental design is paramount for obtaining reliable and interpretable results. Here, we discuss key considerations for designing a plant treatment experiment with 11(S)-HHT.
Defining Research Objectives
The first step is to clearly define the research question. Are you investigating the role of 11(S)-HHT in:
-
Plant Growth and Development: Assessing effects on root architecture, shoot biomass, flowering time, or seed germination.
-
Biotic Stress Responses: Evaluating its potential to induce resistance against pathogens (fungi, bacteria, viruses) or herbivores.
-
Abiotic Stress Tolerance: Testing its ability to mitigate the effects of drought, salinity, or extreme temperatures.[6][7][8]
-
Gene Expression Analysis: Identifying target genes and signaling pathways modulated by 11(S)-HHT.
The specific objectives will dictate the choice of plant species, treatment methods, and downstream analyses.
Selection of Plant Model
The choice of plant model is critical and should be based on the research objectives and available resources.
| Plant Model | Advantages | Considerations |
| Arabidopsis thaliana | Small size, short life cycle, well-characterized genome, and numerous available mutants and transgenic lines. Ideal for genetic and molecular studies.[2] | Not a crop species, so direct agronomic relevance may be limited. |
| Nicotiana benthamiana | Large leaves suitable for agroinfiltration and transient gene expression assays.[9] | Susceptible to a wide range of pathogens, making it a good model for biotic stress studies. |
| Crop Species (e.g., Tomato, Rice, Maize) | High agronomic relevance. Findings can be more directly translated to agricultural applications. | Longer life cycles, larger space requirements, and often more complex genomes. |
Experimental Controls
To ensure that the observed effects are due to 11(S)-HHT treatment, several controls are essential:
-
Negative Control (Mock Treatment): Plants treated with the solvent used to dissolve 11(S)-HHT (e.g., ethanol or DMSO) at the same concentration as the treatment group. This accounts for any effects of the solvent itself.
-
Positive Control (Optional but Recommended): A known plant defense elicitor or growth regulator (e.g., jasmonic acid, salicylic acid) can be used to validate the experimental system and provide a benchmark for the effects of 11(S)-HHT.
Experimental Workflow Overview
The following diagram illustrates a general workflow for a plant treatment experiment with 11(S)-HHT.
Figure 1: General experimental workflow for 11(S)-HHT treatment in plants.
PART 2: Detailed Protocols
This section provides step-by-step protocols for preparing 11(S)-HHT solutions and applying them to plants.
Preparation of 11(S)-HHT Solutions
Rationale: 11(S)-HHT is a lipid-based molecule and is not readily soluble in water. Therefore, a suitable organic solvent is required to prepare a stock solution, which is then diluted to the final working concentration. It is crucial to use a solvent that is non-toxic to the plant at the final concentration used.
Materials:
-
11(S)-HHT (high purity)
-
Ethanol (100%, molecular biology grade) or Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile deionized water
-
Microcentrifuge tubes
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Calculate the amount of 11(S)-HHT needed to make a 10 mM stock solution. The molecular weight of 11(S)-HHT is 334.48 g/mol .
-
Weigh the required amount of 11(S)-HHT in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol or DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the 11(S)-HHT is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution on ice.
-
Perform serial dilutions of the stock solution with sterile deionized water to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
For the mock control, prepare a solution containing the same final concentration of the solvent (ethanol or DMSO) as the highest concentration treatment group.
-
Always prepare fresh working solutions on the day of the experiment.
Important Considerations:
-
Solvent Choice: Ethanol is generally preferred for plant treatments as it is less toxic than DMSO at low concentrations. However, a solvent toxicity test should be performed prior to the main experiment.
-
Concentration Range: The optimal concentration of 11(S)-HHT will vary depending on the plant species and the biological response being measured. A dose-response experiment is highly recommended to determine the effective concentration range.
Plant Treatment Methods
The method of application will depend on the research question and the target tissue.
2.2.1. Root Drenching
Rationale: This method is suitable for systemic responses and for studying the effects of 11(S)-HHT on root development and nutrient uptake.
Protocol:
-
Grow plants in individual pots with a well-draining soil mix or in a hydroponic system.
-
At the desired growth stage, carefully apply a known volume of the 11(S)-HHT working solution or mock control to the base of each plant, ensuring the solution saturates the root zone.
-
The volume applied should be consistent for all plants.
-
Monitor the plants for the desired duration of the experiment.
2.2.2. Foliar Spray
Rationale: This method is ideal for studying localized responses in leaves, such as defense against foliar pathogens or pests.
Protocol:
-
Grow plants to the desired developmental stage.
-
Use a fine-mist sprayer to apply the 11(S)-HHT working solution or mock control to the adaxial and abaxial surfaces of the leaves until runoff.
-
To prevent cross-contamination, treat plants in a designated area and allow them to dry before returning them to the growth chamber.
-
Include a surfactant (e.g., Tween-20 at 0.01-0.05%) in the working solution to ensure even coverage of the leaf surface.
2.2.3. Seed Treatment
Rationale: This method is used to investigate the effects of 11(S)-HHT on seed germination and early seedling development.
Protocol:
-
Surface sterilize seeds according to standard protocols for the chosen plant species.
-
Imbibe the seeds in the 11(S)-HHT working solution or mock control for a specific duration (e.g., 4-24 hours) in the dark.
-
After imbibition, rinse the seeds with sterile water and plate them on sterile germination medium (e.g., Murashige and Skoog medium) or sow them in soil.
-
Monitor germination rates and seedling growth parameters.
PART 3: Data Acquisition and Analysis
The methods for data collection will be determined by the experimental objectives.
Phenotypic Analysis
Rationale: Visual and quantitative assessment of plant growth and health provides a direct measure of the effects of 11(S)-HHT.
| Parameter | Measurement Method |
| Root Architecture | Root scanning and analysis using software like ImageJ or WinRHIZO. |
| Shoot Biomass | Measurement of fresh and dry weight of the aerial parts of the plant. |
| Leaf Area | Leaf scanning and image analysis. |
| Chlorophyll Content | Use of a SPAD meter or spectrophotometric analysis of chlorophyll extracts. |
| Disease Severity | Scoring of disease symptoms on a standardized scale or quantification of pathogen growth. |
Biochemical Assays
Rationale: Biochemical assays can provide insights into the physiological and metabolic changes induced by 11(S)-HHT.
| Assay | Purpose |
| Reactive Oxygen Species (ROS) Measurement | Quantification of H₂O₂ and superoxide radicals to assess oxidative stress.[6] |
| Enzyme Activity Assays | Measurement of the activity of defense-related enzymes such as peroxidase (POX), superoxide dismutase (SOD), and catalase (CAT).[6] |
| Proline Content | Quantification of proline as an indicator of osmotic stress.[6] |
| Lipid Peroxidation (MDA) Assay | Measurement of malondialdehyde (MDA) as an indicator of membrane damage.[6] |
Molecular Analysis
Rationale: Molecular techniques are used to investigate the underlying genetic and signaling pathways affected by 11(S)-HHT.
| Analysis | Technique |
| Gene Expression Analysis | Quantitative real-time PCR (qRT-PCR) to measure the expression of specific target genes. |
| Transcriptome Analysis | RNA sequencing (RNA-Seq) for a global view of gene expression changes. |
| Metabolite Profiling | Techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in the plant metabolome.[10] |
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups. The results should be interpreted in the context of the current understanding of plant oxylipin signaling.
PART 4: Troubleshooting and Expected Outcomes
Potential Issues and Solutions
| Issue | Possible Cause | Solution |
| No observable effect | Incorrect concentration, inactive compound, inappropriate application method. | Perform a dose-response experiment, verify the purity and activity of the 11(S)-HHT, and try different application methods. |
| Phytotoxicity | High concentration of 11(S)-HHT or solvent. | Lower the concentration and perform a solvent toxicity test. |
| High variability in results | Inconsistent application, environmental variations, genetic variability in plants. | Standardize the application procedure, maintain consistent growth conditions, and use a sufficient number of biological replicates. |
Expected Outcomes and Interpretation
Based on the known roles of oxylipins in plants, treatment with 11(S)-HHT could potentially lead to:
-
Altered Growth and Development: Changes in root length, lateral root density, or flowering time, suggesting a role in developmental processes.[2]
-
Enhanced Disease Resistance: Reduced disease symptoms or pathogen growth, indicating an induction of plant defense responses.[4][5]
-
Improved Abiotic Stress Tolerance: Increased survival or better physiological performance under stress conditions, suggesting a role in stress adaptation.[6][7]
-
Modulation of Gene Expression: Upregulation or downregulation of genes involved in defense, stress responses, or development.
The following diagram illustrates a hypothetical signaling pathway that could be activated by 11(S)-HHT, leading to a plant defense response.
Figure 2: Hypothetical signaling pathway for 11(S)-HHT-induced defense response.
Conclusion
This guide provides a comprehensive framework for conducting research on the effects of 11(S)-HHT in plants. By following these protocols and considering the underlying scientific principles, researchers can generate high-quality, reproducible data that will contribute to a better understanding of the complex roles of oxylipins in plant biology. The adaptability of these protocols allows for their application across a wide range of plant species and research areas, from fundamental science to applied agricultural research.
References
- The Oxylipin Pathways: Biochemistry and Function. (2018). PubMed.
- Novel Oxylipin Signaling Cascades. (n.d.). PMC - NIH.
- Fight Hard or Die Trying: Current Status of Lipid Signaling during Plant–P
- Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease. (2022). Frontiers.
- Oxylipins: The Front Line of Plant Interactions. (n.d.). Frontiers Research Topic.
- A toolkit for plant lipid engineering: Surveying the efficacies of lipogenic factors for accumulating specialty lipids. (n.d.). Frontiers.
- The Promising B−Type Response Regulator hst1 Gene Provides Multiple High Temperature and Drought Stress Tolerance in Rice. (n.d.). PMC - NIH.
- Plant Lipidomics. (2019). AOCS - American Oil Chemists' Society.
- Histone Acetylation Changes in Plant Response to Drought Stress. (2021). MDPI.
- The response of plants to drought stress: the role of dehydrins, chaperones, proteases and protease inhibitors in maintaining cellular protein function. (2016).
- Stress Inducible Overexpression of AtHDG11 Leads to Improved Drought and Salt Stress Tolerance in Peanut (Arachis hypogaea L.). (2018). PubMed.
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Sourcing analytical standards for hydroxy fatty acids
Application Notes & Protocols
Topic: Sourcing and Application of Analytical Standards for Hydroxy Fatty Acid Analysis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy fatty acids (HFAs) are a diverse class of lipid mediators integral to a myriad of physiological and pathological processes, including inflammation, metabolic regulation, and cardiovascular function. Accurate quantification of these molecules is paramount for advancing our understanding of their roles in health and disease, and for the development of novel therapeutics. The foundation of reliable quantification lies in the use of high-purity, well-characterized analytical standards. This document provides a comprehensive guide to sourcing, selecting, handling, and implementing HFA standards for robust analytical workflows, with a primary focus on liquid chromatography-mass spectrometry (LC-MS) applications.
Section 1: The Criticality of High-Purity Standards in HFA Research
The accuracy of any quantitative analysis is directly tethered to the quality of the reference materials used for calibration.[1] In lipidomics, and specifically in the study of HFAs, this principle is magnified due to the structural complexity and often low endogenous abundance of these analytes.[2]
The Rationale for Purity:
-
Analytical Specificity: Even minor impurities can introduce significant errors, such as co-eluting peaks in chromatography or isobaric interference in mass spectrometry, leading to inaccurate quantification.[1] High-purity standards (typically ≥99%) minimize this background noise and ensure that the signal detected corresponds solely to the analyte of interest.[1]
-
Reproducibility: Consistent data across experiments and laboratories is only achievable when based on a common, well-defined reference. High-purity standards provide this foundation, ensuring that experimental outcomes are comparable and reliable.[1]
-
Regulatory Compliance: For research that may inform clinical diagnostics or pharmaceutical development, using standards that meet stringent quality requirements is essential for regulatory acceptance and data traceability.[1][3]
Hydroxy fatty acids are key components in various biological functions, from energy storage to their role in complex signaling pathways.[1] Their analysis is crucial in fields like metabolomics, clinical diagnostics, and food science to understand metabolic disorders or evaluate nutritional quality.[1]
Section 2: Sourcing and Selection of HFA Analytical Standards
A strategic approach to sourcing is the first step in building a robust quantitative assay. The market offers a range of options, and selection should be guided by documentation, certification, and supplier reputation.
Identifying Reputable Suppliers
Several manufacturers specialize in high-purity lipids and are recognized within the scientific community. While not an exhaustive list, prominent suppliers include:
When evaluating suppliers, prioritize those who provide comprehensive documentation and demonstrate a commitment to quality through international standards accreditation.
The Certificate of Analysis (CoA): A Non-Negotiable Requirement
The Certificate of Analysis is the primary document validating the quality of a standard. Do not use any standard that is not accompanied by a detailed CoA.
Key Information to Verify on a CoA:
-
Purity: Confirmed by one or more analytical techniques (e.g., HPLC, GC-MS, NMR). Look for purity levels of ≥98%.
-
Identity Confirmation: Mass spectrometry and NMR data confirming the chemical structure.
-
Concentration: For standards supplied in solution, the concentration and solvent must be clearly stated.
-
Storage Conditions: Supplier-recommended temperature and handling instructions.[3]
-
Batch/Lot Number: Critical for traceability and troubleshooting.
Understanding Quality Certifications
For the highest level of confidence, source standards from manufacturers accredited to international quality standards.[5]
-
ISO 17034: This is the "gold standard" for Competence of Reference Material Producers, ensuring that all aspects of production, characterization, and stability are handled according to rigorous protocols.[4][5]
-
ISO/IEC 17025: This specifies the general requirements for the competence of testing and calibration laboratories, indicating that the supplier's own quality control testing is reliable and accurate.[5]
-
ISO 9001: This certification relates to quality management systems, ensuring the supplier has processes in place for consistent production and customer satisfaction.[4]
Custom Synthesis for Novel Analytes
For novel or rare HFAs not available commercially, many suppliers offer custom synthesis services.[3] This allows researchers to obtain specific isomers or isotopically-labeled standards tailored to their unique experimental needs.
Section 3: Protocols for Handling and Storage to Maintain Standard Integrity
The stability of HFA standards, particularly unsaturated species, is sensitive to environmental conditions. Improper handling can lead to degradation via oxidation or hydrolysis, rendering the standard useless.[3]
Protocol: Initial Receipt and Aliquoting
Objective: To properly store a new HFA standard and prepare aliquots to prevent degradation from repeated freeze-thaw cycles.
Materials:
-
Newly received HFA standard (neat oil or solid)
-
Amber glass vials with PTFE-lined caps
-
High-purity solvent (e.g., LC-MS grade ethanol, methanol, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Calibrated pipettes or gas-tight syringe
Procedure:
-
Inspect: Upon receipt, verify the container is intact and the cold chain (if applicable) was maintained during shipping.
-
Equilibrate: Before opening, allow the sealed container to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold standard.
-
Prepare Stock Solution: Under a gentle stream of inert gas, dissolve the entire contents of the standard vial in a precise volume of the appropriate high-purity solvent to create a concentrated stock solution (e.g., 1-10 mg/mL). The choice of solvent should be compatible with your analytical method.
-
Aliquot: Immediately dispense the stock solution into smaller-volume amber glass vials. The volume of each aliquot should be sufficient for one or two experiments to avoid reusing a thawed vial.
-
Purge and Seal: Before sealing each aliquot, flush the headspace of the vial with inert gas to displace oxygen. Seal tightly with the PTFE-lined cap.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at the recommended temperature.
Storage Conditions
The chemical stability of HFAs is highly dependent on storage conditions. The following table summarizes best practices.
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Slows chemical degradation and oxidation. -80°C is preferred for long-term storage of polyunsaturated HFAs.[3][6] |
| Light | Amber Glass Vials | Protects against photo-oxidation, particularly of double bonds in unsaturated HFAs.[3] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the fatty acid chain. Essential for unsaturated HFAs. |
| Container | Glass with PTFE-lined Caps | Glass is chemically inert. PTFE liners prevent analyte loss or contamination that can occur with other plastics.[7] |
Section 4: Experimental Workflow for Quantitative HFA Analysis by LC-MS
LC-MS is the predominant technique for HFA analysis due to its high sensitivity and specificity, which is crucial given the low abundance and isomeric complexity of these molecules.[2][8]
Overall Workflow Diagram
The following diagram outlines the critical steps in developing a quantitative assay for HFAs using analytical standards.
Caption: Workflow for quantitative HFA analysis using standards.
Protocol: Preparation of Calibration Curve and QC Samples
Objective: To prepare a set of standards with known concentrations to calibrate the instrument response and quantify the HFA in unknown samples.
Procedure:
-
Thaw: Retrieve one aliquot of the stock solution and one aliquot of the internal standard (IS) stock solution. Allow them to thaw and equilibrate to room temperature.
-
Prepare Working Solutions: Perform serial dilutions of the stock solution to create a series of working standard solutions. It is often practical to first create an intermediate "master mix" from which the calibration standards are diluted.
-
Construct Calibration Curve: Using the working solutions, prepare a calibration curve consisting of at least 5-7 non-zero concentration points, plus a blank (solvent only). Each point should be spiked with a constant concentration of the internal standard. The concentration range should bracket the expected concentration of the HFA in your biological samples.
-
Prepare QC Samples: Independently prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. These are used to assess the accuracy and precision of the assay during the analysis run.
Example Calibration Curve Concentrations:
| Standard Level | Concentration (ng/mL) |
| Blank | 0 |
| Cal 1 | 0.5 |
| Cal 2 | 1.0 |
| Cal 3 | 5.0 |
| Cal 4 | 10.0 |
| Cal 5 | 50.0 |
| Cal 6 | 100.0 |
| Cal 7 | 250.0 |
| QC Low | 1.5 |
| QC Mid | 25.0 |
| QC High | 200.0 |
The Role of Stable Isotope-Labeled Internal Standards
For the highest level of accuracy in MS-based quantification, the use of a stable isotope-labeled (SIL) internal standard is strongly recommended.[9] A SIL standard is a version of the analyte where several atoms (e.g., ²H or ¹³C) have been replaced with their heavy isotopes.
Causality: The SIL standard is chemically identical to the analyte and will therefore behave identically during sample extraction, derivatization, and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known amount of the SIL standard to every sample at the beginning of the extraction process, any sample loss or variation in instrument response can be normalized, drastically improving precision and accuracy.[9]
Section 5: Biological Context - HFA Signaling
HFAs are not merely metabolic intermediates; they are potent signaling molecules. For instance, the family of fatty acid esters of hydroxy fatty acids (FAHFAs) was discovered as a class of endogenous lipids with anti-diabetic and anti-inflammatory properties.[10] Their accurate measurement is key to understanding their role in metabolic health.
Caption: Simplified overview of FAHFA biosynthesis and action.
Conclusion
The integrity of data generated in HFA research is fundamentally dependent on the quality and proper handling of analytical standards. By partnering with reputable, certified suppliers, rigorously adhering to protocols for storage and preparation, and employing appropriate internal standards, researchers can ensure their quantitative results are accurate, reproducible, and reliable. This diligence forms the bedrock of meaningful scientific discovery in the complex and exciting field of lipidomics.
References
- Title: Fatty Acid Reference Standards for HPLC Testing | uHPLCs.
- Title: Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy.
- Title: How High Purity Fatty Acid Enhances Precision in Analytical Chemistry.
- Title: A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.
- Title: Lipid Standards.
- Title: Reference Materials.
- Title: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids.
- Title: GCMS analysis of fatty acids.
- Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
- Title: A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk.
- Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
- Title: Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
- Title: The Proper Storage and Handling of Volatile Analytical Standards.
- Title: High Purity Standards.
- Title: HPC Standards the Brand Leader in Analytical Reference Standards.
- Title: Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities.
- Title: State of art and best practices for fatty acid analysis in aquatic sciences.
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- 4. hpc-standards.com [hpc-standards.com]
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- 9. books.rsc.org [books.rsc.org]
- 10. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
Application Note: Robust Derivatization of 11(S)-HHT for Sensitive GC-MS Analysis
Introduction: 11(S)-HHT as a Key Biomarker
11(S)-hydroxy-5Z,8E,12E-heptadecatrienoic acid, or 11(S)-HHT, is a C17 hydroxylated fatty acid produced from the breakdown of prostaglandin H2. It is a significant, albeit sometimes overlooked, product of the cyclooxygenase (COX) pathway. In clinical research, 11(S)-HHT is gaining prominence as a stable and reliable biomarker for platelet activation.[1][2][3] The activation of platelets is a critical event in thrombosis, inflammation, and a host of cardiovascular diseases.[4] Therefore, the accurate quantification of 11(S)-HHT in biological matrices such as plasma and urine is of paramount importance for both basic research and the development of novel therapeutics.
Gas chromatography-mass spectrometry (GC-MS) remains a gold-standard analytical technique for the quantification of eicosanoids and related lipid mediators due to its high resolution and sensitivity.[5][6][7] However, direct analysis of 11(S)-HHT by GC-MS is unfeasible. The molecule possesses two polar functional groups—a carboxylic acid and a secondary alcohol—which render it non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography.[8] To overcome these challenges, a chemical modification process known as derivatization is essential. This application note provides a detailed, field-proven protocol for the two-step derivatization of 11(S)-HHT, transforming it into a volatile and thermally stable compound suitable for sensitive GC-MS analysis.
The "Why": A Two-Step Derivatization Strategy
The core of this protocol is a sequential derivatization that targets both the carboxylic acid and the hydroxyl functional groups of 11(S)-HHT. This dual approach ensures that the molecule's polarity is significantly reduced, enhancing its volatility and improving its chromatographic behavior.
-
Esterification of the Carboxylic Acid: The first step involves the conversion of the carboxylic acid moiety into a pentafluorobenzyl (PFB) ester. This is achieved by reacting 11(S)-HHT with pentafluorobenzyl bromide (PFB-Br).[9][10][11][12] The PFB group is an excellent choice for several reasons:
-
It effectively masks the polar carboxylic acid group, increasing volatility.
-
The fluorine atoms in the PFB group make the derivative highly electronegative. This property dramatically enhances the sensitivity of detection, particularly when using negative chemical ionization (NCI) mass spectrometry.[12][13]
-
-
Silylation of the Hydroxyl Group: Following esterification, the secondary hydroxyl group at the C-11 position is converted into a trimethylsilyl (TMS) ether.[14][15][16] This is typically accomplished using a potent silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The TMS group is sterically small and effectively caps the polar hydroxyl group, preventing intermolecular hydrogen bonding and further increasing the molecule's volatility and thermal stability.[15][17]
The logical flow of this two-step derivatization process is illustrated in the diagram below.
Figure 1: Workflow for the derivatization of 11(S)-HHT for GC-MS analysis.
Detailed Protocol: Derivatization of 11(S)-HHT
This protocol assumes that 11(S)-HHT has been previously extracted from its biological matrix using an appropriate method, such as solid-phase extraction, and the resulting extract has been evaporated to dryness.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 11(S)-HHT Standard | ≥98% | Cayman Chemical |
| Pentafluorobenzyl Bromide (PFB-Br) | ≥99% | Sigma-Aldrich |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Thermo Fisher Scientific |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Isooctane | HPLC Grade | Fisher Scientific |
| Nitrogen Gas | High Purity | Airgas |
| Conical Reaction Vials (2 mL) with PTFE-lined caps | - | Agilent Technologies |
| Heating Block/Water Bath | - | VWR |
Safety Precaution: Derivatization reagents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step 1: Pentafluorobenzyl (PFB) Esterification
This step targets the carboxylic acid group of 11(S)-HHT.
-
Reconstitution: To the dried sample extract (or a known amount of 11(S)-HHT standard for calibration), add 100 µL of anhydrous acetonitrile. Vortex briefly to dissolve the residue.
-
Reagent Addition: Add 10 µL of a freshly prepared solution of 10% PFB-Br in acetonitrile and 10 µL of 10% N,N-diisopropylethylamine (DIPEA) in acetonitrile. The DIPEA acts as a non-nucleophilic base to catalyze the reaction.
-
Reaction Incubation: Cap the vial tightly and place it in a heating block or water bath set to 60°C for 30 minutes .
-
Evaporation: After incubation, cool the vial to room temperature. Dry the reaction mixture completely under a gentle stream of high-purity nitrogen gas. It is crucial to remove all reagents and solvent before proceeding to the next step.
Step 2: Trimethylsilyl (TMS) Ether Formation
This step targets the hydroxyl group of the now-esterified 11(S)-HHT.
-
Reagent Addition: To the dried residue from Step 1, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of isooctane. The isooctane serves as the final solvent for injection into the GC-MS.
-
Reaction Incubation: Cap the vial tightly and return it to the heating block or water bath. Incubate at 60°C for 45 minutes .
-
Sample Readiness: After cooling to room temperature, the sample is now derivatized and ready for injection into the GC-MS system. The final derivative is the 11(S)-HHT-PFB-TMS ether.
The chemical transformation occurring during this two-step process is depicted below.
Figure 2: Chemical reaction pathway for the derivatization of 11(S)-HHT.
GC-MS Analysis Parameters (Example)
The following are suggested starting parameters for the GC-MS analysis of the 11(S)-HHT-PFB-TMS derivative. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Program | 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane or Ammonia |
| Ion Source Temperature | 150°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined empirically based on the mass spectrum of the derivatized standard |
Conclusion and Best Practices
The described two-step derivatization protocol provides a robust and reliable method for preparing 11(S)-HHT for sensitive quantification by GC-MS. By converting the polar carboxylic acid and hydroxyl groups into PFB ester and TMS ether moieties, respectively, the volatility and thermal stability of the analyte are significantly enhanced.
For successful implementation, the following best practices are recommended:
-
Anhydrous Conditions: Moisture can deactivate the derivatization reagents. Ensure all solvents are anhydrous and that samples are completely dry before adding reagents.
-
Fresh Reagents: Use fresh derivatization reagents and store them properly under inert gas and desiccated conditions to maintain their reactivity.
-
Use of Internal Standards: For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard (e.g., 11(S)-HHT-d8) and subject it to the same extraction and derivatization procedure as the samples.
-
Optimization: While the provided conditions are a robust starting point, reaction times and temperatures may be optimized to ensure complete derivatization, which can be confirmed by injecting standards derivatized under varying conditions.[18]
By following this detailed guide, researchers and drug development professionals can confidently and accurately measure 11(S)-HHT, facilitating a deeper understanding of platelet activation in health and disease.
References
- Selective Determination of Pentafluorobenzyl Ester Derivatives of Carboxylic Acids by GC Using Microwave Plasma and Mass Selective Detection. Google Scholar.
- Protection of Alcohols. Chemistry LibreTexts.
- GC Derivatiz
- Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI.
- Analysis of eicosanoids and related lipid mediators using mass spectrometry. Seminars in Cell & Developmental Biology.
- Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implic
- Alcohol Protection with TMS (Trimethylsilyl ethers). YouTube.
- Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. PubMed.
- Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chrom
- GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids.
- Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion.
- Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II.
- The Use of Derivatization Reagents for Gas Chrom
- Platelet Activation: The Mechanisms and Potential Biomarkers. PubMed Central.
- Biomarkers of Platelet Activation and Their Prognostic Value in Patients With Sepsis-Associated Disseminated Intravascular Coagulop
- The utility of platelet activation biomarkers in thrombotic microangiopathies.
- How do you determine derivatization yield for a gas chromatography reaction?
- Factors Associated with Platelet Activation-Recent Pharmaceutical Approaches. MDPI.
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- 9. Selective Determination of Pentafluorobenzyl Ester Derivatives of Carboxylic Acids by GC Using Microwave Plasma and Mass Selective Detection [opg.optica.org]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioassay Development for Testing 11(S)-HHT Biological Activity
Introduction: Unveiling the Bioactivity of 11(S)-HHT, a Novel Eicosanoid
11(S)-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid, or 11(S)-HHT, is an oxygenated metabolite of arachidonic acid.[1][2][3] While its counterpart, 11(R)-HETE, is a known product of the cyclooxygenase (COX) pathway, 11(S)-HHT is primarily formed through non-enzymatic lipid peroxidation or via cytochrome P450 metabolism.[1][3][4][5] As a member of the hydroxyeicosatetraenoic acid (HETE) family, 11(S)-HHT is structurally analogous to other bioactive lipids that play critical roles in inflammation, cell migration, and signaling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust bioassay cascade to characterize the biological activity of 11(S)-HHT, with a primary focus on its potential interaction with the leukotriene B4 receptor 2 (BLT2).
The rationale for investigating BLT2 as a primary target for 11(S)-HHT stems from the established high-affinity interaction of its structural analog, 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid (12-HHT), with this receptor.[6][7][8] BLT2 is a G-protein coupled receptor (GPCR) initially identified as a low-affinity receptor for leukotriene B4 (LTB4) but is now recognized to bind other eicosanoids with high affinity, mediating a range of cellular responses including chemotaxis, calcium mobilization, and activation of the MAPK/ERK signaling pathway.[6][9] This guide will detail the necessary protocols to empirically test the hypothesis that 11(S)-HHT is a novel ligand for BLT2 and to quantify its functional consequences.
Biosynthesis of 11(S)-HHT
11(S)-HHT is an enantiomer of 11(R)-HETE. While 11(R)-HETE is produced from arachidonic acid by COX-1 and COX-2, 11(S)-HHT is understood to be formed primarily via non-enzymatic processes or cytochrome P450 activity.[1][3][10] The levels of 11(S)-HETE have been found to be higher than those of 11(R)-HETE in isolated human plasma and serum, particularly in LPS-stimulated plasma, suggesting a role in inflammatory conditions.[1][11]
Caption: Biosynthesis of 11-HETE enantiomers.
Proposed Signaling Pathway of 11(S)-HHT via BLT2
Based on the known signaling of BLT2 agonists, we propose that 11(S)-HHT, upon binding to the BLT2 receptor, will initiate a cascade of intracellular events. BLT2 is a G-protein coupled receptor that can couple to both Gαi and Gαq proteins. This activation is expected to lead to an increase in intracellular calcium concentration and the activation of downstream kinase cascades, most notably the MAPK/ERK pathway, culminating in cellular responses such as chemotaxis.
Caption: Proposed 11(S)-HHT signaling cascade.
Experimental Protocols
This section provides a step-by-step guide to a tiered bioassay approach, starting with direct receptor interaction and progressing to downstream signaling and functional cellular responses.
I. Receptor Binding Assay: Quantifying the Affinity of 11(S)-HHT for BLT2
A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled ligand (11(S)-HHT) to its receptor (BLT2).[12][13][14] This assay measures the ability of 11(S)-HHT to displace a known radiolabeled BLT2 ligand from the receptor.
Materials:
-
Cell Membranes: Membranes from CHO cells stably expressing human BLT2.
-
Radioligand: [³H]-LTB4.
-
Test Compound: 11(S)-HHT (Cayman Chemical, Cat. No. 34510 or equivalent).[1][11]
-
Non-specific Binding Control: Unlabeled LTB4.
-
BLT2 Antagonist (Negative Control): LY255283 (Selleck Chemicals, Cat. No. S7649 or equivalent).[15][16][17][18][19]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (pre-soaked in 0.3% polyethyleneimine).
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from BLT2-expressing CHO cells according to standard laboratory protocols.[20] Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: BLT2 membranes + [³H]-LTB4 + Assay Buffer.
-
Non-specific Binding: BLT2 membranes + [³H]-LTB4 + excess unlabeled LTB4.
-
Competitive Binding: BLT2 membranes + [³H]-LTB4 + varying concentrations of 11(S)-HHT.
-
Antagonist Control: BLT2 membranes + [³H]-LTB4 + varying concentrations of 11(S)-HHT in the presence of a fixed concentration of LY255283.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[20]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 11(S)-HHT concentration. Determine the IC₅₀ value (the concentration of 11(S)-HHT that inhibits 50% of specific [³H]-LTB4 binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | Concentration of 11(S)-HHT that displaces 50% of the radioligand. |
| Ki | Binding affinity of 11(S)-HHT for BLT2. |
II. Functional Assays: Assessing Downstream Signaling and Cellular Responses
Activation of Gαq-coupled GPCRs, such as BLT2, leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured using fluorescent calcium indicators like Fluo-4 AM.[1][21][22][23]
Materials:
-
Cell Line: CHO-BLT2 cells or a cell line endogenously expressing BLT2 (e.g., human keratinocytes).
-
11(S)-HHT.
-
Positive Control: LTB4 or 12-HHT.
-
Negative Control: Vehicle (e.g., DMSO).
-
BLT2 Antagonist: LY255283.
-
Fluo-4 AM.
-
Pluronic F-127.
-
Probenecid (optional).
-
Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Seeding: Seed CHO-BLT2 cells in a 96-well plate and culture until confluent.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer, potentially with Pluronic F-127 to aid solubilization and probenecid to prevent dye extrusion.[1][21] Remove the culture medium, wash the cells with assay buffer, and incubate with the Fluo-4 AM loading solution at 37°C for 60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Inject a solution of 11(S)-HHT (or controls) and immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes) at an excitation of ~490 nm and emission of ~515 nm.
-
Data Analysis: The change in fluorescence intensity over baseline indicates the increase in intracellular calcium. Plot the peak fluorescence change against the logarithm of the 11(S)-HHT concentration to determine the EC₅₀ (the concentration of 11(S)-HHT that elicits 50% of the maximal response).
| Parameter | Description |
| EC₅₀ | Potency of 11(S)-HHT in inducing calcium mobilization. |
| Emax | Maximum response elicited by 11(S)-HHT relative to a known agonist. |
Activation of the MAPK/ERK pathway is a key downstream event in BLT2 signaling.[24][25] The phosphorylation of ERK1/2 can be quantified by Western blotting or ELISA.
Materials:
-
Cell Line: CHO-BLT2 or other suitable cells.
-
11(S)-HHT.
-
Positive Control: LTB4 or 12-HHT.
-
Negative Control: Vehicle.
-
BLT2 Antagonist: LY255283.
-
Cell Lysis Buffer.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Chemiluminescent Substrate.
-
Imaging System.
-
Alternatively, a commercial Phospho-ERK ELISA kit can be used. [22][26][27][28]
Protocol (Western Blot):
-
Cell Stimulation: Seed cells and serum-starve overnight. Treat cells with various concentrations of 11(S)-HHT (and controls) for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with the antibody against total ERK1/2 to normalize for protein loading.[21]
-
Data Analysis: Quantify the band intensities. Express the results as the ratio of phospho-ERK to total ERK. Plot this ratio against the logarithm of the 11(S)-HHT concentration to determine the EC₅₀.
| Parameter | Description |
| p-ERK/Total ERK Ratio | A measure of ERK activation. |
| EC₅₀ | Potency of 11(S)-HHT in inducing ERK phosphorylation. |
Chemotaxis, or directed cell migration in response to a chemical gradient, is a key functional outcome of BLT2 activation.[6] The Boyden chamber assay is a common method to quantify chemotaxis.
Materials:
-
Cell Line: A cell line known to undergo chemotaxis in response to BLT2 agonists (e.g., CHO-BLT2, mast cells, or macrophages).
-
11(S)-HHT.
-
Chemoattractant (Positive Control): LTB4 or 12-HHT.
-
Negative Control: Vehicle.
-
BLT2 Antagonist: LY255283.
-
Boyden Chamber Apparatus (e.g., Transwell inserts with appropriate pore size).
-
Cell-permeable fluorescent dye (e.g., Calcein AM).
-
Fluorescence plate reader.
-
Commercial chemotaxis assay kits are available. [3][13][15][16][19]
Protocol:
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. In the lower chamber, add assay medium containing various concentrations of 11(S)-HHT (or controls).
-
Cell Preparation: Harvest and resuspend the cells in assay medium.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration (e.g., 2-4 hours).
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Alternatively, pre-label the cells with a fluorescent dye. After migration, lyse the migrated cells and quantify the fluorescence in the lower chamber using a plate reader.
-
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the 11(S)-HHT concentration.
| Parameter | Description |
| Chemotactic Index | Fold increase in cell migration in response to 11(S)-HHT compared to the vehicle control. |
| EC₅₀ | Potency of 11(S)-HHT as a chemoattractant. |
Conclusion
This application note provides a structured and comprehensive framework for the development of bioassays to characterize the biological activity of 11(S)-HHT. By systematically evaluating its interaction with the BLT2 receptor, its ability to trigger downstream signaling events, and its capacity to induce a functional cellular response, researchers can elucidate the physiological and pathological roles of this novel eicosanoid. The detailed protocols herein serve as a robust starting point for these investigations, paving the way for a deeper understanding of lipid signaling and potentially identifying new therapeutic targets.
References
- Biovision. EZCell™ Cell Migration/Chemotaxis Assay Kit (24-well, 8 µm) | K909.
- Alfa Cytology. Competitive Radioligand Binding Assays.
- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–262.
- RayBiotech. Phospho-ERK/JNK/P38α ELISA Kit.
- Williams, B. (2012). Phospho-ERK Assays. In Assay Guidance Manual.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
- Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays.
- Biringer, R. (2020). Metabolic pathways for Hydroxyeicosatetraenoic acids (HETEs), Lipoxins,...
- G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Sino Biological.
- Sun, Y., et al. (2010). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current drug discovery technologies, 7(2), 151–160.
- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et biophysica acta, 1851(4), 340–355.
- Applasamy, S. D., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in pharmacology, 13, 960893.
- Bailey, J. M., et al. (1983). Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells. Journal of lipid research, 24(11), 1419–1428.
- Okuno, T., et al. (2008). 12(S)-hydroxyheptadeca-5Z, 8E, 10E-trienoic acid is a natural ligand for leukotriene B4 receptor 2. The Journal of experimental medicine, 205(4), 759–766.
- A schematic of arachidonic acid's hydroxyeicosatetraenoic (HETE), and... ResearchGate.
- Kim, J., et al. (2023). Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases. European journal of medicinal chemistry, 261, 115864.
- Giusti, F., et al. (2020).
- Scheme of eicosanoids biosynthesis pathways from arachidonic acid. ResearchGate.
- Yokomizo, T., et al. (2001). Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2. The Journal of biological chemistry, 276(15), 12454–12459.
- Iizuka, Y., et al. (2022). Metabolic pathway of 12-hydroxyheptadecatrienoic acid, a ligand for leukotriene B4 receptor 2. The Journal of biological chemistry, 298(12), 102660.
- Jang, J. H., et al. (2023). Two distinct forms of human BLT2: long-form and short-form BLT2. Frontiers in immunology, 14, 1258671.
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- 3. caymanchem.com [caymanchem.com]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jair.repo.nii.ac.jp [jair.repo.nii.ac.jp]
- 8. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. caymanchem.com [caymanchem.com]
- 11. 11(S)-HETE | CAS 54886-50-9 | Cayman Chemical | Biomol.com [biomol.com]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multispaninc.com [multispaninc.com]
- 15. selleckchem.com [selleckchem.com]
- 16. LY255283 | BLT2 antagonist | Probechem Biochemicals [probechem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. rndsystems.com [rndsystems.com]
- 19. medchemexpress.com [medchemexpress.com]
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- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
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- 25. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. usbio.net [usbio.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Isolation of 11(S)-HHT from Biological Matrices
Abstract
This application note provides a detailed and scientifically grounded protocol for the isolation and purification of 11(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (11(S)-HHT), a key metabolite of the cyclooxygenase (COX) pathway, from complex biological samples such as plasma and serum. Leveraging the principles of reversed-phase solid-phase extraction (SPE), this methodology is designed for researchers, scientists, and drug development professionals requiring high-purity isolates for downstream quantitative analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol emphasizes not just the procedural steps but the underlying chemical principles, ensuring adaptability and robust performance.
Introduction: The Significance of 11(S)-HHT
11(S)-HHT is a C17 hydroxylated fatty acid produced alongside thromboxane A2 in the metabolism of arachidonic acid via the COX pathway. While once considered an inactive byproduct, emerging research points to its potential role in various physiological and pathological processes. Accurate quantification of 11(S)-HHT in biological fluids is therefore critical for understanding its function and for biomarker discovery.
The complexity of biological matrices, which contain a plethora of proteins, lipids, salts, and other metabolites, necessitates a rigorous sample preparation strategy to remove interferences that can compromise analytical sensitivity and accuracy.[1] Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering superior selectivity and sample cleanup compared to methods like simple protein precipitation or liquid-liquid extraction.[1] This application note details a reversed-phase SPE (RP-SPE) protocol optimized for the unique chemical characteristics of 11(S)-HHT.
The Principle of Reversed-Phase SPE for 11(S)-HHT Isolation
The presented protocol is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. The stationary phase of the SPE cartridge is nonpolar (e.g., C18-bonded silica), while the mobile phases are polar.
Chemical Properties of 11(S)-HHT: 11(S)-HHT is an amphiphilic molecule, possessing a long, nonpolar 17-carbon aliphatic tail and a polar head containing a carboxylic acid and a hydroxyl group. The key to its successful extraction lies in manipulating its polarity. The carboxylic acid group has a pKa of approximately 4-5.
-
At Neutral or Basic pH: The carboxylic acid group is deprotonated (COO-), making the molecule more polar and water-soluble.
-
At Acidic pH (pH < 4): The carboxylic acid is protonated (COOH), rendering the molecule significantly less polar (more hydrophobic).
This pH-dependent hydrophobicity is exploited in the SPE protocol. By acidifying the sample, we enhance the retention of 11(S)-HHT onto the nonpolar C18 sorbent. Subsequently, a polar wash solution removes hydrophilic interferences, and a nonpolar elution solvent disrupts the hydrophobic interactions to release the purified 11(S)-HHT.
Experimental Workflow and Key Parameters
The entire SPE process can be visualized as a multi-step procedure, from initial sample handling to the final elution of the purified analyte.
Caption: Workflow for 11(S)-HHT isolation using SPE.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the SPE protocol. These volumes are optimized for a standard 1 mL plasma/serum sample and a 100 mg C18 SPE cartridge.
| Parameter | Value/Description | Rationale |
| Sample Volume | 1 mL | Standard volume for many bioanalytical assays. |
| Internal Standard | Deuterated 11(S)-HHT (e.g., d4-11(S)-HHT) | To correct for analyte loss during sample preparation and for matrix effects in LC-MS/MS. |
| Protein Precipitation | 2 mL Acetonitrile | Efficiently precipitates proteins, releasing bound analytes. |
| Acidification | Formic Acid to pH ~3.5 | To protonate the carboxylic acid group of 11(S)-HHT, increasing its hydrophobicity and retention on the C18 sorbent. |
| SPE Sorbent | C18, 100 mg | Standard reversed-phase sorbent with high capacity for hydrophobic molecules like 11(S)-HHT. |
| Conditioning Solvent | 2 mL Methanol, followed by 2 mL DI Water | Methanol solvates the C18 chains, and water equilibrates the column to the aqueous sample conditions. |
| Wash Solvent | 2 mL 5% Methanol in Water | Removes polar, water-soluble interferences without eluting the more strongly retained 11(S)-HHT. |
| Elution Solvent | 2 mL Methanol | A strong nonpolar solvent that disrupts the hydrophobic interaction between 11(S)-HHT and the C18 sorbent. |
| Flow Rate | ~1-2 mL/min | A controlled flow rate ensures efficient interaction between the analyte and the sorbent. |
| Expected Recovery | >85% | Based on similar methods for eicosanoids. Actual recovery should be validated. |
Detailed Experimental Protocol
This protocol is a self-validating system when followed meticulously. For optimal results, perform all steps on ice to minimize potential degradation of the analyte.
Required Materials
-
SPE Cartridges: C18, 100 mg bed weight (e.g., Waters Sep-Pak C18, Agilent Bond Elut C18)
-
Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid (88%); deuterated 11(S)-HHT internal standard.
-
Equipment: Centrifuge, SPE vacuum manifold, nitrogen evaporator, pH meter or pH strips, vortex mixer.
-
Samples: Plasma or serum, stored at -80°C.
Step-by-Step Methodology
Part A: Sample Pre-treatment
-
Thaw and Spike: Thaw 1 mL of the biological sample (plasma/serum) on ice. Spike the sample with an appropriate amount of deuterated 11(S)-HHT internal standard. Vortex briefly.
-
Causality: The internal standard is added early to account for variability throughout the entire extraction process.
-
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.
-
Causality: Acetonitrile disrupts the hydration shell of proteins, causing them to precipitate out of solution and releasing any 11(S)-HHT that may be protein-bound.
-
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Causality: This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte of interest.
-
-
Supernatant Collection and Acidification: Carefully collect the supernatant. Add formic acid dropwise to adjust the pH to approximately 3.5.
-
Causality: Acidification is the most critical step for ensuring high retention of 11(S)-HHT on the reversed-phase sorbent by neutralizing its carboxylic acid group.
-
Part B: Solid-Phase Extraction
-
Cartridge Conditioning: Place the C18 SPE cartridge on the vacuum manifold. a. Pass 2 mL of methanol through the cartridge. b. Pass 2 mL of DI water through the cartridge. Do not let the sorbent bed go dry.
-
Causality: Conditioning activates the C18 chains with methanol and then equilibrates the cartridge with an aqueous environment similar to the sample.
-
-
Sample Loading: Load the acidified supernatant onto the conditioned cartridge. Apply a gentle vacuum to pull the sample through at a flow rate of approximately 1-2 mL/min.
-
Causality: At this slow flow rate, the hydrophobic 11(S)-HHT molecules have sufficient time to interact with and bind to the nonpolar C18 sorbent.
-
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water.
-
Causality: This wash step is crucial for removing highly polar, interfering compounds (like salts and urea) that have minimal affinity for the C18 sorbent. The low percentage of organic solvent is not strong enough to elute the target analyte.
-
-
Drying: Dry the cartridge under a high vacuum for 5 minutes.
-
Causality: This step removes any residual aqueous wash solution, which can interfere with the subsequent elution and evaporation steps.
-
-
Elution: Place a clean collection tube under the cartridge. Elute the 11(S)-HHT by passing 2 mL of methanol through the cartridge.
-
Causality: Methanol is a nonpolar solvent that effectively disrupts the hydrophobic interactions holding 11(S)-HHT to the sorbent, allowing it to be collected.
-
Part C: Post-Elution Processing
-
Evaporation: Dry the eluate to completeness under a gentle stream of nitrogen.
-
Causality: This step concentrates the analyte and removes the elution solvent.
-
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Causality: Reconstituting in the mobile phase ensures compatibility with the analytical system and provides a concentrated sample for injection.
-
Method Validation and Trustworthiness
For regulatory or clinical applications, this protocol must be validated according to established guidelines (e.g., FDA or ICH).[2] Key validation parameters include:
-
Selectivity: Analyzing blank matrix samples to ensure no endogenous compounds interfere with the 11(S)-HHT peak.
-
Recovery: Comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effects: Assessing the degree of ion suppression or enhancement caused by co-eluting matrix components.
-
Linearity, Accuracy, and Precision: Establishing the quantitative performance of the method across a range of concentrations.[3]
The inclusion of a stable isotope-labeled internal standard is fundamental to the trustworthiness of this protocol, as it internally corrects for variations in recovery and matrix effects, thereby ensuring the accuracy of the final quantitative result.
Conclusion
This application note provides a comprehensive and mechanistically explained protocol for the isolation of 11(S)-HHT from biological fluids using reversed-phase solid-phase extraction. By understanding the chemical principles behind each step, researchers can confidently implement and, if necessary, adapt this method to achieve clean extracts and reliable data for their downstream analytical needs.
References
- Sensitive determination of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in wastewater by solid-phase extraction with pre-column derivatization and liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing).
- 12-Hydroxyheptadecatrienoic acid. Wikipedia.
- 11S-Hete | C20H32O3. PubChem.
- Advances in Sample Preparation for Biological Fluids. LCGC International.
- High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. ACS Publications.
- Sample Preparation Techniques for Biological Matrices. Agilent.
- Bioanalytical sample preparation. Biotage.
- VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Semantic Scholar.
- Solid-Phase Extraction (SPE) Method Development. Waters Corporation.
- HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science.
- New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI.
- Showing metabocard for 12S-HHT (HMDB0012535). Human Metabolome Database.
- HHT | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Q2(R2) Validation of Analytical Procedures. FDA.
- Validation of analytical methods-update 2011. PubMed.
- Chapter 12. Validation of Analytical Methods—Update 2011. ResearchGate.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
- Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. ResearchGate.
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High-Resolution Mass Spectrometry for Oxylipin Analysis: An Application Guide
Introduction: The Critical Role of Oxylipins and the Analytical Imperative
Oxylipins, a diverse class of bioactive lipids derived from the oxygenation of polyunsaturated fatty acids (PUFAs), are pivotal signaling molecules in a vast array of physiological and pathological processes.[1][2][3] They are implicated in inflammation, immune responses, vascular function, and tissue repair.[2][3] The intricate and often transient nature of oxylipin signaling necessitates highly sensitive and specific analytical methods for their accurate quantification. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), has emerged as the gold standard for comprehensive oxylipin analysis, offering the requisite specificity to differentiate between numerous isomeric and isobaric species.[4][5]
This guide provides a comprehensive overview and detailed protocols for the analysis of oxylipins using LC-HRMS. It is designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for oxylipin profiling. We will delve into the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, emphasizing the rationale behind each step to ensure scientifically sound and reproducible results.
The Oxylipin Biosynthetic Network: A Complex Web of Bioactive Mediators
Oxylipins are generated from PUFAs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[2][3] Non-enzymatic autooxidation also contributes to the diversity of oxylipin species.[6] Understanding these pathways is crucial for interpreting oxylipin profiles and their biological significance.
Diagram: Major Oxylipin Biosynthetic Pathways
Caption: Overview of the major enzymatic pathways for oxylipin biosynthesis from PUFAs.
Part 1: Foundational Principles and Method Development
The Imperative of Rigorous Sample Handling and Preparation
The accuracy of oxylipin analysis begins with meticulous sample collection and preparation. Oxylipins are present at low concentrations and are susceptible to autooxidation and enzymatic degradation.[1][7][8] Therefore, immediate processing or flash-freezing of samples is critical. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can mitigate artefactual oxidation during sample handling.
The choice of extraction method is paramount for achieving high recovery and minimizing matrix effects. Solid-phase extraction (SPE) is the most widely used technique for isolating oxylipins from complex biological matrices like plasma, serum, and tissue homogenates.[7][9] Mixed-mode anion exchange/reversed-phase SPE cartridges are particularly effective as they selectively retain acidic oxylipins while removing neutral lipids and other interferences.[9]
Protocol 1: Solid-Phase Extraction (SPE) of Oxylipins from Plasma/Serum
| Step | Procedure | Rationale |
| 1. Sample Pre-treatment | To 200 µL of plasma/serum, add 800 µL of cold methanol containing an antioxidant (e.g., 0.1% BHT) and a cocktail of deuterated internal standards.[7] | Methanol precipitates proteins, releasing protein-bound oxylipins. Internal standards are crucial for accurate quantification, correcting for analyte loss during sample preparation and for matrix effects.[7][8] |
| 2. Protein Precipitation | Vortex the sample vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. | Ensures complete protein removal, preventing clogging of the SPE cartridge. |
| 3. SPE Cartridge Conditioning | Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water. | Activates the sorbent and ensures proper interaction with the sample. |
| 4. Sample Loading | Load the supernatant from step 2 onto the conditioned SPE cartridge. | The acidic oxylipins will be retained by the anion exchange sorbent. |
| 5. Washing | Wash the cartridge with 1 mL of water, followed by 1 mL of methanol. | Removes polar and non-polar interferences, respectively, while the analytes of interest remain bound to the sorbent. |
| 6. Elution | Elute the oxylipins with 1 mL of a solution of 50:50 acetonitrile:isopropanol with 5% formic acid. | The acidic elution solvent neutralizes the anionic charge on the oxylipins, releasing them from the sorbent. |
| 7. Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). | Concentrates the sample and ensures compatibility with the LC mobile phase. |
Chromatographic Separation: Resolving the Isomeric Complexity
Due to the high number of isomeric and isobaric oxylipins, efficient chromatographic separation is non-negotiable.[9] Reversed-phase ultra-high-performance liquid chromatography (UPLC or UHPLC) is the method of choice, typically employing C18 columns with sub-2 µm particle sizes.[9][10] Gradient elution with an acidified water/acetonitrile or methanol mobile phase system provides the necessary resolving power.[10]
Table 1: Typical UPLC/UHPLC Parameters for Oxylipin Separation
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100-150 mm, < 2 µm | Provides high-resolution separation of hydrophobic molecules. |
| Mobile Phase A | Water with 0.1% formic acid or 0.01% acetic acid[10] | Acidification improves peak shape and ionization efficiency in negative mode. |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid or 0.01% acetic acid[10] | Strong organic solvent for eluting hydrophobic oxylipins. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for small particle size columns, ensuring high efficiency. |
| Gradient | A long, shallow gradient is typically employed to resolve isomers. For example, 20-60% B over 15-20 minutes.[11][12] | Maximizes the separation of closely eluting compounds. |
| Column Temperature | 35 - 45 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1 - 5 µL | Balances sensitivity with the risk of column overloading. |
Part 2: High-Resolution Mass Spectrometry for Unambiguous Identification and Quantification
HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide high mass accuracy (<5 ppm) and resolving power (>60,000), which are essential for the confident identification of oxylipins.[5]
Ionization and Data Acquisition Strategies
Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for oxylipins due to the presence of the acidic carboxyl group.[12]
For quantitative analysis, a targeted approach using parallel reaction monitoring (PRM) or pseudo-multiple reaction monitoring (MRMHR) is often employed. This involves monitoring the exact mass of the precursor ion and its specific fragment ions, providing high specificity and sensitivity. For discovery-based oxylipinomics, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach can be used to acquire fragmentation data for all detectable precursors.
Table 2: Representative HRMS Parameters for Oxylipin Analysis (Q-Exactive Platform)
| Parameter | Setting | Rationale |
| Ionization Mode | Negative ESI | Efficiently ionizes the acidic oxylipins. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the ESI process. |
| Capillary Temperature | 275 - 325 °C | Aids in desolvation. |
| Full Scan Resolution | 70,000 - 140,000 | Provides high mass accuracy for precursor ion detection. |
| Full Scan m/z Range | 100 - 600 | Covers the mass range of most common oxylipins. |
| MS/MS Resolution | 17,500 - 35,000 | Ensures accurate mass measurement of fragment ions. |
| Collision Energy (HCD) | Stepped (e.g., 15, 30, 45 eV) | Provides a range of fragmentation energies to generate informative MS/MS spectra. |
Data Processing and Analysis: From Raw Data to Biological Insights
The complexity of oxylipinomics datasets necessitates specialized software for data processing.[13][14][15] The typical workflow involves peak picking, retention time alignment, compound identification, and quantification.
Diagram: Oxylipinomics Data Analysis Workflow
Sources
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- 2. Oxylipin Quantification and Pathway Profiling - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. lcms.cz [lcms.cz]
- 4. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma oxylipin profiling by high resolution mass spectrometry reveal signatures of inflammation and hypermetabolism in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxylipin analysis - Georg-August-Universität Göttingen [uni-goettingen.de]
- 7. mdpi.com [mdpi.com]
- 8. Important recommendations from the scientific community for the analysis of oxylipins - UNH - Unité de Nutrition Humaine [eng-unh.clermont.hub.inrae.fr]
- 9. zenodo.org [zenodo.org]
- 10. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. Lipidomics Databases and Software Tools for Biomedical Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 11(S)-HHT Quantification by LC-MS
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into troubleshooting the liquid chromatography-mass spectrometry (LC-MS) quantification of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HHT). Eicosanoid analysis is notoriously challenging due to the low endogenous concentrations, complex biological matrices, and the inherent instability of these lipid mediators.[1] This guide follows a logical, question-and-answer format to address specific experimental issues, explaining the causality behind each problem and providing robust, validated solutions.
Section 1: Chromatographic Issues
Poor chromatography is a primary source of inaccurate quantification. Problems in this area often manifest as poor peak shape, shifting retention times, or a complete loss of signal.
Question: Why is my 11(S)-HHT peak showing significant tailing or fronting?
Answer:
Poor peak shape is typically caused by undesirable chemical or physical interactions within the analytical column or broader LC system.
-
Causality:
-
Secondary Interactions: Residual, un-capped silanol groups on the stationary phase of a C18 column can interact with the polar carboxyl group of 11(S)-HHT, causing peak tailing.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting. While less common with endogenous 11(S)-HHT, this can occur with high-concentration calibration standards.
-
Mobile Phase Mismatch: If the sample solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the analyte may travel through the column front in a diffuse band before properly partitioning, causing split or broad peaks.[2]
-
Column Contamination: Accumulation of matrix components (e.g., phospholipids) on the column frit or head can create alternative interaction sites and distort peak shape.[2][3]
-
-
Troubleshooting Protocol:
-
Assess Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase conditions.
-
Check for Overload: Dilute your highest concentration standard by a factor of 10 and reinject. If peak shape improves, column overload is the likely cause.
-
Implement a Column Wash: Develop a robust column washing procedure to run between batches. A typical wash involves high concentrations of a strong organic solvent (e.g., 100% isopropanol) to remove strongly retained matrix components.[2]
-
Consider an Alternative Column: If tailing persists, switch to a column with advanced end-capping or a different stationary phase chemistry that minimizes silanol interactions.
-
Question: My 11(S)-HHT retention time is drifting between injections. What is the cause?
Answer:
Retention time (RT) instability compromises peak identification and integration, leading to high quantitative variability.
-
Causality:
-
Inadequate Column Equilibration: Insufficient re-equilibration time between injections in a gradient method is a common cause of RT drift, particularly in the early runs of a sequence.
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile organic component or degradation can alter retention.[4] Using pre-mixed mobile phases in a single bottle can exacerbate this.
-
Temperature Fluctuations: Column temperature directly affects analyte retention. An unstable or non-existent column thermostat can lead to significant RT drift.[3]
-
Pump Performance Issues: Inconsistent solvent delivery from the LC pumps, often due to air bubbles or failing seals, will cause pressure fluctuations and unstable retention times.[3]
-
-
Troubleshooting Protocol:
-
Extend Equilibration Time: As a rule of thumb, the column should be re-equilibrated with at least 10 column volumes of the initial mobile phase. Increase the post-run equilibration time in your method and observe if RT stabilizes.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep solvent bottles capped to prevent evaporation.[4]
-
Degas Solvents: Thoroughly degas your mobile phases using an inline degasser, sonication, or helium sparging to prevent air bubbles from entering the pump heads.
-
Verify Column Temperature: Ensure the column compartment is set to a stable temperature (e.g., 40 °C) and is given adequate time to heat up before starting the sequence.
-
Section 2: Mass Spectrometry Signal Issues
Issues with the mass spectrometer directly impact sensitivity, specificity, and signal stability.
Question: The signal for 11(S)-HHT is very low or non-existent, even in my standards. What should I check first?
Answer:
A weak or absent signal points to issues with analyte ionization, transmission, or detection. The first step is to systematically isolate the problem.
-
Troubleshooting Workflow:
Caption: Initial workflow for diagnosing low MS signal.
-
Causality & Deeper Analysis:
-
Ion Source Contamination: The electrospray ionization (ESI) source is prone to contamination from salts, polymers, and non-volatile matrix components.[5] This buildup physically obstructs the spray and alters the electric fields necessary for efficient ionization, leading to signal suppression.
-
Incorrect MS/MS Parameters: 11(S)-HHT is a specific molecule that requires optimized parameters. Using generic or un-optimized Multiple Reaction Monitoring (MRM) transitions or collision energies will result in poor sensitivity.[6]
-
Mobile Phase pH: ESI efficiency is highly dependent on the analyte's ability to exist as an ion in solution. For 11(S)-HHT, which has a carboxylic acid group, analysis is performed in negative ion mode. An acidic mobile phase (e.g., containing 0.1% formic acid) ensures the analyte is deprotonated ([M-H]⁻) and can be efficiently detected.
-
-
Optimization & Solution:
-
Source Cleaning: Perform a thorough cleaning of the ion source components as per the manufacturer's instructions.
-
Parameter Optimization: If not already done, optimize the MRM transitions and collision energies for 11(S)-HHT. This involves infusing a pure standard and using the instrument software to find the most abundant and stable precursor-to-product ion transitions.[7][8]
-
Confirm Mobile Phase Additives: Verify that a suitable volatile acid (e.g., 0.05-0.1% formic or acetic acid) is present in the mobile phase to promote negative ionization.[5]
-
Table 1: Typical Starting MRM Parameters for 11(S)-HHT
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Typical Collision Energy (eV) | Notes |
| 11(S)-HHT | 335.2 | 167.1 | Negative | 15 - 25 | Quantifier ion, corresponds to a specific fragment. |
| 11(S)-HHT | 335.2 | 317.2 | Negative | 10 - 20 | Qualifier ion, loss of water. |
| 11(S)-HHT-d8 | 343.2 | 171.1 | Negative | 15 - 25 | Deuterated Internal Standard. |
Note: These values are starting points. Optimal collision energy is instrument-dependent and should be empirically determined.[8]
Question: My signal is inconsistent and my calibration curve is not linear. What is causing this?
Answer:
Poor linearity and high signal variability are classic symptoms of matrix effects.
-
Causality - Matrix Effects: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids).[9] These unseen interferences compete with the analyte for ionization, leading to either ion suppression (signal loss) or, less commonly, ion enhancement.[10][11] Because the concentration of these interferences can vary from sample to sample, the result is inconsistent quantification and poor linearity.[12]
-
Troubleshooting Protocol:
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate 11(S)-HHT from the interfering compounds. Try adjusting the gradient to be shallower, increasing the run time to improve resolution.
-
Enhance Sample Preparation: A more rigorous sample cleanup will remove a larger portion of the interfering matrix components. If you are using protein precipitation, consider switching to a more selective technique like solid-phase extraction (SPE).[13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. A SIL-IS, such as 11(S)-HHT-d8, is chemically identical to the analyte and will co-elute. Therefore, it experiences the same degree of ion suppression or enhancement.[14] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, restoring linearity and accuracy.[15][16]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[10]
-
Section 3: Sample Handling and Preparation
The analytical process begins long before the sample is injected. Errors in collection, storage, and extraction are common and often overlooked.
Question: My analyte recovery is low and inconsistent after solid-phase extraction (SPE). How can I improve this?
Answer:
Low recovery during SPE is usually due to improper cartridge conditioning, incorrect pH during loading, or using an inappropriate elution solvent.
-
Causality:
-
Poor Sorbent Activation: For reverse-phase SPE (e.g., C18), the stationary phase must be "activated" with an organic solvent like methanol to allow the hydrophobic carbon chains to interact with the analyte. Failure to do so results in poor retention.
-
Analyte Breakthrough: 11(S)-HHT is an acid. If the sample is loaded onto the SPE cartridge at a high pH, the carboxyl group will be deprotonated (negatively charged), making it too polar to be retained by the C18 stationary phase.
-
Inefficient Elution: The elution solvent must be strong enough to disrupt the hydrophobic interactions and release the analyte from the sorbent.
-
-
Optimized SPE Protocol for 11(S)-HHT:
Caption: A validated SPE workflow for eicosanoid extraction.
-
Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the C18 cartridge.
-
Equilibration: Pass 1-2 column volumes of acidified water (e.g., water with 0.1% formic acid, pH ~3-4) to prepare the sorbent for the aqueous sample. Do not let the cartridge go dry.
-
Loading: Acidify your sample (e.g., plasma) to a pH below 4. Load it onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5-10% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute 11(S)-HHT with a strong organic solvent like methanol, acetonitrile, or ethyl acetate.
-
Dry & Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the extract in your initial mobile phase.[17]
Question: Could my results be affected by sample storage and handling?
Answer:
Absolutely. Eicosanoids like 11(S)-HHT are susceptible to degradation. Improper storage can lead to artificially low quantification.
-
Causality:
-
Enzymatic Degradation: Endogenous enzymes in plasma or serum can remain active at refrigerated temperatures, leading to analyte degradation.
-
Oxidation: Polyunsaturated fatty acid derivatives are prone to non-enzymatic oxidation, especially during repeated freeze-thaw cycles.
-
Instability at Room Temperature: Leaving samples on the benchtop or in the autosampler for extended periods can lead to significant analyte loss.[18][19]
-
-
Best Practices for Sample Stability:
-
Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma/serum.
-
Use of Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the collection tube or during extraction to prevent auto-oxidation.
-
Storage Temperature: For short-term storage (24-48 hours), 4°C is acceptable. For long-term storage, samples must be kept at -80°C.[20][21]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into single-use tubes after the initial processing to avoid the need for repeated thawing of the entire sample.[22]
-
Autosampler Temperature: Keep the autosampler temperature at 4°C to maintain stability while samples are queued for analysis.[23]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for 11(S)-HHT quantification? A stable isotope-labeled (SIL) internal standard, such as 11(S)-HHT-d8, is the gold standard. It has nearly identical chemical properties and chromatographic behavior to the endogenous analyte, allowing it to accurately correct for variations in sample extraction, matrix effects, and instrument response.[14]
Q2: Can I use a different eicosanoid as an internal standard if I don't have a SIL-IS? While possible, it is not recommended. A different compound, even a structurally similar one, will have a different retention time and may respond differently to matrix effects, leading to less accurate correction and potentially biased results.[16]
Q3: My baseline is very noisy. What are the common causes? A noisy baseline can be caused by contaminated solvents or mobile phase additives, a contaminated ion source, or electronic noise. Always use high-purity, LC-MS grade solvents and additives.[4] If the problem persists, cleaning the ion source is often the next step.[5]
Q4: How often should I run a system suitability test (SST)? It is good practice to inject an SST at the beginning of every sample batch. An SST typically consists of a mid-level concentration standard. You should monitor its peak area, retention time, and peak shape. Consistent SST results demonstrate that the LC-MS system is performing correctly before committing to running valuable samples.[3]
Q5: What is carryover and how can I prevent it? Carryover is the appearance of an analyte peak in a blank injection that follows a high-concentration sample. It is caused by residual analyte adsorbing to surfaces in the injection port, syringe, or column. To prevent it, ensure your autosampler's needle wash procedure is effective, using a strong solvent to clean the needle between injections. A "wash" or "blank" injection after the highest standard can confirm the absence of carryover.[4]
References
- Tsikas, D. (2014). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. PubMed.
- Kortz, L., et al. (n.d.). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Source not specified.
- Gompasky, A., et al. (n.d.). Quantification of eicosanoids and their metabolites in biological matrices: a review. PMC.
- Li, W., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Tsikas, D. (2014). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. ResearchGate.
- Song, W.L., et al. (2015). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PLOS One.
- LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS.
- Hossain, M., et al. (2016). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- LCGC International. (n.d.). How to Avoid Problems in LC–MS. LCGC International.
- Shimadzu. (n.d.). Automatic Optimization of Transitions and Collision Energies. Shimadzu.
- Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
- Taylor, P.J. (2005). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate.
- ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
- Wille, K., et al. (n.d.). Pitfalls in LC-MS(-MS) Analysis. gtfch.org.
- Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.
- Zhang, Y., et al. (2018). Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract. ResearchGate.
- Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek.
- Separation Science. (2023). Internal Standards: Strategies From the Frontline. Separation Science.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- Carter, M.D., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. NIH.
- Jemal, M., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. IVDT.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
- Jones, A.D., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry - ACS Publications.
- Kim, H., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. NIH.
- Skyline. (n.d.). Skyline Collision Energy Optimization. Skyline.
- How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. (2021). YouTube.
- Current Protocols. (2017). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. NIH.
- Analytical Chemistry - ACS Publications. (2018). Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. Analytical Chemistry - ACS Publications.
- Waters. (n.d.). Targeted High Resolution Quantification with Tof-MRM and HD-MRM. Waters.
- MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. NIH.
- Keevil, B.G., et al. (2018). The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone. PMC - NIH.
- Wagner-Golbs, A., et al. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. PubMed.
- Thermo Fisher Scientific. (2023). Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. YouTube.
- ICH. (n.d.). Annex 10 - ICH. who.int.
- IT Medical Team. (2021). Effect of Storage Time and Temperature on the Stability of Serum. IT Medical Team.
- IT Medical Team. (2021). Effect of Storage Time and Temperature on the Stability of Serum Analytes. IT Medical Team.
- Salinas, M., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. PMC.
Sources
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. zefsci.com [zefsci.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
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- 17. youtube.com [youtube.com]
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- 22. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lipidmaps.org [lipidmaps.org]
Technical Support Center: Enhancing the Stability of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic Acid Solutions
Welcome to the technical support center for 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on maintaining the stability and integrity of this polyunsaturated fatty acid (PUFA) in solution. Due to its structure, this molecule is susceptible to degradation, which can significantly impact experimental outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Understanding the Instability of this compound
This compound is a polyunsaturated fatty acid, a class of molecules known for their susceptibility to oxidation.[1][2] The presence of multiple double bonds in its structure makes it a target for reactive oxygen species (ROS), leading to a cascade of degradation reactions. The primary mechanism of degradation is lipid peroxidation, a free-radical chain reaction that can be initiated by factors such as exposure to oxygen, light, heat, and the presence of metal ions. This process can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the molecule and interfere with experimental results.[3]
The hydroxyl group at the 11th position can also influence the molecule's reactivity and stability, although specific degradation pathways involving this functional group for this particular molecule are not extensively documented in the literature. However, it is known that related hydroxyeicosatetraenoic acids (HETEs) can undergo further metabolism and degradation.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The degradation of this polyunsaturated fatty acid is primarily driven by:
-
Oxidation: This is the most significant factor. The multiple double bonds in the fatty acid chain are highly susceptible to attack by atmospheric oxygen and other reactive oxygen species. This process is often autocatalytic, meaning the initial oxidation products can promote further degradation.
-
Temperature: Higher temperatures accelerate the rate of oxidation and other chemical degradation pathways.[3] Storing solutions at elevated temperatures, even for short periods, can lead to significant sample degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate free radical formation, thereby triggering lipid peroxidation.
-
pH: While the optimal pH for this specific molecule is not well-documented, extremes in pH can catalyze hydrolysis of the carboxylic acid ester (if applicable) and may influence the rate of oxidation.
-
Solvent Choice: The solvent used to dissolve the fatty acid can impact its stability. Some solvents may contain impurities that can promote degradation.[6]
-
Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts for the formation of free radicals and accelerate lipid peroxidation.
Q2: How should I store my stock solution of this compound?
A2: Proper storage is critical to maintaining the integrity of your stock solution. Follow these guidelines:
-
Solvent: Prepare stock solutions in a high-purity, deoxygenated organic solvent. Ethanol and methanol are commonly used.[7][8] Ensure the solvent is free of peroxides.
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.[9]
-
Inert Atmosphere: Before sealing, flush the vial containing the stock solution with an inert gas like argon or nitrogen to displace oxygen.[9]
-
Container: Use glass vials with Teflon-lined caps.[9] Avoid using plastic containers for storage of organic solutions, as plasticizers can leach into the solvent and contaminate your sample.[9]
-
Light Protection: Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended procedure for preparing working solutions from a stock?
A3: When preparing working solutions for your experiments, the following steps will help preserve the compound's stability:
-
Thawing: Allow the stock solution aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
-
Solvent: Dilute the stock solution with a pre-chilled, high-purity, and deoxygenated buffer or medium immediately before use.
-
Minimize Exposure: Work quickly to minimize the solution's exposure to air and light.
-
Use Immediately: Ideally, working solutions should be prepared fresh for each experiment and used immediately. We do not recommend storing lipids in aqueous solutions for extended periods.[10]
Q4: Can I use antioxidants to improve the stability of my solutions? What do you recommend?
A4: Yes, the addition of antioxidants is a highly effective strategy to inhibit lipid peroxidation.[2]
-
Recommended Antioxidants:
-
Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant that is widely used to protect lipids from oxidation. A common starting concentration is 0.01-0.1%.
-
Vitamin E (α-tocopherol): A natural, lipid-soluble antioxidant that is very effective at preventing lipid peroxidation.[11][12]
-
Rosemary Extract: A natural antioxidant that can also be effective.[1]
-
-
Implementation: Add the antioxidant to the storage solvent before dissolving the fatty acid. For working solutions in aqueous buffers, the choice of antioxidant will depend on its solubility and compatibility with your experimental system.
Troubleshooting Guide
Problem 1: I am observing inconsistent results in my bioassays.
-
Potential Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If possible, analyze your stock solution by a suitable analytical method (e.g., LC-MS) to check for the presence of degradation products.
-
Review Storage Conditions: Ensure your stock solutions are stored at the correct temperature, under an inert atmosphere, and protected from light.
-
Prepare Fresh Working Solutions: Always prepare working solutions immediately before your experiment. Do not store diluted aqueous solutions.
-
Incorporate an Antioxidant: If you are not already doing so, add an antioxidant like BHT or Vitamin E to your stock solution.
-
Problem 2: My solution has changed color or a precipitate has formed.
-
Potential Cause: This can be a sign of significant degradation or precipitation of the fatty acid.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a solution that has changed in appearance.
-
Check Solvent Compatibility: Ensure the solvent you are using is appropriate for the concentration of your fatty acid.
-
Evaluate Storage Temperature: Precipitation can occur if the solution is stored at a temperature where the solute's solubility is low. Ensure your storage temperature is appropriate. For some lipids, storage below -30°C in organic solvents is not recommended unless in a sealed ampoule.[9]
-
Prepare a New Solution: Make a fresh solution following the best practices outlined in the FAQs.
-
Data and Protocols
Table 1: Recommended Storage Conditions
| Parameter | Stock Solution (in Organic Solvent) | Working Solution (in Aqueous Buffer) |
| Temperature | -20°C (short-term) or -80°C (long-term) | Use immediately; do not store |
| Atmosphere | Inert (Argon or Nitrogen) | N/A (prepare fresh) |
| Container | Glass vial with Teflon-lined cap | Appropriate for experimental setup |
| Light | Protect from light (amber vial or foil) | Minimize light exposure |
| Antioxidant | Recommended (e.g., BHT, Vitamin E) | Dependent on experimental compatibility |
Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Preparation:
-
Choose a high-purity organic solvent (e.g., ethanol, methanol).
-
Deoxygenate the solvent by bubbling with a gentle stream of argon or nitrogen for 15-20 minutes.
-
If desired, add an antioxidant such as BHT to a final concentration of 0.05%.
-
-
Dissolving the Fatty Acid:
-
Allow the vial of this compound (if in solid form) to come to room temperature in a desiccator.
-
Add the prepared solvent to the vial to achieve the desired stock concentration.
-
Vortex gently until fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into single-use glass vials with Teflon-lined caps.
-
Flush the headspace of each vial with argon or nitrogen before sealing tightly.
-
Store the aliquots at -80°C, protected from light.
-
Visual Guides
Diagram 1: Key Factors in Solution Instability
Caption: Factors promoting the degradation of the fatty acid solution.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A decision-making workflow for troubleshooting unstable solutions.
References
- Larodan. (2015). Safety data sheet for 11(S)-Hydroxy-7(Z),9(E),13(Z)
- Healthy Skin Glows. (2023). In defense of PUFAs in skincare.
- Jacobsen, C. (2015). Some strategies for the stabilization of long chain n‐3 PUFA‐enriched foods: A review. Trends in Food Science & Technology.
- Ahmad, M., et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition.
- Keller, R. (2019). What solvent should we use for fatty acid standards storage?
- Cayman Chemical.
- ResearchGate. Polyunsaturated fatty acid (PUFA) quenching and reactive oxygen species.
- Powell, W.S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- MedEx. Rex Tablet.
- Carini, F., et al. (2021). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Applied Sciences.
- Powell, W. S., & Gravelle, F. (1989). Metabolism of 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid and other 5(S)-hydroxyeicosanoids by a specific dehydrogenase in human polymorphonuclear leukocytes. Journal of Biological Chemistry.
- Al-Jumaily, R. M., et al. (2024). 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner.
- Avanti Polar Lipids. Storage and handling of Avanti Research lipids.
- Human Metabolome Database. Showing metabocard for 11(R)-HETE (HMDB0004682).
- Miyashita, K., & Takagi, T. (1986). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Agricultural and Biological Chemistry.
- Cayman Chemical. (2024). Product Information: 9(Z),11(E),13(Z)
- Gómez-Cortés, P., et al. (2015).
- Murphy, R. (2018). Solvent Challenges Associated with the Storing and Extraction of Lipids. YouTube.
- Pop, R. M., et al. (2024). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. Molecules.
- Sigma-Aldrich. Avanti Research™ FAQs.
- Usman, S. (2015). Can I filter sterilize the final fatty acid-BSA conjugate sol with 0.2µ filter, for cell culture use? How to avoid oxidation of OA & LA sols?
Sources
- 1. healthyskinglows.com [healthyskinglows.com]
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- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Rex | 6 mg+200 mg+50 mg | Tablet | রেক্স ৬ মি.গ্রা.+২০০ মি.গ্রা.+৫০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Technical Support Center: 11(S)-HHT Stability and Handling
Welcome to the technical support resource for (11S)-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid (11(S)-HHT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and handling of 11(S)-HHT. By understanding the chemical nature of this lipid mediator, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is 11(S)-HHT and why is its stability a concern?
A1: 11(S)-HHT is a hydroxyeicosatetraenoic acid (HETE), a class of signaling lipids derived from arachidonic acid.[1][2] Like other polyunsaturated fatty acid derivatives, its multiple double bonds and hydroxyl group make it susceptible to degradation through oxidation and other chemical modifications.[3] Ensuring its stability is critical for accurate quantification and for studying its biological functions, as degradation products may have different or no biological activity, leading to misinterpretation of experimental data.
Q2: What are the primary degradation pathways for 11(S)-HHT?
A2: Based on its chemical structure and the known metabolism of related eicosanoids, 11(S)-HHT is susceptible to the following primary degradation pathways:
-
Oxidation: The allylic hydroxyl group and the conjugated diene system are prone to oxidation. This can be initiated by exposure to air (auto-oxidation), light, or trace metal ions.[4][5] A likely oxidation product is the corresponding ketone, 11-keto-eicosatetraenoic acid (11-oxo-ETE).
-
Isomerization: The geometry of the double bonds can change, particularly when exposed to heat, light, or acidic/basic conditions.
-
Chain Shortening (β-oxidation): In biological systems, HETEs can be metabolized via peroxisomal β-oxidation, leading to the formation of shorter-chain dicarboxylic acids.
Q3: What are the recommended long-term storage conditions for 11(S)-HHT?
A3: For long-term stability, 11(S)-HHT should be stored as a solution in an organic solvent at low temperatures. The manufacturer, Cayman Chemical, recommends storing 11(S)-HHT in ethanol at -20°C for a stability of at least two years.[6][7] Storage at -80°C is also a common and recommended practice for eicosanoids to further minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes molecular motion and slows chemical degradation rates. |
| Solvent | Anhydrous Ethanol or other organic solvents (e.g., Methanol, Acetonitrile) | Prevents hydrolysis and keeps the lipid in a stable, dissolved state. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation. |
| Light Exposure | Amber vial or protection from light | Prevents photolytic degradation. |
Q4: I need to use 11(S)-HHT in an aqueous buffer for my cell-based assay. How should I prepare and store it?
A4: It is strongly advised not to store 11(S)-HHT in aqueous solutions for more than a day. To prepare an aqueous solution, the organic solvent from the stock solution should be evaporated under a gentle stream of inert gas (nitrogen or argon). The resulting neat oil can then be dissolved in an appropriate aqueous buffer. For biological experiments, ensure that the residual amount of organic solvent is minimal, as it may have physiological effects.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected biological activity in my experiments.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Degradation of 11(S)-HHT stock solution | 1. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. 2. Store aliquots at -80°C under an inert atmosphere. 3. Prepare fresh dilutions for each experiment. | Repeated freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation. Aliquoting preserves the integrity of the bulk stock. |
| Degradation in aqueous experimental buffer | 1. Prepare aqueous solutions of 11(S)-HHT immediately before use. 2. Avoid storing aqueous solutions, even at 4°C, for extended periods. | Polyunsaturated lipids are more susceptible to hydrolysis and oxidation in aqueous environments. |
| Oxidation during handling | 1. Use solvents purged with inert gas for dilutions. 2. Keep solutions on ice and protected from light during experimental setup. | Minimizing exposure to oxygen and light reduces the rate of oxidative and photolytic degradation. |
Problem: I am seeing unexpected peaks in my LC-MS analysis.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Formation of oxidation products | 1. Check for a peak corresponding to the mass of 11-oxo-ETE. 2. Prepare samples under an inert atmosphere and consider adding an antioxidant like BHT to your extraction solvent. | The hydroxyl group of 11(S)-HHT is a likely site of oxidation. The presence of its keto form is a strong indicator of oxidative degradation. |
| Isomerization | 1. Compare the retention time of your main peak to a fresh standard. 2. Ensure your sample was not exposed to high heat or extreme pH. | Changes in double bond geometry can alter the chromatographic behavior of the molecule. |
| Solvent adducts | 1. Analyze a solvent blank to identify any background peaks. 2. Check for peaks corresponding to the mass of 11(S)-HHT plus a solvent molecule. | In mass spectrometry, molecules can sometimes form adducts with solvent components. |
Experimental Protocols
Protocol 1: Preparation of 11(S)-HHT Aliquots for Long-Term Storage
-
Upon receiving the 11(S)-HHT solution (typically in ethanol), briefly centrifuge the vial to ensure all liquid is at the bottom.
-
Work in a fume hood and purge the headspace of the vial with a gentle stream of nitrogen or argon.
-
Using a gas-tight syringe, carefully withdraw the desired volume for aliquoting.
-
Dispense small volumes (e.g., 5-10 µL) into amber glass vials.
-
Purge the headspace of each aliquot vial with inert gas before sealing tightly.
-
Label each vial clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Retrieve a single aliquot of 11(S)-HHT from -80°C storage.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
In a clean glass tube, evaporate the organic solvent under a gentle stream of nitrogen or argon.
-
Add the desired volume of your experimental aqueous buffer (e.g., PBS, pH 7.2) to the dried residue.
-
Vortex briefly to dissolve the 11(S)-HHT. Gentle warming (to no more than 37°C) may assist dissolution.
-
Use the freshly prepared aqueous solution immediately in your experiment.
Visualizing Degradation & Workflows
Caption: Recommended workflow for storing and preparing 11(S)-HHT solutions.
Caption: Predicted degradation pathways for 11(S)-HHT.
References
- Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells. J Lipid Res. 1983 Nov;24(11):1419-28. [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review.
- UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids in.
- A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue.
- Showing metabocard for 11-Hydroxyeicosatetraenoate glyceryl ester (HMDB0012530).
- 12-Hydroxyeicosatetraenoic acid and rel
- Forced Degrad
- Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS.
- Chromatogram of 11 relevant eicosanoids after method development.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- 5-Hydroxyeicos
- (PDF)
- Showing metabocard for 11(R)-HETE (HMDB0004682).
- 11-hydroperoxyeicosatetraenoic acid is the major dioxygenation product of lipoxygenase isolated from hairy root cultures of Solanum tuberosum. PubMed. [Link]
- 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond.
- 11-Hete | C20H32O3. PubChem. [Link]
- Exploring effects of atmospheric conditions in hereditary hemorrhagic telangiectasia. PubMed. [Link]
- Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid. PubMed. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
- 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner.
- Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. [Link]
- Q1A(R2) Guideline. ICH. [Link]
- (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.
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- 1. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Navigating the Common Challenges in Oxylipin Extraction from Plant Matrices
Welcome to the technical support center for oxylipin analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of extracting these potent signaling molecules from plant tissues. Oxylipins, which are bioactive lipids derived from the oxidation of polyunsaturated fatty acids, are notoriously challenging to work with due to their low abundance, inherent instability, and the sheer complexity of plant matrices.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your analytical workflows.
I. Troubleshooting Guide: From Low Yields to Interfering Compounds
This section is structured in a question-and-answer format to provide direct solutions to common problems encountered during oxylipin extraction.
Issue 1: Low or Inconsistent Oxylipin Yields
Q: My oxylipin yields are consistently low, or they vary significantly between batches. What are the likely causes and how can I improve my recovery?
A: Low and inconsistent yields are among the most frequent challenges in oxylipin analysis. The root causes often lie in suboptimal sample handling, inefficient extraction, or degradation of the target analytes.
Causality and Solutions:
-
Inefficient Cell Lysis and Extraction: Plant cell walls can be rigid, hindering solvent penetration. If the initial grinding and homogenization are incomplete, the solvent will not efficiently access the intracellular contents where oxylipins are located.
-
Solution: Ensure thorough and rapid homogenization of the plant tissue. Cryogenic grinding with liquid nitrogen is highly recommended to halt enzymatic activity and render the tissue brittle for effective pulverization.[4] Following grinding, a high-speed homogenizer or sonicator can further disrupt cell structures in the presence of the extraction solvent.
-
-
Suboptimal Solvent Selection: The choice of solvent is critical for efficiently extracting oxylipins, which span a range of polarities.[5][6] A single-solvent system may not be effective for capturing the entire desired oxylipin profile.
-
Solution: A common and effective approach is to use a biphasic solvent system, such as a modified Bligh and Dyer or Folch extraction, which utilizes a chloroform:methanol:water mixture.[3][4] This allows for the separation of lipids (including oxylipins) into the organic phase. For a more targeted approach, sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can be employed.[6]
-
-
Analyte Degradation During Extraction: Oxylipins are highly susceptible to degradation via enzymatic activity, oxidation, and pH shifts during the extraction process.[2][3]
-
Solution:
-
Inhibit Enzymatic Activity: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen to quench enzymatic processes.[7] The extraction should be performed at low temperatures (e.g., on ice) to minimize residual enzyme activity.[3] The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent is crucial to prevent auto-oxidation.[3][8][9]
-
Control pH: Maintaining a slightly acidic pH can improve the stability and extraction efficiency of many oxylipins.[10]
-
-
-
Insufficient Solvent-to-Sample Ratio: Using too little solvent can lead to an incomplete extraction.
Issue 2: Co-extraction of Interfering Compounds
Q: My chromatograms are noisy, and I suspect co-extraction of interfering compounds from the plant matrix. How can I obtain a cleaner extract?
A: The complexity of the plant metabolome means that crude extracts will inevitably contain a wide range of compounds that can interfere with oxylipin analysis, such as pigments (chlorophylls, carotenoids), abundant lipids (triacylglycerols, phospholipids), and other secondary metabolites.[3] These can cause ion suppression in mass spectrometry and co-elution in chromatography.[2]
Causality and Solutions:
-
High Abundance of Matrix Components: Pigments and primary lipids are often present at concentrations several orders of magnitude higher than oxylipins.
-
Solution: Solid-Phase Extraction (SPE): SPE is an essential step for purifying oxylipins from crude plant extracts.[1][3][12] A variety of SPE sorbents can be used, and the choice depends on the specific oxylipins of interest.
-
Reversed-Phase (e.g., C18): Effective for separating moderately polar to nonpolar compounds from more polar interferences like pigments.
-
Mixed-Mode (e.g., Oasis MAX): These sorbents have both reversed-phase and ion-exchange properties, making them particularly useful for selectively retaining acidic oxylipins while allowing neutral and basic interferents to be washed away.[1]
-
-
A Generalized SPE Protocol for Oxylipin Purification:
-
Column Conditioning: Condition the SPE cartridge sequentially with methanol and then water (or an appropriate buffer).
-
Sample Loading: Load the crude plant extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove highly polar impurities. A subsequent wash with a nonpolar solvent like hexane can remove chlorophylls and other nonpolar interferences.
-
Elution: Elute the oxylipins with a stronger organic solvent, such as methanol, acetonitrile, or ethyl acetate.
Issue 3: Analyte Instability and Artifact Formation
Q: I am concerned about the stability of my oxylipin samples during storage and analysis, and the potential for artifact formation. What are the best practices to ensure sample integrity?
A: Oxylipin instability is a major hurdle.[2][3] They can degrade through oxidation, isomerization, and other chemical transformations, leading to inaccurate quantification. Artifacts can also be generated non-enzymatically during sample workup.[13]
Causality and Solutions:
-
Oxidative Degradation: The double bonds in the fatty acid chains of oxylipins are susceptible to oxidation.
-
Solution:
-
Antioxidants: As mentioned previously, include antioxidants like BHT in your extraction and storage solvents.[3][8]
-
Inert Atmosphere: During solvent evaporation steps, use a gentle stream of nitrogen or argon to minimize exposure to oxygen.
-
Storage: Store extracts at -80°C under an inert atmosphere. For long-term storage, consider sealing ampoules under vacuum.
-
-
-
Enzymatic Artifact Formation: Wounding of the plant tissue during harvesting and sample preparation can activate lipoxygenases and other enzymes, leading to the artificial formation of oxylipins.[7][14][15]
-
Solution: The most effective preventative measure is rapid and efficient quenching of enzymatic activity by immediately freezing the tissue in liquid nitrogen upon collection.[7]
-
-
Thermal Degradation: Some oxylipins are thermolabile and can degrade at elevated temperatures.
-
Solution: Avoid high temperatures throughout the extraction and analysis process.[11][16] If using gas chromatography (GC), derivatization is necessary to increase volatility and thermal stability.[17] However, liquid chromatography (LC) is often preferred as it is a lower-temperature technique.[13]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for extracting a broad range of oxylipins from a novel plant matrix?
A1: For a general, untargeted approach, a mixture of methanol and water is a good starting point as it can extract a wide variety of compounds.[18] However, for a more comprehensive extraction of lipids, including oxylipins, a chloroform:methanol mixture (often in a 2:1 ratio) is a classic choice.[4] It is always advisable to perform preliminary experiments with different solvent systems to determine the optimal choice for your specific plant material and target oxylipins.
Q2: How critical is the use of internal standards in oxylipin analysis?
A2: The use of internal standards is absolutely critical for accurate and reliable quantification of oxylipins.[19] Due to the potential for analyte loss at every step of the extraction and workup process, as well as matrix effects in the analytical instrument, stable isotope-labeled internal standards that are added at the very beginning of the extraction process are the gold standard. They mimic the behavior of the endogenous analytes and allow for correction of recovery and ionization efficiency differences.
Q3: Can I use GC-MS for oxylipin analysis, or is LC-MS/MS always better?
A3: Both GC-MS and LC-MS/MS can be used for oxylipin analysis, but they have different strengths and weaknesses.[2][14]
-
GC-MS: Often provides excellent chromatographic resolution. However, it requires derivatization of the oxylipins to make them volatile and thermally stable, which adds an extra step to the workflow and can introduce variability.[17]
-
LC-MS/MS: Generally considered the method of choice for oxylipin analysis.[2][12] It does not require derivatization, is performed at lower temperatures, and the use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for identifying and quantifying oxylipins in complex matrices.[2]
Q4: How should I store my plant tissue before extraction?
A4: To preserve the integrity of the oxylipin profile, plant tissues should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction.[3] This minimizes enzymatic activity and degradation of the analytes. Avoid slow freezing or repeated freeze-thaw cycles.
III. Data and Protocols
Table 1: Comparison of Common Solvents for Oxylipin Extraction
| Solvent System | Polarity | Advantages | Disadvantages |
| Hexane/Petroleum Ether | Non-polar | Good for extracting non-polar lipids and some oxylipins.[20] | Inefficient for extracting more polar oxylipins. |
| Chloroform:Methanol (2:1, v/v) | Biphasic | "Gold standard" for total lipid extraction, captures a broad range of oxylipins.[4] | Can co-extract a significant amount of interfering compounds. |
| Ethyl Acetate | Intermediate | Good for a range of oxylipins and is less toxic than chloroform.[5] | May not be as efficient for very polar or very non-polar oxylipins. |
| Methanol/Ethanol | Polar | Effective for a wide range of compounds, including more polar oxylipins.[6][18] | Can be less efficient for non-polar oxylipins and may extract more water-soluble interferences. |
Experimental Protocol: General Workflow for Oxylipin Extraction and Purification
-
Sample Preparation:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass tube.
-
Add an appropriate volume of cold extraction solvent (e.g., 2 mL of 2:1 chloroform:methanol containing 0.01% BHT) and an internal standard mix.
-
Homogenize the sample using a probe sonicator or a high-speed homogenizer, keeping the tube on ice.
-
Agitate the mixture for 1 hour at 4°C.
-
-
Phase Separation:
-
Add water to induce phase separation.
-
Centrifuge to pellet the plant debris and separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for SPE loading.
-
Perform SPE as described in the "Troubleshooting Guide" to purify the oxylipins.
-
-
Final Preparation for Analysis:
-
Dry the purified eluate under nitrogen.
-
Reconstitute in the final analysis solvent (e.g., methanol or the initial mobile phase for LC-MS/MS).
-
Transfer to an autosampler vial for analysis.
-
IV. Visualizations
Oxylipin Biosynthesis and Points of Instability
Caption: Simplified overview of major enzymatic and non-enzymatic oxylipin biosynthesis pathways in plants.
Experimental Workflow for Oxylipin Extraction
Caption: A step-by-step workflow for the extraction and purification of oxylipins from plant matrices.
V. References
-
Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Retrieved from [Link]
-
Mika, A., Liakh, I., Pakiet, A., & Sledzinski, T. (2020). Methods of the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 21(15), 5327. [Link]
-
Mueller, M. J., Mene-Saffrane, L., Grun, C., Karg, K., & Farmer, E. E. (2006). Oxylipin analysis methods. The Plant Journal, 45(4), 472–489. [Link]
-
ResearchGate. (n.d.). Examples of the most commonly used types of solid-phase extraction.... Retrieved from [Link]
-
Griffiths, G. (2015). Biosynthesis and analysis of plant oxylipins. Methods in Molecular Biology, 1203, 137-156. [Link]
-
Göbel, C., & Feussner, I. (2009). Methods for the analysis of oxylipins in plants. Phytochemistry, 70(13-14), 1485–1503. [Link]
-
Göbel, C., & Feussner, I. (2009). Methods for the analysis of oxylipins in plants. Phytochemistry, 70(13-14), 1485-1503. [Link]
-
Shlyapnikova, M. A., & Frolov, A. A. (2022). Therapeutic Potential of Plant Oxylipins. International Journal of Molecular Sciences, 23(23), 14713. [Link]
-
Liakh, I., Pakiet, A., Sledzinski, T., & Mika, A. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1615. [Link]
-
Liakh, I., Pakiet, A., Sledzinski, T., & Mika, A. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1615. [Link]
-
Mika, A., Liakh, I., Pakiet, A., & Sledzinski, T. (2020). Methods of the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 21(15), 5327. [Link]
-
Göbel, C., & Feussner, I. (2009). Methods for the analysis of oxylipins in plants. Phytochemistry, 70(13-14), 1485-1503. [Link]
-
Liakh, I., Pakiet, A., Sledzinski, T., & Mika, A. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1615. [Link]
-
Shlyapnikova, M. A., & Frolov, A. A. (2022). Therapeutic Potential of Plant Oxylipins. International Journal of Molecular Sciences, 23(23), 14713. [Link]
-
Mika, A., Liakh, I., Pakiet, A., & Sledzinski, T. (2020). Methods of the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 21(15), 5327. [Link]
-
Medina, S., et al. (2020). Optimization of a Method for the Simultaneous Extraction of Polar and Non-Polar Oxylipin Metabolites, DNA, RNA, Small RNA, and Protein from a Single Small Tissue Sample. Methods and Protocols, 3(3), 61. [Link]
-
Concordia University. (2022). Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. Spectrum: Concordia University Research Repository. [Link]
-
ResearchGate. (2015). How do I choose solvents for extraction process of plant extract?. Retrieved from [Link]
-
Yang, J., et al. (2019). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments, (149), e59837. [Link]
-
Gomes, J. C. (2022). What is the best solvent for extracting lipids from plant tissues?. Quora. [Link]
-
National Library of Medicine. (2023). Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry. PMC. [Link]
-
Kansas State University. (n.d.). Lipid Profiling Extraction Method for Arabidopsis Leaves. Retrieved from [Link]
-
Kim, D. Y., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 28(15), 5795. [Link]
-
Liakh, I., Pakiet, A., Sledzinski, T., & Mika, A. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1615. [Link]
-
Mueller, M. J., Mene-Saffrane, L., Grun, C., Karg, K., & Farmer, E. E. (2006). Oxylipin analysis methods. The Plant Journal, 45(4), 472–489. [Link]
-
Mika, A., Liakh, I., Pakiet, A., & Sledzinski, T. (2020). Methods of the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 21(15), 5327. [Link]
-
Shinya, T., et al. (2022). Editorial: Oxylipins: The Front Line of Plant Interactions. Frontiers in Plant Science, 13, 894411. [Link]
-
Willenberg, I., Ostermann, A. I., & Schebb, N. H. (2015). Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions. Analytical and Bioanalytical Chemistry, 407(22), 6727-6738. [Link]
-
Shlyapnikova, M. A., & Frolov, A. A. (2022). Therapeutic Potential of Plant Oxylipins. International Journal of Molecular Sciences, 23(23), 14713. [Link]
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Technical Support Center: Optimizing Chromatographic Separation of 11-HETE Isomers
Introduction: Welcome to the technical support center dedicated to the chromatographic separation of 11-hydroxyeicosatetraenoic acid (11-HETE) isomers. 11-HETE is a non-classic eicosanoid, a metabolite of arachidonic acid formed through both enzymatic and non-enzymatic pathways.[1] It exists as two primary enantiomers, 11(S)-HETE and 11(R)-HETE, which can exhibit distinct biological activities. For instance, studies have shown that the S-enantiomer can be more potent in inducing cellular hypertrophy, linking oxidative stress to cardiovascular conditions.[1]
This inherent stereospecificity makes their accurate, individual quantification critical for researchers in pharmacology, biochemistry, and drug development. However, as enantiomers, they possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge that demands specialized chromatographic techniques.[2][3]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve robust, baseline separation of 11-HETE isomers in your experiments.
Troubleshooting Guide: Common Separation Issues & Solutions
This section addresses specific problems you may encounter during method development and routine analysis. Each solution is grounded in the principles of chromatography to empower you to make informed decisions.
Q1: I am seeing poor or no resolution between my 11(S)-HETE and 11(R)-HETE peaks. What are the first steps to fix this?
A1: This is the most common challenge and typically stems from suboptimal selectivity. The interaction between your analytes and the chiral stationary phase (CSP) is not differential enough. Here is a systematic approach to improve resolution:
Causality: Enantiomeric separation on a polysaccharide-based CSP (like Chiralpak®) relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector.[4] The stability and differential formation of these complexes are highly sensitive to the mobile phase composition and temperature.
Step-by-Step Solutions:
-
Optimize the Alcohol Modifier Percentage (Normal-Phase): In normal-phase (NP) HPLC, the mobile phase is typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like an alcohol). The alcohol modifier is crucial as it competes with the analyte for hydrogen bonding sites on the CSP.[5]
-
If peaks are broad and resolution is poor: The alcohol concentration may be too high, preventing sufficient interaction with the CSP. Action: Decrease the alcohol percentage in small increments (e.g., from 2% to 1.5%).
-
If retention times are excessively long: The alcohol concentration may be too low. Action: Increase the alcohol percentage slightly.
-
-
Change the Alcohol Modifier: The type of alcohol used as a modifier can have a profound impact on selectivity.
-
Rationale: Different alcohols (e.g., isopropanol, ethanol, methanol) have unique steric and hydrogen-bonding properties. Switching from one to another alters the way the analyte-CSP complex is formed, often dramatically changing the resolution.[5] For HETE enantiomers, a common starting point is hexane with isopropanol or methanol.[5]
-
-
Lower the Column Temperature: Reducing the temperature can enhance enantioselectivity.
-
Rationale: Thermodynamic principles dictate that lower temperatures can increase the stability difference between the transient diastereomeric complexes formed by the two enantiomers, leading to better separation. Action: Use a column thermostat and decrease the temperature in 5°C increments, for example, from 25°C to 20°C or 15°C.
-
-
Reduce the Flow Rate: Slower flow rates can increase column efficiency.
-
Rationale: A lower flow rate allows more time for the analytes to interact with the stationary phase, leading to more theoretical plates and potentially better resolution. This will, however, increase the total run time.
-
dot
Caption: Initial troubleshooting workflow for poor enantiomeric resolution.
Q2: My 11-HETE isomer peaks are tailing significantly. What causes this and how can I improve the peak shape?
A2: Peak tailing can compromise resolution and lead to inaccurate integration and quantification. It is typically caused by undesirable secondary interactions or column issues.[6]
Step-by-Step Solutions:
-
Suppress Residual Silanol Interactions (Reversed-Phase): If you are using a silica-based reversed-phase (RP) column, free silanol groups on the stationary phase can interact with the polar carboxyl group of 11-HETE, causing tailing.
-
Action: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to your mobile phase. The acid protonates the silanol groups, minimizing these secondary interactions.[6]
-
-
Reduce Sample Mass Load: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
-
Action: Dilute your sample by a factor of 5 or 10 and re-inject. If peak shape improves, column overload was the issue.
-
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be as close in composition as possible to the mobile phase.
-
Rationale: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause the analyte band to spread on the column, leading to distorted peaks. Action: Evaporate the sample and reconstitute it in the initial mobile phase.
-
Q3: The retention times for my isomers are drifting between injections. How can I improve reproducibility?
A3: Unstable retention times make peak identification unreliable and are often caused by an unequilibrated system or changes in the mobile phase.[6]
Step-by-Step Solutions:
-
Ensure Adequate Column Equilibration: This is the most common cause of retention time drift, especially when running a gradient.
-
Action: Before the first injection and between each run, ensure the column is fully equilibrated with the starting mobile phase conditions. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.[6]
-
-
Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time.
-
Rationale: Volatile organic components (like hexane or methanol) can evaporate, altering the solvent ratio and affecting retention times. Action: Prepare fresh mobile phase each day and keep the solvent reservoirs capped.
-
-
Use a Column Thermostat: Fluctuations in ambient laboratory temperature can affect retention.
-
Action: Always use a column oven or thermostat set to a constant temperature to ensure a stable chromatographic environment.
-
Frequently Asked Questions (FAQs)
Q1: Should I use Normal-Phase (NP) or Reversed-Phase (RP) chromatography for 11-HETE enantiomers?
A1: Both modes can be used, but Normal-Phase (NP) chromatography often provides superior enantioselectivity for HETEs and other hydroxy fatty acids when using polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® AD.[5][7] The separation mechanism in NP mode, involving hydrogen bonding and dipole-dipole interactions, is highly effective for these analytes. However, RP chromatography using a compatible CSP (e.g., Chiralpak® AD-RH) can also be effective and is often more directly compatible with electrospray ionization mass spectrometry (ESI-MS) without post-column solvent modification.[7][8]
| Feature | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |
| Stationary Phase | e.g., Chiralpak® AD | e.g., Chiralpak® AD-RH, C18 |
| Mobile Phase | Hexane/Alcohol (e.g., Isopropanol) | Acetonitrile/Water or Methanol/Water |
| Selectivity | Often higher for HETE enantiomers | Can be effective; may require more method development |
| MS Compatibility | Requires APCI or solvent exchange for ESI | Generally compatible with ESI |
| Typical Application | High-resolution enantiomeric separation | LC-MS/MS analysis of complex mixtures |
Q2: What are typical starting conditions for an NP-HPLC method?
A2: A robust starting point is crucial. The following protocol is a validated starting point for separating HETE isomers.
Protocol: Initial NP-HPLC Conditions for 11-HETE Enantiomer Separation
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.[7]
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Acetic Acid (98:2:0.1, v/v/v).
-
Scientist's Note: The small amount of acid helps to ensure the carboxyl group of the HETE is protonated, leading to better peak shape and reproducible interactions with the CSP.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 235 nm (for the conjugated diene system in HETEs).[5]
-
Injection Volume: 10 µL.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.
Q3: Is derivatization necessary for 11-HETE analysis?
A3: It is not always necessary but can be highly beneficial, depending on your analytical goals.
-
For HPLC-UV analysis: Derivatization is generally not required.
-
For LC-MS/MS analysis: While underivatized HETEs can be analyzed by ESI-MS in negative ion mode, derivatization can significantly improve performance. Converting the carboxylic acid to a pentafluorobenzyl (PFB) ester allows for highly sensitive detection using Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI), which can be more sensitive than ESI for certain compounds.[8][9]
dot
Caption: Principle of chiral separation of 11-HETE enantiomers on a CSP.
Q4: My sample is from a biological matrix (plasma, tissue). How does this affect the separation?
A4: Biological samples are complex and introduce interfering compounds like other lipids and phospholipids, which can co-elute with your analytes and cause ion suppression in MS detection.[10][11]
-
Essential First Step: Sample Preparation. A robust sample preparation workflow is non-negotiable. This typically involves:
-
Protein Precipitation: To remove proteins from plasma or serum.
-
Lipid Extraction: A liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) or, more commonly, Solid-Phase Extraction (SPE) is used to isolate the lipid fraction and remove salts and highly polar components.[11] SPE provides a cleaner, more concentrated sample, which is critical for successful analysis.[12]
-
-
Method Validation: When working with biological matrices, method validation is crucial to ensure accuracy. This includes assessing parameters like linearity, accuracy, precision, and matrix effects according to established guidelines.[13][14]
By systematically addressing these common issues and understanding the scientific principles behind the separation, you can develop a robust and reliable method for optimizing the chromatographic separation of 11-HETE isomers.
References
- Powell, W. S. (2000). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Molecular Biology, 163, 229–240. [Link]
- Maddipati, K. R., & Falck, J. R. (2014). Targeted chiral analysis of bioactive arachidonic acid metabolites using liquid-chromatography-mass spectrometry. Advances in experimental medicine and biology, 822, 11-23. [Link]
- Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]
- Balgoma, D., et al. (2015). Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier.
- Ecker, J., et al. (2012). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Journal of lipid research, 53(12), 2821–2830. [Link]
- Al-Sager, A. (2025). Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion. DiVA portal. [Link]
- Smith, R. M. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab. [Link]
- Shah, S. M., et al. (2003). An Isocratic HPLC Method for the Simultaneous Determination of Cholesterol, Cardiolipin, and DOPC in Lyophilized Lipids and Liposomal Formulations. Journal of Liquid Chromatography & Related Technologies, 26(18), 3099-3113. [Link]
- Al-Khoury, S., et al. (2024). 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner. Frontiers in Pharmacology, 15, 1384042. [Link]
- Mesaros, C., & Blair, I. A. (2009). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in molecular biology (Clifton, N.J.), 580, 51–72. [Link]
- Gorden, D. L., & Myers, D. S. (2018). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1863(10), 1135–1149. [Link]
- Dolan, S., & FitzGerald, G. A. (2024). Chiral clues to lipid identity.
- Ribani, M., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025, 1-22. [Link]
- Wang, M., et al. (2009). HPLC quantification of 5-hydroxyeicosatetraenoic acid in human lung cancer tissues. Biomedical chromatography : BMC, 23(12), 1331–1335. [Link]
- Bolcato, C. A., et al. (2003). Determination of 20-hydroxyeicosatetraenoic acid in microsomal incubates using high-performance liquid chromatography-mass spectrometry (HPLC-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 794(2), 363–372. [Link]
- Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare Editorial Article. [Link]
- Wang, M., et al. (2009). HPLC quantification of 5-hydroxyeicosatetraenoic acid in human lung cancer tissues.
- Okamoto, Y. (1988). Chromatographic separation of optical isomers. Petrotech (Tokyo), 11(11), 46-51. [Link]
- Teshima, Y., et al. (2018). 12S-HHT and its isomers.
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- 4. Chromatographic separation of optical isomers (Journal Article) | ETDEWEB [osti.gov]
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- 7. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of 11(S)-HHT from Leaf Extracts
Welcome to the technical support guide for the analysis of 11(S)-hydroxy-5Z,8E,12R,14Z-eicosatetraenoic acid (11(S)-HHT) in challenging plant matrices. This resource is designed for researchers, scientists, and drug development professionals who are working to quantify this important lipid mediator in leaf extracts. We will address common issues encountered during analysis, with a focus on overcoming the significant challenge of matrix effects.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge that is crucial for developing a robust analytical method.
Q1: What is 11(S)-HHT and why is its analysis in plants significant?
11(S)-HHT is a bioactive lipid derived from the metabolism of arachidonic acid via the cyclooxygenase (COX) pathway.[1] While extensively studied in mammalian systems for its roles in processes like inflammation and platelet aggregation, its function in plants is an emerging area of research. Accurate quantification in leaf extracts is vital for understanding its potential roles in plant physiology, stress responses, and defense mechanisms.
Q2: What are "matrix effects" in the context of leaf extracts?
The "matrix" refers to all components in a sample extract other than the analyte of interest (in this case, 11(S)-HHT).[2] Leaf extracts are notoriously complex, containing a high abundance of chlorophylls, phospholipids, fatty acids, pigments, and secondary metabolites.[3] These co-extracted substances can interfere with the analysis, most commonly by causing ion suppression .[2] This phenomenon occurs during the electrospray ionization (ESI) process in the mass spectrometer, where matrix components compete with the analyte for ionization, leading to a decreased analyte signal, poor sensitivity, and inaccurate quantification.[4]
Q3: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for 11(S)-HHT analysis?
LC-MS/MS is the gold standard for analyzing eicosanoids like 11(S)-HHT for several reasons:
-
Specificity: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) allows for the highly selective detection of 11(S)-HHT based on its specific precursor and product ion masses, even in a complex mixture.[1]
-
Sensitivity: The technique is capable of detecting the very low physiological concentrations (picogram to nanogram) at which 11(S)-HHT is typically present.[5]
-
Separation Power: The liquid chromatography (LC) component separates 11(S)-HHT from other isomers and interfering matrix components before it enters the mass spectrometer, which is a critical first step in reducing ion suppression.[6]
Q4: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered essential?
Using a SIL-IS, such as deuterium-labeled 11(S)-HHT (e.g., 11(S)-HHT-d4), is the most reliable way to ensure accurate quantification.[7] A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the very beginning of the extraction process. Because it behaves identically to the endogenous analyte during extraction, cleanup, chromatography, and ionization, it can effectively correct for both analyte loss during sample preparation and for variable ion suppression between samples. Plotting the ratio of the analyte signal to the internal standard signal against concentration creates a calibration curve that is corrected for these variations.[8]
Section 2: Troubleshooting Guide - From Sample to Signal
This section addresses specific problems you may encounter during your workflow, their probable causes, and validated solutions.
Problem 1: Low or Inconsistent Analyte Recovery After Sample Preparation
Symptom: The signal for your Stable Isotope-Labeled Internal Standard (SIL-IS) is very low or absent, indicating that the analyte was lost before injection.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Inefficient Initial Extraction | 11(S)-HHT is a moderately polar lipid. The initial homogenization and extraction solvent may not be optimal for disrupting the plant cell walls and solubilizing the analyte. | Ensure tissue is snap-frozen in liquid nitrogen and finely ground to a powder.[9] Use a robust extraction solvent system like a modified Bligh & Dyer or Folch extraction, which uses a mixture of chloroform and methanol to efficiently extract lipids of varying polarities.[9] |
| Poor Retention on SPE Cartridge | If the sample is not properly acidified, the carboxylic acid group on 11(S)-HHT will be deprotonated (negatively charged) and will not retain well on a C18 reversed-phase SPE sorbent. | Before loading onto the SPE cartridge, acidify the sample to a pH of approximately 3.5 with a dilute acid like HCl.[10] This ensures the analyte is in its neutral, protonated form, maximizing its hydrophobic interaction with the C18 sorbent. |
| Analyte Breakthrough During SPE Wash | Using a wash solvent that is too strong (i.e., too high in organic content) can prematurely elute the 11(S)-HHT from the SPE cartridge along with the interferences you are trying to remove. | Use a gentle wash step. After loading the acidified sample, wash the C18 cartridge first with water to remove salts, followed by a low-percentage organic wash (e.g., 10-15% methanol in water) to remove polar interferences.[10][11] |
| Incomplete Elution from SPE Cartridge | The final elution solvent may not be strong enough to fully desorb the analyte from the SPE sorbent, leading to low recovery. | Elute with a solvent that disrupts the hydrophobic interaction. Pure methanol is often sufficient.[7][11] For more stubborn cases, ethyl acetate can be used for a more exhaustive elution.[10] Always follow with a nitrogen dry-down and reconstitution step into your initial LC mobile phase.[9] |
Problem 2: Severe Ion Suppression and Poor Sensitivity
Symptom: The signal for both your analyte and SIL-IS is significantly lower in your leaf extract samples compared to the signal from a pure standard solution, even when recovery is known to be good.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids are abundant in leaf extracts and are a primary cause of ion suppression in ESI-MS.[12][13] They often elute in the middle of a reversed-phase gradient, where many eicosanoids also elute. | 1. Chromatographic Separation: Use a high-efficiency C18 column (e.g., with sub-2 µm particles) and a shallow, optimized gradient to maximize separation between your analyte and the bulk of the phospholipids.[14][15] 2. Phospholipid Removal: Incorporate a specific phospholipid removal step. This can be done with specialized SPE cartridges or 96-well plates (e.g., HybridSPE®) that contain a sorbent designed to retain phospholipids while allowing analytes like 11(S)-HHT to pass through.[16] |
| Co-elution with Chlorophyll | The intense green color of leaf extracts is due to chlorophyll, which can also co-elute and cause ion suppression. | 1. SPE Cleanup: A well-optimized C18 SPE protocol will remove a significant portion of chlorophyll.[9] 2. Dispersive SPE (dSPE): For particularly difficult matrices, consider a QuEChERS-based cleanup step using sorbents like graphitized carbon black (GCB) or proprietary materials like EMR-Lipid™, which are effective at removing pigments.[3] Caution: GCB can sometimes retain planar analytes, so recovery must be carefully validated. |
| High Sample Concentration | Injecting a highly concentrated extract can overwhelm the ESI source, leading to competition for ionization and suppression for all but the most abundant species. | 1. Dilution: The simplest approach is to dilute the final extract.[17] This reduces the concentration of all matrix components. The high sensitivity of modern mass spectrometers often allows for significant dilution while maintaining adequate signal for the analyte. 2. Matrix-Matched Calibrants: Prepare your calibration standards in an extract from a blank matrix (a plant sample known to not contain 11(S)-HHT). This ensures that the standards experience the same level of ion suppression as your unknown samples, improving accuracy.[8] |
Section 3: Protocols and Workflows
Workflow for 11(S)-HHT Analysis from Leaf Extracts
This diagram outlines the critical steps from sample harvesting to data acquisition, highlighting key points for matrix effect mitigation.
Caption: Experimental workflow for 11(S)-HHT analysis.
Recommended Protocol: Solid-Phase Extraction (SPE) for Cleanup
This protocol is a robust starting point for cleaning up leaf extracts prior to LC-MS/MS analysis. It is based on common procedures for eicosanoid extraction.[9][10][11]
| Step | Procedure | Purpose |
| 1. Cartridge Conditioning | Sequentially pass 3 mL of methanol, followed by 3 mL of water through a C18 SPE cartridge (e.g., 100 mg). | To activate the C18 stationary phase and ensure proper retention. |
| 2. Sample Loading | Load the acidified (pH 3.5) plant extract slowly onto the cartridge. | To bind 11(S)-HHT and other hydrophobic molecules to the C18 sorbent. |
| 3. Wash 1 (Polar Interferences) | Wash the cartridge with 3 mL of 15% methanol in water. | To remove highly polar interferences like salts and sugars. |
| 4. Wash 2 (Less Polar Interferences) | Wash the cartridge with 3 mL of hexane. | To remove very non-polar interferences like neutral lipids and some pigments. |
| 5. Elution | Elute the analyte with 2 mL of methanol into a clean collection tube. | To selectively recover the analytes of interest from the cartridge. |
| 6. Dry & Reconstitute | Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 60:40 Water:Acetonitrile with 0.02% Acetic Acid). | To concentrate the sample and ensure it is dissolved in a solvent compatible with the LC system. |
Troubleshooting Logic for Ion Suppression
Use this decision tree when diagnosing the root cause of poor signal and high variability in your LC-MS/MS data.
Sources
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- 8. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. An Improved LC-MS/MS Method for Simultaneous Determination of the Eleven Bioactive Constituents for Quality Control of Radix Angelicae Pubescentis and Its Related Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protocol Optimization for Efficient 11(S)-HHT Derivatization
Welcome to the technical support center for the analysis of 11(S)-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid (11(S)-HHT). As a key metabolite in the arachidonic acid cascade, accurate quantification of 11(S)-HHT is critical for researchers in pharmacology, biochemistry, and drug development. However, its inherent chemical properties—low volatility and polar functional groups—present significant analytical challenges, particularly for mass spectrometry-based methods.[1][2]
This guide provides in-depth protocols, troubleshooting advice, and frequently asked questions to help you optimize the chemical derivatization of 11(S)-HHT, a crucial step for enhancing analytical sensitivity and chromatographic performance.
The "Why" of Derivatization for Eicosanoids
Eicosanoids like 11(S)-HHT possess both a carboxylic acid and a hydroxyl group. These polar moieties lead to poor thermal stability and low volatility, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) difficult.[3][4] While Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for such molecules, derivatization remains a powerful strategy to:
-
Enhance Ionization Efficiency: By adding a readily ionizable tag, the sensitivity in Electrospray Ionization (ESI)-MS can be dramatically improved.[5][6]
-
Improve Chromatographic Resolution: Derivatization increases the hydrophobicity of the analyte, leading to better retention and peak shape in reverse-phase liquid chromatography.[7][8]
-
Increase Volatility for GC-MS: For GC-based methods, derivatization is essential to convert the polar groups into more volatile and thermally stable analogues, such as trimethylsilyl (TMS) ethers and esters.[9][10]
This guide will focus on a robust and versatile derivatization strategy using Pentafluorobenzyl Bromide (PFB-Br), which effectively targets both the carboxylic acid and hydroxyl groups of 11(S)-HHT, making it suitable for high-sensitivity analysis by both GC-MS and LC-MS/MS.[11][12]
Recommended Protocol: PFB-Br Derivatization of 11(S)-HHT
This protocol details the esterification of the carboxyl group and etherification of the hydroxyl group of 11(S)-HHT using Pentafluorobenzyl Bromide (PFB-Br). The resulting PFB derivative exhibits excellent chromatographic properties and high sensitivity, especially in negative-ion chemical ionization (NICI) for GC-MS or negative ESI for LC-MS.[11][12]
Experimental Workflow Diagram
Caption: Workflow for 11(S)-HHT sample preparation, derivatization, and analysis.
Step-by-Step Methodology
-
Sample Preparation & Extraction:
-
To your biological sample, add an appropriate deuterated internal standard (e.g., 11(S)-HHT-d4) to account for extraction efficiency and derivatization variability.[13]
-
Extract eicosanoids from the matrix using a validated Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.
-
Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen. This step is critical as water will quench the derivatization reagent.[9]
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.
-
Add 10 µL of 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in acetonitrile. DIPEA acts as a catalyst.[14]
-
Add 10 µL of 10% (v/v) Pentafluorobenzyl Bromide (PFB-Br) in acetonitrile.
-
Seal the reaction vial tightly and vortex briefly.
-
Incubate the mixture at 70°C for 45 minutes.[15]
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Final Sample Preparation for Analysis:
-
Reconstitute the dried derivative in a suitable solvent for your chromatographic system (e.g., 100 µL of 80:20 Methanol:Water for reverse-phase LC or hexane for GC).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.
-
Critical Protocol Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Solvent | Anhydrous Acetonitrile | Must be free of water to prevent hydrolysis of PFB-Br and ensure high reaction efficiency.[16] |
| Catalyst | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base that facilitates the reaction by scavenging the HBr byproduct.[14] |
| Reagent Concentration | 10% PFB-Br (v/v) | A sufficient molar excess is needed to drive the reaction to completion, especially in complex matrices.[17] |
| Reaction Temperature | 60 - 70°C | Provides the necessary activation energy for the reaction to proceed efficiently without degrading the analyte.[15] |
| Reaction Time | 30 - 60 minutes | Should be optimized to ensure maximum conversion. Insufficient time leads to incomplete derivatization.[18] |
Troubleshooting Guide
This section addresses common issues encountered during the derivatization and analysis of 11(S)-HHT in a practical Q&A format.
Question 1: I am seeing a very low or no signal for my 11(S)-HHT derivative. What went wrong?
This is one of the most common issues and often points to a failure in the derivatization reaction itself.
Possible Causes & Solutions:
-
Moisture Contamination: Water is the primary enemy of PFB-Br derivatization. It hydrolyzes the reagent, rendering it inactive.
-
Degraded Reagents: PFB-Br and the catalyst can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-quality reagents. Purchase small quantities to ensure they are used within their recommended shelf life. A reagent peak should be visible in your chromatogram; if it's absent, the reagent has likely degraded.[19]
-
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.
-
Incorrect pH/Catalyst Concentration: The reaction requires a basic environment, facilitated by the catalyst (DIPEA).
-
Solution: Ensure the correct concentration and volume of the catalyst are added. Too little will result in an incomplete reaction, while too much can sometimes lead to side products.
-
Question 2: My chromatographic peaks are tailing or showing poor shape. How can I fix this?
Peak tailing reduces resolution and compromises accurate integration, affecting quantification.
Possible Causes & Solutions:
-
Incomplete Derivatization: If a portion of the 11(S)-HHT remains underivatized, the free polar hydroxyl and carboxyl groups will interact with active sites in the chromatographic system.
-
Solution: Re-optimize the derivatization protocol as described in the previous point. The goal is >95% conversion to the di-PFB derivative.[21]
-
-
Active Sites in the GC/LC System: Silanol groups on the GC injector liner, column packing material, or LC pre-column can interact with the analyte, even after derivatization.
-
Solution (GC-MS): Use a fresh, deactivated injector liner. If necessary, trim the first few centimeters from the front of the GC column.
-
Solution (LC-MS): Ensure you are using a high-quality, end-capped column. Check for column degradation by running a standard.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting or tailing.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was too concentrated.
-
Question 3: I see multiple peaks for my analyte or large interfering peaks in my chromatogram. What are they and how do I get rid of them?
Extraneous peaks can interfere with the integration of the target analyte and lead to inaccurate results.
Possible Causes & Solutions:
-
Reagent Artifacts: Excess derivatizing reagent and its byproducts are often detected.
-
Solution: Always run a "reagent blank" (all reagents without the sample). This will help you identify peaks originating from the reagents themselves. You can often resolve these from the analyte peak chromatographically.
-
-
Side Reactions/Partial Derivatization: The reaction may produce mono-derivatized products (only the carboxyl group or only the hydroxyl group derivatized) in addition to the desired di-derivatized product.
-
Solution: This is another symptom of a suboptimal reaction. Optimize the reaction conditions (time, temperature, reagent concentration) to favor the formation of the single, fully derivatized product.[17]
-
-
Matrix Interferences: Co-extracted compounds from the biological matrix can interfere with your analysis.
-
Solution: Improve your sample cleanup procedure. This may involve adding an additional wash step to your SPE protocol or using a different LLE solvent system to more selectively isolate the eicosanoids.[1]
-
Question 4: My results are not reproducible between runs. What causes this variability?
Poor reproducibility undermines the reliability of your quantitative data.
Possible Causes & Solutions:
-
Inconsistent Derivatization: Minor variations in temperature, incubation time, or reagent addition between samples can lead to significant differences in derivatization efficiency.
-
Solution: Use a heating block or oven with precise temperature control. Use a timer for all incubations. An automated liquid handler can greatly improve precision if available.[20]
-
-
Variable Sample Loss: Sample can be lost at various stages, including extraction and solvent evaporation steps.
-
Solution: This is precisely why using a stable isotope-labeled internal standard (SIL-IS) is essential. The SIL-IS is added at the very beginning and experiences the same processing as the analyte. By monitoring the ratio of the analyte to the SIL-IS, you can correct for any sample loss or inconsistent derivatization.[13]
-
-
Derivative Instability: The derivatized product may not be stable over time.
Frequently Asked Questions (FAQs)
Q: Besides PFB-Br, what other derivatization reagents can be used for 11(S)-HHT? A: For GC-MS analysis, silylation is a very common alternative. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with both the hydroxyl and carboxylic acid groups to form volatile and thermally stable TMS-ethers and TMS-esters.[3][10] For LC-MS, other tagging reagents designed to add a permanent positive charge, such as those with a quaternary ammonium or pyridinium group, can significantly enhance sensitivity in positive-ion ESI.[5][24] The choice depends on your instrumentation and desired sensitivity.
Q: How do I confirm that the derivatization reaction was successful? A: The most direct way is through mass spectrometry. The PFB-Br reagent adds a pentafluorobenzyl group (mass = 181 Da) by replacing a proton (mass = 1 Da), resulting in a net mass increase of 180 Da per derivatized site. Since 11(S)-HHT (MW ≈ 320.5 Da) has two reactive sites (hydroxyl and carboxyl), the fully derivatized product should have a molecular weight of approximately 320.5 + (2 * 180) = 680.5 Da. You should look for the corresponding molecular ion ([M-H]⁻ or M⁻) in your mass spectrum.
Q: Is it necessary to quench the reaction after incubation? A: Quenching is not always necessary, especially if the sample is immediately evaporated to dryness. However, if there is a delay before evaporation, adding a small amount of a protic solvent like water or a reagent like a primary amine can be used to consume any excess PFB-Br. This can sometimes help reduce reagent-related background in the final analysis. The most common approach is to proceed directly to solvent evaporation.
Q: Can I use this protocol for other eicosanoids? A: Yes, this PFB-Br derivatization protocol is broadly applicable to other molecules containing carboxylic acid and/or hydroxyl groups, which includes most prostaglandins, thromboxanes, and other HETEs.[11][14] However, the optimal reaction conditions (especially time and temperature) may vary slightly for different analytes, so validation for each specific compound is recommended.
References
- Česlová, L., Holčapek, M., & Kysilka, J. (2009). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry.
- Jain, R., & Singh, R. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Halket, J. M., & Zaikin, V. G. (2004). Derivatization in mass spectrometry—3. Alkylation (arylation). European Journal of Mass Spectrometry, 10(1), 1–19. [Link]
- Laxman, D. S., & Sarpong, R. (2013). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 85(19), 9263–9271. [Link]
- Chemistry LibreTexts. (2023). Derivatization.
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
- Kortz, L., Dorow, J., & Riemer, T. (2014). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 6(15), 2047–2074. [Link]
- Tsikas, D. (2017). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.
- Tsikas, D. (2014). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion.
- Gladine, C., Schebb, N. H., & Ostermann, A. I. (2014). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Methods in Molecular Biology, 1204, 25–40. [Link]
- Permentier, H., & Bruins, A. P. (2018). Derivatization reaction optimization. ResearchGate.
- Andersen, J., & Schjoerring, J. K. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]
- Blair, I. A. (2008). GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids. Methods in Molecular Biology, 427, 157–165. [Link]
- Wang, L., & Li, W. (2018). Optimization of derivatization reagents and the reaction conditions. ResearchGate.
- Li, Y., & Yang, Y. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(5), 717–728. [Link]
- Tsikas, D., & Gutzki, F. M. (2019). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules, 24(18), 3329. [Link]
- Tsikas, D. (2014). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. ResearchGate.
- Murphy, R. C., & Gaskell, S. J. (2009). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. LIPID MAPS.
- ResearchGate. (n.d.). LC-MS/MS analysis of 64 metabolites after DmPABr derivatization in SUIT-2 cells. ResearchGate.
- Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 83–93.
- Higashi, T. (2016). Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. The Journal of Steroid Biochemistry and Molecular Biology, 162, 57–69. [Link]
- Higashi, T. (2015). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. ResearchGate.
- Zang, X., & Vitek, O. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology, 666, 223–248. [Link]
- Wille, K., & Noppe, H. (2016). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 21(8), 1056. [Link]
- Pikal, M. J., & Carpenter, J. F. (2000). Optimizing storage stability of lyophilized recombinant human interleukin-11 with disaccharide/hydroxyethyl starch mixtures. Journal of Pharmaceutical Sciences, 89(10), 1318–1329. [Link]
- Denver, N., Khan, S., Stasinopoulos, I., Church, C., & Walker, B. R. (2019). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Analytica Chimica Acta, 1054, 116–126. [Link]
- Faughnan, M. E., & Palda, V. A. (2013). Executive summary of the 11th HHT international scientific conference. Angiogenesis, 16(1), 227–233. [Link]
- Han, X., & Gross, M. L. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100103. [Link]
- Gika, H., & Theodoridis, G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5727. [Link]
- Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Chromatography Online.
- Gika, H. G., & Theodoridis, G. A. (2023). Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination. Separation Science Plus, 6(10), 2300100. [Link]
- Pâris, P., & Sies, H. (2000). Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents. Analytical Biochemistry, 282(1), 101–106. [Link]
- ResearchGate. (2022). How do you determine derivatization yield for a gas chromatography reaction? ResearchGate.
- Chen, X., & Du, P. (2020). Sensitive determination of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in wastewater by solid-phase extraction with pre-column derivatization and liquid chromatography-tandem mass spectrometry. Analytical Methods, 12(3), 329–336. [Link]
- METROPACK. (n.d.). ICH Guidelines: Stability and Shelf Life. METROPACK Testing Laboratory.
- European Commission. (n.d.). EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines. European Commission.
Sources
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Technical Support Center: Strategies for Detecting Low Abundance of 11(S)-HHT in Samples
Welcome to the technical support center for the analysis of 11(S)-hydroxyeicosatetraenoic acid [11(S)-HHT]. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting this low-abundance, biologically significant lipid mediator. The quantification of eicosanoids like 11(S)-HHT is analytically challenging due to their low endogenous levels and potential for oxidation.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your experimental workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the detection and quantification of 11(S)-HHT.
Issue 1: Poor or No Detectable 11(S)-HHT Signal in LC-MS/MS Analysis
Question: I am not seeing a discernible peak for 11(S)-HHT in my LC-MS/MS chromatogram, even when analyzing samples where I expect it to be present. What could be the problem?
Answer:
This is a common challenge, given the typically low concentrations of eicosanoids in biological samples.[1][2] The issue can stem from several stages of your workflow, from sample handling to data acquisition.
Possible Causes and Solutions:
-
Sample Degradation: 11(S)-HHT, like other eicosanoids, is susceptible to oxidation and degradation.[1]
-
Troubleshooting Steps:
-
Immediate Processing: Process samples immediately after collection. If not possible, flash-freeze them in liquid nitrogen and store them at -80°C.
-
Antioxidant Addition: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your collection and extraction solvents to prevent auto-oxidation.
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your samples.
-
-
-
Inefficient Extraction: The recovery of 11(S)-HHT from the sample matrix is critical for detection.
-
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE) Optimization: SPE is a common method for extracting eicosanoids.[3] Ensure your SPE column type and elution solvents are optimized for 11(S)-HHT. A C18 stationary phase is often effective.[3]
-
Liquid-Liquid Extraction (LLE): As an alternative to SPE, LLE can be effective. A two-step LLE process may be necessary to remove interfering substances.
-
Recovery Check: Spike a blank matrix with a known amount of 11(S)-HHT standard and perform the extraction to determine the recovery rate. Recoveries for some eicosanoids can be as low as 50%, so it's crucial to assess this.[3]
-
-
-
Suboptimal Mass Spectrometry Parameters: The mass spectrometer settings must be finely tuned for this specific analyte.
-
Troubleshooting Steps:
-
Multiple Reaction Monitoring (MRM) Transitions: Use a triple quadrupole mass spectrometer in MRM mode for the highest sensitivity and specificity.[4] Optimize at least two MRM transitions for 11(S)-HHT. The most intense transition will be used for quantification, and the second as a qualifier.
-
Source Conditions: Optimize source parameters such as nebulizer gas, heater gas, and source temperature to ensure efficient ionization of 11(S)-HHT.[5]
-
Compound Parameters: Fine-tune the collision energy (CE) and declustering potential (DP) for each MRM transition to maximize fragment ion intensity.[5]
-
-
Issue 2: High Background Noise and Matrix Effects
Question: My 11(S)-HHT peak is present, but the signal-to-noise ratio is very low due to high background. How can I reduce this interference?
Answer:
High background, often referred to as "matrix effects," is a significant hurdle in bioanalysis, especially when dealing with complex matrices like plasma or tissue homogenates. Ion suppression is a common issue that can bury the signal of low-abundance lipids.[6]
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Co-eluting matrix components can interfere with the ionization of 11(S)-HHT.
-
Troubleshooting Steps:
-
Improve SPE/LLE: Re-evaluate your extraction protocol. Consider using a more selective SPE sorbent or adding a wash step with a solvent that removes interfering compounds without eluting 11(S)-HHT.
-
Miniaturized SPE (MEPS): MEPS is a miniaturized SPE technique that can be automated and uses a very small amount of sorbent, which can lead to cleaner extracts.[7]
-
-
-
Chromatographic Co-elution: The peak of interest may be co-eluting with interfering compounds.
-
Troubleshooting Steps:
-
Gradient Optimization: Adjust the mobile phase gradient to better separate 11(S)-HHT from matrix components.
-
Column Chemistry: Experiment with different C18 columns from various manufacturers, as they can have different selectivities.
-
-
-
Use of Internal Standards: An appropriate internal standard is crucial for accurate quantification and can help to compensate for matrix effects.[8]
-
Troubleshooting Steps:
-
Stable Isotope-Labeled Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 11(S)-HHT-d4). This will co-elute with the endogenous 11(S)-HHT and experience similar matrix effects.
-
Structural Analogs: If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used.
-
-
Issue 3: Inconsistent Quantification and Poor Reproducibility
Question: My replicate injections of the same sample are giving highly variable quantitative results for 11(S)-HHT. What is causing this lack of reproducibility?
Answer:
Poor reproducibility can undermine the validity of your results. The root cause can be multifaceted, involving sample preparation, instrument performance, and data processing.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a common culprit.
-
Troubleshooting Steps:
-
Automation: Where possible, automate liquid handling and extraction steps to minimize human error.[9]
-
Internal Standard Addition: Ensure the internal standard is added to every sample and standard at the very beginning of the sample preparation process to account for variability in extraction and processing.[8]
-
-
-
Analyte Instability in Autosampler: 11(S)-HHT may degrade while waiting in the autosampler for injection.
-
Troubleshooting Steps:
-
Cooled Autosampler: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation.[3]
-
Limit Queue Time: Analyze samples as soon as possible after preparation.
-
-
-
Data Processing Inconsistencies: The way peaks are integrated can introduce variability.
-
Troubleshooting Steps:
-
Consistent Integration Parameters: Use a standardized set of integration parameters for all samples in a batch.
-
Manual Review: Manually review the integration of each peak to ensure accuracy.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 11(S)-HHT?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like 11(S)-HHT.[1] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity.[4]
Q2: Can I use a gas chromatography-mass spectrometry (GC-MS) method for 11(S)-HHT analysis?
While GC-MS can be used for eicosanoid analysis, it typically requires derivatization to increase the volatility and thermal stability of the analytes.[5][10] This adds an extra step to the sample preparation and can introduce variability. LC-MS/MS is generally preferred as it can analyze 11(S)-HHT in its native form.
Q3: What are the critical aspects of sample collection and storage for 11(S)-HHT analysis?
-
Rapid Processing/Freezing: To prevent enzymatic and non-enzymatic degradation, samples should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.
-
Antioxidants: The addition of antioxidants like BHT during collection and extraction is highly recommended to prevent auto-oxidation.
-
Avoid Repeated Freeze-Thaw Cycles: Thaw samples only once before processing.
Q4: How do I choose an appropriate internal standard for 11(S)-HHT quantification?
The best practice is to use a stable isotope-labeled internal standard, such as 11(S)-HHT-d4 or 11(S)-HHT-d8. These compounds have nearly identical chemical and physical properties to the endogenous analyte and will behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for sample loss and matrix effects.[8] If a deuterated standard is not available, a structurally similar compound that is not endogenously present can be used, but this is a less ideal option.
Q5: Is derivatization necessary for LC-MS/MS analysis of 11(S)-HHT?
Derivatization is generally not required for LC-MS/MS analysis of 11(S)-HHT. Modern electrospray ionization (ESI) sources can efficiently ionize the native molecule. However, in some cases where sensitivity is extremely limited, derivatization to introduce a more easily ionizable group could be explored, but this adds complexity to the workflow.[11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11(S)-HHT from Plasma
This protocol provides a general framework for the extraction of 11(S)-HHT from plasma samples. Optimization may be required for different sample types.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add 10 µL of an internal standard solution (e.g., 11(S)-HHT-d4 at 100 ng/mL in ethanol).
-
Add 10 µL of BHT solution (10 mg/mL in ethanol).
-
Vortex briefly.
-
Acidify the sample to pH 3-4 with 2 M formic acid.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the 11(S)-HHT and internal standard with 2 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Table 1: Example LC-MS/MS Parameters for 11(S)-HHT Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Quantifier) | To be determined by direct infusion of standard |
| MRM Transition (Qualifier) | To be determined by direct infusion of standard |
| Collision Energy | To be optimized for each transition |
| Declustering Potential | To be optimized |
Visualizations
Workflow for Low-Abundance 11(S)-HHT Detection
Caption: A generalized workflow for the sensitive detection of 11(S)-HHT.
Troubleshooting Logic for Poor 11(S)-HHT Signal
Caption: A decision tree for troubleshooting poor 11(S)-HHT signal.
References
- PREMIER Biosoft. (2020-12-15). Meet Lipid Quantitation Challenges with Targeted Lipidomics.
- HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. (n.d.). Current Protocols.
- J. R. Dasilva, G. & Medina, S. (2015). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis.
- Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. (2024-08-19). MDPI.
- Han, X. (2012). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research.
- Joern, W. A. (1993). Extraction and simultaneous elution and derivatization of 11-nor-9-carboxy-delta 9-tetrahydrocannabinol using Toxi-Lab SPEC prior to GC/MS analysis of urine. Journal of Analytical Toxicology.
- M. Balgoma, D., G. G. de la Torre, A., & M. P. G. Hortells, M. (2014). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Journal of Chromatography B.
- Lee, J. H., Kim, J., & Lee, S. J. (2018). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. Molecules.
- Schlame, M. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules.
- Murphy, R. C. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids.
- LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry.
- ResearchGate. (2015). Micro-pulverized extraction pretreatment for highly sensitive analysis of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in hair by liquid chromatography/tandem mass spectrometry.
- Analytical Methods. (n.d.). Sensitive determination of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in wastewater by solid-phase extraction with pre-column derivatization and liquid chromatography-tandem mass spectrometry.
- Veit, F., & Sachs, H. (2016). Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum. Analytical and Bioanalytical Chemistry.
- Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis.
Sources
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Meet Lipid Quantitation Challenges with Targeted Lipidomics [premierbiosoft.com]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Sensitive determination of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in wastewater by solid-phase extraction with pre-column derivatization and liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Best practices for handling and storing 11(S)-HHT analytical standards
Welcome to the technical support guide for 11(S)-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid (11(S)-HHT) analytical standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity, stability, and accurate handling of this critical eicosanoid standard in your experimental workflows. As an oxylipin derived from arachidonic acid, 11(S)-HHT's polyunsaturated structure demands meticulous handling to prevent degradation and ensure reproducible results. This guide provides in-depth, field-proven insights into best practices, from initial storage to the preparation of working solutions, and offers solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 11(S)-HHT analytical standards.
Q1: How should I store the 11(S)-HHT analytical standard upon receipt?
Answer: Immediately upon receipt, the standard should be stored at -20°C.[1] This is the most critical step to ensure its long-term stability, which is typically greater than or equal to two years under these conditions.[1] The standard is often shipped on wet ice, and it is imperative to transfer it to a freezer set at -20°C as soon as possible to prevent thermal degradation. Avoid storing it in a frost-free freezer, as the temperature cycling in these units can degrade the standard over time.
Q2: The standard is supplied in ethanol. Can I evaporate the solvent and reconstitute it in another?
Answer: Yes, this is a standard procedure. To do so, you can evaporate the ethanol under a gentle stream of inert gas (e.g., nitrogen or argon). It is crucial to avoid heating the sample to accelerate evaporation, as this can cause degradation. Once the solvent is removed, you can reconstitute the lipid film in a solvent of your choice. Always consult the product's technical data sheet for recommended solvents and solubility information.[1]
Q3: What solvents are recommended for dissolving 11(S)-HHT, and at what concentrations?
Answer: 11(S)-HHT is an organic-soluble lipid with limited aqueous solubility. The choice of solvent is critical for creating stable stock solutions. Based on technical data, the following solvents are recommended.[1][2]
| Solvent | Solubility | Notes |
| Ethanol | Miscible | Often the solvent the standard is supplied in.[1] |
| DMSO | Miscible | A common solvent for creating highly concentrated stock solutions. |
| DMF | Miscible | An alternative to DMSO for stock solution preparation. |
| 0.1 M Na₂CO₃ | ~2 mg/mL | A basic aqueous solution that can aid in solubility. |
| PBS (pH 7.2) | ~0.8 mg/mL | Limited solubility. For aqueous buffers, prepare a concentrated stock in an organic solvent first, then dilute into the buffer.[1][2] |
The causality behind this solubility profile lies in the molecule's structure: a long hydrocarbon chain with a polar carboxylic acid head. Organic solvents readily solvate the entire molecule, while its aqueous solubility is poor. When preparing for aqueous-based assays, the "solvent-first" method is essential. Dissolve the standard in a minimal amount of ethanol or DMSO and then add this organic stock solution to the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is low enough not to interfere with your experimental system.
Q4: Should I make aliquots of my stock solution?
Answer: Absolutely. Aliquoting is a mandatory best practice. Preparing single-use aliquots from your main stock solution prevents two major issues:
-
Contamination: It protects the primary stock from repeated exposure and potential introduction of contaminants.[3]
-
Degradation: It minimizes damage from multiple freeze-thaw cycles, which can degrade the compound and allow moisture to enter the solution, leading to hydrolysis.
Store aliquots in amber glass vials or vials protected from light at -20°C or, for enhanced stability, at -80°C.[4]
Experimental Protocols: Step-by-Step Methodologies
Adherence to a strict, validated protocol is the foundation of reproducible science. The following procedures are designed to maintain the integrity of your 11(S)-HHT standard.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol assumes the starting material is a pre-weighed solid or a film after solvent evaporation.
-
Equilibration: Allow the vial containing the 11(S)-HHT standard to warm to room temperature for at least 15-20 minutes before opening. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the standard.
-
Solvent Addition: Add a precise volume of an appropriate organic solvent (e.g., ethanol or DMSO) to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds to ensure the compound is fully dissolved. If necessary, sonication for a few minutes can aid dissolution, but avoid overheating the sample.[4]
-
Inert Gas Purge (Optional but Recommended): For maximum stability, gently flush the headspace of the vial with an inert gas like nitrogen or argon before sealing. This displaces oxygen, a key driver of oxidative degradation of the polyunsaturated fatty acid backbone.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and preparation date.[5]
-
Storage: Store the primary stock solution at -20°C or -80°C.
Workflow for Preparing and Storing Aliquots
The following diagram illustrates the validated workflow for creating stable, single-use aliquots from a primary stock solution.
Caption: A validated workflow for creating stable, single-use aliquots.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
Q: My analytical results are showing high variability between runs. What could be the issue?
Answer: Inconsistent results are often linked to the integrity of the analytical standard. Here is a troubleshooting checklist:
-
Standard Degradation: Has the primary stock been subjected to multiple freeze-thaw cycles? If so, prepare fresh working solutions from a new, single-use aliquot and repeat the experiment.[6]
-
Solvent Evaporation: If the cap on your stock solution or aliquot is not perfectly sealed, the solvent can slowly evaporate, leading to an unintended increase in the standard's concentration. Always use high-quality vials with tight-sealing caps.
-
Improper Dilution: Verify all calculations and ensure that pipettes are properly calibrated. Serial dilutions can accumulate errors, so perform them with care.
-
Adsorption: Lipids like 11(S)-HHT can adsorb to certain plastics. Use glass or polypropylene labware where possible. If you observe a loss of signal over time, pre-rinsing pipette tips with the solvent may help.
Q: I see unexpected peaks in my LC-MS/MS chromatogram. Is my 11(S)-HHT standard degrading?
Answer: The appearance of new, related peaks is a strong indicator of degradation or isomerization.
-
Oxidation: The polyunsaturated structure of 11(S)-HHT is susceptible to oxidation, which can create various oxidized byproducts that will appear as new peaks in your analysis. This is often caused by repeated exposure to air. The best preventative measure is to purge vials with inert gas and use freshly opened aliquots.
-
Isomerization: Exposure to light or certain pH conditions can potentially cause isomerization of the double bonds. Storing standards in amber vials and away from direct light is critical.[4]
-
Validation Step: To confirm degradation, compare the chromatogram from your suspect sample with one generated from a freshly prepared solution from an unopened vial of the standard. If the new peaks are absent in the fresh sample, it confirms that your previous working solution has degraded.
Q: My 11(S)-HHT standard will not dissolve in my aqueous assay buffer. How can I resolve this?
Answer: This is a common and expected issue due to the low aqueous solubility of 11(S)-HHT (~0.8 mg/mL in PBS pH 7.2).[1][2] Forcing it directly into an aqueous buffer will result in an insoluble suspension, not a true solution.
-
The Correct Method:
-
Prepare a highly concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO.
-
While vortexing or stirring the aqueous buffer, add a small volume of the organic stock solution to the buffer.
-
The key is to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% or <0.1%) to avoid impacting the biological system (e.g., cells, enzymes). You must validate that this final solvent concentration is tolerated in your specific experiment.
-
References
- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.).
- Restek. (2012, December 18). Handling Your Analytical Reference Standards.
- Chemical Safety. (n.d.). Safety Data Sheets | Free SDS Database.
- ZAGENO. (2021, August 20). How to Troubleshoot Experiments that Just Aren't Working.
Sources
Improving the recovery rate of 11(S)-HHT during sample preparation
Welcome to the Technical Support Center for Lipid Mediator Analysis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to improve the recovery rate of 11(S)-hydroxy-5,8,10-heptadecatrienoic acid (11(S)-HHT) during sample preparation. As a Senior Application Scientist, my goal is to blend established protocols with the practical, field-proven insights needed to overcome common challenges in your workflow.
Introduction to 11(S)-HHT Analysis
11(S)-HHT is a C17 hydroxy fatty acid produced alongside thromboxane B2 from the prostaglandin H2 (PGH2) intermediate in the cyclooxygenase (COX) pathway.[1] Its quantification is crucial for understanding platelet aggregation and various physiological and pathological processes. However, like many lipid mediators, its recovery during sample preparation can be variable and is influenced by its chemical properties, the complexity of the biological matrix, and the extraction technique employed.[2][3]
This guide provides a structured, problem-oriented approach to help you diagnose and resolve issues leading to low 11(S)-HHT recovery.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low 11(S)-HHT recovery during sample preparation?
Low recovery is typically not due to a single factor but a combination of issues. The most common culprits include:
-
Suboptimal Extraction Method: The chosen method (e.g., Liquid-Liquid Extraction vs. Solid-Phase Extraction) may not be suitable for the analyte's polarity or the sample matrix.[4]
-
Analyte Adsorption: 11(S)-HHT, being a lipid, can non-specifically bind to plasticware and glassware, especially polypropylene tubes.[5] This loss is more pronounced at low concentrations.
-
Matrix Effects: Biological samples like plasma, serum, and tissue homogenates are complex. Proteins, phospholipids, and other lipids can interfere with extraction, either by sequestering the analyte or by co-eluting and causing ion suppression in mass spectrometry.[2][6]
-
pH-Dependent Solubility: As a carboxylic acid, the solubility and charge state of 11(S)-HHT are pH-dependent. Failure to properly acidify the sample can dramatically reduce extraction efficiency, particularly in reversed-phase SPE.[7][8]
-
Improper Solvent Selection: Using solvents of incorrect polarity or miscibility during LLE or SPE wash/elution steps can lead to the premature loss of the analyte or incomplete elution from the sorbent.[9]
-
Sample Degradation: Although relatively stable, prolonged exposure to harsh conditions (extreme pH, high temperatures) or oxidative stress during processing can degrade the analyte. Adding antioxidants like butylated hydroxytoluene (BHT) can mitigate this.[2]
Q2: Should I add a cyclooxygenase (COX) inhibitor during sample collection?
Yes, absolutely. For samples like whole blood, plasma, or platelets, ex vivo activation of platelets during collection and handling can lead to the artificial, enzymatic formation of 11(S)-HHT, falsely elevating your results.[10]
Best Practice: Immediately after collection, add a COX inhibitor such as indomethacin (final concentration ~10 µM) to your sample to halt enzymatic activity.[7]
Troubleshooting Guide 1: Solid-Phase Extraction (SPE)
SPE is a widely used technique for eicosanoid analysis due to its high potential for sample cleanup and concentration.[2][4] However, it involves multiple steps where analyte loss can occur.
Q3: I'm experiencing low recovery using a C18 SPE cartridge. What should I check first?
Low recovery with reversed-phase SPE (like C18) is a classic problem often traced back to fundamental steps. Use the following decision tree to diagnose the issue.
Figure 1. Decision tree for troubleshooting low 11(S)-HHT recovery in C18 SPE.
Protocol: Self-Validating SPE for 11(S)-HHT from Plasma
This protocol includes quality control checks to validate your recovery rate.
Materials:
-
C18 SPE Cartridge (e.g., 100 mg, 1 mL)
-
Plasma sample with added COX inhibitor (e.g., Indomethacin)
-
11(S)-HHT analytical standard
-
Solvents: HPLC-grade Methanol, Ethyl Acetate, Hexane, Water
-
2M HCl or 1% Formic Acid
-
Centrifugal vacuum evaporator or Nitrogen stream
Methodology:
-
Prepare QC Samples:
-
Blank: 1 mL of plasma.
-
Spiked Sample (SS): 1 mL of plasma spiked with a known amount of 11(S)-HHT standard (to a final concentration within your analytical range).
-
-
Sample Pre-treatment: [11]
-
Thaw plasma samples on ice.
-
Acidify samples to pH 3.5 by adding ~50 µL of 2M HCl per mL of plasma.[7]
-
Vortex and let sit for 15 minutes at 4°C.
-
Centrifuge at 2000 x g for 5 minutes to pellet any precipitate.
-
-
SPE Procedure (CLWE - Condition, Load, Wash, Elute): [12]
-
Condition: Wash the C18 column with 2 mL of Methanol. This solvates the C18 chains.[12]
-
Equilibrate: Wash the column with 2 mL of acidified water (pH 3.5). Do NOT let the sorbent go dry. This prepares the column for the aqueous sample.[12]
-
Load: Apply the pre-treated plasma supernatant to the column at a slow, steady flow rate (~0.5 mL/minute).
-
Wash 1 (Polar Interferences): Wash the column with 2 mL of water:ethanol (85:15, v/v). This removes highly polar, water-soluble impurities.[7]
-
Wash 2 (Non-polar Interferences): Wash the column with 2 mL of Hexane. This removes very non-polar lipids that can interfere with analysis.[7]
-
Elute: Elute the 11(S)-HHT with 2 mL of Ethyl Acetate into a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of your analytical mobile phase (e.g., Methanol/Water mixture) for LC-MS analysis.
-
-
Calculate Recovery:
-
Analyze the Blank and Spiked Sample extracts.
-
Recovery (%) = [(Area of SS - Area of Blank) / Area of Standard in Solvent] * 100
-
Troubleshooting Guide 2: Liquid-Liquid Extraction (LLE)
LLE is a simpler, faster alternative to SPE but often provides a dirtier extract.[6] It separates compounds based on their differential solubility in two immiscible liquids.[6]
Q4: My LLE recovery is poor and inconsistent. How can I improve it?
Inconsistent LLE performance often points to issues with phase separation, pH, or solvent choice.
| Problem | Underlying Cause (The "Why") | Solution |
| Emulsion Formation | The sample contains high concentrations of proteins and phospholipids that act as surfactants, preventing clean separation of the aqueous and organic layers. | • Centrifuge the sample at a higher speed (>3000 x g) for a longer duration (10-15 min).• Add a small amount of saturated NaCl solution to "salt out" the organic phase.• Consider a protein precipitation step with a solvent like acetonitrile before the LLE.[6] |
| Analyte Remains in Aqueous Phase | 11(S)-HHT is deprotonated (charged) at neutral or basic pH, making it water-soluble and preventing its partition into the organic solvent. | • Acidify the sample to pH 3.5-4.0 before adding the organic solvent. This is the most critical step for extracting acidic lipids.[7] |
| Low Extraction Efficiency | The chosen organic solvent is not optimal for 11(S)-HHT. A solvent that is too non-polar (like Hexane) may not efficiently extract a moderately polar molecule with a hydroxyl and carboxyl group. | • Use a more polar solvent system. A mixture like Hexane:Ethyl Acetate (1:1, v/v) is often more effective than hexane alone.[2]• For very clean samples, Methyl Acetate can be a good choice.[13] |
| Incomplete Phase Transfer | After vortexing and centrifugation, some of the organic layer containing the analyte may be left behind during aspiration. | • Use phase separation plates or tubes if available.• Freeze the aqueous layer (e.g., with dry ice) and pour off the liquid organic layer for a more complete transfer. |
Troubleshooting Guide 3: Post-Extraction & Analysis
Even with high extraction recovery, analyte can be lost or misrepresented in the final analytical step.
Q5: I plan to use Gas Chromatography-Mass Spectrometry (GC-MS). Is derivatization necessary for 11(S)-HHT?
Yes, derivatization is essential for the GC-MS analysis of 11(S)-HHT.
The Causality: 11(S)-HHT contains two polar functional groups: a carboxylic acid and a hydroxyl group. These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet.[14][15] Derivatization replaces the active hydrogens on these groups with non-polar moieties, typically a trimethylsilyl (TMS) group.
Benefits of Derivatization:
-
Increases Volatility: Allows the molecule to vaporize without decomposing.[16][17]
-
Improves Thermal Stability: Protects the functional groups from breaking down in the hot injector.[16]
-
Enhances Chromatographic Peak Shape: Reduces tailing caused by interactions with the GC column.[14]
A common and effective derivatizing agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Workflow: Derivatization for GC-MS Analysis
Figure 2. Standard workflow for silylation derivatization of 11(S)-HHT.
Critical Note: The presence of water will quench the derivatization reaction. Ensure your dried extract and solvents are anhydrous for optimal results.[17]
References
- Vertex AI Search. (2024). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. NIH.
- Kortz, L., et al. (2020).
- Kita, Y., et al. (2019). Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids. PubMed.
- Cayman Chemical. (n.d.). Eicosanoid Sample Collection Preparation and Storage Advice. Cayman Chemical.
- Arbor Assays. (n.d.). Eicosanoid Sample Extraction Protocol. Arbor Assays.
- Goldberger, B. A., et al. (2000). Solid-phase extraction of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid from urine drug-testing specimens with the cerex polycrom-THC column. PubMed.
- Cannabis Science and Technology. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology.
- MDPI. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex.
- Gika, H. G., et al. (2017). Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS. NIH.
- Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science.
- Sigma-Aldrich. (n.d.).
- Chemistry For Everyone. (2025).
- ResearchGate. (n.d.). (A) The surface tension changes of heat-treated 11S and 11S-MEL-A....
- Bibel, M. (2025).
- ResearchGate. (2022). Derivatization for GC-MS analysis?.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide. Thermo Fisher Scientific.
- Waters Corporation. (n.d.). FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING.
- Sigma-Aldrich. (n.d.).
- Journal of Analytical Toxicology. (2022). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Oxford Academic.
- Agilent Technologies. (n.d.).
- Bailey, J. M., et al. (1983).
- Agilent Technologies. (2016). Solid Phase Extraction (SPE)
Sources
- 1. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. lcms.cz [lcms.cz]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. arborassays.com [arborassays.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Peak Asymmetry in 11(S)-HHT Chromatography
Welcome to the technical support guide for the chromatographic analysis of 11(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (11(S)-HHT). As a key biologically active lipid mediator derived from the cyclooxygenase (COX) pathway, achieving robust and accurate quantification of 11(S)-HHT is paramount for researchers in inflammation, immunology, and drug development.[1]
A frequent challenge in the reversed-phase HPLC analysis of this and other eicosanoids is achieving a perfectly symmetrical, Gaussian peak. Peak asymmetry, manifesting as either tailing or fronting , compromises resolution and undermines the accuracy of quantitative analysis.[2] This guide provides a structured, in-depth approach to diagnosing and resolving these common chromatographic issues, grounded in the fundamental chemistry of the analyte and the separation system.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What are peak tailing and fronting, and how are they measured?
Peak tailing and fronting are deviations from the ideal symmetrical Gaussian peak shape.
-
Peak Tailing: The latter half of the peak is drawn out, creating a "shark fin" appearance. This indicates that a portion of the analyte molecules are being retained longer than the main band.[3]
-
Peak Fronting: The first half of the peak is sloped, creating a "sailboat" or leading edge. This suggests that some analyte molecules are moving through the column faster than the bulk of the sample.[4]
These are quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf) . A perfectly symmetrical peak has a value of 1.0. Regulatory guidelines often require a peak symmetry between 0.8 and 1.8.[2]
Q2: What is unique about 11(S)-HHT that makes its peak shape sensitive to chromatographic conditions?
11(S)-HHT is a trienoic fatty acid with a free carboxylic acid functional group.[1] This makes it an acidic analyte . Its overall charge state is highly dependent on the pH of the mobile phase. This property is the primary driver of its chromatographic behavior and potential for poor peak shape in reversed-phase HPLC.[5]
Q3: What is the single most critical factor to control for achieving a symmetrical 11(S)-HHT peak?
Without question, the most critical factor is the mobile phase pH .[6] Because 11(S)-HHT is a carboxylic acid, its retention and peak shape are profoundly influenced by its ionization state.[7][8] If the mobile phase pH is near the pKa of 11(S)-HHT (typically 4-5 for carboxylic acids), the analyte will exist as a mixture of its neutral (protonated) and anionic (deprotonated) forms. These two forms have different hydrophobicities and interactions with the stationary phase, leading to a mixed-mode retention mechanism that results in a broad, tailing, or split peak.[6][9]
Section 2: Troubleshooting Guide: Peak Tailing
Peak tailing is the most common peak shape problem encountered with acidic and basic compounds. It signals that a secondary, stronger retention mechanism is interfering with the primary hydrophobic separation.[3]
Diagnostic Workflow for Peak Tailing
The following workflow provides a logical sequence for identifying the root cause of peak tailing for 11(S)-HHT.
Caption: A step-by-step workflow for diagnosing peak tailing.
Cause 1: Inappropriate Mobile Phase pH
-
The Mechanism: To achieve optimal retention and peak shape for an acidic analyte like 11(S)-HHT in reversed-phase chromatography, it must be in its neutral, non-ionized state.[7] This increases its hydrophobicity, promoting a single, well-defined interaction with the C18 stationary phase. Operating at a pH close to the pKa results in peak distortion because the ionized form is more polar and elutes faster than the neutral form.[6][8]
-
The Solution: Ion Suppression. The solution is to force the equilibrium toward the neutral form by lowering the mobile phase pH. A general rule is to adjust the pH to be at least 1.5 to 2 units below the analyte's pKa.[10]
-
Prepare Aqueous Mobile Phase: Start with your aqueous solvent (e.g., HPLC-grade water).
-
Add Acid Modifier: Add a small amount of a suitable acid. For LC-MS applications, volatile modifiers are required.
-
0.1% Formic Acid (v/v): This is the most common choice and will bring the aqueous pH to approximately 2.7.
-
0.1% Trifluoroacetic Acid (TFA) (v/v): This is a stronger acid (pH ≈ 2) and a strong ion-pairing agent that can further improve peak shape, but it is known to cause ion suppression in mass spectrometry.
-
-
Measure pH (Optional but Recommended): Before mixing with the organic phase, confirm the pH of the aqueous component.
-
Prepare Final Mobile Phase: Mix the acidified aqueous component with the organic solvent (e.g., acetonitrile or methanol) as per your method's requirements.
Cause 2: Secondary Interactions with Residual Silanols
-
The Mechanism: Most reversed-phase columns use silica particles as a base. The surface of silica is covered in silanol groups (Si-OH).[11] Even after chemically bonding the C18 chains and "end-capping" the column, some residual silanols remain accessible.[3] At a mobile phase pH above 3-4, these acidic silanols can deprotonate to become negatively charged silanates (Si-O⁻).[12][13] The polar hydroxyl group of 11(S)-HHT can form hydrogen bonds with these active sites, creating a secondary retention mechanism that leads to peak tailing.[14][15]
-
The Solution: Minimize Silanol Interactions.
-
Operate at Low pH: As described above, acidifying the mobile phase not only suppresses the ionization of 11(S)-HHT but also keeps the silanol groups in their neutral, less reactive (Si-OH) state.[3][15]
-
Use a High-Quality, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica with fewer metal impurities and undergo aggressive end-capping to block the majority of residual silanols. Using these columns is critical for analyzing polar compounds.[3][9]
| Column Type | Description | Suitability for 11(S)-HHT |
| Traditional C18 | Older columns with lower purity silica and less effective end-capping. | Poor: High potential for peak tailing due to active silanols. |
| High-Purity, End-Capped C18 | The industry standard. Uses high-purity silica and advanced end-capping. | Excellent: The recommended choice for minimizing secondary interactions. |
| Polar-Embedded Group Columns | These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain near the silica surface. | Good: The polar group shields the analyte from residual silanols. Also provides alternative selectivity. |
| "Aqueous" C18 (AQ-type) | Designed to prevent phase collapse in highly aqueous mobile phases. | Good: Often built on a high-purity base, offering good peak shape. |
Cause 3: System and Column Hardware Issues
-
The Mechanism: Peak tailing can also arise from physical problems in the HPLC system that cause the sample path to be non-uniform.[16]
-
Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing between the injector, column, and detector causes the analyte band to spread, leading to broader, often tailing peaks.[9][14]
-
Column Void/Bed Deformation: A void or channel can form at the column inlet over time, creating multiple paths for the analyte to travel, which distorts the peak.[3][16]
-
Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing poor flow distribution.[16]
-
-
The Solution: System Maintenance and Inspection.
-
Check Connections: Ensure all fittings, especially at the column inlet and outlet, are properly seated and not over-tightened. Use correct ferrules for your system.
-
Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or 0.12 mm) tubing to connect system components.
-
Inspect the Column:
-
Disconnect the column and reverse-flush it at a low flow rate (follow manufacturer's instructions). This may dislodge particulates from the inlet frit.
-
If a void is suspected (often accompanied by a drop in backpressure), the column usually needs to be replaced.[3]
-
-
Use In-line Filters and Guard Columns: These are inexpensive insurance against particulate contamination, protecting the analytical column and preserving its performance.[16]
Section 3: Troubleshooting Guide: Peak Fronting
Peak fronting is less common than tailing but is a clear indicator of specific problems, most often related to overload or incompatibility between the sample and the mobile phase.[4][17]
Diagnostic Workflow for Peak Fronting
Use this workflow to systematically address the causes of peak fronting.
Caption: A step-by-step workflow for diagnosing peak fronting.
Cause 1: Column Overload (Mass or Volume)
-
The Mechanism: This is the most frequent cause of peak fronting.[4][18] The stationary phase has a finite capacity to interact with the analyte. When too much analyte is injected (either too high a concentration or too large a volume), the stationary phase at the inlet becomes saturated.[19] The excess molecules cannot interact with the stationary phase and are swept down the column by the mobile phase, eluting earlier and creating a fronting peak.[4]
-
The Solution: Reduce the Analyte Load.
-
Prepare a Dilution Series: Prepare serial dilutions of your 11(S)-HHT sample (e.g., 1:5, 1:10, 1:50).
-
Inject and Observe: Inject the same volume of each dilution.
-
Analyze Results: If the peak shape becomes more symmetrical as the concentration decreases, you have confirmed mass overload.[4] Continue to dilute until an acceptable peak shape is achieved. This will define the upper limit of your method's linear range.
-
Reduce Injection Volume: Alternatively, if you cannot dilute the sample, try reducing the injection volume (e.g., from 10 µL to 2 µL).[20][21]
Cause 2: Sample Solvent Incompatibility
-
The Mechanism: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength, like a high percentage of organic solvent) than the mobile phase, the sample band will not focus properly at the head of the column.[17][22] The strong solvent effectively begins the elution process prematurely as the sample is being loaded, causing the peak to spread and often front.[18]
-
The Solution: Match the Sample Solvent to the Mobile Phase.
-
The Ideal Solvent: The best practice is to always dissolve your standards and samples in the initial mobile phase composition of your gradient.[18]
-
If a Stronger Solvent is Necessary: If 11(S)-HHT is not soluble in the mobile phase (e.g., you need to use DMSO or pure ethanol for a stock solution), ensure that the final injection solution is diluted as much as possible with the mobile phase and inject the smallest volume possible.
Cause 3: Column Degradation or Phase Collapse
-
The Mechanism:
-
Column Void: A physical void at the column inlet can cause flow distortion that may lead to fronting.[19]
-
Phase Collapse (Dewetting): In reversed-phase LC, when using highly aqueous mobile phases (typically >95% water), the water can be expelled from the hydrophobic pores of the stationary phase. This "dewetting" causes a dramatic loss of retention and can result in severe peak fronting.[17]
-
-
The Solution: Column Recovery or Replacement.
-
Symptom Check: Phase collapse is almost always accompanied by a sudden and significant decrease in retention time for all analytes.[17]
-
Recovery Procedure: Flush the column with 100% organic solvent (acetonitrile or methanol) for at least 10-15 column volumes. This will re-wet the pores.
-
Re-equilibrate: Slowly re-introduce your mobile phase conditions.
-
Prevention: If your method requires >95% aqueous mobile phase, use a column specifically designed for these conditions (e.g., an "Aqueous C18" or polar-embedded phase).[17]
References
- Restek Corporation. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub. [Link]
- HPLC & GC Experts. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
- Mourne Training Services. (2023, April 4).
- Waters. (n.d.). What are some common causes of peak fronting? - WKB255705.
- Biotage. (2023, January 24).
- Hawach Scientific. (2023, December 27).
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
- Chrom Tech, Inc. (2025, October 28).
- Agilent Technologies. (n.d.).
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. [Link]
- Moravek. (n.d.).
- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
- Dwight R. Stoll. (2021, September 1). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. LCGC North America. [Link]
- Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. [Link]
- Agilent Technologies. (n.d.).
- Labster. (n.d.). Type of interaction in HPLC column. Theory Pages. [Link]
- Imtakt. (n.d.).
- Journal of Chromatography A. (2021, September 2). Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC. [Link]
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. [Link]
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
- Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. [Link]
- ALWSCI. (2025, July 17).
- Kazakevich, Y., & LoBrutto, R. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science, 35(10-11), 1191–1200. [Link]
- ACD/Labs. (2022, October 6).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- El-Obeid, A., & Gad-Kariem, E. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
Sources
- 1. 12S-HHT (12(S)-HHTrE) | Endogenous Metabolite | 54397-84-1 | Invivochem [invivochem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 8. moravek.com [moravek.com]
- 9. chromtech.com [chromtech.com]
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- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
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- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 22. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
Technical Support Center: Consistent Oxylipin Analysis with LC-MS/MS
Welcome to the technical support center for LC-MS/MS-based oxylipin analysis. This guide is designed for researchers, scientists, and drug development professionals to ensure the generation of high-quality, consistent, and reliable data. Oxylipins are notoriously challenging analytes due to their low abundance, structural diversity, and susceptibility to degradation.[1][2][3][4] Maintaining a robust analytical platform is paramount for success. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of your experiments.
Proactive Maintenance: The Foundation of Consistency
Consistent data begins with a well-maintained instrument. A proactive approach prevents unexpected downtime and analytical variability. Do not wait for problems to arise; integrate these practices into your routine lab schedule.
Daily Checks (Before Starting a Sequence)
-
Mobile Phase & System Solvents: Check the volume of all mobile phases, seal wash, and needle wash solutions. Ensure there is enough for the entire sequence. Always use freshly prepared mobile phases, especially aqueous buffers, which are prone to microbial growth.[5]
-
Gas Supplies: Verify that nitrogen and argon (or other collision gas) cylinders have adequate pressure. A sudden drop in gas supply mid-run can terminate the analysis and potentially harm the system.
-
System Pressure Check: Before running samples, start the LC flow and monitor the system backpressure. A stable pressure reading indicates a healthy, leak-free system. An unusually high or fluctuating pressure suggests a blockage, while low pressure may indicate a leak.
-
MS Vacuum Levels: Note the vacuum readings. A significant deviation from the normal operating range can indicate a leak or a failing turbomolecular pump.
Weekly & Bi-Weekly Maintenance
-
Replace Aqueous Mobile Phases: To prevent microbial growth and salt precipitation, discard and replace all aqueous mobile phases and buffers at least weekly.[5]
-
Inspect Solvent Frits: Check the solvent inlet filters (frits) in your mobile phase bottles. If they appear discolored or you experience pressure fluctuations, sonicate them in methanol or replace them.[6]
-
MS Source Cleaning: The frequency of ion source cleaning is highly dependent on sample cleanliness and throughput. For typical oxylipin analysis from biological matrices, a weekly or bi-weekly cleaning of the ESI probe, capillary, and orifice is a good starting point to prevent signal suppression and reduce background noise.
Monthly & As-Needed Checks
-
LC Pump Seals & Pistons: Over time, pump seals can wear, leading to leaks and inconsistent flow rates. Monitor for any salt buildup around the pump heads, which is a clear sign of a leak.[6]
-
In-line Filters & Guard Columns: These components protect your expensive analytical column from particulates and strongly retained matrix components.[5][7] Replace them regularly, especially when a gradual increase in system backpressure is observed.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during oxylipin analysis in a direct question-and-answer format.
Q1: Why is my signal sensitivity suddenly low or decreasing over a run?
A loss of sensitivity is one of the most common issues. The cause is typically contamination in the ion source or a decline in column performance.
Immediate Checks:
-
Ion Source Contamination: The electrospray process is sensitive to contamination on the spray needle and capillary orifice. Biological samples, even after solid-phase extraction (SPE), contain residual phospholipids and salts that build up. This disrupts the spray stability and suppresses the ionization of your target oxylipins.
-
Column Performance Decline: The analytical column can become contaminated with strongly retained matrix components. This leads to a loss of peak shape and intensity.
-
Internal Standard Response: Check the signal of your stable isotope-labeled internal standards (SIL-IS).[8][9] If the SIL-IS signal is also low, the problem is likely related to the MS source or overall system contamination. If the SIL-IS signal is stable but the analyte signal is low, the issue could be related to the sample extraction process or analyte degradation.[10]
Solution Workflow:
Caption: Workflow for diagnosing sensitivity loss.
Q2: My chromatographic peaks are tailing, fronting, or splitting. What's wrong?
Poor peak shape compromises both resolution and quantification accuracy.[11] The cause can be chemical (interactions with the column) or physical (issues with the flow path).
Potential Causes & Solutions:
| Peak Shape Problem | Common Causes | Recommended Solutions |
| Tailing Peaks | Chemical: Secondary interactions between acidic oxylipins and active sites on the column packing. Column contamination. Physical: Column void/aging; Extra-column dead volume (e.g., poor tubing connection).[5][11] | Chemical: Ensure mobile phase pH is appropriate. Use a high-quality, well-end-capped C18 column. Flush the column with a strong solvent wash. Physical: Check all fittings, especially at the column inlet/outlet. Replace the column if a void is suspected. |
| Fronting Peaks | Column overload (injecting too much sample).[11] Sample solvent is stronger than the mobile phase. | Dilute the sample. Ensure the sample is dissolved in a solvent that is weaker than or equal to the initial mobile phase composition. |
| Split Peaks | Partially clogged column inlet frit.[5][11] Injection solvent effect (sample solvent much stronger than mobile phase). Co-elution of isomers. | Frit: Reverse-flush the column (if permitted by the manufacturer) or replace the in-line filter/column.[11] Solvent: Re-dissolve the sample in a weaker solvent. Isomers: Improve chromatographic resolution by optimizing the gradient.[7] |
Expert Tip: For oxylipins, which are carboxylic acids, peak tailing can often be mitigated by adding a small amount of weak acid (e.g., 0.01-0.1% formic or acetic acid) to the mobile phase.[1] This ensures the analytes are in a consistent, neutral protonation state, minimizing unwanted secondary ionic interactions with the stationary phase.
Q3: I'm seeing high background noise or unexpected peaks in my blanks.
High background can obscure low-level analytes and make integration difficult. The source is often contamination in the solvents, system, or from sample carryover.
Troubleshooting Steps:
-
Isolate the Source: Start by running the system with fresh, high-purity LC-MS grade solvents. If the background is still high, the contamination is within the LC or MS system itself.
-
Check for Carryover: Inject a blank solvent sample immediately after a high-concentration standard or biological sample. If peaks from the previous injection appear, you have a carryover problem.
-
Systematic Cleaning: If contamination is confirmed, perform a system-wide cleaning. This includes flushing the entire LC system with a strong solvent mixture (see protocol below) and thoroughly cleaning the MS ion source. Using a reactive collision gas can also help reduce chemical noise in some cases.[12]
Q4: My retention times are shifting. Why?
Stable retention times are critical for reliable peak identification, especially in targeted MRM analysis.[7]
Potential Causes:
-
Column Equilibration: Insufficient column equilibration between injections is a common cause, especially with complex gradients. Ensure your equilibration step is long enough (typically 5-10 column volumes).[13][14]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of a solvent component over time can cause shifts. Always prepare fresh mobile phases.
-
LC Pump Performance: A failing pump check valve or a leak can lead to inconsistent solvent delivery and fluctuating retention times.
-
Column Temperature: Ensure the column oven is set to a stable temperature (e.g., 40 °C) and is functioning correctly.[1] Temperature fluctuations directly impact retention on reversed-phase columns.
Core Experimental Protocols
Adherence to validated protocols is essential for reproducibility.
Protocol 1: General LC-MS System Flush & Cleaning
This procedure should be performed when experiencing high background noise or after a period of inactivity.
Materials:
-
Solvent A: LC-MS Grade Water
-
Solvent B: LC-MS Grade Acetonitrile
-
Solvent C: LC-MS Grade Isopropanol (IPA)
-
Solvent D: 1:1:1:1 Water:Acetonitrile:IPA:Methanol with 0.1% Formic Acid (Strong Wash)
Procedure:
-
Remove the analytical column and replace it with a union.
-
Place all solvent lines into the appropriate fresh cleaning solvents.
-
Purge each solvent line for 5-10 minutes to ensure the new solvents have completely filled the lines.
-
Flush the entire system (autosampler and pump) with each solvent sequentially for at least 30 minutes, starting with water and ending with the strong wash solution.
-
Finally, flush the system with your initial mobile phase conditions before reinstalling the column.
-
Perform a thorough cleaning of the MS ion source components (capillary, skimmer, lenses) according to the manufacturer's guidelines.
Protocol 2: C18 Column Conditioning for Oxylipin Analysis
Properly conditioning a new column or re-conditioning a stored column is vital for achieving optimal performance and stable retention times.[13][15]
Procedure:
-
Initial Wetting: Flush the new column with 100% LC-MS grade methanol or acetonitrile for at least 20-30 column volumes at a low flow rate (e.g., 0.2 mL/min for a 2.1 mm ID column).
-
Intermediate Flush: Flush with your mobile phase B (typically Acetonitrile/Methanol with acid) for 10-15 column volumes.
-
System Equilibration: Introduce the initial conditions of your analytical gradient (e.g., 75% Mobile Phase A, 25% Mobile Phase B).
-
Equilibrate: Run the column at the initial gradient conditions for at least 10-15 column volumes, or until the backpressure and detector baseline are stable.[14][15]
-
Conditioning Injections: Inject a pooled QC or a mid-level standard solution 3-5 times before starting the analytical sequence. This saturates any active sites on the column and ensures consistent performance from the first sample.[14]
Frequently Asked Questions (FAQs)
Q: How do I minimize matrix effects in plasma samples? A: Matrix effects, primarily ion suppression from phospholipids, are a major challenge.[7] The best strategy is a combination of:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) to remove the bulk of interfering compounds like phospholipids.[3][7][16]
-
Chromatographic Separation: Ensure your LC method separates your oxylipins from the regions where phospholipids typically elute.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): Use a SIL-IS for every analyte you wish to quantify.[8][9][17] The SIL-IS co-elutes with the analyte and experiences the same ion suppression, allowing for accurate correction and reliable quantification.[10]
Q: What are the optimal ESI source parameters for oxylipins? A: Oxylipins are typically analyzed in negative ion mode (ESI-). Optimal source parameters (e.g., capillary voltage, gas temperatures, gas flows) are instrument-dependent and must be empirically determined.[1][2] However, some general principles apply:
-
Use a design of experiments (DoE) approach to systematically optimize parameters for different classes of oxylipins (e.g., prostaglandins vs. HETEs).[1][2]
-
Higher desolvation temperatures can improve sensitivity for more lipophilic oxylipins, but excessive heat can cause in-source fragmentation.
-
Always optimize by infusing a standard mix of representative oxylipins and maximizing the signal-to-noise ratio for the specific MRM transitions.
Q: Which LC column is best for oxylipin analysis? A: A high-quality reversed-phase C18 column is the industry standard. Key features to look for are:
-
Particle Size: Sub-2 µm (for UHPLC systems) or 2.6-3.5 µm (for HPLC systems) fully porous or superficially porous particles provide excellent efficiency.
-
Dimensions: A 2.1 mm internal diameter column is common, with lengths from 100 to 150 mm providing a good balance of resolution and run time.[1][18]
-
End-capping: Choose a column with thorough end-capping to minimize silanol interactions and reduce peak tailing for these acidic analytes. The Waters ACQUITY BEH C18 is a frequently cited column for this application.[1][19]
Q: How can I be sure I'm correctly identifying isomeric oxylipins? A: Many oxylipins are isomers (e.g., PGE2 and PGD2) and can even share the same MRM transitions.[7] Unambiguous identification relies on:
-
Chromatographic Separation: Your LC method MUST be able to resolve critical isomer pairs.[7][20] This is the most important factor.
-
Authentic Standards: You must confirm the retention time of each analyte using a pure, certified reference standard.
-
Multiple MRM Transitions: Monitor at least two transitions per compound. The ratio of the qualifier ion to the quantifier ion should be consistent between your sample and the standard.[1]
Caption: Logic for confident isomer identification.
References
- Schmidt, L., et al. (2025). Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity. PubMed Central.
- ResearchGate. (n.d.). (PDF) Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity. ResearchGate.
- Schebb, N. H., et al. (2022). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo.
- Dyall, S. C., et al. (2022). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC - NIH.
- MDPI. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. MDPI.
- MDPI. (n.d.). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. MDPI.
- Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Waters Corporation.
- Gabbs, M., et al. (2022). Methods of the Analysis of Oxylipins in Biological Samples. PMC - NIH.
- Yang, J., et al. (2018). Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions. NIH.
- Liu, J., et al. (2022). High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. PubMed.
- Schebb, N. H., et al. (2025). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. Aston Publications Explorer.
- SCIEX. (2025). Quantitative and qualitative analysis of oxylipins using highresolution mass spectrometry. SCIEX.
- O'Donnell, V. B., et al. (2022). Quantitation of oxylipins in biological samples by liquid chromatography tandem mass spectrometry. University of Wuppertal.
- NIDDK Central Repository. (2017). Quantitative LC/MS/MS Analysis for Selected Oxylipins in Human Serum Samples from the Hepatitis B Research Network Cohort. NIDDK Central Repository.
- Liu, J., et al. (2022). High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. NIH.
- Restek. (2018). LC Column Conditioning. YouTube.
- MDPI. (n.d.). Methods of the Analysis of Oxylipins in Biological Samples. MDPI.
- Fritz, K. S., & Peters-Golden, M. (2013). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification. NIH.
- Cordis. (n.d.). Reduction of chemical background noise in LC-MS/MS for trace analysis. Cordis.
- Restek. (n.d.). LC Column Conditioning. Restek.
- Waters Corporation. (n.d.). What is a good Reversed-Phase LC column choice for the analysis of lipids and/or lipidomics studies?. Waters Knowledge Base.
- uHPLCs. (n.d.). LC column maintenance and LC column conditioning methods. uHPLCs.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube.
Sources
- 1. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. zenodo.org [zenodo.org]
- 8. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
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- 15. LC column maintenance and LC column conditioning methods_ [uhplcslab.com]
- 16. waters.com [waters.com]
- 17. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 18. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. support.waters.com [support.waters.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating 11(S)-HHT as a Novel Plant Defense Signaling Molecule
Introduction: Beyond the Classical Trinity of Plant Defense
Plants, though sessile, possess a sophisticated innate immune system to defend against a barrage of pathogens and herbivores. This defense network is largely orchestrated by a trio of key signaling molecules: salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[1][2] These phytohormones regulate vast transcriptional networks that activate specific defense mechanisms tailored to the attacker.[1][3] The SA pathway is traditionally associated with resistance to biotrophic pathogens, while the JA/ET pathways are central to defense against necrotrophic pathogens and herbivorous insects.[4]
However, the plant kingdom's chemical diversity suggests that other molecules, particularly within the vast family of oxidized fatty acids known as oxylipins, may also play crucial signaling roles.[5][6][7] Biochemical and genetic evidence indicates that oxylipins other than jasmonates are essential for robust plant resistance.[5][6] This guide focuses on a compelling, yet unvalidated, candidate: 11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HHT. Derived from arachidonic acid in mammalian systems, its structural similarity to plant oxylipins makes it a fascinating subject for investigation in plant defense.[8]
This document provides a comprehensive framework for researchers aiming to validate 11(S)-HHT as a novel plant defense signaling molecule. By drawing direct comparisons with the well-established validation criteria for jasmonic acid, we will outline the requisite experimental strategies, from initial quantification to genetic proof, needed to rigorously test this hypothesis.
The Validation Framework: Establishing a Molecule's Role in Defense
To validate a new signaling molecule, a logical triad of evidence must be established. We will explore each pillar of this framework, comparing the necessary experiments for 11(S)-HHT with the foundational work that established jasmonic acid's role.
Pillar 1: Endogenous Production and Stress-Induced Accumulation
The Core Question: Is 11(S)-HHT naturally present in plant tissues, and do its levels increase in response to defense-eliciting stimuli like wounding or pathogen infection?
Rationale: A signaling molecule must be produced by the plant at the right time and place to be biologically relevant. The rapid accumulation of JA upon wounding is a hallmark of its function as a defense signal. A similar pattern must be shown for 11(S)-HHT.
Experimental Approach: Comparative Metabolomics via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying low-abundance molecules like plant hormones from complex tissue extracts.[9][10][11]
Protocol 1: Quantification of Endogenous 11(S)-HHT and Jasmonic Acid
-
Plant Material and Treatment:
-
Grow model plants (e.g., Arabidopsis thaliana, Nicotiana benthamiana) under controlled conditions (22°C, 16h light/8h dark photoperiod).
-
Apply treatments to mature leaves:
-
Wounding: Mechanically wound leaves with forceps.
-
Mock: Treat with the solvent used for the elicitor (e.g., 0.1% ethanol).
-
Pathogen/Elicitor: Infiltrate leaves with a bacterial pathogen (e.g., Pseudomonas syringae) or a known elicitor like flagellin (flg22).
-
-
Harvest tissue at multiple time points (e.g., 0, 30 min, 1h, 6h, 24h) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
-
Extraction:
-
Homogenize ~100 mg of frozen tissue in a cold extraction solvent (e.g., 80% methanol with antioxidant).[12]
-
Include internal standards: a known amount of isotopically labeled JA (e.g., d6-JA) and, if available, a synthesized labeled 11(S)-HHT standard. This is crucial for accurate quantification by correcting for sample loss during purification.[12]
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Purification:
-
LC-MS/MS Analysis:
-
Analyze the purified extract using a UPLC system coupled to a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]
-
Develop specific MRM transitions (precursor ion → product ion) for 11(S)-HHT and JA to ensure highly selective and sensitive detection.
-
Expected Data & Comparative Analysis:
The results should demonstrate a low basal level of 11(S)-HHT in untreated tissue and a significant, rapid increase following wounding or pathogen challenge, mirroring the known induction profile of Jasmonic Acid.
| Treatment Group | Time Point | Jasmonic Acid (ng/g FW) | 11(S)-HHT (pg/g FW) |
| Untreated | 0h | 15.2 ± 2.1 | < LOD (Limit of Detection) |
| Wounded | 1h | 250.5 ± 18.7 | 85.3 ± 9.4 |
| Wounded | 6h | 120.3 ± 11.5 | 30.1 ± 4.2 |
| P. syringae | 6h | 180.9 ± 15.3 | 112.8 ± 12.1 |
| P. syringae | 24h | 95.4 ± 8.9 | 45.6 ± 5.5 |
Table 1: Hypothetical data comparing the induction of JA and 11(S)-HHT. A successful validation would show a clear and statistically significant increase in 11(S)-HHT levels post-stress.
Pillar 2: Exogenous Application Elicits Defense Responses
The Core Question: Does applying 11(S)-HHT directly to plants trigger the expression of known defense-related genes?
Rationale: If 11(S)-HHT is a signaling molecule, introducing it to the plant system should mimic a natural defense trigger and activate downstream responses. For instance, applying methyl jasmonate (MeJA) famously induces the expression of genes involved in producing anti-herbivore compounds.
Experimental Approach: Gene Expression Analysis via RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique to measure changes in the expression levels of specific genes.
Protocol 2: Defense Gene Expression Analysis
-
Treatment:
-
Treat Arabidopsis seedlings or mature leaves with:
-
Mock Solution (control)
-
Methyl Jasmonate (MeJA) (positive control for JA-responsive genes)
-
11(S)-HHT (test compound)
-
-
-
RNA Extraction: Harvest tissue at key time points (e.g., 1h, 3h, 6h) and extract total RNA using a standard kit.
-
cDNA Synthesis: Convert the extracted RNA to complementary DNA (cDNA), which is a stable template for qPCR.
-
qPCR:
-
Perform qPCR using primers specific for well-characterized defense marker genes.
-
JA-responsive markers: VSP2 (Vegetative Storage Protein 2), PDF1.2 (Plant Defensin 1.2).[14]
-
SA-responsive marker: PR1 (Pathogenesis-Related Protein 1).[15]
-
General stress marker: GST1 (Glutathione S-Transferase 1).
-
Include a housekeeping gene (e.g., Actin or Ubiquitin) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression compared to the mock-treated control using the ΔΔCt method.
Expected Data & Comparative Analysis:
Validation would require showing that 11(S)-HHT induces a specific set of defense genes. The pattern of induction compared to MeJA can provide clues about its specific role. For example, if it induces VSP2 but not PR1, it suggests a role in the JA pathway rather than the SA pathway.
| Treatment | VSP2 (Fold Change) | PDF1.2 (Fold Change) | PR1 (Fold Change) |
| MeJA | 150.5 ± 12.3 | 210.2 ± 18.9 | 0.8 ± 0.2 |
| 11(S)-HHT | 85.7 ± 9.1 | 120.4 ± 11.5 | 1.1 ± 0.3 |
| SA | 1.2 ± 0.4 | 0.9 ± 0.3 | 350.6 ± 25.4 |
Table 2: Hypothetical RT-qPCR data. A positive result shows 11(S)-HHT significantly upregulating JA-responsive genes, similar to MeJA, but not the SA-responsive gene PR1.
Pillar 3: Genetic Evidence for Biosynthesis and Perception
The Core Question: Do plants that are genetically unable to synthesize or perceive 11(S)-HHT exhibit a compromised defense response?
Rationale: This is the ultimate validation. The discovery that coi1 mutants, which lack the JA receptor, are highly susceptible to pathogens and insects was definitive proof of JA's central role in defense.[16][17] A similar approach is needed for 11(S)-HHT.
Experimental Approach: Reverse Genetics and Pathogen Assays
This involves identifying candidate genes for 11(S)-HHT biosynthesis (e.g., specific lipoxygenases or cyclooxygenases) and perception (receptors) and then using mutants of these genes in functional assays.
Protocol 3: Pathogen Infection Assay
-
Plant Lines:
-
Wild-Type (WT): The standard genetic background (e.g., Col-0 for Arabidopsis).
-
coi1 mutant: A well-characterized susceptible control.
-
Candidate Biosynthesis Mutant (e.g., lox-mutant): A plant with a knockout in a gene hypothesized to produce 11(S)-HHT.
-
Candidate Receptor Mutant (e.g., receptor-mutant): A plant with a knockout in a gene for a putative 11(S)-HHT receptor.
-
-
Infection:
-
Inoculate all plant lines with a necrotrophic pathogen like the fungus Botrytis cinerea or a hemi-biotrophic bacterium like Pseudomonas syringae.
-
-
Disease Quantification:
-
For B. cinerea, measure the diameter of the necrotic lesion on the leaves 48-72 hours post-inoculation.
-
For P. syringae, quantify the bacterial population (colony-forming units, CFUs) within the leaf tissue 3 days post-inoculation.
-
-
Complementation (Rescue Experiment):
-
To confirm the phenotype is due to the mutation, exogenously apply 11(S)-HHT to the lox-mutant. A restoration of wild-type resistance levels would strongly support the gene's role in producing the signal.
-
Expected Data & Comparative Analysis:
A successful validation would show that the candidate mutants for 11(S)-HHT biosynthesis or perception are significantly more susceptible to the pathogen than wild-type plants, similar to the coi1 mutant.
| Plant Genotype | Botrytis cinerea Lesion Size (mm²) | Pseudomonas syringae (log CFU/cm²) |
| Wild-Type | 5.5 ± 0.8 | 5.2 ± 0.3 |
| coi1 | 18.2 ± 2.1 | 7.5 ± 0.4 |
| lox-mutant | 15.9 ± 1.9 | 7.1 ± 0.5 |
| receptor-mutant | 16.5 ± 2.0 | 7.3 ± 0.4 |
| lox-mutant + 11(S)-HHT | 6.1 ± 0.9 | 5.4 ± 0.4 |
Table 3: Hypothetical pathogen assay data. The increased disease susceptibility in the candidate mutants, and its rescue by applying 11(S)-HHT, provides powerful genetic evidence for its role in defense.
Visualizing the Validation Workflow and Proposed Pathway
To conceptualize the research strategy and the potential place of 11(S)-HHT in the plant defense network, the following diagrams are provided.
Figure 1: Experimental workflow for the validation of 11(S)-HHT.
Figure 2: Proposed signaling pathway for 11(S)-HHT in plant defense.
Conclusion and Future Directions
The validation of 11(S)-HHT as a plant defense signaling molecule requires a systematic and multi-faceted approach, grounded in the established principles of phytohormone research. The comparative framework presented here, using jasmonic acid as a benchmark, provides a rigorous roadmap for researchers. By demonstrating stress-induced endogenous accumulation, elicitation of defense gene expression, and providing definitive genetic evidence through mutant analysis, the scientific community can confidently determine the role of 11(S)-HHT in the complex arsenal of plant immunity.
Success in this endeavor would not only add a new player to the known signaling networks but could also open novel avenues for developing strategies to enhance crop resilience. Further research would then focus on elucidating the complete downstream pathway, identifying interacting partners, and understanding its crosstalk with the classical SA and JA signaling pathways.[1]
References
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A Comparative Analysis of the Biological Activities of 11(S)-HHT and Jasmonic Acid: A Guide for Researchers
In the vast landscape of bioactive lipids, both the plant and animal kingdoms have evolved intricate signaling molecules that govern a myriad of physiological processes. Among these, jasmonic acid in plants and 11(S)-hydroxy-5,8,12-eicosatrienoic acid (11(S)-HHT) in animals, though structurally distinct, offer a fascinating case study in convergent and divergent biochemical strategies. This guide provides an in-depth, objective comparison of the biological activities of 11(S)-HHT and jasmonic acid, supported by experimental data and protocols to aid researchers in their exploration of these potent signaling molecules.
Introduction: Two Lipids, Two Kingdoms
Jasmonic acid (JA) , a cyclopentanone-based fatty acid derivative, is a quintessential plant hormone.[1] It plays a pivotal role in regulating a wide array of developmental processes, including growth inhibition, senescence, and flower development.[1] Crucially, JA is a central mediator of plant defense responses against herbivory and necrotrophic pathogens.[2][3] Its biosynthesis is initiated from linolenic acid via the lipoxygenase (LOX) pathway.[4][5][6]
11(S)-HHT , on the other hand, is a linear C20 fatty acid derivative produced in animals. It is a non-classic eicosanoid formed alongside thromboxane A2 from the prostaglandin endoperoxide PGH2, a key product of the cyclooxygenase (COX) pathway.[7] While its biological roles are less comprehensively understood than those of JA, emerging research points to its involvement in cellular processes such as hypertrophy and the modulation of specific enzymes.[8]
This guide will dissect the signaling pathways, compare the known biological activities, and provide standardized protocols for the functional characterization of these two important lipid mediators.
Biosynthesis and Signaling Pathways: A Tale of Two Cascades
The biosynthetic origins and signaling mechanisms of 11(S)-HHT and jasmonic acid are fundamentally different, reflecting their evolution in distinct biological contexts.
Jasmonic Acid: The Octadecanoid Pathway and COI1-JAZ Signaling
The biosynthesis of jasmonic acid begins in the chloroplast with the release of α-linolenic acid from membrane lipids.[9] This precursor is then converted to 12-oxo-phytodienoic acid (OPDA) through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[4][10] OPDA is subsequently transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield jasmonic acid.[4]
The signaling cascade of jasmonic acid is initiated by its conversion to the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[9][11] JA-Ile acts as a molecular glue, promoting the interaction between its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1), and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][11][12][13] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby de-repressing transcription factors like MYC2, which in turn activate the expression of JA-responsive genes.[12][13][14]
Figure 1. Simplified diagram of jasmonic acid biosynthesis and signaling.
11(S)-HHT: A Byproduct of the Cyclooxygenase Pathway
In stark contrast, 11(S)-HHT is generated in animals from arachidonic acid via the cyclooxygenase (COX) pathway.[8] Arachidonic acid is first converted to the unstable endoperoxide prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2) by COX enzymes (also known as prostaglandin H2 synthases).[7][15][16] PGH2 is a critical branching point for the synthesis of various prostaglandins and thromboxanes.[7][17] Thromboxane synthase acts on PGH2 to produce thromboxane A2 and, concurrently, 11-HHT.[7] More recent findings also indicate that 11(S)-HETE can be produced non-enzymatically through the interaction of arachidonic acid with reactive oxygen species.
The signaling pathway for 11(S)-HHT is not as well-defined as that for jasmonic acid. However, recent studies have shown that 11(S)-HETE can allosterically activate cytochrome P450 family members, such as CYP1B1, and induce hypertrophic markers in cardiomyocytes.[8] This suggests a potential signaling role in modulating cellular metabolism and stress responses in animal tissues. Further research is needed to identify specific receptors and downstream signaling components for 11(S)-HHT.
Figure 2. Overview of 11(S)-HHT biosynthesis and putative signaling.
Comparative Summary of Biological Activities
The disparate origins and signaling mechanisms of jasmonic acid and 11(S)-HHT are reflected in their distinct biological activities.
| Feature | Jasmonic Acid | 11(S)-HHT |
| Organism | Plants | Animals |
| Biosynthesis Pathway | Lipoxygenase (LOX) Pathway | Cyclooxygenase (COX) Pathway |
| Precursor | α-Linolenic Acid | Arachidonic Acid |
| Primary Receptor | COI1[3][11][13][18] | Currently Unknown |
| Key Signaling Components | JAZ Repressors, MYC2 Transcription Factor[12][14] | Potential modulation of CYP enzymes[8] |
| Known Biological Roles | - Plant growth and development regulation[1][2]- Defense against herbivores and pathogens[2][3]- Abiotic stress responses (drought, salinity)[4][19]- Tuber formation[1]- Senescence[1] | - Induction of cellular hypertrophy[8]- Allosteric activation of CYP1B1[8]- Potential role in inflammation (as a COX product) |
Experimental Protocols for Functional Analysis
To facilitate further research, this section provides detailed methodologies for key experiments to assess the biological activity of both compounds.
Protocol 1: Jasmonic Acid-Induced Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a standard method to quantify the biological activity of jasmonic acid and its analogs.
I. Materials
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Jasmonic acid stock solution (in ethanol)
-
Sterile petri dishes (100 mm)
-
Sterile water
-
Ethanol (70% and 100%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Growth chamber with controlled light and temperature
II. Methodology
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of bleach solution and vortex for 10 minutes.
-
Pellet the seeds and wash three times with sterile water.
-
-
Plating:
-
Prepare MS agar plates containing different concentrations of jasmonic acid (e.g., 0, 1, 5, 10, 50 µM). Add the jasmonic acid from the stock solution to the molten MS agar just before pouring the plates.
-
Resuspend the sterilized seeds in a small volume of sterile 0.1% agar solution.
-
Pipette the seeds in a line onto the surface of the MS agar plates.
-
Seal the plates with micropore tape.
-
-
Growth and Analysis:
-
Vernalize the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle) and orient them vertically.
-
After 7-10 days, photograph the plates.
-
Measure the primary root length of at least 20 seedlings per condition using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each concentration. Plot the root length as a function of jasmonic acid concentration to determine the dose-response curve.
-
Protocol 2: Assessing the Effect of 11(S)-HHT on Cardiomyocyte Hypertrophy
This protocol outlines a cell-based assay to investigate the hypertrophic effects of 11(S)-HHT on a cardiomyocyte cell line.
I. Materials
-
Human cardiomyocyte cell line (e.g., RL-14)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
11(S)-HHT stock solution (in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
-
96-well cell culture plates
-
Image analysis software
II. Methodology
-
Cell Seeding:
-
Seed cardiomyocytes in a 96-well plate at a density that allows for individual cell visualization after treatment (e.g., 5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of 11(S)-HHT in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 nM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of 11(S)-HHT. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest 11(S)-HHT concentration).
-
Incubate the cells for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the F-actin with fluorescently labeled phalloidin (to visualize cell morphology and size) and the nuclei with DAPI for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a fluorescence microscope.
-
Using image analysis software, measure the surface area of at least 50 individual cells per condition.
-
Calculate the average cell surface area and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in cell size between the treated and control groups.
-
Conclusion
The comparison of 11(S)-HHT and jasmonic acid illuminates the remarkable diversity of lipid-based signaling across different biological kingdoms. While jasmonic acid is a well-established plant hormone with a clearly defined signaling pathway and a multitude of known functions, 11(S)-HHT is an emerging player in animal physiology with intriguing, yet less characterized, biological activities. The experimental frameworks provided herein offer a starting point for researchers to further unravel the complexities of these signaling molecules and their potential applications in agriculture, medicine, and beyond.
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Comparison Guide: A Multi-dimensional NMR Approach for the Definitive Structural Confirmation of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic Acid
Abstract
This guide provides an in-depth technical comparison and workflow for the complete structural elucidation of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid using a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple listing of methods to explain the causal logic behind the experimental choices, demonstrating how a systematic combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides unambiguous confirmation of the molecule's carbon skeleton, the precise location and geometry of its three double bonds, and the position of the hydroxyl group. This guide is intended for researchers, scientists, and drug development professionals who require rigorous, verifiable methods for characterizing complex lipid molecules.
Introduction: The Challenge of Isomeric Complexity
This compound is a 16-carbon polyunsaturated fatty acid (PUFA)[1][2][3]. Hydroxylated fatty acids are a class of lipid mediators that play significant roles in various physiological and pathological processes[4][5]. The precise biological activity of such molecules is intrinsically linked to their exact structure, including the position of functional groups, the geometry (E/Z) of double bonds, and the stereochemistry (R/S) of chiral centers.
Confirming the structure of this compound presents a significant analytical challenge due to the numerous potential isomers. Mass spectrometry can readily confirm the molecular formula (C₁₆H₂₆O₃)[1], but it cannot, without complex derivatization and fragmentation analysis, definitively resolve the double bond positions and their geometries. NMR spectroscopy, however, is a uniquely powerful, non-destructive technique that allows for the complete determination of the covalent structure in solution[4][6]. This guide details the logical workflow for achieving this confirmation.
The NMR Strategy: From Proton Inventory to Complete Connectivity
Caption: NMR workflow for structural elucidation.
Step 1: ¹H NMR - The Proton Blueprint
The ¹H NMR spectrum provides the initial overview of all proton environments in the molecule[4]. Key regions of interest and the information they provide are:
-
Olefinic Region (δ 5.0-6.5 ppm): Protons directly on the double bonds. The complex splitting patterns and coupling constants (J-values) in this region are critical for determining the E/Z geometry. A large coupling constant (~15 Hz) is characteristic of a trans (E) configuration, while a smaller one (~10 Hz) indicates a cis (Z) configuration[4][7].
-
Carbinol Proton (δ ~4.1 ppm): The proton attached to the same carbon as the hydroxyl group (H-11). Its chemical shift and multiplicity provide initial evidence for the -OH group's location.
-
Allylic and Bis-allylic Protons (δ 2.0-3.0 ppm): Protons on carbons adjacent to double bonds. The protons at C-12, being allylic to two double bonds, will appear at a distinct downfield shift (~2.8 ppm)[8].
-
Aliphatic Chain (δ 1.2-2.4 ppm): Protons of the methylene groups in the fatty acid chain, including the distinct α-CH₂ protons next to the carboxylic acid (C-2).
-
Terminal Methyl (δ ~0.9 ppm): The protons of the terminal methyl group (C-16).
Step 2: ¹³C NMR and DEPT - The Carbon Framework
While ¹H NMR identifies proton types, ¹³C NMR resolves the individual carbon atoms, which often overlap in the proton spectrum[9].
-
¹³C NMR: Provides the total carbon count and their chemical environments (carboxyl, olefinic, carbinol, aliphatic).
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups, which is invaluable for unambiguous assignment when combined with 2D data.
Step 3: 2D NMR - Assembling the Puzzle
2D NMR experiments correlate signals to reveal the molecular connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds[10][11]. It allows us to trace the proton connectivity from the terminal methyl (H-16) through the aliphatic chain to the olefinic systems. We can build fragments of the molecule by "walking" along the spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton signal with the carbon signal to which it is directly attached[9][12]. By overlaying the COSY and HSQC data, we can map out the C-H framework of the entire molecule.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to connecting the fragments. It reveals correlations between protons and carbons that are 2-3 bonds away (and sometimes 4 in conjugated systems)[12][13]. Key expected HMBC correlations for this compound would include:
-
Correlations from the olefinic protons (H-7, H-8, H-9, H-10) to carbons across the conjugated system, confirming its structure.
-
Correlations from the carbinol proton (H-11) to the olefinic carbons C-9 and C-10, definitively placing the hydroxyl group at position 11.
-
Correlations from the α-methylene protons (H-2) to the carboxyl carbon (C-1), locking down the acid terminus.
-
Expected NMR Data Summary
The following table summarizes the predicted chemical shifts and key coupling constants for the target molecule based on established values for similar functional groups in fatty acids[4][7][14]. Actual experimental values may vary slightly depending on solvent and concentration.
| Carbon No. | Proton Signal | Predicted ¹H Shift (ppm) | Multiplicity & J (Hz) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY / HMBC) |
| 1 | -COOH | ~11-12 | br s | ~179 | HMBC to H-2, H-3 |
| 2 | H-2 | ~2.35 | t, J ≈ 7.5 | ~34 | COSY to H-3; HMBC to C-1, C-4 |
| 3 | H-3 | ~1.63 | m | ~25 | COSY to H-2, H-4 |
| 4-5 | H-4, H-5 | ~1.3 | m | ~29 | - |
| 6 | H-6 | ~2.05 | m | ~27 | COSY to H-5, H-7; HMBC to C-7, C-8 |
| 7 | H-7 | ~5.6 | dt, J ≈ 11, 7.5 | ~125 | COSY to H-6, H-8; HMBC to C-6, C-9 |
| 8 | H-8 | ~6.0 | t, J ≈ 11 | ~129 | COSY to H-7, H-9 |
| 9 | H-9 | ~6.5 | dd, J ≈ 15, 11 | ~130 | COSY to H-8, H-10 |
| 10 | H-10 | ~5.8 | dd, J ≈ 15, 7 | ~135 | COSY to H-9, H-11 |
| 11 | H-11 | ~4.1 | m | ~73 | COSY to H-10, H-12; HMBC to C-9, C-13 |
| 12 | H-12 | ~2.8 | m | ~35 | COSY to H-11, H-13; HMBC to C-11, C-14 |
| 13 | H-13 | ~5.4 | m | ~128 | COSY to H-12, H-14; HMBC to C-11, C-15 |
| 14 | H-14 | ~5.5 | m | ~132 | COSY to H-13, H-15 |
| 15 | H-15 | ~2.1 | m | ~21 | COSY to H-14, H-16 |
| 16 | H-16 | ~0.95 | t, J ≈ 7.5 | ~14 | COSY to H-15; HMBC to C-14, C-15 |
Note on Stereochemistry: While NMR coupling constants are excellent for determining the geometry of the C7(Z) and C9(E) double bonds, confirming the (S) configuration at the C11 chiral center typically requires additional methods such as comparison with an authentic standard, chiral derivatization (e.g., Mosher's ester analysis), or complementary techniques like Circular Dichroism (CD).
Comparison with Alternative Methodologies
A robust analytical strategy involves understanding the strengths and limitations of different techniques.
Caption: Comparison of analytical techniques.
| Technique | Strengths | Limitations for this Application |
| NMR Spectroscopy | Provides unambiguous covalent structure, including atom connectivity and double bond geometry (E/Z). Non-destructive.[4][15] | Low sensitivity compared to MS. Cannot directly determine absolute stereochemistry (R/S) without chiral auxiliaries. Can be limited by signal overlap in complex mixtures.[4][15] |
| Mass Spectrometry (MS) | Excellent sensitivity. Provides accurate molecular weight and elemental composition (HRMS). Fragmentation (MS/MS) can suggest substructures. | Struggles to differentiate positional isomers (e.g., double bond location) and geometric isomers (E/Z) without specialized techniques like Paternò–Büchi reactions followed by MS analysis.[16] |
| Circular Dichroism (CD) | Highly sensitive to the stereochemistry of chiral centers. The definitive method for confirming the (S) configuration at C-11 by comparing the experimental spectrum to standards or theoretical calculations. | Provides no information about connectivity, double bond position, or geometry. Requires the molecule to have a chromophore near the chiral center. |
Experimental Protocol
This section outlines a standard protocol for the NMR analysis of a purified sample.
5.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. A small amount of methanol-d₄ (CD₃OD) can be added to exchange the acidic -OH and -COOH protons, simplifying the spectrum by removing their signals.
-
Transfer the solution to a 5 mm NMR tube.
5.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity[15].
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Use a sufficient relaxation delay (e.g., 5 seconds) for accurate integration[17].
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate CH, CH₂, and CH₃ carbons.
-
-
2D NMR:
-
COSY: Use a standard gradient-selected COSY (gCOSY) sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence. Optimize the ¹JCH coupling constant to ~145 Hz.
-
HMBC: Use a gradient-selected HMBC sequence. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe typical 2- and 3-bond correlations.
-
5.3. Data Processing and Analysis
-
Process all spectra using appropriate software (e.g., Bruker TopSpin, Mnova).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum based on the ¹H calibration.
-
Assign the ¹H and ¹³C spectra systematically, starting with the most distinct signals (olefinic, carbinol).
-
Use the COSY spectrum to connect proton spin systems.
-
Use the HSQC spectrum to assign the carbons directly bonded to the assigned protons.
-
Use the HMBC spectrum to connect the COSY fragments and confirm the final structure, paying close attention to correlations around the C-7/C-10 conjugated system and the C-11 carbinol center.
Conclusion
The structural confirmation of complex lipids like this compound requires a multi-faceted analytical approach. While techniques like mass spectrometry are essential for determining molecular formula, NMR spectroscopy stands alone in its ability to provide a complete and unambiguous picture of the covalent structure in a single, non-destructive suite of experiments. By systematically applying 1D and 2D NMR techniques as outlined in this guide, researchers can definitively establish atom connectivity, functional group placement, and double bond geometry, providing the rigorous structural foundation necessary for further biological and pharmacological investigation.
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- Bruker. (n.d.). Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy.
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A Senior Application Scientist's Guide to Comparative Metabolomics of Oxylipin Profiles in Different Plant Cultivars
Introduction: The Silent Sentinels of Plant Health
Within the intricate biochemical landscape of a plant, a diverse class of lipid-derived signaling molecules, known as oxylipins, act as critical mediators of growth, development, and defense.[1][2][3] These compounds, generated from the oxidation of polyunsaturated fatty acids, are not merely metabolic byproducts but rather a sophisticated language through which plants respond to their environment.[3][4][5] From the well-characterized jasmonate family, pivotal in defense against herbivores and necrotrophic pathogens, to a vast array of other hydroxy fatty acids, divinyl ethers, and more, the oxylipin profile of a plant provides a detailed snapshot of its physiological state.[2][6][7]
Different cultivars of the same plant species often exhibit distinct responses to biotic and abiotic stresses, a variance that is frequently mirrored in their unique oxylipin signatures.[8][9][10] Understanding these differences at a metabolomic level is paramount for researchers in crop improvement, disease resistance, and drug development. By comparing the oxylipin profiles of, for example, a pathogen-resistant versus a susceptible cultivar, we can uncover potential biomarkers for resistance, elucidate novel defense mechanisms, and identify targets for enhancing crop resilience.[11][12][13]
This guide provides a comprehensive framework for conducting a comparative metabolomics study of oxylipin profiles in different plant cultivars. It is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but the underlying rationale to empower robust and insightful experimental design. We will delve into the intricacies of experimental workflow, from sample harvesting to data analysis, and explore the major oxylipin biosynthesis pathways that underpin the diversity of these crucial signaling molecules.
The Biochemical Landscape: Major Oxylipin Biosynthesis Pathways
The diversity of plant oxylipins originates from a few key polyunsaturated fatty acids, primarily linoleic acid (18:2) and α-linolenic acid (18:3).[1] The initial and rate-limiting step is the introduction of molecular oxygen by lipoxygenases (LOXs), which can occur at different positions on the fatty acid chain, leading to distinct downstream pathways. The two major branches are the 9-LOX and 13-LOX pathways.[14][15]
The 13-LOX pathway is arguably the most studied, as it leads to the production of the jasmonate family of phytohormones.[14] This pathway is integral to plant defense responses. In contrast, the 9-LOX pathway generates a different array of oxylipins that are also implicated in defense and development, sometimes acting antagonistically to the jasmonate pathway.[3][14] Beyond these, other enzymes like α-dioxygenases can also initiate oxylipin synthesis, further contributing to the complexity of a plant's oxylipin profile.[3][6]
Caption: Simplified overview of the major 9-LOX and 13-LOX oxylipin biosynthesis pathways in plants.
Experimental Design and Rationale: A Step-by-Step Guide
A successful comparative metabolomics study hinges on meticulous experimental design and execution. The goal is to minimize non-biological variation to ensure that observed differences in oxylipin profiles are genuinely attributable to the different plant cultivars.
Caption: A typical experimental workflow for comparative oxylipin profiling in plant cultivars.
Experimental Protocol: A Self-Validating System
The following protocol is a robust starting point for the comparative analysis of oxylipin profiles in plant leaf tissue. It is crucial to maintain consistency across all samples and replicates.
1. Plant Growth and Treatment (if applicable):
-
Rationale: To minimize environmental variability, all plant cultivars should be grown under identical, controlled conditions (light, temperature, humidity, and nutrient supply). If investigating responses to stress, the stress treatment (e.g., pathogen inoculation, drought) must be applied uniformly.
-
Protocol:
-
Grow a sufficient number of biological replicates (minimum of 5) for each cultivar under controlled environmental conditions.
-
If applicable, apply the stress treatment at the same developmental stage for all plants.
-
Harvest leaf tissue from treated and control plants at predetermined time points.
-
2. Sample Harvesting and Quenching:
-
Rationale: Metabolic processes, especially the production of stress-induced oxylipins, can be triggered by handling and wounding. Therefore, rapid harvesting and immediate quenching of metabolic activity are critical.
-
Protocol:
-
Excise leaf tissue (e.g., 100-200 mg) and immediately flash-freeze in liquid nitrogen.[16]
-
Store samples at -80°C until extraction. This ensures the preservation of the in vivo metabolic snapshot.
-
3. Tissue Homogenization:
-
Rationale: Efficient extraction requires breaking down the plant cell walls to allow the solvent to access the intracellular metabolites. Cryogenic grinding prevents enzymatic degradation of oxylipins during the process.
-
Protocol:
4. Oxylipin Extraction:
-
Rationale: A suitable solvent system is required to efficiently extract the broad range of oxylipins, which have varying polarities. The addition of an acid helps to protonate the carboxylic acid groups of many oxylipins, improving their extraction into the organic phase. Including internal standards is crucial for accurate quantification and to account for variations in extraction efficiency and instrument response.
-
Protocol:
-
To the frozen powder, add a pre-chilled extraction buffer, such as 1-propanol/water/HCl (2:1:0.002 v/v/v).[14]
-
Spike the mixture with a cocktail of isotopically labeled internal standards corresponding to the major oxylipin classes to be analyzed.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant for further purification.
-
5. Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Rationale: Plant extracts contain numerous compounds that can interfere with LC-MS/MS analysis and suppress the ionization of target analytes. SPE is a critical step to remove these interferences and concentrate the oxylipins.
-
Protocol:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol and then water.
-
Load the supernatant from the extraction step.
-
Wash the cartridge with water and then methanol to remove interfering compounds.
-
Elute the oxylipins with an appropriate solvent, such as a mixture of acetonitrile and isopropanol with a small percentage of formic acid.
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol).
-
6. UPLC-MS/MS Analysis:
-
Rationale: Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for oxylipin analysis due to its high sensitivity, selectivity, and ability to separate isomeric compounds.[17][18][19] A reversed-phase C18 column is commonly used for separation.
-
Protocol:
-
Inject the reconstituted sample into a UPLC-MS/MS system.
-
Separate the oxylipins using a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic or acetic acid to improve peak shape.
-
Detect and quantify the oxylipins using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each oxylipin will have a specific precursor ion and one or more product ions, providing high selectivity.
-
Data Presentation and Interpretation
Clear and objective presentation of quantitative data is essential for comparative analysis. A well-structured table summarizing the relative abundance of key oxylipins is a powerful tool for highlighting cultivar-specific differences.
Hypothetical Comparative Oxylipin Profiles in Resistant vs. Susceptible Maize Cultivars
The following table illustrates how to present comparative data. This hypothetical data is based on findings that resistant plant cultivars can exhibit distinct oxylipin profiles upon pathogen challenge compared to susceptible ones.[11][20][21]
| Oxylipin | Biosynthesis Pathway | Resistant Cultivar (Relative Abundance ± SD) | Susceptible Cultivar (Relative Abundance ± SD) | Fold Change (Resistant/Susceptible) | Putative Role |
| 12-oxo-phytodienoic acid (OPDA) | 13-LOX | 450.6 ± 55.2 | 125.3 ± 20.8 | 3.6 | JA precursor, signaling molecule |
| Jasmonic Acid (JA) | 13-LOX | 875.2 ± 98.7 | 250.1 ± 45.6 | 3.5 | Defense hormone |
| Jasmonoyl-isoleucine (JA-Ile) | 13-LOX | 650.9 ± 75.4 | 150.7 ± 30.1 | 4.3 | Bioactive form of JA |
| 9-Hydroxyoctadecatrienoic acid (9-HOTE) | 9-LOX | 120.3 ± 18.9 | 280.5 ± 40.2 | 0.43 | Defense signaling |
| Colneleic Acid | 9-LOX | 75.8 ± 12.1 | 150.4 ± 25.3 | 0.50 | Antifungal compound |
Interpretation of Hypothetical Data: In this example, the resistant maize cultivar shows a significantly stronger induction of the jasmonate pathway (OPDA, JA, JA-Ile) upon pathogen challenge. This is a common defense response in plants. Conversely, the susceptible cultivar shows higher levels of certain 9-LOX pathway products, which in some contexts, can be manipulated by pathogens to promote susceptibility.[22]
Statistical Analysis: Unveiling Significant Differences
To move beyond qualitative observations, rigorous statistical analysis is necessary to identify the oxylipins that are significantly different between cultivars.
-
Multivariate Analysis: Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are powerful unsupervised and supervised methods, respectively, to visualize the overall differences in oxylipin profiles between sample groups. A clear separation of the cultivar groups in a PCA or PLS-DA plot indicates a significant difference in their metabolomes.
-
Univariate Analysis: A Student's t-test or ANOVA can be used to determine if the difference in the abundance of a single oxylipin between cultivars is statistically significant. A Volcano plot, which combines the fold change and the p-value, is an excellent way to visualize the most significantly altered oxylipins.
Conclusion: From Data to Biological Insight
The comparative metabolomics of oxylipin profiles is a powerful approach to unravel the biochemical basis of cultivar-specific traits, particularly in the context of stress resistance. By following a meticulously planned and executed experimental workflow, researchers can generate high-quality, reproducible data. The subsequent application of appropriate statistical analyses and biological interpretation can lead to the discovery of novel biomarkers, a deeper understanding of plant defense mechanisms, and the development of more resilient and productive crop varieties. This guide provides the foundational knowledge and practical steps to embark on such investigations, empowering scientists to decode the silent, yet eloquent, language of plant oxylipins.
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A Comparative Guide to the Signaling of 11(S)-HHT and Hydroxyoctadecadienoic Acids (HODEs)
This guide provides a detailed comparison of the signaling mechanisms of 11(S)-hydroxy-5,8,12-heptadecatrienoic acid (11(S)-HHT) and the major isomers of hydroxyoctadecadienoic acid (HODEs), primarily 9-HODE and 13-HODE. Intended for researchers in lipid signaling, pharmacology, and drug development, this document delves into their distinct biosynthetic origins, receptor interactions, and downstream cellular effects, supported by quantitative data and validated experimental protocols.
Introduction: Structurally Similar, Biosynthetically Distinct Lipid Mediators
Hydroxyoctadecadienoic acids (HODEs) and 11(S)-HHT are bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids. While they share structural similarities as hydroxylated fatty acids, their signaling roles are fundamentally shaped by their distinct biosynthetic pathways. HODEs are C18 fatty acids primarily derived from the oxidation of linoleic acid, a process that can be enzymatic (via lipoxygenases, LOX) or non-enzymatic during oxidative stress.[1][2][3] In contrast, 11(S)-HHT is a C17 fatty acid produced from arachidonic acid exclusively through the cyclooxygenase (COX) pathway, as a byproduct of thromboxane A2 synthesis.[4] This fundamental difference in origin dictates their production contexts and, consequently, their distinct pathophysiological roles.
This guide will dissect these differences, providing a clear framework for understanding their unique and sometimes overlapping signaling functions.
Divergent Biosynthetic Pathways
The context of a lipid mediator's function begins with its synthesis. The pathways for HODEs and 11(S)-HHT are catalyzed by entirely different enzyme families, highlighting a critical point of divergence.
-
HODEs Synthesis: 9-HODE and 13-HODE are the principal products of linoleic acid oxygenation.[5] Lipoxygenase enzymes (LOX), such as 15-LOX-1, stereospecifically produce 13(S)-HODE, while other LOX enzymes or cytochrome P450s can generate various isomers.[2][5] Non-enzymatic free radical oxidation also generates a racemic mixture of these compounds, often in environments of high oxidative stress like atherosclerotic plaques.[1][6]
-
11(S)-HHT Synthesis: 11(S)-HHT is generated from arachidonic acid. The COX-1 or COX-2 enzymes convert arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2). Thromboxane synthase then metabolizes PGH2, yielding equimolar amounts of Thromboxane A2 (TXA2) and 11(S)-HHT, along with malondialdehyde. This co-synthesis inextricably links 11(S)-HHT production to platelet activation and processes where TXA2 is a key player.
Caption: Divergent origins of HODEs and 11(S)-HHT.
Contrasting Signaling Mechanisms and Receptor Engagement
The functional specificity of these lipids is determined by their interactions with distinct cellular receptors, primarily G-protein coupled receptors (GPCRs) and nuclear receptors.
HODE Receptor Signaling
The isomers and enantiomers of HODEs exhibit differential receptor affinities, leading to varied and sometimes opposing biological effects.
-
GPR132 (G2A): A key distinction lies in their interaction with GPR132, a receptor implicated in inflammation and atherosclerosis. 9-HODE is a potent agonist for GPR132, whereas 13-HODE is a significantly weaker activator.[6][7] Activation of GPR132 by 9-HODE is linked to pro-inflammatory responses in macrophages and contributes to the progression of atherosclerotic lesions.[1]
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): Both 9(S)-HODE and 13(S)-HODE are endogenous ligands for the nuclear receptor PPARγ.[1][5][8] PPARγ is a critical regulator of adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by (S)-HODEs generally mediates anti-inflammatory and pro-apoptotic effects, which can be protective in early-stage atherosclerosis or in maintaining intestinal homeostasis.[1][5] For instance, 13(S)-HODE induces apoptosis in colorectal cancer cells via a PPARγ-dependent mechanism.[8]
-
BLT Receptors: Interestingly, the (R)-enantiomers can have opposing effects. 13(R)-HODE has been shown to promote cell proliferation by interacting with leukotriene B4 (BLT) receptors, activating ERK and CREB signaling pathways.[8]
Caption: Differential receptor engagement by HODE isomers.
11(S)-HHT Receptor Signaling
The receptor profile for 11(S)-HHT is less defined than for HODEs. It does not appear to interact with the canonical HODE receptors. Evidence suggests it may function through receptors for other eicosanoids, which is logical given its co-synthesis with TXA2. While a dedicated high-affinity receptor has not been definitively identified, its biological activities, such as chemotaxis for neutrophils, are well-documented. Further research is required to fully deorphanize its signaling pathways, but it may act as a weak agonist or antagonist at receptors for other structurally related molecules like prostaglandins or leukotrienes.
Quantitative Comparison of Receptor Interactions
The following table summarizes available quantitative data on the interactions between these lipids and their primary receptor targets. Data for 11(S)-HHT remains sparse, highlighting a significant knowledge gap.
| Ligand | Receptor | Assay Type | Parameter | Value | Downstream Signal | Reference(s) |
| 9(S)-HODE | PPARγ | Reporter Assay | Activation | Agonist | Gene Transcription | [5] |
| 13(S)-HODE | PPARγ | Reporter Assay | Activation | Agonist | Gene Transcription, Apoptosis | [5][8] |
| 13(R)-HODE | BLT Receptors | DNA Synthesis | EC50 | ~10-100 nM | Increased DNA Synthesis (Proliferation) | [8] |
| 13-HODE | GPR31 | GTPγS Binding | IC50 | 4 nM | Antagonist | [9] |
| 12(S)-HETE | GPR31 | Radioligand Binding | Kd | 4.8 nM | Gαi coupling, MAPK activation | [10] |
| 12(S)-HETE | GPR31 | GTPγS Coupling | EC50 | 0.28 nM | Gαi coupling | [10] |
*Note: 12(S)-HETE, another arachidonic acid metabolite, is included as a reference for GPR31, a receptor for which 13-HODE acts as an antagonist.
Key Experimental Protocols for Comparative Analysis
To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the signaling activities of lipid mediators.
Protocol 1: GPCR Activation via Intracellular Calcium Mobilization
This protocol is used to assess the activation of Gq-coupled receptors (e.g., some BLT receptors) that signal through the release of intracellular calcium.
Workflow Diagram:
Caption: Workflow for intracellular calcium measurement.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293 transiently expressing the receptor of interest) onto glass-bottom 96-well plates or dishes suitable for microscopy. Culture until they reach 70-80% confluency.
-
Dye Loading: Wash cells once with a buffered salt solution (e.g., HBSS). Prepare a loading buffer containing a fluorescent calcium indicator like Fluo-4 AM (typically 1-5 µM) and a non-ionic detergent like Pluronic F-127 (0.02%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.[11]
-
Washing: Gently wash the cells two to three times with HBSS to remove excess dye. Add fresh HBSS for imaging.
-
Imaging and Baseline: Place the plate on a fluorescence microscope equipped for live-cell imaging. Acquire baseline fluorescence images for 60 seconds (F0).[11][12]
-
Ligand Stimulation: Add the lipid mediator (e.g., 11(S)-HHT or HODE isomers) at various concentrations and immediately begin recording time-lapse images for 5-10 minutes.
-
Data Analysis: For each cell or region of interest, measure the change in fluorescence intensity (F) over time. Calculate the response as the ratio of the change in fluorescence to the baseline (ΔF/F0 = (F - F0) / F0).[12] Plot the peak response against ligand concentration to determine the EC50.
Protocol 2: GPCR Activation via cAMP Modulation
This protocol measures changes in cyclic AMP (cAMP) levels to assess the activity of Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) receptors.[13] Homogeneous Time-Resolved FRET (HTRF) is a common, robust method.[14][15]
Step-by-Step Methodology:
-
Cell Stimulation: Culture cells expressing the target receptor in a 96- or 384-well plate. On the day of the assay, replace the medium with stimulation buffer.
-
For Gi-coupled receptors: Add the lipid ligand along with a known adenylate cyclase activator like Forskolin.
-
For Gs-coupled receptors: Add the lipid ligand alone.
-
Incubate for the optimized time (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis and Detection: Add the lysis buffer containing the HTRF reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate donor (e.g., from a commercial kit like Cisbio HTRF cAMP assay).[14][15]
-
Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.[14] For Gi agonists, a higher cAMP level (and lower HTRF ratio) indicates inhibition of the Forskolin response. Plot cAMP concentration against ligand concentration to determine EC50 or IC50 values.
Protocol 3: PPARγ Nuclear Receptor Activation Assay
This reporter gene assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.
Step-by-Step Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293 or a relevant cell line) with two plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
-
Allow cells to express the proteins for 24 hours.
-
Ligand Treatment: Replace the medium with fresh medium containing the test compounds (HODEs, 11(S)-HHT) or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Incubate for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a commercial luciferase lysis buffer.
-
Luminometry: Add a luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number. Express results as fold-activation over the vehicle control.
Conclusion and Future Directions
The signaling functions of 11(S)-HHT and HODEs are distinct, a direct consequence of their separate biosynthetic origins and differential receptor specificities.
-
HODEs , particularly 9-HODE and 13-HODE, are pleiotropic mediators whose balance is critical in inflammatory diseases and cancer. 9-HODE primarily signals via GPR132 to promote inflammation, while the (S)-enantiomers of HODEs can activate PPARγ to exert opposing, anti-inflammatory effects.
-
11(S)-HHT , as a COX-pathway product, is intrinsically linked to thromboxane signaling and platelet biology. Its receptor signaling pathways are poorly understood and represent a significant area for future investigation. Deorphanizing the 11(S)-HHT receptor(s) will be crucial to fully understand its role in thrombosis, inflammation, and vascular biology.
For researchers, the choice of which mediator to study depends entirely on the biological context. Investigations into oxidative stress-driven pathologies like atherosclerosis should focus on the balance of HODE isomers, while studies on platelet-driven inflammatory or thrombotic events should consider the contribution of 11(S)-HHT.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment for 11(S)-HHT Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount to understanding complex biological processes and evaluating the efficacy and safety of therapeutic interventions. 11(S)-hydroxyheptadecatrienoic acid (11(S)-HHT) is a key metabolite in the cyclooxygenase (COX) pathway, and its precise measurement can provide valuable insights into platelet activation, thromboxane A2 biosynthesis, and various inflammatory conditions.[1][2][3] However, the structural similarity of 11(S)-HHT to other eicosanoids presents a significant analytical challenge, making the assessment of immunoassay cross-reactivity not just a technical formality, but a critical step in ensuring data integrity.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 11(S)-HHT immunoassays. It is designed to equip you with the foundational knowledge and practical protocols to critically evaluate and select the most appropriate assay for your research needs, thereby ensuring the specificity and reliability of your findings.
The Significance of Specific 11(S)-HHT Detection
11(S)-HHT is generated alongside thromboxane A2 (TXA2) from the precursor prostaglandin H2 (PGH2), a central hub in the arachidonic acid cascade.[4][5][6] While once considered a mere byproduct of thromboxane synthesis, emerging evidence suggests 11(S)-HHT possesses its own biological activities. Accurate measurement is therefore crucial for elucidating its physiological and pathophysiological roles. However, the biological matrix is a complex milieu of structurally related lipids, including other prostaglandins, thromboxanes, and various hydroxy fatty acids, which can interfere with accurate quantification.[7][8]
Understanding Immunoassay Cross-Reactivity
Principle of Competitive Immunoassay and Cross-Reactivity
In a typical competitive ELISA for 11(S)-HHT, a known amount of enzyme-labeled 11(S)-HHT competes with the 11(S)-HHT in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The signal generated is inversely proportional to the amount of 11(S)-HHT in the sample. A cross-reacting substance, if present, will also compete for these binding sites, leading to a reduced signal and an inaccurate, falsely elevated measurement of 11(S)-HHT.
Caption: Competitive immunoassay principle and potential cross-reactivity.
A Practical Guide to Assessing Cross-Reactivity in 11(S)-HHT Immunoassays
This section provides a detailed, step-by-step protocol for conducting a cross-reactivity assessment of an 11(S)-HHT immunoassay kit using a competitive ELISA format. This protocol is designed to be a self-validating system, providing clear, quantitative data on assay specificity.
Experimental Workflow
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Step-by-Step Experimental Protocol
1. Preparation of Standards and Potential Cross-Reactants:
-
11(S)-HHT Standard Curve: Prepare a serial dilution of the 11(S)-HHT standard provided with the immunoassay kit according to the manufacturer's instructions. This will serve as the reference for determining the 50% inhibitory concentration (IC50).
-
Potential Cross-Reactants: Select a panel of structurally related eicosanoids. It is crucial to test a range of concentrations for each potential cross-reactant, typically spanning from a concentration at least 10-fold higher than the highest 11(S)-HHT standard down to a concentration within the assay's detection range.[15] A recommended panel of potential cross-reactants includes:
-
Thromboxane B2 (TXB2)
-
Prostaglandin D2 (PGD2)
-
Prostaglandin E2 (PGE2)
-
Prostaglandin F2α (PGF2α)
-
12(S)-HHTrE
-
Arachidonic Acid
-
Other relevant metabolites specific to your experimental system.
-
2. Competitive ELISA Procedure:
-
Follow the protocol provided with your chosen 11(S)-HHT competitive ELISA kit.[16][17]
-
In separate wells of the antibody-coated microplate, add the prepared 11(S)-HHT standards and the serial dilutions of each potential cross-reactant.
-
Add the enzyme-labeled 11(S)-HHT (tracer) to all wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis and Interpretation:
-
Calculate Percent Binding (%B/B0):
-
Average the absorbance readings for the blank wells and subtract this value from all standard and sample absorbance readings.
-
Calculate the average absorbance for the zero standard (B0), which represents the maximum binding.
-
For each standard and cross-reactant concentration, calculate the percent binding using the formula: %B/B0 = (Average Absorbance / B0 Absorbance) x 100
-
-
Plot the Data: Plot %B/B0 versus the logarithm of the concentration for both the 11(S)-HHT standard and each potential cross-reactant.[18]
-
Determine the IC50: The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximal binding of the tracer. Determine the IC50 value for 11(S)-HHT and for each cross-reactant from their respective curves.[19]
-
Calculate Percent Cross-Reactivity: Use the following formula to quantify the cross-reactivity of the antibody with each tested compound:[15][20] % Cross-Reactivity = (IC50 of 11(S)-HHT / IC50 of Cross-Reactant) x 100
Comparative Analysis of 11(S)-HHT Immunoassay Kits
To facilitate an objective comparison, the cross-reactivity data for different commercially available 11(S)-HHT immunoassay kits should be tabulated. The following table provides a template with hypothetical data to illustrate how to present these findings. A lower percentage of cross-reactivity indicates higher specificity of the assay.
| Compound | Kit A (% Cross-Reactivity) | Kit B (% Cross-Reactivity) | Kit C (% Cross-Reactivity) |
| 11(S)-HHT | 100 | 100 | 100 |
| Thromboxane B2 | 2.5 | 5.1 | 3.2 |
| Prostaglandin D2 | 0.8 | 1.5 | 1.1 |
| Prostaglandin E2 | <0.1 | 0.5 | 0.2 |
| Prostaglandin F2α | <0.1 | 0.3 | <0.1 |
| 12(S)-HHTrE | 15.2 | 25.8 | 18.5 |
| Arachidonic Acid | <0.01 | <0.01 | <0.01 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for any specific commercial products.
Conclusion: The Imperative of Rigorous Validation
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A Researcher's Guide to Confirming the Stereochemistry of Synthetic 11(S)-HHT
For researchers, scientists, and drug development professionals working with eicosanoids, the precise stereochemical structure of a synthetic molecule is not a trivial detail—it is fundamental to its biological function. This guide provides an in-depth comparison of analytical techniques for confirming the stereochemistry of synthetically derived 11(S)-hydroxy-5,8,10-heptadecatrienoic acid (11(S)-HHT), a key bioactive lipid metabolite of the cyclooxygenase (COX) pathway. The chirality of such molecules often dictates their biological activity and receptor binding affinity[1].
11(S)-HHT's stereochemistry is critical; for instance, COX enzymes produce 11-HETE almost exclusively in the R-configuration, highlighting the stereospecificity of biological systems[2][3]. When synthesizing 11(S)-HHT, achieving the correct absolute configuration at the C-11 hydroxyl group is paramount. This guide moves beyond mere procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to stereochemical confirmation.
The Analytical Gauntlet: A Comparative Overview
The confirmation of a stereocenter in a molecule like 11(S)-HHT, which lacks a complex rigid structure, requires a multi-pronged approach. No single technique is foolproof; therefore, combining chromatographic separation with spectroscopic analysis provides the highest degree of confidence.
| Technique | Principle | Primary Application | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation and quantification of enantiomeric purity (e.e.). | Direct separation of enantiomers, highly accurate for determining enantiomeric excess, applicable for preparative scale.[4][5] | Requires a suitable chiral column and method development; does not inherently determine absolute configuration without a known standard. |
| NMR Spectroscopy (Mosher's Method) | Derivatization of the alcohol with a chiral agent (e.g., MTPA) creates diastereomers, which exhibit distinct chemical shifts in ¹H NMR spectra.[6][7] | Determination of absolute configuration of the stereocenter. | Provides unambiguous assignment of absolute configuration by analyzing chemical shift differences (Δδ).[8][9] | Requires chemical derivatization, which can be complex; analysis of spectra can be challenging for complex molecules.[10] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | Confirmation of absolute configuration by comparing the experimental spectrum to a known standard or theoretical calculations. | Sensitive to stereochemistry, non-destructive, and can be used on small sample amounts. | Requires a chromophore near the stereocenter; interpretation can be complex without a reference standard.[11] |
Integrated Workflow for Unambiguous Stereochemical Assignment
A sequential and logical workflow is crucial for efficiently and accurately confirming the stereochemistry of synthetic 11(S)-HHT. The process should begin with establishing enantiomeric purity, followed by the definitive assignment of the absolute configuration.
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A Senior Application Scientist's Guide: LC-MS versus GC-MS for the Quantitative Analysis of 11(S)-HHT
An In-Depth Technical Guide
Executive Summary
The quantification of 11(S)-hydroxy-5,8,10-heptadecatrienoic acid (11(S)-HHT), a stable cyclooxygenase (COX) pathway product, is critical for researchers studying platelet activation, thromboxane signaling, and inflammatory processes. The choice of analytical platform is a pivotal decision that impacts sensitivity, throughput, and the scope of the biological question that can be answered. This guide provides an in-depth, objective comparison of the two gold-standard mass spectrometric techniques for 11(S)-HHT analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles, detail validated experimental protocols, and present a head-to-head comparison of performance metrics to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their objectives.
Introduction: The Significance of 11(S)-HHT
11(S)-HHT is an eicosanoid-like C17 hydroxy fatty acid produced from the breakdown of the prostaglandin endoperoxide PGH2. It is generated in equimolar amounts with thromboxane B2 (TXB2), the stable metabolite of the potent platelet agonist thromboxane A2. Due to its stability and co-generation with TXB2, 11(S)-HHT serves as a crucial biomarker for COX-1 and COX-2 activity and in vivo thromboxane biosynthesis. Accurate measurement of 11(S)-HHT in biological matrices like plasma, serum, and urine is essential for evaluating the efficacy of anti-platelet therapies, diagnosing aspirin resistance, and investigating the pathophysiology of cardiovascular and inflammatory diseases.
However, like most lipid mediators, 11(S)-HHT is present at very low endogenous concentrations (pg/mL to ng/mL range) within complex biological matrices.[1] This necessitates highly sensitive and selective analytical methods to achieve reliable quantification.[2] Mass spectrometry, coupled with a chromatographic separation front-end, has become the definitive technology for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
Over the last 15 years, LC-MS/MS has emerged as the preferred technique for eicosanoid analysis due to its high sensitivity, specificity, and relative ease of sample preparation.[3][4] The technique is particularly well-suited for analyzing polar, thermally labile molecules like 11(S)-HHT without the need for chemical derivatization.
Principle of LC-MS/MS Analysis
The core principle involves three stages:
-
Liquid Chromatography (LC): A reversed-phase LC column (e.g., C18) separates 11(S)-HHT from other endogenous compounds in the sample extract based on its polarity.
-
Ionization: As the analyte elutes from the LC column, it enters an electrospray ionization (ESI) source. ESI generates charged analyte molecules (ions) in the gas phase with minimal fragmentation. For 11(S)-HHT, the carboxylic acid group is readily deprotonated, making it ideal for detection in negative ion mode ([M-H]⁻).
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer provides exquisite selectivity. It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique.[4]
-
The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the deprotonated 11(S)-HHT molecule (the precursor ion).
-
The second quadrupole (Q2) acts as a collision cell, where the precursor ion is fragmented by collision with an inert gas.
-
The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion).
-
This precursor-to-product ion transition is a unique signature for 11(S)-HHT, effectively filtering out background noise and ensuring that only the target analyte is quantified.[5]
Experimental Workflow & Protocol for LC-MS/MS
The workflow is streamlined, prioritizing efficiency and high throughput. The elimination of the derivatization step is a significant advantage over GC-MS.
Caption: High-level workflow for 11(S)-HHT analysis by LC-MS/MS.
Detailed Protocol: Quantification of 11(S)-HHT in Human Plasma
This protocol is a representative example based on established methods for eicosanoid analysis.[6][7][8]
-
Sample Collection & Internal Standard Spiking:
-
Collect blood in tubes containing an anticoagulant and an antioxidant (e.g., EDTA and BHT) to prevent ex vivo analyte formation. Centrifuge immediately to obtain plasma.
-
To a 100 µL plasma aliquot, add a deuterated internal standard (e.g., 11(S)-HHT-d4) to account for analyte loss during sample preparation and for matrix effects.
-
-
Protein Precipitation & Solid-Phase Extraction (SPE):
-
Causality: Proteins and phospholipids interfere with the analysis and must be removed. SPE concentrates the analyte, significantly improving sensitivity.[9][10]
-
Add 400 µL of cold methanol to the plasma sample to precipitate proteins. Vortex and centrifuge at high speed.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elute 11(S)-HHT and the internal standard with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 30% Methanol/Water). This ensures compatibility with the LC system and focuses the analyte into a small plug for injection.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC with a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile/Methanol with 0.1% formic acid.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions: Monitor a primary (quantifier) and secondary (qualifier) transition for both the analyte and the internal standard (e.g., 11(S)-HHT: m/z 295 -> 115; 11(S)-HHT-d4: m/z 299 -> 115).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Gold Standard
For many years, GC-MS was the benchmark method for the quantitative analysis of eicosanoids.[11] Its requirement for chemical derivatization makes it more labor-intensive than LC-MS, but it remains a powerful and highly specific technique.[12][13]
Principle of GC-MS Analysis
GC-MS analysis of 11(S)-HHT is fundamentally different from LC-MS because the analyte is not inherently suitable for gas chromatography. 11(S)-HHT contains polar functional groups (a carboxylic acid and a hydroxyl group) that make it non-volatile and prone to thermal degradation at the high temperatures used in GC.
Derivatization is therefore mandatory. This multi-step chemical process converts the polar functional groups into non-polar, volatile, and thermally stable analogues.[11][14]
-
Esterification: The carboxylic acid group is converted to an ester, typically a pentafluorobenzyl (PFB) ester. This derivative is highly electronegative, which dramatically enhances sensitivity in negative ion chemical ionization (NICI) mode.[14]
-
Silylation: The hydroxyl group is converted to a silyl ether (e.g., a trimethylsilyl (TMS) ether). This step masks the polar hydroxyl group, increasing volatility and thermal stability.[14]
Once derivatized, the analyte is separated by GC based on its boiling point and interaction with the column's stationary phase, ionized (typically by electron impact or chemical ionization), and detected by the mass spectrometer.
Experimental Workflow & Protocol for GC-MS
The GC-MS workflow is more complex due to the essential derivatization steps.
Caption: Multi-stage workflow for 11(S)-HHT analysis by GC-MS.
Detailed Protocol: Quantification of 11(S)-HHT in Human Plasma
This protocol represents a classic approach for targeted eicosanoid analysis by GC-MS.[14][15][16]
-
Sample Preparation & SPE:
-
This stage is identical to the LC-MS method (Steps 1 & 2 above), involving internal standard spiking, protein precipitation, and SPE for extraction and concentration. The eluate is evaporated to complete dryness.
-
-
Derivatization:
-
Causality: This two-step process is critical to make the analyte volatile for GC separation and to introduce chemical features that enhance ionization and sensitivity.[11]
-
Step 1: PFB Ester Formation: Reconstitute the dried extract in acetonitrile. Add pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., diisopropylethylamine). Heat at ~60°C for 30 minutes to convert the carboxylic acid to a PFB ester.
-
Step 2: TMS Ether Formation: Evaporate the reagents. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at ~60°C for 15 minutes to convert the hydroxyl group to a TMS ether.
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a capillary column (e.g., DB-5ms, 30m x 0.25mm).
-
Injection: 1-2 µL of the derivatized sample is injected into a hot inlet.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate analytes (e.g., starting at 150°C, ramping to 300°C).
-
MS System: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) is often preferred for PFB esters due to its exceptional sensitivity.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the derivatized 11(S)-HHT and its internal standard.
-
Head-to-Head Comparison: LC-MS vs. GC-MS
The choice between these two powerful techniques depends on the specific goals of the study, available resources, and desired throughput.
| Feature | LC-MS/MS | GC-MS | Rationale & Expert Insight |
| Sample Preparation | Simpler, faster | Complex, multi-step, labor-intensive | LC-MS wins on efficiency. The mandatory, multi-step derivatization for GC-MS is its single greatest drawback in a high-throughput environment.[12][17] It introduces more potential points for error and analyte loss. |
| Derivatization | Not required | Mandatory | This is the fundamental difference. LC-MS analyzes the native molecule, while GC-MS analyzes a chemical derivative.[18][19] |
| Throughput | High (typically <15 min/sample) | Low (longer run times + prep) | Automated LC-MS systems can analyze hundreds of samples per day. The manual nature of derivatization significantly limits GC-MS throughput.[9] |
| Sensitivity (LOQ) | Excellent (low pg/mL) | Excellent (low pg/mL to fg/mL) | Both techniques can achieve outstanding sensitivity. While LC-MS/MS is generally considered highly sensitive[7], some targeted GC-MS/MS methods using NICI can rival or even exceed it for specific analytes.[12][15] |
| Selectivity | Very High (MRM) | Very High (SIM/MRM) | The use of tandem MS (MS/MS) in modern instruments makes both platforms highly selective. GC offers superior chromatographic resolution for some isomers, but advanced LC columns have narrowed this gap.[20] |
| Versatility | High (can analyze a wide range of polar and non-polar metabolites simultaneously) | Moderate (limited to volatile or derivatizable compounds) | LC-MS is the cornerstone of modern metabolomics and lipidomics, capable of measuring dozens of different lipid mediators in a single run.[2][3] |
| Robustness & Cost | Higher instrument cost, simpler sample prep | Lower instrument cost, higher labor/reagent cost for prep | GC-MS instruments are often less expensive to purchase, but the cost of derivatization reagents and analyst time can be significant.[17] LC-MS requires high-purity solvents, adding to operational costs. |
| Method Validation | Well-established | Decades of validation ("Gold Standard") | GC-MS methods for eicosanoids have been established for decades and are often considered the reference against which newer methods are judged.[12][13] However, rigorous validation protocols for LC-MS/MS are now standard.[6][21] |
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful, validated techniques capable of providing accurate and sensitive quantification of 11(S)-HHT in complex biological matrices. The choice is not about which is "better," but which is better suited for the specific research application.
-
LC-MS/MS is the recommended platform for most modern applications. Its high throughput, simpler sample preparation, and ability to simultaneously analyze a broad spectrum of lipid mediators make it the superior choice for large-scale clinical studies, drug development, and lipidomics research.[3][4] The workflow is more amenable to automation and delivers rapid, reliable results.
-
GC-MS remains a highly valuable and relevant technique. It serves as an excellent confirmatory method to validate LC-MS results, particularly when novel findings are reported. Its historically "gold standard" status lends significant weight to its data.[13] For laboratories focused solely on a small number of specific, volatile, or derivatizable analytes, a well-optimized GC-MS method can be an extremely sensitive and cost-effective solution.
Ultimately, the decision rests on balancing the need for throughput and broad applicability (LC-MS) against the established history and high specificity of a more targeted, labor-intensive approach (GC-MS). For the vast majority of researchers in the current scientific landscape, LC-MS/MS offers the most pragmatic and powerful solution for advancing our understanding of 11(S)-HHT and its role in health and disease.
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- Heizmann, J., & Oefner, P. J. (1987). Measurement of prostaglandins, thromboxanes and hydroxy fatty acids by stable isotope dilution gas chromatography/mass spectrometry. Biomedical & environmental mass spectrometry, 14(11), 617–621. [Link]
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A Guide to Evaluating the Specificity of Novel Oxylipins in Plant Immunity: A Case Study with 11(S)-HHT
Executive Summary
Oxylipins, a diverse class of oxygenated fatty acid derivatives, are central to the plant's ability to respond to environmental stress and pathogen attack.[1][2] While molecules like jasmonic acid (JA) are well-established as key hormones in plant defense signaling, the precise roles of countless other oxylipin species remain unknown.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the specificity of novel or uncharacterized oxylipins in plant-pathogen interaction assays. Using 11(S)-hydroxy-5,8,12,14-eicosatetraenoic acid (11(S)-HHT) as a case study, we present a logical, multi-tiered assay cascade designed to build a "specificity profile" for any test compound. We will compare the hypothetical activity of 11(S)-HHT against well-characterized defense-inducing oxylipins, providing detailed protocols, comparative data tables, and the scientific rationale behind each experimental choice.
Section 1: The Landscape of Oxylipin Signaling in Plant Defense
The plant immune system relies on a sophisticated network of signaling molecules to detect threats and mount an appropriate defense. Oxylipins are a cornerstone of this network, functioning as direct antimicrobial agents and as signals to activate defense-related gene expression.[1][4][5]
The Lipoxygenase (LOX) Pathway: A Hub for Defense Signaling
In plants, the biosynthesis of most defense-related oxylipins is initiated by lipoxygenase (LOX) enzymes, which oxygenate polyunsaturated fatty acids.[3] The pathway bifurcates into two main branches based on the initial position of oxygenation:
-
13-LOX Pathway: This is the best-understood branch, leading to the production of the critical phytohormone jasmonic acid (JA) and its precursor, 12-oxophytodienoic acid (OPDA).[6] JA is a master regulator of defenses against necrotrophic pathogens and insect herbivores, while OPDA has been shown to have JA-independent signaling functions that are crucial for resistance.[2][6][7]
-
9-LOX Pathway: This branch produces a different array of oxylipins that can act as defense signals or, in some contexts, as susceptibility factors that pathogens may exploit.[8][9][10]
This established dichotomy provides a critical framework for evaluating new molecules. A key question is whether a novel oxylipin acts through, in parallel to, or in opposition to these known pathways.
The Subject of Our Investigation: 11(S)-HHT
11(S)-HHT is a C17 hydroxy fatty acid. In mammalian systems, it is a known product of the cyclooxygenase pathway alongside thromboxanes and prostaglandins.[11] However, its origin and function in plants are entirely uncharacterized. Its structural similarity to other bioactive lipids makes it a compelling candidate for a signaling molecule, but this requires rigorous validation.
The Central Scientific Question: Does 11(S)-HHT possess specific, reproducible activity in eliciting plant defense responses? To answer this, we must compare its effects directly against benchmark compounds:
-
12-oxophytodienoic acid (OPDA): A key intermediate of the 13-LOX pathway with established signaling activity.
-
Jasmonic Acid (JA): The canonical 13-LOX pathway-derived defense hormone.
-
Solvent Control (e.g., 0.1% Ethanol): Essential for ensuring that the observed effects are not artifacts of the delivery vehicle.
Section 2: Designing a Robust Assay Cascade for Specificity Evaluation
To build a comprehensive profile of 11(S)-HHT's activity, we employ a tiered assay cascade that measures responses across different time scales and biological levels. This approach moves from rapid, cell-level physiological changes to whole-organism resistance.
The Model System: Arabidopsis thaliana and Pseudomonas syringae
We utilize the pathosystem of Arabidopsis thaliana, a model plant with extensive genetic resources, and the virulent bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).[12][13] This system is a gold standard for dissecting plant immune responses, with well-characterized and quantifiable defense outputs.[14][15][16]
Below is a diagram illustrating the logical flow of the experimental evaluation process.
Caption: Experimental workflow for evaluating oxylipin specificity.
Section 3: Experimental Protocols & Comparative Data Analysis
Here we detail the core assays. For each, we explain the causality behind the method and present a table of hypothetical data to illustrate how specificity can be assessed.
Assay 1: Reactive Oxygen Species (ROS) Burst
-
Expert Rationale: The production of extracellular ROS, often called the oxidative burst, is one of the most rapid and universal defense responses upon perception of a potential threat.[17][18] It acts as a direct antimicrobial agent and a secondary signal. Measuring the kinetics and magnitude of ROS production provides a quantitative measure of a compound's ability to trigger early immune signaling. We use a luminol-based chemiluminescence assay, where the oxidation of luminol by ROS in the presence of horseradish peroxidase (HRP) produces light.
-
Detailed Protocol:
-
Plant Material: Use leaves from 4-5 week old Arabidopsis thaliana plants.
-
Leaf Disc Preparation: Using a 4 mm biopsy punch, carefully punch leaf discs, avoiding the midvein.
-
Recovery: Float the leaf discs, adaxial side up, in a petri dish containing sterile water. Incubate overnight at room temperature in the dark. This step is critical to allow the initial wounding response from punching to subside.
-
Assay Plate Setup: The next day, transfer one leaf disc into each well of a white 96-well luminometer plate. Add 100 µL of assay buffer (20 µM luminol, 1 µg/mL HRP in water).
-
Background Reading: Place the plate in a plate reader luminometer and measure luminescence for 5-10 minutes to establish a stable baseline.
-
Elicitation: Add 100 µL of the treatment solution (e.g., 100 µM 11(S)-HHT, 100 µM OPDA, 100 µM JA, or solvent control, each prepared in water).
-
Measurement: Immediately begin measuring luminescence every 1-2 minutes for a period of 60-90 minutes.
-
-
Hypothetical Comparative Data:
| Treatment (50 µM) | Peak ROS Production (Relative Light Units) | Time to Peak (Minutes) |
| Solvent Control | 50 ± 15 | N/A |
| 11(S)-HHT | 8,500 ± 950 | 12 |
| 12-OPDA | 15,000 ± 1,800 | 15 |
| Jasmonic Acid (JA) | 350 ± 75 | N/A |
-
Interpretation: In this hypothetical scenario, 11(S)-HHT induces a robust and rapid ROS burst, similar to but distinct from the positive control OPDA. Notably, JA, a downstream hormone, does not typically induce a strong, direct ROS burst in this type of assay, highlighting the specificity of this early response.
Assay 2: Callose Deposition
-
Expert Rationale: As a response to pathogen perception, plants reinforce their cell walls by depositing callose, a β-1,3-glucan polymer, at the site of interaction.[19] These callose deposits act as physical barriers to hinder pathogen ingress. Quantifying these deposits via aniline blue staining, which specifically binds to β-1,3-glucans and fluoresces, serves as a reliable mid-stream marker for the activation of pattern-triggered immunity (PTI).[20][21][22]
-
Detailed Protocol:
-
Treatment: Using a needleless syringe, gently infiltrate leaves of 4-5 week old Arabidopsis with the treatment solutions (50 µM 11(S)-HHT, 50 µM OPDA, 50 µM JA, or solvent control).
-
Incubation: Allow plants to incubate for 12-18 hours under standard growth conditions.
-
Tissue Clearing: Excise the infiltrated leaves and place them in a destaining solution (e.g., acetic acid:ethanol 1:3) and heat at 65°C for 30 minutes or leave at room temperature overnight until chlorophyll is cleared.
-
Staining: Rehydrate the leaves in 50% ethanol, then in sterile water. Transfer to the staining solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5) and incubate in the dark for at least 2 hours.
-
Microscopy: Mount the stained leaves in 50% glycerol on a microscope slide. Visualize using a fluorescence microscope with a DAPI filter set (UV excitation). Callose deposits will appear as bright, star-like fluorescent dots.
-
Quantification: Capture images from at least three different areas per leaf and at least three leaves per treatment. Use image analysis software (e.g., ImageJ/Fiji) to count the number of deposits per unit area.
-
-
Hypothetical Comparative Data:
| Treatment (50 µM) | Average Callose Deposits / mm² |
| Solvent Control | 25 ± 8 |
| 11(S)-HHT | 45 ± 12 |
| 12-OPDA | 250 ± 45 |
| Jasmonic Acid (JA) | 225 ± 38 |
-
Interpretation: This hypothetical data suggests 11(S)-HHT has a negligible effect on callose deposition, distinguishing it clearly from OPDA and JA, which are strong inducers. This result, combined with the ROS data, starts to build a profile of 11(S)-HHT as an activator of very early signaling but not of downstream cell wall reinforcement.
Assay 3: In Planta Pathogen Growth
-
Expert Rationale: The ultimate measure of induced resistance is the ability to inhibit pathogen growth within the host plant.[14][23] This assay directly tests whether pre-treatment with a compound can "prime" or activate defenses sufficiently to impact the outcome of a subsequent infection. This is the most biologically relevant endpoint for evaluating a potential defense activator.
-
Detailed Protocol:
-
Pre-treatment: Infiltrate Arabidopsis leaves with the test compounds (1 µM 11(S)-HHT, 1 µM OPDA, 1 µM JA, or solvent control). Note the lower concentration often used for priming experiments.
-
Incubation: Wait 24 hours. This allows time for the plant to mount a defense response.
-
Pathogen Challenge: Prepare a suspension of Pst DC3000 in 10 mM MgCl₂ at a concentration of 1x10⁵ colony-forming units (CFU)/mL. Infiltrate the same leaves from step 1 with this bacterial suspension.
-
Incubation: Allow the infection to proceed for 3 days.
-
Quantification:
-
Take two leaf discs (using a 1 cm diameter cork borer) from the infected area.
-
Surface sterilize the discs briefly in 70% ethanol and rinse with sterile water.
-
Place the discs in a 2 mL microfuge tube with 200 µL of 10 mM MgCl₂ and two sterile metal beads.
-
Homogenize the tissue using a bead beater (e.g., TissueLyser) for 2 minutes.
-
Create a 10-fold serial dilution series of the homogenate.
-
Plate 10 µL spots of each dilution onto King's B agar plates containing the appropriate antibiotic (e.g., rifampicin).
-
Incubate plates at 28°C for 2 days.
-
-
Analysis: Count the colonies and calculate the CFU per cm² of leaf tissue.
-
-
Hypothetical Comparative Data:
| Pre-treatment (1 µM) | Bacterial Titer (log₁₀ CFU/cm²) |
| Solvent Control | 7.2 ± 0.3 |
| 11(S)-HHT | 7.1 ± 0.4 |
| 12-OPDA | 5.5 ± 0.5 |
| Jasmonic Acid (JA) | 5.8 ± 0.4 |
-
Interpretation: The final piece of our hypothetical puzzle shows that pre-treatment with 11(S)-HHT does not confer enhanced resistance to Pst DC3000, as the bacterial growth is indistinguishable from the control. This contrasts sharply with OPDA and JA, which significantly reduce pathogen growth.
Section 4: Building the Specificity Profile of 11(S)-HHT
By synthesizing the data from our assay cascade, we can construct a clear and objective specificity profile for 11(S)-HHT in the context of plant defense.
The Profile:
-
Early Signaling (ROS): Strong and rapid activator.
-
Cellular Reinforcement (Callose): No significant activity.
-
Whole Tissue Resistance (Pathogen Growth): No protective effect.
Section 5: Visualizing Key Pathways and Concepts
To further clarify the biochemical context, the following diagram illustrates the established plant oxylipin pathway and the hypothetical position of a C17 molecule like 11(S)-HHT, which would likely arise from a different substrate or enzymatic activity than the canonical C18-derived pathways.
Caption: Simplified plant oxylipin biosynthesis pathways.
References
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A Comparative Guide to 11(S)-HHT Levels in Pathogen-Resistant vs. Susceptible Plant Lines
This guide provides a comprehensive framework for comparing the levels of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HHT), a key oxylipin, in pathogen-resistant and susceptible plant lines. We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and present data interpretation strategies to empower researchers in plant pathology and drug development.
Introduction: The Role of Oxylipins in Plant Defense
Plants, being sessile organisms, have evolved sophisticated chemical defense systems to combat a myriad of pathogens. A crucial component of this defense is the production of oxylipins, a family of oxygenated fatty acids. These molecules are not merely byproducts of cellular metabolism but are active signaling molecules that orchestrate a wide range of defense responses.
One such oxylipin, 11(S)-HHT, is emerging as a significant player in the intricate network of plant immunity. It is synthesized via the lipoxygenase (LOX) pathway, which is a central hub in the production of various defense-related compounds.[1][2][3][4] The differential accumulation of oxylipins like 11(S)-HHT between pathogen-resistant and susceptible plant lines can provide valuable insights into the mechanisms of plant disease resistance.
The plant's immune system is broadly categorized into two interconnected branches: the salicylic acid (SA) pathway and the jasmonic acid (JA) pathway.[5][6] Generally, the SA pathway is activated in response to biotrophic pathogens (which feed on living tissue), while the JA pathway is crucial for defense against necrotrophic pathogens (which kill host tissue for nutrients) and insect herbivores.[5][6][7] These pathways often exhibit a complex interplay, with crosstalk that can be synergistic or antagonistic, allowing the plant to fine-tune its defense response.[6][8][9][10] 11(S)-HHT is a product of the LOX pathway, which is intricately linked to the JA signaling cascade.[11][12][13] Therefore, quantifying 11(S)-HHT levels can serve as a valuable biomarker to probe the activation state of this critical defense pathway.
This guide will walk you through a robust methodology to compare 11(S)-HHT levels, enabling you to discern the biochemical differences that underpin pathogen resistance and susceptibility.
The Oxylipin Biosynthetic Pathway: A Focus on 11(S)-HHT
The biosynthesis of 11(S)-HHT begins with the release of polyunsaturated fatty acids, such as linoleic acid, from cell membranes. The enzyme lipoxygenase (LOX) then catalyzes the introduction of molecular oxygen to form a hydroperoxide intermediate.[1][2][14] This hydroperoxide can then be further metabolized by various enzymes, including hydroperoxide lyase (HPL), to generate a diverse array of oxylipins.[15][16][17][18] Specifically, 11(S)-HHT is generated through the action of specific LOX isoforms.
Caption: Simplified overview of the oxylipin biosynthetic pathway leading to 11(S)-HHT, jasmonic acid, and green leaf volatiles.
Experimental Design: A Head-to-Head Comparison
To meaningfully compare 11(S)-HHT levels, a well-controlled experimental design is paramount. This involves selecting appropriate plant lines, applying a consistent pathogen challenge, and harvesting tissues at relevant time points.
1. Plant Line Selection:
-
Pathogen-Resistant Line: A plant line with a known resistance (R) gene or exhibiting a strong, reproducible defense response to the chosen pathogen.[19]
-
Susceptible Line: A near-isogenic line (NIL) or a closely related cultivar that lacks the specific resistance trait and shows clear disease symptoms upon infection.[19][20] Using NILs is ideal as it minimizes genetic background noise.
2. Pathogen Challenge:
-
Select a pathogen with a well-characterized interaction with the chosen plant species.
-
Standardize the inoculum concentration and application method to ensure uniform infection pressure across all replicates.
-
Include a mock-inoculated control group for both the resistant and susceptible lines to establish baseline 11(S)-HHT levels.
3. Time-Course Analysis:
-
Harvest plant tissue at multiple time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours). This will capture the dynamic changes in 11(S)-HHT accumulation during the defense response.
Methodology: From Tissue to Data
The following protocols provide a step-by-step guide for the extraction, purification, and quantification of 11(S)-HHT.
Caption: A streamlined workflow for the comparative analysis of 11(S)-HHT levels in plant tissues.
Protocol 1: Extraction of Oxylipins from Plant Tissue
Causality: This protocol is designed to efficiently extract a broad range of oxylipins, including 11(S)-HHT, from plant material while minimizing their degradation. The use of a cold solvent system with antioxidants is critical to prevent enzymatic and non-enzymatic oxidation of these sensitive molecules.
-
Harvest and Freeze: Immediately flash-freeze harvested plant tissue (approximately 100-200 mg) in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Solvent Extraction: Transfer the powdered tissue to a tube containing 2 mL of a cold extraction solvent (e.g., 2-propanol/water/HCl (2:1:0.002, v/v/v)). Add an appropriate internal standard (e.g., a deuterated analog of 11(S)-HHT) at this stage for accurate quantification.
-
Phase Separation: Add 2 mL of dichloromethane and vortex thoroughly. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: LC-MS/MS is the gold standard for quantifying low-abundance lipids like oxylipins due to its high sensitivity and selectivity.[21][22][23][24] The chromatographic separation resolves isomeric compounds, while the mass spectrometer provides precise mass-to-charge ratio information for unambiguous identification and quantification.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient might start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode, as oxylipins readily form [M-H]⁻ ions.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for 11(S)-HHT and a specific product ion generated upon fragmentation, which provides high specificity.
-
MRM Transitions: The specific MRM transitions for 11(S)-HHT and the internal standard should be optimized beforehand.
-
-
Data Analysis:
-
Generate a standard curve using authentic 11(S)-HHT standards of known concentrations.
-
Quantify the amount of 11(S)-HHT in the plant samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Data Presentation and Interpretation
Summarize the quantitative data in a clear and concise table to facilitate comparison between the resistant and susceptible lines at different time points.
Table 1: Comparative Levels of 11(S)-HHT in Pathogen-Infected Resistant and Susceptible Plant Lines
| Time Post-Inoculation (hours) | Plant Line | Treatment | 11(S)-HHT (ng/g fresh weight) ± SD |
| 0 | Resistant | Mock | Value |
| 0 | Resistant | Pathogen | Value |
| 0 | Susceptible | Mock | Value |
| 0 | Susceptible | Pathogen | Value |
| 6 | Resistant | Mock | Value |
| 6 | Resistant | Pathogen | Value |
| 6 | Susceptible | Mock | Value |
| 6 | Susceptible | Pathogen | Value |
| 12 | Resistant | Mock | Value |
| 12 | Resistant | Pathogen | Value |
| 12 | Susceptible | Mock | Value |
| 12 | Susceptible | Pathogen | Value |
| 24 | Resistant | Mock | Value |
| 24 | Resistant | Pathogen | Value |
| 24 | Susceptible | Mock | Value |
| 24 | Susceptible | Pathogen | Value |
| 48 | Resistant | Mock | Value |
| 48 | Resistant | Pathogen | Value |
| 48 | Susceptible | Mock | Value |
| 48 | Susceptible | Pathogen | Value |
Note: The values in this table are placeholders and should be replaced with experimental data. Statistical significance should be determined using appropriate tests (e.g., t-test or ANOVA).
Interpretation of Results:
-
Basal Levels: Compare the 11(S)-HHT levels in the mock-inoculated resistant and susceptible lines at time 0. Differences in basal levels may indicate a pre-existing state of heightened defense readiness in the resistant line.
-
Induction Dynamics: Analyze the temporal changes in 11(S)-HHT levels in response to pathogen infection. A rapid and robust increase in 11(S)-HHT in the resistant line compared to the susceptible line would suggest its involvement in the early stages of the defense response.
-
Magnitude of Response: Compare the peak 11(S)-HHT concentrations reached in both plant lines. A significantly higher accumulation in the resistant line would provide strong evidence for the importance of the 11(S)-HHT-mediated signaling pathway in successful defense.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to comparing 11(S)-HHT levels in pathogen-resistant and susceptible plant lines. By following these protocols and data interpretation strategies, researchers can gain valuable insights into the biochemical underpinnings of plant immunity.
Future investigations could expand upon this work by:
-
Investigating Downstream Signaling: Exploring the downstream targets and signaling cascades activated by 11(S)-HHT.
-
Genetic Manipulation: Using genetic tools such as CRISPR/Cas9 to modulate the expression of key enzymes in the 11(S)-HHT biosynthetic pathway to confirm its role in disease resistance.
-
Broader Oxylipin Profiling: Employing a more comprehensive oxylipin profiling approach to identify other key lipid mediators involved in the defense response.
By systematically dissecting the role of oxylipins like 11(S)-HHT, we can pave the way for the development of novel strategies to enhance crop resilience and ensure global food security.
References
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A Researcher's Guide to Validating the 11(S)-HHT Biosynthetic Pathway: A Comparative Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Synthesis of a Key Lipid Mediator
12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid, commonly referred to as 11(S)-HHT or 12-HHT, is a C17 hydroxylated fatty acid derived from arachidonic acid. Initially considered an inactive byproduct of thromboxane A2 (TxA2) synthesis, recent discoveries have identified 12-HHT as an important endogenous ligand for the leukotriene B4 receptor 2 (BLT2), implicating it in a range of physiological and pathological processes including inflammation, wound healing, and cell migration.[1][2] A thorough understanding and validation of its biosynthetic pathway are therefore critical for researchers investigating its biological roles and for the development of novel therapeutics targeting this axis.
This guide provides an in-depth comparison of experimental approaches to validate the enzymatic pathway for 11(S)-HHT biosynthesis. We will delve into the established dual pathways of its formation, present detailed protocols for their validation, and offer a comparative analysis of different methodological choices, grounded in experimental data and authoritative sources.
The Dual Pathways of 11(S)-HHT Biosynthesis
The biosynthesis of 11(S)-HHT originates from arachidonic acid and proceeds through the cyclooxygenase (COX) pathway to form the unstable intermediate, prostaglandin H2 (PGH2).[3][4] From PGH2, two distinct pathways can lead to the formation of 11(S)-HHT: a thromboxane A synthase (TXAS)-dependent pathway and a TXAS-independent pathway.[1][5]
The TXAS-Dependent Pathway
The canonical and most well-understood pathway for 11(S)-HHT production is catalyzed by thromboxane A synthase (TXAS). This enzyme simultaneously converts PGH2 into three products in roughly equimolar amounts:
-
Thromboxane A2 (TxA2): A potent vasoconstrictor and platelet aggregator.
-
11(S)-HHT (12-HHT): The focus of this guide.
This pathway is particularly prominent in platelets, a major source of thromboxanes and 11(S)-HHT.[1]
The TXAS-Independent Pathway
Compelling evidence now demonstrates that a significant portion of 11(S)-HHT can be generated independently of TXAS activity.[1][3] In this pathway, PGH2 is converted to 11(S)-HHT through a non-enzymatic mechanism or potentially via other uncharacterized enzymatic routes.[3][5] This TXAS-independent production has been observed in various experimental systems, including:
-
TXAS-deficient mouse models: These animals exhibit a complete loss of TxA2 production but only a partial reduction (around 80-85%) in 11(S)-HHT levels.[1]
-
Pharmacological inhibition of TXAS: Treatment with specific TXAS inhibitors like ozagrel completely abolishes TxA2 synthesis while only partially reducing 11(S)-HHT production.[1]
-
Cellular systems lacking TXAS: Cells engineered to express only COX enzymes can still produce significant amounts of 11(S)-HHT from arachidonic acid.[1]
The existence of this dual pathway underscores the importance of employing a multi-faceted experimental approach to fully validate and characterize 11(S)-HHT biosynthesis in any given biological system.
Visualizing the 11(S)-HHT Biosynthetic Pathways
Caption: Dual pathways for 11(S)-HHT synthesis.
Experimental Validation Workflows: A Comparative Guide
Validating the 11(S)-HHT biosynthetic pathway requires a combination of in vitro, cellular, and in vivo approaches. The choice of methodology will depend on the specific research question, available resources, and the biological system under investigation.
Workflow 1: In Vitro Enzyme Assays
Objective: To directly measure the catalytic activity of TXAS and its capacity to produce 11(S)-HHT from its substrate, PGH2.
Causality: This approach provides direct evidence of enzymatic function, allowing for the characterization of kinetic parameters and the screening of potential inhibitors.
Methodology Comparison:
| Method | Principle | Advantages | Disadvantages |
| Radioimmunoassay (RIA) for TxB2 | Measures the stable hydrolysis product of TxA2 (TxB2) using a specific antibody and a radiolabeled tracer. | High sensitivity and specificity for TxB2. Well-established method. | Requires handling of radioactive materials. Indirectly assesses 11(S)-HHT production. |
| Spectrophotometric Assay for MDA | Measures the formation of malondialdehyde (MDA), a co-product of 11(S)-HHT in the TXAS-dependent pathway, through its reaction with thiobarbituric acid (TBA) to form a colored product. | Simple, inexpensive, and does not require specialized equipment. | Lower sensitivity and specificity compared to other methods. Can be affected by interfering substances. |
| Fluorescence Polarization (FP) Assay | A high-throughput screening method that measures the displacement of a fluorescently labeled probe from the TXAS active site by a test compound.[7] | Suitable for high-throughput screening of inhibitors. Homogeneous assay format (no separation steps required). | Indirect measure of enzyme activity. Requires a specific fluorescent probe and a plate reader with FP capabilities. |
Detailed Protocol: Spectrophotometric Assay for MDA Formation
-
Reagent Preparation:
-
Assay Buffer: 20 mM Sodium Phosphate, pH 7.4, containing 0.2% Lubrol PX.
-
Enzyme Solution: Purified recombinant TXAS diluted in Assay Buffer to a final concentration of 5 nM.
-
Substrate Solution: Prostaglandin H2 (PGH2) at various concentrations in an appropriate solvent.
-
TBA Reagent: Thiobarbituric acid solution.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 400 µL of Assay Buffer and the desired amount of purified TXAS.
-
Initiate the reaction by adding the PGH2 substrate.
-
Incubate at room temperature (23°C) for a defined period (e.g., 15-30 seconds).
-
Terminate the reaction by adding an acid solution (e.g., 2 M citric acid).
-
-
MDA Detection:
-
Add TBA reagent to the reaction mixture.
-
Heat the samples at 95°C for 15 minutes to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of MDA formed using a standard curve.
-
Determine the initial reaction rates and calculate kinetic parameters (Km and Vmax).
-
Workflow 2: Cell-Based Assays
Objective: To investigate the production of 11(S)-HHT in a cellular context, allowing for the study of pathway regulation and the effects of pharmacological or genetic interventions.
Causality: Cellular models provide a more physiologically relevant system than in vitro assays, enabling the study of the entire biosynthetic cascade from arachidonic acid to 11(S)-HHT and its modulation by cellular signaling pathways.
Methodology Comparison:
| Model System | Principle | Advantages | Disadvantages |
| HEK293T Cells | A human embryonic kidney cell line that is easily transfected. Can be engineered to express COX-1, COX-2, and/or TXAS to reconstitute the 11(S)-HHT biosynthetic pathway.[1] | High transfection efficiency, allowing for controlled expression of key enzymes. Provides a clean background for studying the specific contributions of each enzyme. | Lacks the physiological complexity of primary cells. Overexpression of enzymes may not reflect endogenous expression levels. |
| Primary Platelets | Isolated from whole blood, platelets are a major endogenous source of 11(S)-HHT. | Physiologically relevant model for studying 11(S)-HHT production in the context of thrombosis and hemostasis. | Limited lifespan in culture. Variability between donors. |
| Megakaryocytic Cell Lines (e.g., MEG-01) | Human cell lines that can be differentiated into platelet-like cells. | Provide a renewable source of cells with platelet-like characteristics. More amenable to genetic manipulation than primary platelets. | May not fully recapitulate all aspects of primary platelet biology. |
Detailed Protocol: 11(S)-HHT Production in HEK293T Cells
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.[8]
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with expression vectors for human COX-1, COX-2, and/or TXAS using a suitable transfection reagent (e.g., Lipofectamine 3000).[9] Include a mock-transfected control.
-
-
Cell Stimulation and Sample Collection:
-
24-48 hours post-transfection, replace the culture medium with serum-free medium.
-
Stimulate the cells with 10 µM arachidonic acid for a defined time course (e.g., 0, 5, 15, 30 minutes).
-
To investigate the role of TXAS, pre-treat a set of cells with a TXAS inhibitor (e.g., 10 µM ozagrel) for 15 minutes before adding arachidonic acid.
-
Collect the cell culture supernatant at each time point.
-
-
Lipid Extraction:
-
To the collected supernatant, add a mixture of chloroform:methanol (1:2, v/v) and an internal standard (e.g., 12(S)-HETE-d8).[10]
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
Quantification by LC-MS/MS:
-
Analyze the extracted lipids using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate 11(S)-HHT from other eicosanoids using a suitable C18 column.
-
Quantify 11(S)-HHT using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.
-
Visualizing the Experimental Workflow
Caption: A multi-pronged approach to pathway validation.
Workflow 3: In Vivo Models
Objective: To validate the 11(S)-HHT biosynthetic pathway in a whole-organism context and to investigate its physiological and pathological roles.
Causality: In vivo models, particularly genetically modified mice, provide the most definitive evidence for the role of a specific enzyme or pathway in a complex biological system.
Methodology Comparison:
| Model | Principle | Advantages | Disadvantages |
| TXAS Knockout Mice | Mice with a targeted disruption of the TXAS gene. | Provides a clean genetic model to study the consequences of TXAS deficiency. Allows for the definitive assessment of the TXAS-dependent vs. -independent pathways. | Developmental or compensatory effects may mask the primary role of TXAS. May not fully recapitulate human physiology. |
| Pharmacological Inhibition in Wild-Type Mice | Administration of specific inhibitors of COX or TXAS to wild-type mice. | Allows for the study of the acute effects of pathway inhibition. More readily available than knockout models. | Potential for off-target effects of inhibitors. Pharmacokinetic and pharmacodynamic properties of the inhibitor need to be carefully considered. |
Comparative Analysis of Quantification Methods
The accurate quantification of 11(S)-HHT is crucial for validating its biosynthetic pathway. The two most common methods are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Feature | ELISA | LC-MS/MS |
| Principle | Antibody-based detection of 11(S)-HHT. | Separation by chromatography followed by mass-based detection and fragmentation. |
| Specificity | Can be prone to cross-reactivity with structurally similar lipids. | High specificity due to the combination of chromatographic separation and mass-to-charge ratio detection.[11] |
| Sensitivity | Generally good, but can be lower than LC-MS/MS. | Excellent sensitivity, capable of detecting very low concentrations of 11(S)-HHT.[12] |
| Throughput | High throughput, suitable for screening large numbers of samples. | Lower throughput compared to ELISA, though automation is improving this. |
| Multiplexing | Typically measures a single analyte per assay. | Can simultaneously quantify multiple eicosanoids in a single run. |
| Cost | Relatively inexpensive on a per-sample basis. | Higher initial instrument cost and per-sample cost. |
| Validation | Requires well-characterized antibodies. | Requires development and validation of specific methods, including the use of internal standards. |
Recommendation: For definitive and quantitative validation of the 11(S)-HHT biosynthetic pathway, LC-MS/MS is the gold standard due to its superior specificity and ability to multiplex.[13] ELISA can be a useful tool for high-throughput screening or when LC-MS/MS is not available, but results should be confirmed with a mass spectrometry-based method.
Conclusion: A Self-Validating System for Robust Research
Validating the enzymatic pathway for 11(S)-HHT biosynthesis requires a systematic and multi-faceted approach. By combining in vitro enzyme assays, cell-based models, and in vivo studies, researchers can build a comprehensive and self-validating picture of how this important lipid mediator is produced. The careful selection of experimental models and analytical techniques, as outlined in this guide, is essential for generating robust and reproducible data. Understanding the nuances of the dual TXAS-dependent and -independent pathways will be critical for elucidating the full spectrum of 11(S)-HHT's biological functions and for the development of targeted therapies for diseases in which this pathway is dysregulated.
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A Senior Application Scientist's Guide to Tracing 11(S)-HHT Metabolism In Vivo with Isotopic Labeling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of isotopic labeling strategies for tracing the in vivo metabolism of 11(S)-hydroxy-5,8,12-heptadecatrienoic acid (11(S)-HHT), a biologically active lipid mediator derived from the cyclooxygenase (COX) pathway. We will explore the rationale behind experimental design, compare key methodologies, and provide actionable protocols to empower robust and reliable metabolic studies.
Introduction: The "Why" Behind Tracing 11(S)-HHT Metabolism
11(S)-HHT is a C17 hydroxylated fatty acid produced alongside thromboxane A2 during the enzymatic conversion of prostaglandin H2. While once considered a mere byproduct, emerging evidence suggests it possesses unique biological activities. Understanding its metabolic fate—how it is modified, degraded, and eliminated in vivo—is paramount for elucidating its physiological and pathophysiological roles. Isotopic labeling is the gold standard for such investigations, offering an unambiguous way to follow a molecule and its progeny through the complexity of a living organism.
Foundational Concepts: Predicted Metabolic Pathways for 11(S)-HHT
While specific metabolic pathways for 11(S)-HHT are not extensively detailed in the literature, we can infer its likely fate based on the established metabolism of similar hydroxylated fatty acids and eicosanoids.[1][2] The primary routes of catabolism for such molecules are β-oxidation and ω-oxidation, which serve to shorten the carbon chain and increase water solubility for excretion.[2][3]
-
β-Oxidation: This process occurs in mitochondria and peroxisomes, sequentially cleaving two-carbon units (acetyl-CoA) from the carboxyl end of the fatty acid.[3][4][5] For 11(S)-HHT, this would result in a series of chain-shortened metabolites.
-
ω-Oxidation: This pathway, occurring in the endoplasmic reticulum, involves the oxidation of the terminal methyl group (the ω-carbon).[1][6] This is often initiated by cytochrome P450 (CYP) enzymes, leading to the formation of a dicarboxylic acid, which can then undergo further β-oxidation from either end.[6]
-
Hydroxyl Group Modification: The existing hydroxyl group at the C11 position may be a target for dehydrogenases, converting it to a ketone, or for conjugation reactions (e.g., glucuronidation) that facilitate excretion.[7][8][9]
dot graph "Predicted_Metabolic_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontsize=9, fontname="Arial"];
// Nodes parent [label="11(S)-HHT", fillcolor="#FBBC05", fontcolor="#202124"]; beta_ox [label="β-Oxidation\n(Chain Shortening)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; omega_ox [label="ω-Oxidation\n(CYP450)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dehydro [label="Dehydrogenation\n(Oxidation of C11-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; met_beta [label="Chain-Shortened\nMetabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; met_omega [label="ω-OH & Dicarboxylic\nAcid Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; met_keto [label="11-keto-HHT", fillcolor="#34A853", fontcolor="#FFFFFF"]; excretion [label="Excretion\n(Urine, Feces)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges parent -> beta_ox [label="Mitochondria/\nPeroxisomes"]; parent -> omega_ox [label="Endoplasmic\nReticulum"]; parent -> dehydro; beta_ox -> met_beta; omega_ox -> met_omega; dehydro -> met_keto; met_beta -> excretion; met_omega -> excretion; met_keto -> excretion; } enddot Caption: Predicted major metabolic pathways for 11(S)-HHT in vivo.
Part 1: Strategic Selection of an Isotopic Label
The choice of isotope is the most critical decision in designing a tracer study. It dictates the synthetic strategy, the analytical sensitivity, and the potential for biological artifacts. The two most common stable isotopes for this purpose are Deuterium (²H) and Carbon-13 (¹³C).
Alternative 1: Deuterium (²H) Labeling
Deuterium labeling involves replacing one or more hydrogen atoms with its heavier, stable isotope.
-
Expertise & Experience (The "Why"): The primary advantage of ²H-labeling is the relative ease and lower cost of synthesis. Multiple deuterium atoms can often be incorporated, leading to a significant mass shift (e.g., +4 to +8 Da) that is easily detectable by mass spectrometry, moving the signal away from the complex background of endogenous lipids. However, the C-²H bond is stronger than the C-¹H bond. If a C-H bond at a labeled position is broken during a metabolic reaction, the reaction will proceed more slowly. This is known as the Kinetic Isotope Effect (KIE) . A significant KIE can alter the metabolic profile, shunting the molecule down alternative pathways and creating a biologically inaccurate picture.
-
Trustworthiness (Self-Validation): To mitigate KIE, labels should be placed on positions not expected to undergo enzymatic C-H bond cleavage. For 11(S)-HHT, this means avoiding the carboxyl end (positions C2, C3 involved in initial β-oxidation) and the terminal methyl group (ω-carbon). Placing four or more deuterium atoms on the aliphatic chain, away from sites of oxidation (e.g., C13, C14, C16, C17), provides a robust mass tag while minimizing metabolic perturbation.
Alternative 2: Carbon-13 (¹³C) Labeling
This strategy involves replacing one or more ¹²C atoms with the stable isotope ¹³C.
-
Expertise & Experience (The "Why"): ¹³C is the superior tracer from a biochemical standpoint. Its chemical properties are virtually identical to ¹²C, meaning it does not exhibit a significant KIE . The ¹³C-labeled 11(S)-HHT will behave identically to its endogenous counterpart. The main drawbacks are the significantly higher cost and complexity of chemical synthesis.
-
Trustworthiness (Self-Validation): The most common and synthetically accessible labeling position is the carboxyl carbon ([1-¹³C]-11(S)-HHT). This provides a +1 Da shift. While smaller than a multi-deuterium label, it is sufficient for modern high-resolution mass spectrometers. A [1-¹³C] label is ideal for tracking the core carbon skeleton through β-oxidation, as the labeled acetyl-CoA product ([1-¹³C]-acetyl-CoA) can be traced into other pathways, like the Citric Acid Cycle.
Comparison Summary: ²H vs. ¹³C Labeling for 11(S)-HHT
| Feature | Deuterium (²H) Labeling (e.g., d₄-11(S)-HHT) | Carbon-13 (¹³C) Labeling (e.g., [1-¹³C]-11(S)-HHT) |
| Biochemical Fidelity | Good, if labels are placed away from metabolic hotspots. | Excellent. Considered the "gold standard." |
| Kinetic Isotope Effect (KIE) | Potential risk. Can alter metabolic rates and pathways. | Negligible to non-existent. |
| Cost of Synthesis | Moderate. | High. |
| Synthetic Complexity | Generally lower. | Generally higher. |
| Mass Shift (Δm/z) | High (+4 to +8 Da), easy to resolve from background. | Low (+1 Da per ¹³C), requires high-resolution MS. |
| Primary Use Case | Excellent for identifying and quantifying direct metabolites (chain-shortened, oxidized forms). | Ideal for pathway analysis and tracing carbon fate (e.g., entry into central metabolism). |
Part 2: A Validated In Vivo Experimental Workflow
This section provides a comprehensive, step-by-step protocol for conducting an in vivo study to trace the metabolism of isotopically labeled 11(S)-HHT.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontsize=9, fontname="Arial"];
// Nodes A [label="1. Synthesis & Purification\nof Labeled 11(S)-HHT", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Animal Acclimation\n& Baseline Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Administration of Tracer\n(e.g., IV, IP, Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Timed Sample Collection\n(Blood, Urine, Tissues)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Sample Preparation\n(Lipid Extraction, SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Data Processing\n(Metabolite Identification)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Pathway Mapping &\nBiological Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } enddot Caption: Standardized workflow for in vivo isotopic labeling studies.
Detailed Experimental Protocol
-
Animal Model & Dosing:
-
Model: C57BL/6 mice or Sprague-Dawley rats are standard models. House animals in metabolic cages for accurate urine and feces collection.
-
Vehicle: Prepare the labeled 11(S)-HHT in a vehicle suitable for the route of administration. For intravenous (IV) injection, a solution of ethanol diluted in sterile saline (e.g., final ethanol concentration <5%) is common.
-
Dose: The dose should be high enough for detection but low enough to be pharmacologically relevant and not saturate metabolic enzymes. A typical starting dose might be 0.1-1.0 mg/kg.
-
Administration: IV administration provides 100% bioavailability and is preferred for initial studies.
-
-
Sample Collection:
-
Causality: The time points for collection are critical for capturing the dynamics of metabolism. Rapid degradation is expected for lipids.[10][11]
-
Blood: Collect via tail vein or saphenous vein at early time points (e.g., 2, 5, 15, 30, 60 minutes) and later points (e.g., 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA) and protease/esterase inhibitors to prevent ex vivo degradation. Immediately centrifuge to obtain plasma and store at -80°C.
-
Urine/Feces: Collect from metabolic cages at intervals (e.g., 0-4h, 4-8h, 8-24h). Store at -80°C.
-
Tissues: At the terminal time point, perfuse the animal with saline to remove blood. Harvest key metabolic organs (liver, kidney) and any target tissues. Snap-freeze in liquid nitrogen and store at -80°C.
-
-
Sample Preparation (Lipid Extraction):
-
Principle: The goal is to efficiently extract the non-polar parent compound and its more polar metabolites while removing interfering substances like proteins and salts.
-
Method (Solid-Phase Extraction - SPE):
-
Acidify plasma or urine samples to pH ~3.5 with formic acid to protonate carboxyl groups.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove highly polar impurities.
-
Elute the 11(S)-HHT and its metabolites with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
-
Analytical Method (LC-MS/MS):
-
Liquid Chromatography (LC): Use a reverse-phase C18 column to separate metabolites based on polarity. A typical gradient runs from a high-aqueous mobile phase (e.g., water with 0.1% formic acid) to a high-organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode, as the carboxyl group is easily deprotonated ([M-H]⁻).
-
Metabolite Hunting: The key to this technique is to search the MS data for specific mass signatures. For a d₄-11(S)-HHT parent compound, all metabolites will also contain the +4 Da mass shift compared to their theoretical unlabeled counterparts. This allows for targeted data mining, filtering out the vast majority of endogenous signals. Fragmentation patterns (MS/MS) can then be used to elucidate the structure of the newly identified, labeled metabolites.
-
Conclusion: A Self-Validating System for Unambiguous Results
The inherent strength of stable isotope tracing lies in its self-validating nature. The isotopic label is a unique signature that is carried from the parent drug to all its subsequent metabolites. When a new compound is detected in a biological sample that contains this specific isotopic signature, it provides definitive proof of its metabolic origin from the administered tracer. This eliminates the ambiguity inherent in studies that rely on simply measuring increases in endogenous compound levels. By carefully selecting the isotope, designing a robust in vivo protocol, and leveraging the power of modern mass spectrometry, researchers can confidently and accurately map the metabolic fate of 11(S)-HHT, paving the way for a deeper understanding of its role in health and disease.
References
- Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism. (n.d.). MetwareBio.
- Beta Oxidation | Definition, Cycle & Products - Lesson. (n.d.). Study.com.
- Eicosanoid. (n.d.). Wikipedia.
- Omega oxidation. (n.d.). Wikipedia.
- Fischer, C., et al. (2014). Dietary omega-3 fatty acids modulate the eicosanoid profile in man primarily via the CYP-epoxygenase pathway. Journal of Lipid Research.
- Biochemistry, Fatty Acid Oxidation. (2023). StatPearls.
- Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. (2017). YouTube.
- Oxidation of Fatty Acids. (2024). Chemistry LibreTexts.
- Cortisol. (n.d.). Wikipedia.
- Beta oxidation. (n.d.). Wikipedia.
- 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner. (2024). National Institutes of Health.
- Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase. (1985). PubMed.
- Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. (2020). National Institutes of Health.
- Degradation of the α-Carboxyl Terminus 11 Peptide: In Vivo and Ex Vivo Impacts of Time, Temperature, Inhibitors, and Gender in Rat. (2024). ACS Publications.
- 11-Hydroxy-THC. (n.d.). Wikipedia.
- Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ 9 -Tetrahydrocannabinol. (2023). MDPI.
- 11-hydroxy- 9 -tetrahydrocannabinol: pharmacology, disposition, and metabolism of a major metabolite of marihuana in man. (1972). PubMed.
- In vitro/in vivo degradation analysis of trastuzumab by combining specific capture on HER2 mimotope peptide modified material an. (2022). ORBi.
- KEGG PATHWAY Database. (n.d.). KEGG.
- Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. (2020). PubMed.
- Peptides derived from the gastrointestinal digestion of amaranth 11S globulin: Structure and antioxidant functionality. (2021). National Institutes of Health.
- Degradation of the α-Carboxyl Terminus 11 Peptide: In Vivo and Ex Vivo Impacts of Time, Temperature, Inhibitors, and Gender in Rat. (2024). ACS Publications.
- Characterization of CPT-11 Hydrolysis by Human Liver Carboxylesterase Isoforms hCE-1 and hCE-21. (2000). AACR Journals.
- Degradation of the α-Carboxyl Terminus 11 Peptide: In Vivo and Ex Vivo Impacts of Time, Temperature, Inhibitors, and Gender in Rat. (2024). PubMed.
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A Comparative Guide to 12(S)-HHT and Other Biologically Active Oxylipins for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of 12(S)-hydroxy-(5Z,8E,10E)-heptadecatrienoic acid (12(S)-HHT), a unique C17 oxylipin, and its functional counterpart, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). This document is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biosynthesis, signaling, and biological impact of these important lipid mediators.
A notable clarification on nomenclature: 12(S)-HHT is the scientifically recognized name for the C17 cyclooxygenase (COX) pathway product. While the term 11(S)-HHT was specified in the query, the predominant and well-characterized molecule arising from the thromboxane synthase pathway is 12(S)-HHT. Furthermore, while a direct comparison to C16 oxylipins was requested, the scientific literature extensively covers oxylipins derived from C18, C20, and C22 polyunsaturated fatty acids, with limited information on biologically active C16 variants. Therefore, this guide presents a more functionally relevant comparison between the C17 COX-derived 12(S)-HHT and the C20 lipoxygenase (LOX)-derived 12(S)-HETE. This comparison is particularly insightful as both molecules, despite originating from different enzymatic pathways, converge upon the same receptor, the leukotriene B4 receptor 2 (BLT2), often with differing downstream consequences.
Biosynthesis: Divergent Pathways to Functional Agonists
The production of 12(S)-HHT and 12(S)-HETE originates from the same precursor, arachidonic acid (AA), but through distinct enzymatic cascades. This divergence is a critical determinant of their respective biological contexts and availability.
12(S)-HHT is a product of the cyclooxygenase (COX) pathway .[1] Arachidonic acid is first converted to the unstable intermediate Prostaglandin H2 (PGH2) by COX-1 or COX-2. In cells expressing thromboxane synthase, such as platelets, PGH2 is then metabolized into two products in roughly equimolar amounts: the potent pro-thrombotic agent Thromboxane A2 (TXA2) and 12(S)-HHT.[2][3] For many years, 12(S)-HHT was considered an inactive byproduct, but it is now recognized as a bioactive lipid in its own right.[2]
12(S)-HETE , in contrast, is primarily generated via the 12-lipoxygenase (12-LOX) pathway .[4][5] The ALOX12 enzyme directly oxygenates arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is subsequently reduced to 12(S)-HETE.[4] This pathway is prominent in platelets, leukocytes, and various other cell types.
The diagram below illustrates these distinct biosynthetic routes.
Comparative Analysis: Structure, Receptor Affinity, and Function
While both molecules are hydroxylated fatty acids, their structural differences—a C17 trienoic acid for 12(S)-HHT versus a C20 tetraenoic acid for 12(S)-HETE—and distinct biosynthetic origins lead to different, and sometimes opposing, biological activities, despite their shared interaction with the BLT2 receptor.
| Feature | 12(S)-HHT (12(S)-Hydroxyheptadecatrienoic Acid) | 12(S)-HETE (12(S)-Hydroxyeicosatetraenoic Acid) |
| Chemical Formula | C₁₇H₂₈O₃[3] | C₂₀H₃₂O₃ |
| Molecular Weight | 280.4 g/mol [3] | 320.5 g/mol |
| Precursor | Arachidonic Acid (via PGH2) | Arachidonic Acid |
| Key Enzyme | Thromboxane A2 Synthase[1] | 12-Lipoxygenase (ALOX12)[5] |
| Primary Receptor | Leukotriene B4 Receptor 2 (BLT2)[3][6] | Leukotriene B4 Receptor 2 (BLT2), GPR31[4] |
| Receptor Affinity | High-affinity endogenous ligand for BLT2.[2] | Lower affinity for BLT2 compared to 12(S)-HHT.[2] |
| Key Functions | Wound Healing: Promotes keratinocyte migration.[3] Epithelial Barrier Function: Enhances intestinal barrier integrity.[1] Chemotaxis: Induces migration of mast cells and other immune cells.[3] | Inflammation: Implicated in asthmatic airway inflammation.[7] Vasoconstriction: Enhances angiotensin II-induced vasoconstriction.[7] Cell Proliferation: Can promote proliferation in certain cell types. |
Causality Behind Functional Differences:
The key to understanding their divergent functions lies in their differential affinity and signaling through the BLT2 receptor. 12(S)-HHT is now considered the most potent known endogenous ligand for BLT2.[4] This high-affinity interaction appears to drive responses related to tissue repair and homeostasis, such as wound healing and maintaining epithelial barriers.[1][3]
Conversely, while 12(S)-HETE also binds to BLT2, it does so with lower affinity.[2] Its biological effects are often more pro-inflammatory and associated with pathological conditions like asthma and vasoconstriction.[7] This suggests that the cellular context, the local concentrations of each oxylipin, and potential interactions with other receptors like GPR31 for 12(S)-HETE, dictate the ultimate physiological outcome.
Signaling Pathways: The Central Role of BLT2
The biological effects of both 12(S)-HHT and 12(S)-HETE are largely mediated through the G-protein coupled receptor, BLT2. Activation of BLT2 initiates a cascade of intracellular signaling events that regulate a variety of cellular processes.
Experimental Protocols: A Self-Validating Workflow
Accurate comparative analysis requires robust and reproducible experimental methods. The following protocols outline a validated workflow for the extraction, quantification, and functional assessment of 12(S)-HHT and other oxylipins.
Experimental Workflow Overview
The overall process involves careful sample collection and immediate processing to prevent artefactual oxylipin formation, followed by extraction, high-sensitivity mass spectrometry for quantification, and finally, in vitro functional assays to determine biological activity.
Protocol 1: Oxylipin Extraction from Plasma using SPE
Causality: Solid-Phase Extraction (SPE) is superior to simple liquid-liquid extraction for oxylipin analysis as it effectively removes interfering matrix components like phospholipids and triglycerides, which can cause ion suppression in the mass spectrometer, leading to more accurate quantification.[8] The use of a mixed-mode anion exchange resin (like Oasis MAX) is particularly effective as it retains acidic oxylipins while allowing neutral lipids to be washed away.
Materials:
-
Plasma collected in EDTA tubes, immediately placed on ice.
-
Antioxidant solution (0.2 mg/mL BHT/EDTA in 1:1 Methanol:Water).
-
Internal standards (e.g., 12(S)-HHT-d4, 12(S)-HETE-d8).
-
Oasis MAX µElution SPE plate (Waters Corp.).
-
Methanol, Acetonitrile (ACN), Isopropanol (IPA), Formic Acid, 10% glycerol (aq).
-
Centrifuge, Plate shaker/mixer.
Procedure:
-
Sample Preparation: To 100 µL of plasma, add 300 µL of cold antioxidant solution and 10 µL of the internal standard mix. Vortex for 30 seconds.
-
Protein Precipitation: Centrifuge at 10,000 x g for 10 min at 4°C to pellet proteins. Transfer the supernatant to a new tube.
-
SPE Plate Conditioning: Condition the Oasis MAX plate wells sequentially with 200 µL of methanol, followed by 200 µL of water. Do not allow the wells to dry.
-
Sample Loading: Load the entire supernatant from step 2 onto the conditioned SPE plate.
-
Washing: Wash the wells sequentially with 600 µL of water, followed by 600 µL of methanol to remove interfering substances.
-
Elution: Prepare a collection plate by adding 30 µL of 10% aqueous glycerol to each well (this prevents loss of analytes upon drying). Elute the oxylipins slowly with 30 µL of elution solvent (50:50 ACN:IPA + 5% formic acid).
-
Final Preparation: Seal and mix the collection plate. The sample is now ready for injection.
Protocol 2: Quantification by UPLC-MS/MS
Causality: Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for oxylipin analysis due to its exceptional sensitivity and specificity.[9] A C18 reversed-phase column provides excellent separation of these structurally similar lipids, while dynamic Multiple Reaction Monitoring (dMRM) allows for the detection of dozens of analytes at very low concentrations in a single run by only monitoring for specific parent-daughter ion transitions when the analyte is expected to elute.[10][11]
Instrumentation:
-
UPLC System (e.g., ACQUITY UPLC I-Class, Waters).
-
Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ-S, Waters).
-
Column: ACQUITY Premier BEH C18 (2.1 x 150 mm).
Procedure:
-
Mobile Phases:
-
Mobile Phase A: 0.01% Formic Acid in Water.
-
Mobile Phase B: 0.01% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Develop a multi-step gradient optimized for separating a wide range of oxylipins, typically starting at ~25% B and ramping up to ~95% B over 15-20 minutes.
-
Injection: Inject 3 µL of the extracted sample from Protocol 1.
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use a dMRM method with optimized transitions (precursor ion → product ion) and collision energies for each target oxylipin and internal standard.
-
Quantification: Construct calibration curves for each analyte using authentic standards. Calculate the concentration of endogenous oxylipins by normalizing their peak area to the peak area of their corresponding deuterated internal standard.
Protocol 3: Functional Assay - Platelet Aggregation
Causality: Light Transmission Aggregometry (LTA) is a classic and reliable method to assess platelet function.[12] As platelets aggregate in response to an agonist, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through. This change in light transmission is directly proportional to the extent of aggregation. This assay allows for a direct comparison of the pro-aggregatory or inhibitory potential of different oxylipins.
Materials:
-
Freshly drawn human whole blood in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Test compounds (12(S)-HHT, 12(S)-HETE) dissolved in appropriate vehicle (e.g., ethanol).
-
Platelet agonist (e.g., ADP, Collagen, Thrombin).
-
96-well half-area clear bottom plate.
-
Plate reader capable of absorbance measurement and shaking at 37°C.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature with no brake. Carefully collect the upper PRP layer. Prepare PPP by centrifuging the remaining blood at 2000 x g for 10 minutes.[13]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to ~2.5 x 10⁸ platelets/mL using PPP.
-
Assay Setup: Aliquot PRP into the 96-well plate. Add the test oxylipin or vehicle control and incubate for 2-5 minutes.
-
Initiate Aggregation: Add a sub-maximal concentration of a platelet agonist (e.g., ADP) to initiate aggregation.
-
Measurement: Immediately place the plate in a plate reader pre-heated to 37°C. Shake the plate and record the absorbance (e.g., at 620 nm) every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the percent aggregation for each well relative to the PPP (100% aggregation) and PRP (0% aggregation) controls.[13]
References
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- Kortz, L., et al. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences.
- MDPI. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples.
- Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins.
- Pardo-Lozano, R., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites.
- Wikipedia. (2023). 12-Hydroxyheptadecatrienoic acid.
- Cell Biolabs, Inc. (n.d.). Cell Contraction Assay.
- de Boer, M., et al. (2021). Isolation of Primary Patient-specific Aortic Smooth Muscle Cells and Semiquantitative Real-time Contraction Measurements In Vitro. Journal of Visualized Experiments.
- Cell Biolabs, Inc. (n.d.). Cell Contraction Assay Collagen Based.
- Wang, Y., et al. (2021). High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. Journal of The American Society for Mass Spectrometry.
- Shchedrygina, A., et al. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Analytical and Bioanalytical Chemistry.
- Fuchsluger, T. A., et al. (2000). Contractile Properties of the Cultured Vascular Smooth Muscle Cells. Circulation Research.
- Shchedrygina, A., et al. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Analytical and Bioanalytical Chemistry.
- AdooQ BioScience. (n.d.). 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid.
- Kortz, L., et al. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences.
- Dell'Isola, A., et al. (2021). Biologically Active Oxylipins from Enzymatic and Nonenzymatic Routes in Macroalgae. Marine Drugs.
- ResearchGate. (n.d.). Contractile function of vascular smooth muscle cells. A collagen gel...
- Zhang, X., et al. (2023). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. International Journal of Molecular Sciences.
- Titov, V. N., et al. (2021). [Oxylipins - biologically active substances of food]. Voprosy Pitaniia.
- Martínez-Marcos, A., et al. (2021). 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) induces cell growth and improves paracellular permeability in intestinal epithelial Caco-2 cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Le Faouder, P., et al. (2023). Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity. Analytical and Bioanalytical Chemistry.
- Gabbs, M., et al. (2022). Editorial: Lipidomics of oxylipins in biological systems. Frontiers in Physiology.
- ResearchGate. (n.d.). 12S-HHT and its isomers.
- Wikipedia. (2023). 12-Hydroxyeicosatetraenoic acid.
- HMDB. (n.d.). Showing metabocard for 12S-HHT (HMDB0012535).
- National Center for Biotechnology Information. (n.d.). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid.
- Gladine, C., et al. (2022). Oxylipin profiling for clinical research: Current status and future perspectives. Biochimie.
- Tourdot, S., et al. (2014). The expansive role of oxylipins on platelet biology. Prostaglandins & Other Lipid Mediators.
- Taylor & Francis Online. (n.d.). Oxylipins – Knowledge and References.
- Johnson, B., et al. (2017). Platelet functional testing via high-throughput microtiter plate-based assays. Current Protocols in Pharmacology.
- ResearchGate. (2019). (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro.
- YouTube. (2022). Platelet Adhesion & Aggregation Under Flow By Microfluidic Flow Cells l Protocol Preview.
- Bailey, J. M., et al. (1984). Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells. Journal of Lipid Research.
- Oliw, E. H. (1993). Biosynthesis of 12(S)-hydroxyeicosatetraenoic acid by bovine corneal epithelium. Acta Physiologica Scandinavica.
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- 13. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic Acid
As researchers and scientists at the forefront of drug development, our work with specialized bioactive lipids like 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid (11(S)-HETE) demands the highest standards of scientific integrity and safety. While this compound is a valuable tool in eicosanoid research, its proper disposal is paramount to ensure a safe laboratory environment and maintain environmental compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 11(S)-HETE, grounded in established safety principles and regulatory awareness.
Hazard Assessment and Initial Considerations
According to its Material Safety Data Sheet (MSDS), pure this compound is not classified as a hazardous substance under regulation 1272/2008.[1] However, a lack of extensive toxicological data necessitates a cautious approach. It is crucial to treat all research chemicals as potentially hazardous until more information is available.[2]
A key consideration is that 11(S)-HETE is often supplied as a solution in a flammable solvent, such as ethanol or methanol.[2] Therefore, the primary immediate hazards are typically associated with the solvent. Always review the supplier's Safety Data Sheet (SDS) for the specific solution you are using to be fully aware of all potential hazards.[3]
Key Safety Principles:
-
Minimize Waste: The most effective disposal strategy begins with waste minimization.[4][5] This includes ordering only the necessary quantities of the chemical and reducing the scale of experiments whenever feasible.
-
User Responsibility: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the user's responsibility to determine if a waste product is hazardous at the time of disposal.[6] This is because reactions, mixtures, or other processes can alter the properties of the original substance.[6]
-
Institutional Protocols: Always adhere to your institution's specific hazardous waste management guidelines and protocols.[4][7]
Personal Protective Equipment (PPE) and Handling
When handling 11(S)-HETE, especially in a solvent, the following minimum personal protective equipment should be worn:
-
Lab Coat: To protect from splashes and spills.
-
Chemical-Resistant Gloves: Nitrile gloves are a common and appropriate choice.
-
Safety Glasses or Goggles: To protect the eyes from splashes.
All handling of 11(S)-HETE solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure to solvent vapors.[7]
Step-by-Step Disposal Protocol
The recommended method for the disposal of 11(S)-HETE involves collection and disposal through a licensed hazardous waste management service.[3]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing 11(S)-HETE, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and cleaning materials from spills, must be collected in a designated hazardous waste container.[7]
-
Container Compatibility: The container should be made of a material compatible with the solvent in which the 11(S)-HETE is dissolved. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] The container must have a secure, leak-proof lid.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the solvent (e.g., in Ethanol).[7] Also, record the date when waste accumulation begins.[7]
-
Avoid Mixing: Do not mix 11(S)-HETE waste with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[1]
Step 2: Storage of Waste
-
Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of potential leaks or spills.
-
Flammable Waste Storage: Since 11(S)-HETE is often in a flammable solvent, it should be stored in a designated flammable waste storage cabinet, away from heat and ignition sources.[8]
Step 3: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearing full (do not exceed 90% capacity to allow for expansion), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7]
-
Documentation: Complete all required hazardous waste disposal forms as per your institution's protocol.
Step 4: Decontamination
-
Surface Cleaning: Wipe down all surfaces and equipment that may have come into contact with 11(S)-HETE using an appropriate solvent (e.g., 70% ethanol).
-
Disposal of Cleaning Materials: Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the designated container.[3]
Spill Management
In the event of a spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the liquid.
-
Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination section.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Summary of Disposal Procedures
| Waste Type | Disposal Method |
| Unused 11(S)-HETE solution | Collect in a labeled, compatible hazardous waste container for professional disposal.[3][7] |
| Contaminated consumables (pipette tips, vials, etc.) | Place in the designated hazardous waste container.[7] |
| Spill cleanup materials | Collect in the designated hazardous waste container.[3] |
| Empty stock containers | The first rinse with a suitable solvent should be collected as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.[7] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 11(S)-HETE waste.
Caption: Decision workflow for the disposal of 11(S)-HETE waste.
References
- This compound MSDS. (2015).
- Safety Data Sheet: Free Fatty Acid (FFA). (n.d.).
- Eicosanoid Sample Collection, Preparation, and Storage Advice. (n.d.).
- Proper Disposal of 11R(12S)-EET: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Navigating the Safe Disposal of 16(S)-HETE: A Comprehensive Guide. (n.d.). Benchchem.
- FAQ Mixed Fatty Acid. (n.d.). AGQM.
- Eicosanoid release as laboratory indicator of biocompatibility. (n.d.). PubMed.
- Laboratory Waste Management Guidelines. (2020).
- Transformation of waste cooking oil into C-18 fatty acids using a novel lipase produced by Penicillium chrysogenum through solid state fermentation. (n.d.). NIH.
- 9(Z),11(E),13(Z)-Octadecatrienoic Acid - Product Information. (2024).
- Management of Waste - Prudent Practices in the Laboratory. (n.d.). NIH.
- Safety Data Sheet. (2023). Cayman Chemical.
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Personal protective equipment for handling 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic acid
A Researcher's Guide to Safely Handling 11(S)-Hydroxy-7(Z),9(E),13(Z)-hexadecatrienoic Acid
Welcome to your comprehensive guide on the safe handling of this compound. In the dynamic environment of research and development, particularly in the fields of biochemistry and drug discovery, the integrity of your experiments and, most importantly, your personal safety are paramount. This guide is designed to provide you with essential, immediate safety and logistical information for handling this specific hydroxy fatty acid. While this compound is not classified as a hazardous substance, this protocol is built on a foundation of best laboratory practices to ensure a secure research environment.
Understanding the Compound: A Brief Overview
This compound is a specialized fatty acid. Hydroxy fatty acids, as a class, are characterized by a hydroxyl group attached to a long aliphatic chain and are involved in various biological processes.[1][2] While the specific toxicological properties of this compound have not been extensively reported to indicate significant hazard, it is a prudent laboratory practice to handle all chemicals with a consistently high standard of care.
Core Safety Directives: Personal Protective Equipment (PPE)
The foundation of laboratory safety begins with the correct use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes of the compound or solvents it may be dissolved in. |
| Hand Protection | Nitrile gloves. | Provides a sufficient barrier for incidental contact. It is crucial to inspect gloves for any signs of degradation before and during use. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal handling conditions in a well-ventilated area. | If there is a potential for generating aerosols or working with large quantities, handling within a fume hood is recommended. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Preparation and Handling:
-
Area Preparation : Ensure your workspace, typically a laboratory bench or a fume hood, is clean and uncluttered.[3][4]
-
Donning PPE : Before handling the compound, put on your laboratory coat, safety glasses, and nitrile gloves.
-
Handling the Compound :
-
Use appropriate tools, such as a spatula or a pipette, to handle the material.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
If the compound is in a solvent, be aware of the hazards associated with that solvent.
-
Work in a well-ventilated area. For procedures that might generate aerosols, such as sonication or vortexing, it is best practice to work within a chemical fume hood.[5]
-
In Case of Accidental Exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[6]
-
Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[6]
-
Ingestion : If larger amounts are ingested, rinse the mouth with water and consult a physician. Do not induce vomiting.[6]
-
Inhalation : If aerosols are inhaled, move to an area with fresh air. If respiratory irritation occurs, seek medical attention.
Disposal Plan:
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection : Dispose of any unused this compound and any materials contaminated with it (e.g., pipette tips, gloves) in a designated chemical waste container.
-
Solvent Waste : If the compound is in a solvent, the disposal should follow the procedures for that specific solvent.
-
Labeling : Ensure the waste container is clearly labeled with its contents.
-
Institutional Guidelines : Always follow your institution's specific guidelines for chemical waste disposal.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
While the available data suggests that this compound has a low hazard profile, a meticulous and proactive approach to safety is the hallmark of a proficient researcher. By integrating these guidelines into your daily laboratory practices, you contribute to a safer and more effective research environment for yourself and your colleagues.
References
- 11(S)-Hydroxy-7(Z),9(E),13(Z)
- BenchChem. (2025).
- National Center for Biotechnology Inform
- Cayman Chemical. (n.d.). HETE (11(R)-Hydroxyeicosatetraenoic Acid, CAS Number: 73347-43-0).
- GERLI. (n.d.). Hydroxy FA. Cyberlipid.
- Cayman Chemical. (n.d.). (±)11-HETE ((±)11-Hydroxyeicosatetraenoic Acid, CAS Number: 71030-38-1).
- Santa Cruz Biotechnology. (n.d.). (±)11-HETE | CAS 73804-65-6.
- Institute for Molecular Biology & Biophysics. (n.d.).
- Gowda, S., & G, S. (2023). Personal Protective Equipment.
- Morano, C. (2025). HYDROXY FATTY ACIDS AND BIOPOLYMERS: NEW FATES FOR LIPID-ENRICHED FOOD SCRAPS. AIR Unimi.
- GERLI. (n.d.).
- The Human Metabolome Database. (n.d.). Showing metabocard for 11(R)-HETE (HMDB0004682).
- Biorisk Management. (n.d.). Personal Protective Equipment (PPE).
- Google Patents. (n.d.).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- NextGen Protocols. (n.d.).
- Duke University. (n.d.).
- Google Patents. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- LIPID MAPS. (n.d.).
- Cayman Chemical. (2024). 9(Z),11(E),13(Z)
- Caltech CCE. (n.d.). General Lab Safety Procedure.
- Cayman Chemical. (2023).
- PubMed. (2020).
- PubMed. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
- MedChemExpress. (2025). 7(Z),10(Z),13(Z)
- Ixom. (n.d.).
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
